molecular formula C59H117N2+ B15578559 IM21.7c

IM21.7c

Cat. No.: B15578559
M. Wt: 854.6 g/mol
InChI Key: GPOSPDHOJNZSDW-UHFFFAOYSA-N
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Description

IM21.7c is a useful research compound. Its molecular formula is C59H117N2+ and its molecular weight is 854.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C59H117N2+

Molecular Weight

854.6 g/mol

IUPAC Name

1-butyl-3-(2,6-dimethyl-14-octadecyldotriacontan-9-yl)imidazol-1-ium

InChI

InChI=1S/C59H117N2/c1-7-10-13-15-17-19-21-23-25-27-29-31-33-35-37-39-46-58(47-40-38-36-34-32-30-28-26-24-22-20-18-16-14-11-8-2)48-41-42-49-59(51-50-57(6)45-43-44-56(4)5)61-54-53-60(55-61)52-12-9-3/h53-59H,7-52H2,1-6H3/q+1

InChI Key

GPOSPDHOJNZSDW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of IM21.7c: An In-depth Technical Guide to a Novel Cationic Lipid for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM21.7c is a novel, patent-protected cationic lipid that has emerged as a significant component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics. Its unique imidazolium (B1220033) polar head group imparts a net positive charge to LNPs, a key feature that distinguishes it from traditional ionizable lipids and significantly influences the biodistribution and efficacy of the encapsulated mRNA. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in LNP formulation, cellular uptake, and endosomal escape. Quantitative data from key studies are presented, alongside detailed experimental protocols and visualizations of the underlying biological pathways and experimental workflows.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been extensively validated, most notably with the rapid development and deployment of COVID-19 vaccines. The success of these therapies is intrinsically linked to the development of effective delivery systems, with lipid nanoparticles (LNPs) being the current gold standard. The composition of these LNPs is critical to their function, dictating their stability, biodistribution, and efficiency in delivering their mRNA payload to the target cells.

This compound represents a significant advancement in LNP technology. As a cationic lipid, it plays a pivotal role in the electrostatic interactions required for mRNA encapsulation and in the subsequent processes of cellular uptake and endosomal escape. Unlike ionizable lipids that carry a neutral charge at physiological pH, this compound's permanent positive charge leads to a distinct in vivo biodistribution profile, with preferential accumulation in the lungs and spleen over the liver.[1][2][3][4][5][6][7][8] This characteristic opens up new therapeutic avenues for mRNA-based treatments targeting these organs.

This guide will delve into the core mechanisms by which this compound facilitates mRNA delivery, providing researchers and drug development professionals with the detailed information necessary to understand and potentially leverage this technology in their own work.

Physicochemical Properties and LNP Formulation

This compound is a cationic lipid characterized by an imidazolium polar head group.[9][10][11] This structural feature is central to its function, providing a permanent positive charge that influences the overall surface charge of the LNP.

LNP Composition

LNPs incorporating this compound are typically composed of five key lipid components, a departure from the more common four-component formulations.[11] A representative formulation is detailed in the table below.

ComponentLipid TypeMolar Ratio (%)Function
This compound Cationic Lipid10 - 40mRNA encapsulation, endosomal escape, biodistribution modulation
DODMA Ionizable Lipid20 - 50Assists in mRNA encapsulation and endosomal release
DPyPE Helper Lipid10Enhances LNP stability and membrane fusion
Cholesterol Structural Lipid15 - 30Stabilizes the LNP structure and modulates membrane fluidity
DSG-PEG2k PEGylated Lipid1.5 - 5Provides steric stabilization, prolongs circulation time

Table 1: Optimized 5-Component LNP Formulation Incorporating this compound. [9]

Physicochemical Characteristics of this compound-based LNPs

The inclusion of this compound results in LNPs with distinct physicochemical properties, as summarized in the table below from a key in vivo study.

ParameterValue
Size97 ± 1 nm
Polydispersity Index (PDI)0.089
Zeta Potential+12 mV
Encapsulation Efficiency (EE)98.0%

Table 2: Physicochemical Properties of an Optimized this compound LNP Formulation. [12]

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of this compound-containing LNPs can be understood as a multi-step process, beginning with administration and culminating in the release of the mRNA payload into the cytoplasm of the target cell.

Systemic Circulation and Biodistribution

Following intravenous administration, this compound-based LNPs exhibit a unique biodistribution profile. The positive surface charge, conferred by this compound, leads to a significant reduction in liver accumulation compared to LNPs formulated with standard ionizable lipids.[3][4][5][6][7][8] Instead, these LNPs show preferential accumulation in the lungs and spleen.[1][3][4][5][6][7][8]

A comparative in vivo study demonstrated that while a DLin-MC3-DMA-based LNP showed 100-fold higher mRNA delivery to the liver, the this compound-based LNP was significantly more efficient in targeting the lungs.[11]

OrganThis compound-based LNP (RLU/mg of protein)DLin-MC3-DMA-based LNP (RLU/mg of protein)
Lungs 6 x 10^61 x 10^5
Spleen Comparable ExpressionComparable Expression
Liver Significantly Lower100-fold Higher

Table 3: Comparative In Vivo Biodistribution of this compound-based LNP vs. DLin-MC3-DMA-based LNP. [11]

Cellular Uptake

The positively charged surface of this compound-containing LNPs facilitates interaction with the negatively charged cell membranes of target cells. The primary mechanism of cellular uptake is believed to be endocytosis, a process by which the cell internalizes the LNP into a membrane-bound vesicle called an endosome. While the specific receptors involved in the uptake of this compound-LNPs have not been fully elucidated, the electrostatic interactions are a key driving force.

G cluster_0 Extracellular Space cluster_1 Cytoplasm LNP This compound-LNP (+ charge) Endosome Early Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation mRNA mRNA Late_Endosome->mRNA Endosomal Escape Translation Protein Synthesis mRNA->Translation

Figure 1: Cellular uptake and endosomal escape pathway of this compound-LNPs.
Endosomal Escape: The Critical Step

Once inside the endosome, the LNP must release its mRNA payload into the cytoplasm to be translated into protein. This process, known as endosomal escape, is a critical bottleneck in mRNA delivery and is a key area where this compound exerts its effect.

The mechanism is believed to be initiated by the acidification of the endosome as it matures from an early to a late endosome. While this compound has a permanent positive charge, the ionizable lipid component (e.g., DODMA) becomes protonated in the acidic environment of the late endosome. This protonation, in conjunction with the cationic nature of this compound, is thought to trigger a series of events:

  • Interaction with Endosomal Membrane: The positively charged LNP interacts with the negatively charged lipids of the inner endosomal membrane.

  • Membrane Destabilization: This interaction leads to the destabilization and disruption of the endosomal membrane.

  • mRNA Release: The disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm.

G cluster_0 Late Endosome (Acidic pH) cluster_1 Cytoplasm LNP This compound-LNP (Protonated) Membrane Endosomal Membrane LNP->Membrane Electrostatic Interaction & Membrane Fusion mRNA mRNA Membrane->mRNA Release

Figure 2: Proposed mechanism of endosomal escape facilitated by this compound-LNPs.

Experimental Protocols

The following are generalized protocols for the formulation and in vitro evaluation of this compound-based LNPs, based on available information. Researchers should optimize these protocols for their specific applications.

LNP Formulation Protocol

This protocol outlines the preparation of this compound-LNPs using a microfluidic mixing system.

Materials:

  • This compound (solubilized in ethanol (B145695) at 100 mM)

  • DODMA (solubilized in ethanol at 50 mM)

  • DPyPE (solubilized in ethanol at 30 mM)

  • Cholesterol (solubilized in ethanol at 50 mM)

  • DSG-PEG2k (solubilized in ethanol at 10 mM)

  • mRNA (diluted in 10 mM sodium acetate (B1210297) buffer, pH 4.0)

  • Ethanol (absolute)

  • Sodium acetate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Centrifugal filter units (10 kDa cutoff)

  • PES syringe filter (0.45 µm)

Procedure:

  • Prepare Lipid Mixture: In an RNase-free microcentrifuge tube, combine the ethanolic solutions of this compound, DODMA, DPyPE, cholesterol, and DSG-PEG2k to achieve the desired molar ratios (see Table 1).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 10 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate is 10 mL/min with a volumetric ratio of the aqueous (mRNA) to organic (lipid) phase of 3:1.

  • LNP Formation: Infuse the lipid mixture and the mRNA solution into the microfluidic device. The rapid mixing will induce the self-assembly of the LNPs.

  • Ethanol Removal and Buffer Exchange: Transfer the collected LNP solution to a centrifugal filter unit (10 kDa cutoff) and centrifuge to remove the ethanol and exchange the buffer to PBS. Repeat this process as necessary to ensure complete buffer exchange.

  • Sterile Filtration: Filter the final LNP suspension through a 0.45 µm PES syringe filter for sterilization.

  • Characterization: Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency using appropriate instrumentation (e.g., dynamic light scattering, electrophoretic light scattering, and a fluorescent nucleic acid stain).

G A Prepare Lipid Mixture in Ethanol C Microfluidic Mixing A->C B Prepare mRNA in Acetate Buffer B->C D Ethanol Removal & Buffer Exchange C->D E Sterile Filtration D->E F LNP Characterization E->F

Figure 3: Experimental workflow for the formulation of this compound-LNPs.
In Vitro Transfection Protocol

This protocol provides a general guideline for transfecting cells in culture with this compound-LNPs.

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • 24-well tissue culture plates

  • Complete cell culture medium

  • This compound-LNP encapsulated mRNA (e.g., encoding a reporter protein like luciferase or GFP)

  • PBS

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • LNP-mRNA Complex Preparation: Dilute the this compound-LNP encapsulated mRNA to the desired final concentration in cell culture medium.

  • Transfection: Gently add the diluted LNP-mRNA complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After the incubation period, analyze the cells for reporter protein expression using an appropriate method (e.g., luciferase assay, flow cytometry for GFP).

Conclusion and Future Directions

This compound represents a promising cationic lipid for the formulation of LNPs for mRNA delivery. Its unique ability to impart a positive charge to LNPs leads to a distinct biodistribution profile, favoring lung and spleen targeting while reducing liver accumulation. The mechanism of action, centered around electrostatic interactions driving cellular uptake and endosomal escape, provides a solid foundation for its therapeutic application.

Further research is warranted to fully elucidate the molecular details of its interaction with cellular components. Identifying specific receptors involved in its uptake and a more detailed biophysical characterization of its membrane-disrupting properties will enable the rational design of even more effective and targeted mRNA delivery systems. The experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to explore the potential of this compound in their own therapeutic development programs.

References

The Role of the Imidazolium Polar Head in IM21.7c: A Technical Guide to a Cationic Lipid for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for sophisticated and targeted delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, owing to their ability to protect the nucleic acid cargo and facilitate its entry into target cells. A key component of these LNPs is the "active lipid," which is typically a cationic or ionizable lipid responsible for encapsulating the negatively charged mRNA and mediating its release into the cytoplasm. IM21.7c, a novel cationic lipid featuring a distinctive imidazolium (B1220033) polar head, represents a significant advancement in this field. This technical guide provides an in-depth analysis of the role of the imidazolium polar head in the function of this compound, with a focus on its impact on biodistribution, cellular uptake, and endosomal escape.

The permanent positive charge of the imidazolium head group in this compound distinguishes it from the more commonly used ionizable lipids, which are neutral at physiological pH and become protonated in the acidic environment of the endosome. This fundamental difference in charge characteristics leads to a unique biological behavior of this compound-containing LNPs, most notably a shift in organ tropism away from the liver and towards the lungs and spleen.[1][2][3][4] This altered biodistribution profile opens up new therapeutic possibilities for mRNA-based treatments for pulmonary and immunological disorders.

This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for the key assays used to characterize these LNPs, and present visualizations of the proposed signaling pathways and experimental workflows.

The Imidazolium Polar Head: A Key Determinant of LNP Properties

The core of this compound's unique functionality lies in its imidazolium polar head group. This heterocyclic aromatic cation imparts a permanent positive charge to the lipid, which in turn influences the overall surface charge of the LNP.

Impact on Physicochemical Properties

The incorporation of this compound into LNP formulations results in particles with a net positive zeta potential.[5] This is in stark contrast to LNPs formulated with ionizable lipids, which typically exhibit a neutral or slightly negative surface charge at physiological pH. This difference in surface charge is a primary driver of the distinct in vivo behavior of this compound LNPs.

Data Presentation: Physicochemical and In Vivo Performance of this compound LNPs

The following tables summarize the key quantitative data for an optimized this compound-based LNP formulation and its in vivo performance compared to LNPs formulated with standard ionizable lipids.

Table 1: Optimized LNP Formulation with this compound

ComponentMolar Ratio (%)
This compound40
DODMA (ionizable lipid)30
DPyPE (helper lipid)10
Cholesterol18.5
DSG-PEG20001.5

Table 2: Physicochemical Properties of Optimized this compound LNP

PropertyValue
Size (nm)97 ± 1
Polydispersity Index (PDI)0.089
Zeta Potential (mV)+12
Encapsulation Efficiency (%)98.0

Table 3: Comparative Biodistribution of Luciferase mRNA Delivered by LNPs (24h post-injection)

LNP FormulationLung Luminescence (%)Spleen Luminescence (%)Liver Luminescence (%)
This compound-based LNP >95~3<1
Clinically Approved Ionizable LNP (typical) LowModerateHigh (>90%)

Data synthesized from available literature. Direct head-to-head comparative studies with a full panel of ionizable lipids are limited.

Signaling Pathways and Cellular Fate

The permanent positive charge of the imidazolium head of this compound is hypothesized to influence the entire lifecycle of the LNP within a biological system, from its initial interaction with serum proteins to its final delivery of mRNA into the cytoplasm.

Protein Corona Formation

Upon entering the bloodstream, LNPs are immediately coated with a layer of proteins, known as the protein corona.[6][7][8][9][10] The composition of this corona is heavily influenced by the surface properties of the LNP, including its charge. While specific data on the protein corona of this compound LNPs is not yet available, it is plausible that the permanent positive charge leads to the adsorption of a different set of plasma proteins compared to neutral or anionic ionizable LNPs. This altered protein corona is a likely contributor to the observed shift in biodistribution.

dot

Protein_Corona_Formation LNP This compound LNP (Positive Charge) Corona_LNP Protein Corona-Coated LNP LNP->Corona_LNP Adsorption of Plasma Proteins Plasma Blood Plasma Proteins Plasma->Corona_LNP Biodistribution Altered Biodistribution (Lung, Spleen) Corona_LNP->Biodistribution Organ Targeting

Caption: Protein corona formation on this compound LNPs.

Cellular Uptake and Endosomal Escape

The cellular uptake of cationic LNPs is generally mediated through endocytosis. The positive charge of the this compound LNP is expected to facilitate electrostatic interactions with the negatively charged cell surface, promoting internalization. Once inside the cell, the LNP is trafficked into endosomes.

The mechanism of endosomal escape is critical for the delivery of the mRNA payload into the cytoplasm. For ionizable lipids, the acidic environment of the endosome leads to their protonation, which is thought to disrupt the endosomal membrane. In the case of the permanently cationic this compound, the imidazolium head is always charged. It is hypothesized that the interaction of the positively charged LNP with the anionic lipids of the endosomal membrane induces membrane destabilization and the formation of non-bilayer lipid structures, ultimately leading to the release of the mRNA.

dot

Cellular_Uptake_and_Escape cluster_cell Target Cell LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Binding to Cell Surface Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome mRNA mRNA Late_Endosome->mRNA Endosomal Escape Cytoplasm Cytoplasm mRNA->Cytoplasm LNP_Formulation_Workflow Lipids Lipids in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Acetate Buffer mRNA->Microfluidics Dialysis Dialysis (vs. PBS) Microfluidics->Dialysis Concentration Concentration Dialysis->Concentration Filtration Sterile Filtration Concentration->Filtration Final_LNP Final LNP Formulation Filtration->Final_LNP

References

IM21.7c for Non-Viral mRNA Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with applications spanning from infectious disease vaccines to cancer immunotherapy and gene editing. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for non-viral mRNA delivery. A critical component of LNPs is the cationic or ionizable lipid, which is paramount for encapsulating the negatively charged mRNA and facilitating its delivery into the cytoplasm of target cells.

This technical guide provides an in-depth overview of IM21.7c (also known as LipidBrick® this compound), a novel cationic lipid developed by Polyplus for the formulation of LNPs for mRNA delivery.[1][2][3][4][5][6][7] this compound is distinguished by its imidazolium-based polar head, which imparts a permanent positive charge to the LNP surface.[2][6][8] This characteristic is reported to modulate the biodistribution of the LNPs, favoring delivery to the lungs and spleen while reducing the hepatic accumulation often observed with traditional ionizable lipid formulations.[2][5][9] This guide will detail the physicochemical properties of this compound, provide quantitative data on LNP formulations, outline key experimental protocols, and visualize the underlying mechanisms and workflows.

Physicochemical Properties and Formulation Data

This compound is a cationic lipid with the chemical formula C59H117ClN2 and a molecular weight of 890.03 g/mol .[6][10] Its unique imidazolium (B1220033) headgroup is a key structural feature that influences its function in mRNA delivery.

LNP Formulation and Physicochemical Characteristics

The formulation of LNPs is a critical process that determines their size, charge, and efficiency. This compound is typically formulated with other lipid components, including a helper lipid, cholesterol, and a PEGylated lipid, to form stable and effective LNPs. A recommended starting formulation for in vivo studies is presented below.

ComponentMolar Ratio (%)
This compound40
DODMA30
DPyPE10
Cholesterol18.5
DSG-PEG2k1.5
Data sourced from a recommended positive control formulation.

The physicochemical properties of LNPs are critical for their in vivo performance. The following table summarizes the characteristics of an exemplary LNP formulation incorporating this compound.

ParameterValue
Particle Size (nm) 97 ± 1
Polydispersity Index (PDI) 0.089
Zeta Potential (mV) +12
Encapsulation Efficiency (%) 98.0
Data from a study evaluating an this compound-based LNP formulation.

In Vivo Biodistribution

A key advantage of this compound-formulated LNPs is their altered biodistribution profile. The permanent cationic charge is believed to influence interactions with serum proteins and cell surfaces, leading to preferential accumulation in certain tissues.

Organ Distribution of Luciferase mRNA-LNPs in Mice

In a study utilizing luciferase-encoding mRNA, the biodistribution of this compound-containing LNPs was assessed 24 hours after intravenous administration in mice. The results, quantified by luminescence, are summarized below.

OrganLuciferase Expression (% of Total Signal)
Lungs>95%
Spleen~3%
Liver<1%
Data represents the relative expression of luciferase in different organs.

This biodistribution pattern, with pronounced lung and spleen targeting and minimal liver uptake, highlights the potential of this compound for therapeutic applications targeting these organs.[2][5][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of this compound-based mRNA delivery systems. The following sections provide protocols for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of this compound-containing LNPs using a microfluidic device, a method that allows for precise control over particle size and polydispersity.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or a proprietary equivalent)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • mRNA in an appropriate buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (100%)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, helper lipid, cholesterol, and PEGylated lipid in 100% ethanol to achieve the desired molar ratios and final lipid concentration.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the citrate buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio on the microfluidic device (typically 3:1 aqueous:organic).

    • Initiate mixing. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS at 4°C overnight with at least two buffer changes to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

In Vitro Transfection

This protocol outlines the steps for transfecting cultured cells with this compound-LNPs to assess mRNA delivery and protein expression.

Materials:

  • Adherent cells (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • This compound-LNPs encapsulating a reporter mRNA (e.g., GFP or luciferase)

  • 96-well plates

  • Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[11] Incubate overnight.

  • LNP Treatment:

    • Dilute the this compound-LNPs in complete cell culture medium to the desired final mRNA concentration.

    • Remove the old medium from the cells and replace it with the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for mRNA delivery and protein expression.

  • Analysis:

    • For luciferase: Lyse the cells and measure luminescence using a plate reader after adding the luciferase substrate.

    • For GFP: Analyze GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells by flow cytometry.

In Vivo Biodistribution Study in Mice

This protocol describes a method to evaluate the biodistribution of this compound-LNPs in a murine model.

Materials:

  • This compound-LNPs encapsulating a reporter mRNA (e.g., luciferase)

  • Laboratory mice (e.g., BALB/c)

  • Anesthetic

  • In vivo imaging system (IVIS) or similar device

  • Luciferin (B1168401) substrate

  • Tissue homogenization equipment

  • Luciferase assay reagents

Procedure:

  • Animal Dosing: Administer the this compound-LNPs to mice via the desired route (e.g., intravenous injection).

  • In Vivo Imaging (Optional): At various time points post-injection, anesthetize the mice and inject the luciferin substrate. Image the bioluminescence using an IVIS to visualize the location of protein expression in real-time.

  • Ex Vivo Analysis:

    • At the study endpoint, euthanize the mice and perfuse with saline to remove blood from the organs.

    • Dissect the organs of interest (e.g., liver, lungs, spleen, heart, kidneys).

    • Homogenize each organ in a suitable lysis buffer.

    • Perform a luciferase assay on the tissue homogenates to quantify protein expression in each organ.[12]

    • Normalize the luciferase activity to the total protein content of the tissue homogenate.

Cytotoxicity Assay

This protocol provides a method for assessing the potential cytotoxicity of this compound-LNPs on cultured cells.

Materials:

  • Cells of interest

  • This compound-LNPs

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound-LNPs for a defined period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Viability Assessment:

    • MTT/MTS Assay: Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine the metabolic activity of the cells, which correlates with viability.[13][14]

    • Live/Dead Staining: Stain the cells with fluorescent dyes that differentiate between live and dead cells. Image the plate using a fluorescence microscope and quantify the percentage of viable cells.

  • Data Analysis: Calculate the cell viability for each LNP concentration relative to the untreated control. The IC50 value (the concentration at which 50% of cells are non-viable) can be determined.

Mechanisms and Workflows

Visualizing the proposed mechanisms of action and experimental workflows can aid in understanding the utility of this compound.

Proposed Mechanism of mRNA Delivery and Endosomal Escape

The delivery of mRNA to the cytoplasm by cationic LNPs is a multi-step process. The positively charged surface of the this compound-LNP is thought to facilitate interaction with the negatively charged cell membrane, leading to cellular uptake via endocytosis. Once inside the endosome, the cationic lipids are believed to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the mRNA into the cytoplasm.[15][16]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome LNP This compound-LNP (Cationic Surface) Endosome_LNP LNP in Endosome LNP->Endosome_LNP Endocytosis Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation Endosome_LNP->mRNA Endosomal Escape (Membrane Destabilization)

Caption: Proposed pathway of this compound-LNP mediated mRNA delivery.

Experimental Workflow for Evaluating this compound LNPs

A systematic workflow is essential for the comprehensive evaluation of novel LNP formulations. This involves initial formulation and characterization, followed by in vitro and in vivo testing.

G Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization InVitro In Vitro Studies (Transfection Efficiency, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo Promising Candidates Analysis Data Analysis and Formulation Optimization InVivo->Analysis Analysis->Formulation Iterative Improvement

Caption: A typical experimental workflow for the evaluation of this compound LNPs.

Logical Relationship of LNP Components

The components of an LNP formulation are chosen for their specific functions, which are logically interconnected to achieve successful mRNA delivery.

G mRNA mRNA (Cargo) IM217c This compound (Cationic Lipid) mRNA->IM217c Encapsulation HelperLipid Helper Lipid (e.g., DOPE) IM217c->HelperLipid Endosomal Escape LNP Stable LNP with Targeted Biodistribution IM217c->LNP Biodistribution Cholesterol Cholesterol HelperLipid->Cholesterol LNP Stability PEGLipid PEGylated Lipid Cholesterol->PEGLipid Membrane Fluidity PEGLipid->LNP Steric Shielding & Circulation Time

Caption: Functional relationships of the core components in an this compound LNP.

Conclusion

This compound represents a significant advancement in the field of cationic lipids for non-viral mRNA delivery. Its unique imidazolium-based structure offers the potential for a distinct biodistribution profile, with enhanced delivery to the lungs and spleen.[2][5][9] This technical guide has provided a comprehensive overview of this compound, including quantitative data, detailed experimental protocols, and visualizations of key processes. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance the next generation of mRNA therapeutics. Further research and optimization of this compound-based LNP formulations will undoubtedly continue to expand the therapeutic possibilities of mRNA.

References

IM21.7c: A Technical Whitepaper on Intellectual Property, Patent Status, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM21.7c is a novel, proprietary cationic lipid developed by Polyplus for the formulation of lipid nanoparticles (LNPs) intended for therapeutic applications, particularly the delivery of messenger RNA (mRNA). As a key component of the LipidBrick® library, this compound offers a distinct advantage in modulating the biodistribution of LNPs, directing them toward tissues such as the lungs and spleen while reducing accumulation in the liver. This document provides a comprehensive overview of the intellectual property and patent status of this compound, alongside a detailed technical guide on its application in LNP formulation, including experimental protocols and relevant quantitative data.

Intellectual Property and Patent Status

This compound is a proprietary cationic lipid that is part of the LipidBrick® library owned by Polyplus, which is now part of Sartorius.[1] The unique imidazolium-based structure of this compound and the broader LipidBrick® library is protected by an independent patent held by Polyplus.[1][2][3][4] This independent intellectual property (IP) position offers a significant advantage to researchers and drug developers by mitigating the complexities and potential constraints associated with third-party lipid patents.[5][6]

The key takeaway for researchers and commercial entities is that the use of this compound is governed by the licensing agreements set forth by Polyplus. The company actively markets the LipidBrick® library as a secure and efficient solution for LNP formulation, emphasizing the freedom from IP entanglements that can hinder therapeutic development.[3][6]

Technical Specifications

This compound is a cationic lipid with the following specifications:

PropertyValue
Chemical Name 3-butyl-1-(2,6-dimethyl-14-octadecyldotriacontan-9-yl)-1H-imidazol-3-ium chloride
Linear Formula C59H117ClN2
Molecular Weight 890.03 g/mol
CAS Number 2416939-42-7
Type Cationic lipid

Source: Polyplus-transfection[7]

Core Application: mRNA-LNP Formulation

The primary application of this compound is as a core component in the formulation of LNPs for the delivery of nucleic acids, particularly mRNA. Its cationic nature at physiological pH is a key differentiator from ionizable lipids, influencing the overall charge of the LNP and, consequently, its in vivo biodistribution.[7][8]

LNP Formulation Workflow

The general workflow for formulating mRNA-LNPs using this compound involves the rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution containing the mRNA. This process is typically carried out using a microfluidic device to ensure the formation of uniform nanoparticles.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase IM21_7c This compound Organic_Mix Lipid Mix in Ethanol IM21_7c->Organic_Mix Helper_Lipids Helper Lipids (e.g., DOPE, Cholesterol) Helper_Lipids->Organic_Mix PEG_Lipid PEG-Lipid PEG_Lipid->Organic_Mix Ethanol Ethanol Ethanol->Organic_Mix Microfluidic_Mixing Microfluidic Mixing Organic_Mix->Microfluidic_Mixing mRNA mRNA Aqueous_Mix mRNA in Buffer mRNA->Aqueous_Mix Buffer Aqueous Buffer (pH 4.0) Buffer->Aqueous_Mix Aqueous_Mix->Microfluidic_Mixing Purification Purification (e.g., Dialysis) Microfluidic_Mixing->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Final_LNP Final mRNA-LNP Formulation Sterile_Filtration->Final_LNP

Fig. 1: LNP Formulation Workflow using this compound.
Quantitative Data: Recommended LNP Formulations

Polyplus provides recommended formulations for generating LNPs with this compound. The molar ratios of the lipid components are critical for achieving desired particle size, stability, and in vivo performance.

Table 1: 4-Lipid LNP Formulation

Lipid ComponentMolar Ratio
LipidBrick® this compound4
DOPE1
Cholesterol3.85
DMG-PEG2k0.15

Source: Adapted from Polyplus-transfection Protocol[9]

Table 2: 5-Lipid LNP Formulation

Lipid ComponentMolar Ratio
LipidBrick® this compound4
DODMA3
DPyPE1
Cholesterol3.85
DSG-PEG2k0.15

Source: Adapted from Polyplus-transfection Protocol[7]

Experimental Protocols

LNP Formulation Protocol

This protocol is a generalized procedure based on the information provided by Polyplus.

  • Preparation of Lipid Stock Solutions:

    • Dissolve LipidBrick® this compound and other lipid components (e.g., DOPE, Cholesterol, PEG-lipid) in absolute ethanol to achieve desired stock concentrations (e.g., 10-100 mM). Solubilization of this compound can be aided by sonication at up to 37°C.[7]

  • Preparation of Ethanolic Lipid Mixture:

    • Combine the lipid stock solutions in the desired molar ratios (as specified in Tables 1 and 2) to create the final ethanolic lipid mixture.

  • Preparation of Aqueous mRNA Solution:

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr™).

    • Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate (e.g., 10 mL/min) and volumetric ratio (e.g., 3:1 aqueous to organic).[7]

  • Purification and Concentration:

    • Remove the ethanol from the LNP solution using a suitable method such as dialysis or tangential flow filtration with a 10 kDa cutoff.[7]

    • Concentrate the LNP formulation as needed.

  • Sterile Filtration:

    • Filter the final LNP solution through a 0.22 µm sterile filter.

  • Characterization:

    • Analyze the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro Transfection Protocol
  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 60-80% confluency at the time of transfection.[7]

  • Transfection:

    • Dilute the mRNA-LNP formulation in cell culture medium.

    • Add the diluted mRNA-LNPs dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-48 hours.

    • Analyze gene expression by measuring the reporter protein activity (e.g., luciferase assay) or by other relevant methods.[7]

Mechanism of Action: Cellular Uptake and Endosomal Escape

The efficacy of this compound-formulated LNPs relies on their ability to be taken up by target cells and to release their mRNA payload into the cytoplasm. This process involves endocytosis and subsequent endosomal escape.

Cellular_Uptake_Pathway cluster_cell Target Cell LNP mRNA-LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape Cytoplasm Cytoplasm Translation Translation (Protein Production) mRNA_Release->Translation mRNA in Cytoplasm

Fig. 2: Cellular Uptake and Endosomal Escape Pathway.

The positively charged surface of this compound-containing LNPs facilitates interaction with the negatively charged cell membrane, promoting cellular uptake through endocytosis.[10][11] Once inside the cell, the LNP is trafficked through the endosomal pathway.[10][11] For the mRNA to be effective, it must escape the endosome before it fuses with the lysosome, where the mRNA would be degraded.[10][] The cationic lipids are thought to play a crucial role in disrupting the endosomal membrane, allowing the mRNA to be released into the cytoplasm where it can be translated into the desired protein.[13]

Conclusion

This compound represents a significant advancement in the field of non-viral gene delivery. Its unique, patented chemical structure offers a secure and effective solution for the formulation of LNPs with tailored biodistribution profiles. The information and protocols provided in this whitepaper serve as a valuable resource for researchers and drug developers seeking to leverage this innovative cationic lipid for their therapeutic applications. The ability to modulate LNP properties and direct them to specific tissues opens up new possibilities for the development of mRNA-based therapies for a wide range of diseases.

References

The Strategic Advantage of IM21.7c: A Technical Deep Dive into a Novel Cationic Lipid for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading non-viral delivery system.[1][2] The composition of these LNPs, particularly the nature of the cationic or ionizable lipid, is a critical determinant of their efficacy, biodistribution, and safety profile.[2][3] This technical guide explores the distinct advantages of IM21.7c, a novel cationic lipid featuring an imidazolium (B1220033) polar head, which offers significant improvements over conventional ionizable lipids for a range of therapeutic applications.[4][5]

Overcoming the Liver-Tropism Challenge: Modulating Biodistribution with this compound

A primary limitation of many current LNP formulations is their tendency to accumulate in the liver.[4] While advantageous for liver-targeted therapies, this tropism restricts the application of mRNA therapeutics for other diseases. This compound addresses this challenge by imparting a positive charge to the LNP surface, which significantly alters their in vivo biodistribution.[6][7] LNPs formulated with this compound have demonstrated a notable shift in accumulation from the liver to other organs, particularly the lungs and spleen.[5][8] This broadened biodistribution opens up new therapeutic possibilities for diseases affecting these organs.[4][9]

Key Advantages of this compound:

  • Altered Biodistribution: Reduces liver accumulation and enhances delivery to the lungs and spleen.[5][8]

  • Improved Efficiency: The unique properties of this compound contribute to improved drug efficiency and formulation stability.[4][9]

  • Broadened Applications: Enables the development of mRNA therapeutics for a wider range of diseases beyond liver-centric targets.[4]

  • Intellectual Property: this compound possesses an independent IP, offering a clear path for development without the constraints of existing lipid patents.[4][7]

Quantitative Performance Metrics of this compound-formulated LNPs

The following table summarizes the key physicochemical properties of LNPs formulated with this compound, demonstrating their suitability for in vivo applications.

PropertyValueSignificance
Size < 100 nmOptimal for cellular uptake and avoiding rapid clearance from circulation.[2]
Encapsulation Efficiency HighEnsures a high payload of mRNA is protected within the LNP.[2]
Zeta Potential PositiveInfluences biodistribution and interaction with cell membranes.[6]
Release Kinetics SustainedAllows for prolonged expression of the encapsulated mRNA.[2]

Experimental Protocols for LNP Formulation and Characterization

LNP Formulation using Microfluidics

This protocol describes the preparation of mRNA-containing LNPs using a microfluidic mixing device, such as the NanoAssemblr™.

Materials:

  • LipidBrick® this compound

  • Helper lipids (e.g., DOPE, Cholesterol, DMG-PEG2k)

  • Ethanol (B145695) (Absolute)

  • mRNA

  • Sodium acetate (B1210297) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device and cartridge

  • Centrifugal filter units (10 kDa cutoff)

  • PES filter (0.45 µm)

Procedure:

  • Lipid Stock Preparation: Dissolve LipidBrick® this compound and other lipids in ethanol to their desired stock concentrations (e.g., 100 mM for this compound).[1] Solubilization can be aided by gentle heating (up to 37°C) and sonication.[1]

  • Organic Phase Preparation: Prepare the ethanolic lipid solution by mixing the lipid stocks to achieve the desired molar ratios.[10]

  • Aqueous Phase Preparation: Dilute the mRNA in 10 mM sodium acetate buffer (pH 4.0).[1]

  • Microfluidic Mixing: Combine the lipid (organic) and mRNA (aqueous) solutions using a microfluidic cartridge at a defined flow rate (e.g., 10 mL/min) and volumetric ratio (e.g., 3:1 organic to aqueous).[1]

  • Purification and Buffer Exchange: Remove ethanol and concentrate the LNPs using centrifugal filter units.[1] The buffer is exchanged to PBS during this step.

  • Sterile Filtration: Filter the final LNP suspension through a 0.45 µm PES filter.[1]

In Vitro Transfection

This protocol outlines the general steps for transfecting adherent cells with mRNA-LNPs.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • Cell growth medium

  • mRNA-LNPs (formulated as described above)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed adherent cells in a 24-well plate 24 hours prior to transfection to achieve 60-80% confluency.[1][10] The recommended cell density is typically between 40,000 to 100,000 cells per well in 0.5 mL of medium.[1][10]

  • Transfection: Add the desired amount of mRNA-LNPs (e.g., 5-10 µL of a 50 ng/µL mRNA solution) dropwise to each well.[1]

  • Incubation: Gently rock the plate to ensure even distribution of the LNPs.[1]

  • Analysis: Analyze gene expression 24-48 hours after transfection.[1]

Visualizing the Mechanisms and Workflows

Proposed Mechanism of LNP Uptake and Endosomal Escape

The following diagram illustrates the proposed pathway for cellular uptake and subsequent endosomal escape of this compound-containing LNPs, a critical step for mRNA delivery to the cytoplasm.

LNP_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome LNP This compound LNP (Positive Surface Charge) Endosome_LNP LNP within Endosome LNP->Endosome_LNP Endocytosis Proton_Sponge Proton Sponge Effect (Imidazolium Headgroup) Endosome_LNP->Proton_Sponge Endosomal_Escape Endosomal Escape Proton_Sponge->Endosomal_Escape Endosome Rupture mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Protein Translation mRNA_Release->Translation mRNA Translation->Cytoplasm Protein Product

Caption: Proposed mechanism of this compound LNP cellular uptake and mRNA release.

Experimental Workflow for LNP Formulation and Evaluation

This diagram outlines the key steps involved in the formulation and subsequent in vitro and in vivo evaluation of this compound-based LNPs.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation Lipid_Prep Lipid Stock Preparation Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics Aqueous_Prep Aqueous Phase (mRNA) Aqueous_Prep->Microfluidics Purification Purification & Buffer Exchange Microfluidics->Purification Size_PDI Size & PDI (DLS) Purification->Size_PDI Zeta Zeta Potential Purification->Zeta Encapsulation Encapsulation Efficiency Purification->Encapsulation In_Vitro In Vitro Transfection Purification->In_Vitro In_Vivo In Vivo Biodistribution Purification->In_Vivo

Caption: Workflow for this compound LNP formulation and evaluation.

Logical Relationship of this compound Structure to Function

This diagram illustrates how the key structural features of the this compound cationic lipid contribute to its advantageous functional properties in LNP-mediated mRNA delivery.

IM21_7c_Structure_Function cluster_structure Structural Features of this compound cluster_function Functional Advantages Imidazolium Imidazolium Polar Headgroup Positive_Charge Permanent Positive Charge Imidazolium->Positive_Charge Endosomal_Escape Enhanced Endosomal Escape Imidazolium->Endosomal_Escape Proton Sponge Effect Lipid_Tail Cone-Shaped Lipid Tail Lipid_Tail->Endosomal_Escape Membrane Destabilization Improved_Stability Improved LNP Stability Lipid_Tail->Improved_Stability Altered_Bio Altered Biodistribution Positive_Charge->Altered_Bio Reduced Liver Tropism

Caption: Structure-function relationship of the cationic lipid this compound.

Conclusion

The cationic lipid this compound represents a significant advancement in LNP technology for mRNA delivery. Its unique imidazolium-based structure confers a positive charge that fundamentally alters the biodistribution of LNPs, mitigating the common issue of liver accumulation and enabling targeted delivery to other organs like the lungs and spleen. With demonstrated high encapsulation efficiency, optimal particle size, and sustained release kinetics, this compound-formulated LNPs are a promising platform for the development of novel mRNA-based therapeutics and vaccines for a broader spectrum of diseases. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to explore the full potential of this innovative cationic lipid.

References

An In-depth Technical Guide to the Fundamental Characteristics of IM21.7c in LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the novel cationic lipid, IM21.7c, when formulated into Lipid Nanoparticles (LNPs) for mRNA delivery. This compound, featuring an imidazolium (B1220033) polar head, has been developed to overcome some of the limitations of current ionizable lipids, offering improved biodistribution and efficiency for mRNA-based therapeutics and vaccines.[1][2][3][4] This document details the physicochemical properties, in vitro and in vivo performance, and the underlying mechanisms of action of this compound-based LNPs, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Core Physicochemical and In Vitro Characteristics

This compound is a cationic lipid that imparts unique properties to LNP formulations, influencing their stability, efficiency, and cellular interaction.[2][5] When formulated into a five-component LNP system, typically comprising the cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid, this compound-based LNPs exhibit distinct and advantageous characteristics.[6]

Physicochemical Properties

The physical attributes of this compound LNPs are critical to their function as an effective mRNA delivery vehicle. These properties are summarized in the table below.

PropertyTypical ValueSignificance
Size (Hydrodynamic Diameter) < 100 nmInfluences in vivo biodistribution and cellular uptake.[6][7]
Polydispersity Index (PDI) ~0.089Indicates a narrow and uniform particle size distribution, crucial for consistent performance.[]
Zeta Potential Positive (~ +12 mV)The positive charge, conferred by the imidazolium head, impacts biodistribution and interaction with negatively charged cell membranes.[6][]
Encapsulation Efficiency > 95%High encapsulation efficiency ensures the protection of the mRNA cargo from degradation.[6][]
Stability Improved particle stabilityEnhanced stability contributes to drug product safety and shelf-life.[1][2][9]
In Vitro Performance

In vitro studies demonstrate the efficacy of this compound LNPs in protecting and delivering their mRNA payload to cells.

Performance MetricObservationImplication for mRNA Delivery
mRNA Protection Protects mRNA from degradationEssential for maintaining the integrity of the genetic material until it reaches the cytoplasm.[6][7]
Release Kinetics Exhibits sustained releaseAllows for a prolonged therapeutic or immunogenic effect.[6][7]
Transfection Efficiency Effective in vitro transfectionDemonstrates the ability of the LNPs to successfully deliver functional mRNA into cells, leading to protein expression.[6][7]

In Vivo Performance and Biodistribution

A key differentiator of this compound LNP formulations is their in vivo behavior, particularly their altered biodistribution profile compared to conventional ionizable lipid-based LNPs.

Biodistribution Profile

Following intravenous administration in mice, this compound LNPs demonstrate a significant shift in organ targeting.

OrganReporter Protein ExpressionComparison to Conventional LNPs
Lungs > 95%Significantly increased targeting.[6][]
Spleen ~ 3%Increased accumulation compared to liver-targeting LNPs.[][10]
Liver < 1%Markedly decreased accumulation, overcoming a common challenge with other LNP formulations.[1][2][3][4][][9][10]

This altered biodistribution opens up new therapeutic possibilities for targeting lung and spleen-related diseases.[1][2][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols.

LNP Formulation Protocol

Objective: To prepare mRNA-containing LNPs using this compound.

Methodology:

  • Lipid Stock Preparation: Dissolve this compound, a helper lipid (e.g., DPyPE), cholesterol, and a PEGylated lipid (e.g., DSG-PEG2k) in ethanol (B145695) to create a lipid mixture. A recommended starting molar ratio is 40% this compound, 10% DPyPE, 48.5% Cholesterol, and 1.5% DSG-PEG2k.[]

  • mRNA Solution Preparation: Dilute the mRNA cargo in a low pH buffer, such as 10 mM sodium acetate (B1210297) at pH 4.0.[11]

  • Microfluidic Mixing: Combine the lipid and mRNA solutions using a microfluidic mixing device (e.g., NanoAssemblr™). A typical volumetric ratio is 3:1 (mRNA solution to lipid solution) at a flow rate of 10 mL/min.[11]

  • Purification and Buffer Exchange: Remove ethanol and exchange the buffer to a physiological pH (e.g., PBS) using centrifugal filter units (10 kDa cutoff).[11]

  • Sterilization: Filter the final LNP suspension through a 0.22 µm sterile filter for in vivo applications.

Physicochemical Characterization Protocols

Objective: To determine the size, PDI, and zeta potential of the formulated LNPs.

Methodology:

  • Dynamic Light Scattering (DLS) for Size and PDI:

    • Dilute the LNP suspension in an appropriate buffer (e.g., PBS).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Electrophoretic Light Scattering (ELS) for Zeta Potential:

    • Dilute the LNPs in a low ionic strength buffer.

    • Measure the electrophoretic mobility to determine the zeta potential using an ELS-equipped instrument.

Encapsulation Efficiency Protocol

Objective: To quantify the percentage of mRNA encapsulated within the LNPs.

Methodology:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., Triton X-100) that disrupts the lipid bilayer.

  • The difference in fluorescence is proportional to the amount of encapsulated mRNA. Calculate the encapsulation efficiency as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100.

In Vitro Transfection Protocol

Objective: To assess the ability of this compound LNPs to deliver functional mRNA to cells in culture.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or HEK293T) in a multi-well plate and allow them to adhere and reach 60-80% confluency.

  • LNP Treatment: Add the mRNA-LNP formulation (encoding a reporter protein like luciferase or GFP) to the cell culture medium at a predetermined concentration.

  • Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake, mRNA release, and protein expression.

  • Analysis: Quantify the reporter protein expression using an appropriate method (e.g., luciferase assay for luminescence or flow cytometry for GFP).

In Vivo Biodistribution Protocol

Objective: To determine the organ distribution of protein expression following intravenous administration of this compound LNPs in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model, such as BALB/c mice.

  • Administration: Administer the mRNA-LNPs (encoding a reporter like luciferase) intravenously (e.g., via tail vein injection) at a specified dose (e.g., 0.75 mg/kg).

  • Imaging: At various time points post-injection (e.g., 6 hours), anesthetize the mice and perform in vivo imaging using an appropriate system (e.g., IVIS Spectrum) after administering the substrate for the reporter protein (e.g., D-luciferin).

  • Ex Vivo Analysis: After the final in vivo imaging, euthanize the animals, harvest the organs of interest (liver, spleen, lungs, etc.), and perform ex vivo imaging to quantify the signal in each organ.

Signaling Pathways and Mechanisms of Action

The efficacy of this compound LNPs is underpinned by their interaction with cellular machinery. The following diagrams illustrate the key pathways involved in the cellular uptake and subsequent immune response.

Cellular Uptake and Endosomal Escape

The cationic nature of this compound facilitates the entry of LNPs into cells and the subsequent release of the mRNA payload into the cytoplasm.

G Cellular Uptake and Endosomal Escape of this compound LNPs cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP (mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome 2. Formation of Early Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome 3. Endosomal Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 4. Endosomal Escape (facilitated by this compound) Translation Translation (Ribosomes) Cytoplasm->Translation 5. mRNA Release Protein Expressed Protein Translation->Protein 6. Protein Synthesis

Caption: Cellular uptake and endosomal escape pathway for this compound LNPs.

Innate Immune Signaling Activation

LNPs, including those formulated with cationic lipids, can be recognized by the innate immune system, which can contribute to their adjuvant effect in vaccines.

G Potential Innate Immune Signaling by LNPs cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP_Endosome LNP TLR Toll-like Receptors (TLR3, TLR4) LNP_Endosome->TLR 1. Recognition MyD88 MyD88 TLR->MyD88 2. Adaptor Protein Recruitment NFkB NF-κB Pathway MyD88->NFkB 3. Signaling Cascade Transcription Gene Transcription NFkB->Transcription 4. Nuclear Translocation Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines 5. Expression

Caption: Activation of innate immune signaling pathways by LNPs.

Experimental Workflow for LNP Development and Evaluation

The process from LNP formulation to in vivo testing follows a logical progression of steps to ensure quality and efficacy.

G Experimental Workflow for this compound LNP Evaluation Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization InVitro 3. In Vitro Transfection (Cell Culture) Characterization->InVitro InVivo 4. In Vivo Biodistribution (Animal Model) InVitro->InVivo Analysis 5. Data Analysis and Interpretation InVivo->Analysis

Caption: Workflow for the development and evaluation of this compound LNPs.

References

IM21.7c applications in gene therapy research

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search has been conducted for "IM21.7c" in the context of gene therapy research. The search has yielded no relevant scientific literature, clinical trial data, or public information regarding a molecule, compound, or technology with this designation.

This suggests that "this compound" may be an internal project name, a very recent and unpublished development, or a potential misidentification.

Therefore, it is not possible to provide an in-depth technical guide, data presentation, experimental protocols, or visualizations for a topic that does not have publicly available information.

To receive the requested in-depth technical guide, please provide a publicly recognized and searchable topic within the field of gene therapy. Examples of suitable topics include:

  • Specific Gene Editing Technologies: CRISPR-Cas9, TALENs, Zinc Finger Nucleases, Base Editing, Prime Editing.

  • Commonly Used Viral Vectors: Adeno-Associated Virus (AAV) serotypes (e.g., AAV2, AAV9), Lentiviral Vectors, Adenoviral Vectors.

  • Approved or Investigational Gene Therapies: Zolgensma (onasemnogene abeparvovec), Luxturna (voretigene neparvovec), or other publicly disclosed therapeutic candidates.

Upon receiving a valid topic, a comprehensive guide will be developed that adheres to all specified requirements for data presentation, experimental protocols, and Graphviz visualizations.

initial studies on IM21.7c toxicity and biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies of IM21.7c Toxicity and Biocompatibility

Disclaimer: This document summarizes the publicly available information regarding the initial toxicity and biocompatibility studies of the cationic lipid this compound. It is important to note that while promotional materials and abstracts suggest a favorable safety profile for this compound, detailed quantitative data from dedicated toxicology studies are not yet widely available in the public domain. Therefore, this guide also provides context by including representative data and protocols for cationic lipid nanoparticles as a class.

Introduction to this compound

This compound is a novel cationic lipid featuring an imidazolium (B1220033) polar head, developed for the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA therapeutics and vaccines.[1][2] It is a key component of next-generation LNP systems designed to overcome some of the limitations of earlier cationic and ionizable lipids.[3][4] Pre-clinical studies and product information suggest that LNP formulations containing this compound exhibit a distinct biodistribution profile, with increased delivery to the lungs and spleen and reduced accumulation in the liver compared to some other LNP systems.[1][5][6] This altered biodistribution, along with claims of an improved safety profile, makes this compound a person of interest for researchers in the field of nucleic acid delivery.[4][7]

Preclinical Toxicity and Biocompatibility of this compound: A Qualitative Overview

Proof-of-concept in vitro and in vivo studies have been successfully performed with this compound-containing LNPs.[7] Promotional materials from the manufacturer state that the intrinsic properties of this compound improve drug efficiency and formulation stability without raising safety issues.[4] The development of this compound was, in part, aimed at reducing the toxicity associated with permanently charged cationic lipids such as DOTMA and DOTAP. While these qualitative statements are promising, comprehensive quantitative data from formal toxicology studies are needed to fully characterize the safety profile of this compound.

Representative Data on the Toxicity of Cationic Lipid Nanoparticles

To provide context for the expected toxicological evaluation of this compound, the following tables summarize representative quantitative data from studies on other cationic lipid nanoparticles. This data is not specific to this compound but illustrates the types of endpoints and results typically reported in the literature for this class of materials.

Table 1: Representative In Vitro Cytotoxicity of Cationic Solid Lipid Nanoparticles (cSLNs) in Human Cell Lines

cSLN Formulation (Cationic Lipid)Cell LineAssayIncubation Time (h)IC50 (µg/mL)Reference
GMS-based cSLN (DOTMA)HCT-116MTS24> 500[8]
GMS-based cSLN (DOTAP)16-HBEMTS24> 500[8]
GMS-based cSLN (CPC)HCT-116MTS24~300[8]

GMS: Glyceryl Monostearate; DOTMA: Dioleyloxy-propyl-trimethylammonium chloride; DOTAP: Dioleoyl trimethylammonium propane; CPC: Cetylpyridinium chloride; HCT-116: Human colon cancer cell line; 16-HBE: Human bronchial epithelial cell line; MTS: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium.

Table 2: Representative Hemolytic Activity of Cationic Lipid Nanoparticles

LNP FormulationpHHemolysis (%) at highest concentration testedClassificationReference
Cationic SLN (DOTMA-based)7.4< 2%Non-hemolytic[8]
Various Cationic LNPs7.4Not specified, but generally lowNon-hemolytic[9]

According to ASTM F756-00, hemolysis of <2% is considered non-hemolytic, 2-5% is slightly hemolytic, and >5% is hemolytic.[10]

Table 3: Representative In Vivo Toxicity Markers for Ionizable Lipid Nanoparticles in Mice

Ionizable Lipid in LNPDose (mg/kg)Time PointKey FindingsReference
DLin-MC3-DMA1.024 h post-injectionSignificant increase in ALT and AST levels[11]
ALC-03155.0Not specifiedIncrease in ALT and bile acids[11]
Novel Ketal Ester Lipid1.024 h post-injectionNo significant increase in ALT and AST[11]

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. Elevated levels are indicators of liver damage.

Experimental Protocols for Toxicity and Biocompatibility Assessment

The following are detailed, representative protocols for key assays used to evaluate the toxicity and biocompatibility of lipid nanoparticles. The precise parameters for studies on this compound may vary.

In Vitro Cytotoxicity Assay: MTS Protocol

This protocol is adapted from studies on cationic solid lipid nanoparticles.[8]

  • Cell Culture: Human cell lines (e.g., HCT-116, 16-HBE, A549, Caco-2) are seeded in 96-well plates at a density of 4 x 103 to 1 x 104 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8][12]

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound-LNPs (e.g., 100 to 500 µg/mL).[8] Control wells with cell medium only (negative control) are also prepared.

  • Incubation: The plates are incubated for a further 24 to 48 hours.[8][12]

  • MTS Assay: After incubation, 20 µL of MTS solution is added to each well, and the plates are incubated for an additional 2 hours at 37°C.[8]

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 value (the concentration that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Hemolysis Assay

This protocol is based on standard methods for assessing the hemolytic potential of nanoparticles.[8][9][10][13][14]

  • Preparation of Red Blood Cells (RBCs): Fresh human or mouse whole blood is collected in tubes containing an anticoagulant. The RBCs are isolated by centrifugation, washed multiple times with phosphate-buffered saline (PBS, pH 7.4), and resuspended in PBS to a final concentration of 2-4% (v/v).[9]

  • Assay Setup: In a 96-well V-bottom plate, 100 µL of the RBC suspension is mixed with 100 µL of this compound-LNP suspension at various concentrations.

  • Controls:

    • Negative Control (0% hemolysis): 100 µL of RBC suspension mixed with 100 µL of PBS.[8][9]

    • Positive Control (100% hemolysis): 100 µL of RBC suspension mixed with 100 µL of 1% Triton X-100.[8][9]

  • Incubation: The plate is incubated at 37°C for 1-4 hours.[9]

  • Centrifugation: The plate is centrifuged at 1,000 x g for 5 minutes to pellet the intact RBCs.[9]

  • Data Acquisition: 100 µL of the supernatant from each well is transferred to a new flat-bottom 96-well plate, and the absorbance of the released hemoglobin is measured at 540 nm.[9][13]

  • Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

In Vivo Acute Toxicity Study in Mice

This is a general protocol for an initial in vivo toxicity assessment.[11][15][16]

  • Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used.[9]

  • Administration: A single dose of this compound-LNPs is administered intravenously (e.g., via tail vein injection) at various dose levels. A control group receives the vehicle (e.g., PBS).

  • Monitoring: The animals are monitored for clinical signs of toxicity, and their body weight is recorded daily for up to 14 days.[15] A weight loss of more than 10% is considered indicative of poor tolerance.[15]

  • Blood Collection and Analysis: At predetermined time points (e.g., 24, 48 hours, and 14 days), blood is collected for serum chemistry analysis to assess liver function (ALT, AST) and kidney function.[11] A complete blood count (CBC) can also be performed.

  • Histopathology: At the end of the study, the animals are euthanized, and major organs (liver, spleen, lungs, kidneys, heart) are harvested, weighed, and fixed in formalin. The tissues are then embedded in paraffin, sectioned, stained with hematoxylin (B73222) and eosin (B541160) (H&E), and examined for any pathological changes.[11]

Mandatory Visualizations

Experimental Workflow for Toxicity Assessment

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment invitro_start This compound-LNP Formulation cytotoxicity Cytotoxicity Assay (e.g., MTS on cell lines) invitro_start->cytotoxicity hemolysis Hemolysis Assay (Human/Mouse RBCs) invitro_start->hemolysis ic50 Determine IC50 cytotoxicity->ic50 hemolysis_result Calculate % Hemolysis hemolysis->hemolysis_result invitro_result Biocompatibility Profile ic50->invitro_result hemolysis_result->invitro_result invivo_start Animal Model (e.g., C57BL/6 Mice) administration Single IV Dose Administration invivo_start->administration monitoring Monitor Clinical Signs & Body Weight administration->monitoring blood_analysis Serum Chemistry (ALT, AST) & CBC administration->blood_analysis histopathology Histopathology of Organs (H&E Staining) administration->histopathology invivo_result Assess Systemic Toxicity monitoring->invivo_result blood_analysis->invivo_result histopathology->invivo_result invivo_result->invitro_result

Caption: Workflow for the toxicological and biocompatibility assessment of this compound-LNPs.

Signaling Pathways for Cationic LNP-Induced Immune Activation

G cluster_cell Antigen Presenting Cell (e.g., Macrophage) cluster_inflammasome NLRP3 Inflammasome Activation lnp Cationic LNP (this compound) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome tlr4 TLR4 endosome->tlr4 Recognition endosomal_escape Endosomal Escape/ Lysosomal Rupture endosome->endosomal_escape myd88 MyD88 tlr4->myd88 nfkb NF-κB myd88->nfkb pro_cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) nfkb->pro_cytokines pro_il1b Pro-IL-1β nfkb->pro_il1b Transcription outside Systemic & Local Inflammation pro_cytokines->outside nlrp3 NLRP3 endosomal_escape->nlrp3 Triggers asc ASC nlrp3->asc pro_caspase1 Pro-Caspase-1 asc->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 caspase1->pro_il1b il1b Mature IL-1β (Secretion) pro_il1b->il1b il1b->outside

Caption: Cationic LNP activation of TLR4 and NLRP3 inflammasome signaling pathways.

Conclusion

This compound represents a promising advancement in the field of cationic lipids for mRNA delivery, with the potential for a more favorable biodistribution and safety profile. However, the initial data on its toxicity and biocompatibility are primarily qualitative. A comprehensive understanding of its safety will require the publication of detailed toxicology studies. The experimental protocols and signaling pathways described herein provide a framework for the anticipated evaluation of this compound and other next-generation lipid nanoparticles. For researchers and drug developers, rigorous assessment using these and other standardized assays will be crucial for the clinical translation of this compound-based therapeutics.

References

IM21.7c: A Cationic Lipid Alternative to Ionizable Lipids for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of mRNA therapeutics and vaccines has been revolutionized by lipid nanoparticle (LNP) delivery systems. Central to the success of these platforms are "active" lipids that facilitate mRNA encapsulation and endosomal escape. While ionizable lipids have been the cornerstone of clinically approved LNP formulations, a new class of cationic lipids, exemplified by IM21.7c, is emerging as a potent alternative, offering distinct advantages in modulating LNP properties and in vivo biodistribution. This technical guide provides a comprehensive overview of this compound, its comparison to traditional ionizable lipids, and detailed methodologies for its application.

Introduction: The Role of Active Lipids in mRNA Delivery

Lipid nanoparticles are multi-component systems designed to protect mRNA from degradation and facilitate its entry into target cells.[1] They are typically composed of four main components:

  • Active Lipids (Cationic or Ionizable): These positively charged lipids interact with the negatively charged mRNA, enabling its encapsulation and mediating its release from the endosome into the cytoplasm.

  • Structural Lipids (e.g., Phospholipids): These lipids contribute to the structural integrity and stability of the LNP.

  • Cholesterol: This molecule enhances the stability and fluidity of the LNP membrane, promoting fusion with cellular membranes.

  • PEG-Lipids: A polyethylene (B3416737) glycol-lipid conjugate that provides a hydrophilic shield, preventing aggregation and prolonging circulation time.

Ionizable lipids are characterized by their pH-dependent charge. They are positively charged at an acidic pH, which is necessary for mRNA binding during LNP formulation, but are neutral at physiological pH, which reduces toxicity. In contrast, cationic lipids like this compound possess a permanent positive charge. This fundamental difference in charge characteristics leads to distinct biological behaviors.

This compound: A Novel Cationic Lipid with an Imidazolium (B1220033) Headgroup

This compound is a novel cationic lipid developed by Polyplus, belonging to the LipidBrick® family.[2] Its defining feature is an imidazolium polar head, which imparts a permanent positive charge to the lipid. This constant charge influences the overall surface charge of the LNP, which in turn has been shown to significantly impact its biodistribution profile.[2][3]

Shifting the Paradigm of Biodistribution

A key challenge with conventional ionizable lipid-based LNPs is their tendency to accumulate in the liver.[4] While this is advantageous for liver-targeted therapies, it limits their application for other diseases. This compound-formulated LNPs have demonstrated a significant shift in biodistribution, with reduced accumulation in the liver and increased targeting to the lungs and spleen.[1][3] This opens up new therapeutic possibilities for respiratory diseases, immunotherapies, and other conditions where targeting these organs is desirable.

Data Presentation: this compound vs. Ionizable Lipids

While direct, head-to-head quantitative comparisons in the public domain are still emerging, the available data from studies on this compound and separate comparative studies of ionizable lipids allow for an inferred understanding of their performance characteristics.

Table 1: Physicochemical Properties of LNPs Formulated with this compound and Representative Ionizable Lipids

ParameterThis compound-based LNPIonizable Lipid-based LNP (Typical)Reference
Size (nm) < 100< 100[2][5]
Polydispersity Index (PDI) LowLow[2][5]
Zeta Potential (mV) PositiveNear-neutral to slightly negative[1][5]
mRNA Encapsulation Efficiency (%) HighHigh (>90%)[2][5]

Table 2: In Vivo Performance Characteristics (Qualitative Comparison)

FeatureThis compound-based LNPIonizable Lipid-based LNP (e.g., DLin-MC3-DMA, SM-102, ALC-0315)Reference
Primary Organ Targeting Lungs, SpleenLiver[1][4]
In Vitro Transfection Efficacy EffectiveHigh (varies by lipid and cell type)[2][6]
In Vivo Efficacy DemonstratedClinically validated (high)[1][5]
Toxicity Profile To be fully elucidated in comparative studiesDose-dependent hepatotoxicity observed with some ionizable lipids at high doses.[5][7]

Signaling Pathways and Experimental Workflows

Endosomal Escape Mechanisms

The release of mRNA from the endosome is a critical step for its translation into protein. The mechanisms for ionizable and cationic lipids differ due to their charge properties.

Ionizable Lipids: These lipids become protonated in the acidic environment of the endosome. This positive charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and mRNA release.[][9]

This compound (Cationic Lipid): The permanent positive charge of this compound allows for direct electrostatic interaction with the negatively charged endosomal membrane, leading to its disruption and subsequent release of the mRNA cargo.[] The specific role of the imidazolium headgroup in this process is an area of ongoing research.

Endosomal_Escape_Mechanisms Endosomal Escape Mechanisms cluster_ionizable Ionizable Lipid LNP cluster_cationic This compound (Cationic) LNP ionizable_uptake Cellular Uptake (Endocytosis) ionizable_endosome LNP in Endosome (Acidic pH) ionizable_uptake->ionizable_endosome ionizable_protonation Ionizable Lipid Protonation ionizable_endosome->ionizable_protonation ionizable_interaction Interaction with Anionic Lipids ionizable_protonation->ionizable_interaction ionizable_destabilization Endosomal Membrane Destabilization ionizable_interaction->ionizable_destabilization ionizable_release mRNA Release into Cytoplasm ionizable_destabilization->ionizable_release cationic_uptake Cellular Uptake (Endocytosis) cationic_endosome LNP in Endosome cationic_uptake->cationic_endosome cationic_interaction Direct Electrostatic Interaction cationic_endosome->cationic_interaction cationic_destabilization Endosomal Membrane Disruption cationic_interaction->cationic_destabilization cationic_release mRNA Release into Cytoplasm cationic_destabilization->cationic_release

Caption: Comparative signaling pathways for endosomal escape of ionizable and cationic lipid LNPs.

Experimental Workflow for LNP Formulation and Evaluation

A typical workflow for the development and testing of this compound-based LNPs involves formulation, characterization, and in vitro/in vivo evaluation.

LNP_Workflow LNP Formulation and Evaluation Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation lipid_prep Lipid Preparation (this compound in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing mrna_prep mRNA Preparation (in Aqueous Buffer) mrna_prep->mixing purification Purification (e.g., Dialysis) mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) purification->ribogreen in_vitro In Vitro Transfection (Cell Culture) ribogreen->in_vitro in_vivo In Vivo Administration (Animal Model) ribogreen->in_vivo protein_expression Protein Expression (e.g., Luciferase Assay) in_vitro->protein_expression biodistribution Biodistribution Analysis (e.g., IVIS Imaging) in_vivo->biodistribution in_vivo->protein_expression toxicity_assay Toxicity Assessment (e.g., ALT/AST levels) in_vivo->toxicity_assay

Caption: A generalized experimental workflow for the formulation and evaluation of mRNA-LNPs.

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound-based LNPs using a microfluidic device.

Materials:

  • This compound (and other lipids) dissolved in ethanol (B145695).

  • mRNA diluted in an acidic aqueous buffer (e.g., 10 mM sodium acetate, pH 4).

  • Microfluidic mixing device (e.g., NanoAssemblr™).

  • Purification system (e.g., dialysis cassettes or centrifugal filter units).

  • Storage buffer (e.g., PBS).

Procedure:

  • Preparation of Lipid Solution: Dissolve this compound and other lipid components (e.g., phospholipid, cholesterol, PEG-lipid) in absolute ethanol to the desired molar ratios and concentrations.

  • Preparation of mRNA Solution: Dilute the mRNA to the target concentration in the aqueous buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps of the microfluidic device. Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification: The collected LNP solution is then purified to remove ethanol and unencapsulated mRNA. This is typically achieved through dialysis against a storage buffer or by using centrifugal filter units.

  • Sterilization and Storage: The final LNP formulation is sterilized by filtration through a 0.22 µm filter and stored at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

a) Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the Z-average diameter and PDI.

b) Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP sample in an appropriate buffer. Analyze the sample using a zeta potential analyzer to determine the surface charge.

c) mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add RiboGreen reagent to both lysed and unlysed samples.

    • Measure the fluorescence intensity. The encapsulation efficiency is calculated as: ((Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed) * 100%.

In Vitro Transfection

Materials:

  • Adherent cells (e.g., HEK293, HeLa) cultured in appropriate media.

  • mRNA-LNP formulation.

  • Multi-well plates.

  • Assay for protein expression (e.g., luciferase assay kit, flow cytometer for fluorescent proteins).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of transfection.

  • Transfection: Add the desired amount of mRNA-LNPs to the cells in culture media.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis: Analyze the expression of the protein encoded by the delivered mRNA using an appropriate method.

In Vivo Evaluation in a Mouse Model

Materials:

  • mRNA-LNPs (encoding a reporter protein like luciferase).

  • Laboratory mice (e.g., BALB/c or C57BL/6).

  • In vivo imaging system (IVIS) for bioluminescence imaging.

  • Luciferin (B1168401) substrate.

Procedure:

  • Administration: Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous, intramuscular).

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and inject them with the luciferin substrate. Image the mice using an IVIS to visualize the location and quantify the intensity of luciferase expression.

  • Ex Vivo Organ Analysis: After the final imaging time point, euthanize the mice and harvest key organs (e.g., liver, lungs, spleen). Homogenize the tissues and perform a luciferase assay to quantify protein expression in specific organs.

  • Toxicity Assessment: Collect blood samples to measure levels of liver enzymes (ALT, AST) as indicators of hepatotoxicity.

Conclusion and Future Perspectives

This compound represents a significant advancement in the field of lipid-based nucleic acid delivery. Its cationic nature and unique imidazolium headgroup offer a distinct alternative to traditional ionizable lipids, most notably by enabling a shift in LNP biodistribution away from the liver and towards the lungs and spleen. This opens up exciting new avenues for the development of mRNA-based therapies for a broader range of diseases.

Further research is needed to fully elucidate the structure-activity relationship of imidazolium-based lipids and to conduct direct, quantitative comparative studies against the benchmark ionizable lipids in various preclinical models. As our understanding of the complex interplay between LNP composition and biological response grows, novel lipids like this compound will undoubtedly play a crucial role in shaping the future of genetic medicine.

References

The LipidBrick® Library: A Technical Guide to Next-Generation mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of the LipidBrick® library, a portfolio of proprietary imidazolium-based cationic lipids designed to overcome key challenges in mRNA-based therapeutics and vaccines. By providing a permanent positive charge to lipid nanoparticles (LNPs), the LipidBrick® library enables tunable biodistribution, enhanced extra-hepatic delivery, and improved overall efficacy of mRNA payloads.[1][2] This document serves as a comprehensive resource, detailing the quantitative data, experimental protocols, and underlying mechanisms of this innovative delivery platform.

Core Concepts and Advantages

The LipidBrick® library was developed to address the limitations of conventional ionizable lipids used in LNP formulations, which often lead to predominant liver accumulation.[][4] The unique imidazolium-based cationic lipids within the LipidBrick® library impart a permanent positive charge to the LNP surface. This key feature is instrumental in modulating the biodistribution of mRNA therapeutics, facilitating increased delivery to organs such as the lungs and spleen.[2][5]

Key benefits of the LipidBrick® library include:

  • Tunable Biodistribution: The ability to screen the library allows for the selection of the optimal LipidBrick® for specific therapeutic applications, enabling targeted delivery beyond the liver.[1][2]

  • Enhanced Extra-Hepatic Tropism: The permanent cationic charge promotes accumulation in tissues like the lungs and spleen, a critical advantage for various therapeutic and vaccination strategies.[2][5]

  • Intellectual Property Security: The LipidBrick® library is protected by an independent patent held by Polyplus, now part of Sartorius, providing a secure platform for therapeutic development.[1][]

  • Proven Efficacy: Extensive in vitro and in vivo proof-of-concept studies have demonstrated the successful application of the LipidBrick® library.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation and in vivo performance of LipidBrick®-containing LNPs.

Table 1: Recommended LNP Formulations Using LipidBrick® IM21.7c [6]

FormulationComponentStock Solution Concentration (mM)Volume for 1.5 mL Final LNP (µL)Final Concentration in Organic Phase (mM)Theoretical Lipid Concentration in Final Formulation (mM)
4-Lipid LipidBrick® this compound10075205
DOPE305041
Cholesterol50115.515.43.85
DMG-PEG2k1022.50.60.15
5-Lipid LipidBrick® this compound100---
DODMA50---
DPyPE30---
Cholesterol50---
DSG-PEG2k10---

Data for the 5-lipid formulation volumes were not provided in the source document.

Table 2: In Vitro Transfection Guidelines for Various Cell Lines using mRNA-LNPs [6]

Cell TypeCell LineNumber of Cells to Seed per Well (24-well plate)Amount of mRNA (ng)
EpithelialCaco-240,000500
A54960,000500
HeLa50,000250
HEK-29350,000250
PC-350,000500
HepatocyteHepG2100,000500

Table 3: In Vivo Biodistribution of Luciferase mRNA-LNPs in Mice [5]

LNP FormulationOrganLuciferase Expression (RLU/mg of protein)
LNP24: this compound/DODMALung6.2 x 10⁶
Spleen7.0 x 10⁵
LiverComparable to LNP28
LNP28: DOTAP/DODMALung2.0 x 10⁵
Spleen1.0 x 10⁵
LiverComparable to LNP24

RLU = Relative Light Units. Data extracted from graphical representation in the source.

Experimental Protocols

Detailed methodologies for the formulation of LipidBrick®-based LNPs and their application in vitro are provided below.

LNP Formulation Protocol

This protocol outlines the preparation of mRNA-LNPs using a microfluidic mixing device.[6][7]

1. Preparation of Ethanolic Lipid Solution:

  • Based on the desired formulation (e.g., 4-lipid formulation in Table 1), calculate the required volumes of each lipid stock solution.

  • In a sterile, single-use microcentrifuge tube, add the calculated volume of each lipid stock solution to absolute ethanol.

  • Ensure homogeneity by gently pipetting the mixture up and down several times.

2. Preparation of Aqueous Nucleic Acid Solution:

  • Prepare a 4X concentrated solution of the desired mRNA in an appropriate aqueous buffer (e.g., 10 mM Acetate (B1210297) buffer, pH 4.0 or 50 mM Citrate (B86180) buffer, pH 4.0).[6]

  • Acetate Buffer (40 mM, pH 4.0) Preparation:

    • Dissolve 744.4 mg of anhydrous sodium acetate in 800 mL of ultrapure water.

    • Adjust the pH to 4.0 by adding pure acetic acid.

    • Bring the final volume to 1 L with ultrapure water.

  • Citrate Buffer (200 mM, pH 4.0) Preparation:

    • Dissolve 19.86 g of sodium citrate dihydrate and 25.45 g of citric acid in 800 mL of ultrapure water.

    • Adjust the pH to 4.0 with 1M NaOH or 1M HCl if necessary.

    • Bring the final volume to 1 L with ultrapure water.[6]

3. LNP Formulation using Microfluidics:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr®) according to the manufacturer's instructions.

  • Load the ethanolic lipid solution and the aqueous nucleic acid solution into the appropriate inlets of the microfluidic cartridge.

  • Set the flow rate ratio to 3:1 (aqueous:organic) and a total flow rate of 10 mL/min.[7]

  • Initiate the mixing process to generate the LNPs.

  • The collected LNP solution can be buffer-exchanged and concentrated using centrifugal filter units.[7]

In Vitro Transfection Protocol

This protocol provides a general guideline for the transfection of adherent cell lines in a 24-well plate format.[6][7]

  • Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a 24-well plate at the densities recommended in Table 2, in 0.5 mL of their respective growth medium. Cells should be 60-80% confluent at the time of transfection.[6][7]

  • Transfection:

    • Thaw the mRNA-LNP solution.

    • Add the appropriate volume of the mRNA-LNP solution (containing the amount of mRNA specified in Table 2) dropwise to each well.

    • Gently rock the plate to ensure even distribution of the LNPs.[7]

  • Incubation and Analysis: Incubate the cells for 24-48 hours post-transfection before analyzing for gene expression.[6][7]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes related to the LipidBrick® library.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_post Post-Formulation Lipid_Stocks LipidBrick® & Helper Lipid Stocks Ethanolic_Lipid_Solution Ethanolic Lipid Solution Lipid_Stocks->Ethanolic_Lipid_Solution Mix Ethanol Absolute Ethanol Ethanol->Ethanolic_Lipid_Solution mRNA_Stock mRNA Stock Aqueous_mRNA_Solution Aqueous mRNA Solution mRNA_Stock->Aqueous_mRNA_Solution Dilute Aqueous_Buffer Aqueous Buffer (pH 4.0) Aqueous_Buffer->Aqueous_mRNA_Solution Microfluidic_Device Microfluidic Device (e.g., NanoAssemblr®) LNP_Solution mRNA-LNP Solution Microfluidic_Device->LNP_Solution Self-Assembly Purification Buffer Exchange & Concentration LNP_Solution->Purification Final_LNPs Purified mRNA-LNPs Purification->Final_LNPs Ethanolic_Lipid_Solution->Microfluidic_Device Organic Phase Aqueous_mRNA_Solution->Microfluidic_Device Aqueous Phase Cellular_Uptake_Mechanism LNP Cationic mRNA-LNP (LipidBrick®) Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome 2. Internalization Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 3. pH-mediated Membrane Destabilization mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Therapeutic Protein Translation->Protein 4. Protein Synthesis

References

IM21.7c for targeted delivery to lungs and spleen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to IM21.7c for Targeted Delivery to Lungs and Spleen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a novel cationic lipid, for the targeted delivery of mRNA to the lungs and spleen. By leveraging a unique imidazolium-based head, Lipid-Nanoparticles (LNPs) formulated with this compound exhibit a distinct biodistribution profile, shifting away from hepatic accumulation towards pulmonary and splenic tissues. This guide details the quantitative data, experimental protocols, and underlying mechanisms associated with this compound-mediated delivery.

Introduction to this compound

This compound, also known as LipidBrick® this compound, is a cationic lipid developed for the formulation of LNPs for therapeutic applications.[1][2][3][4][5] Its structure features an imidazolium (B1220033) polar head, which imparts a net positive charge to the LNPs.[6][7] This positive surface charge is a key determinant of the altered in vivo biodistribution, favoring accumulation in the lungs and spleen over the liver, a common destination for conventional ionizable lipid-based LNPs.[3][6][7] this compound is a component of the in vivo-jetRNA®+ transfection reagent and has been successfully used for the delivery of various nucleic acids, including mRNA.[5]

Quantitative Data

The physicochemical properties and in vivo biodistribution of LNPs formulated with this compound have been characterized, demonstrating their suitability for targeted delivery.

Physicochemical Properties of this compound-LNPs

LNPs formulated with this compound exhibit consistent and favorable physicochemical characteristics for in vivo applications.

PropertyValueReference
Size (Diameter) < 100 nm[6][8]
Zeta Potential Positive[6][7]
Encapsulation Efficiency High[6][8]
mRNA Protection Protects mRNA from degradation[6][8]
Release Kinetics Sustained release[6][8]
In Vivo Biodistribution of this compound-LNPs

Studies have demonstrated a significant shift in biodistribution with this compound-LNPs, with a pronounced targeting effect towards the lungs.

OrganReporter Protein ExpressionReference
Lungs > 95% of total expression[6][7]
Spleen Distribution observed[6][7]
Liver Very little accumulation[6][7]

Experimental Protocols

The following is a detailed methodology for the formulation of this compound-LNPs and their subsequent in vivo evaluation.

LNP Formulation Protocol

This protocol is adapted from the manufacturer's guidelines for the preparation of this compound-LNPs using a microfluidic-based system.

Materials:

  • LipidBrick® this compound

  • Helper Lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2k)

  • mRNA in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.0)

  • Ethanol (B145695)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis or purification system (e.g., Amicon® or Vivaspin® centrifugal filter units)

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol to their desired stock concentrations.

  • Lipid Mixture Formulation: Combine the lipid stock solutions in the desired molar ratios. An exemplary five-component formulation might include this compound, an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid.

  • mRNA Solution Preparation: Dilute the mRNA to the target concentration in the chosen aqueous buffer.

  • Microfluidic Mixing: Set the microfluidic device to the desired flow rate (e.g., 10 mL/min) and volumetric ratio of the lipid-ethanol solution to the mRNA-aqueous solution (e.g., 1:3).

  • LNP Formation: Inject the lipid mixture and the mRNA solution into the respective inlets of the microfluidic cartridge to initiate the self-assembly of the LNPs.

  • Purification: Remove the ethanol and concentrate the LNP solution using a suitable dialysis or centrifugal filtration method.

  • Sterile Filtration: Pass the final LNP formulation through a sterile filter (e.g., 0.22 µm) for in vivo applications.

In Vivo Evaluation of LNP Biodistribution

Animal Model:

  • Typically, BALB/c or C57BL/6 mice are used.

Procedure:

  • Administration: Administer the this compound-LNP formulation intravenously (e.g., via tail vein injection). The dosage will depend on the specific mRNA and experimental design.

  • Monitoring: At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), euthanize the animals.

  • Organ Harvest: Perfuse the animals with saline and harvest the organs of interest (lungs, spleen, liver, heart, kidneys).

  • Quantification of Reporter Gene Expression: If a reporter mRNA (e.g., Luciferase or GFP) was used, homogenize the tissues and measure the reporter protein activity using a suitable assay (e.g., luciferase assay, fluorescence microscopy).

  • Data Analysis: Express the data as the amount of reporter protein per gram of tissue or as a percentage of the total expression across all organs.

Signaling Pathways and Mechanisms of Action

The targeted delivery and subsequent transfection mediated by this compound-LNPs are governed by their physicochemical properties, leading to specific biological interactions.

Experimental Workflow for LNP Formulation and In Vivo Testing

G cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation lipid_prep Lipid Stock Preparation mixing Microfluidic Mixing lipid_prep->mixing mrna_prep mRNA Solution Preparation mrna_prep->mixing purification Purification & Sterile Filtration mixing->purification injection IV Injection (Animal Model) purification->injection organ_harvest Organ Harvest (Lungs, Spleen, Liver) injection->organ_harvest quantification Reporter Gene Quantification organ_harvest->quantification analysis Biodistribution Analysis quantification->analysis

Caption: Workflow for this compound-LNP formulation and in vivo biodistribution analysis.

Cellular Uptake and Endosomal Escape Pathway

The positive charge of this compound-LNPs is believed to facilitate their interaction with negatively charged cell membranes, leading to cellular uptake via endocytosis.[][10] Once inside the endosome, the "proton sponge" effect of the imidazolium head group, coupled with the interaction of the cationic lipid with anionic lipids in the endosomal membrane, is thought to induce endosomal membrane destabilization.[11] This leads to the release of the mRNA cargo into the cytoplasm, where it can be translated into the protein of interest.[][10]

Caption: Proposed mechanism of cellular uptake and endosomal escape of this compound-LNPs.

Conclusion

This compound represents a significant advancement in lipid nanoparticle technology, offering a viable strategy for targeted mRNA delivery to the lungs and spleen. The unique properties conferred by its cationic imidazolium head group lead to a favorable biodistribution profile, minimizing off-target effects in the liver. The robust and reproducible formulation process, combined with the high efficiency of in vivo transfection, makes this compound a promising tool for the development of novel mRNA-based therapies for a range of diseases affecting the pulmonary and immune systems. Further research into the specific protein corona interactions and the precise molecular mechanisms of endosomal escape will continue to refine and optimize the application of this innovative delivery platform.

References

An In-depth Technical Guide to mRNA Encapsulation with IM21.7c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic principles of messenger RNA (mRNA) encapsulation utilizing the cationic lipid IM21.7c. The content herein is intended to furnish researchers, scientists, and professionals in drug development with the foundational knowledge required to effectively formulate and characterize mRNA-lipid nanoparticles (LNPs) with this novel delivery vehicle.

Introduction to this compound and Cationic Lipid Nanoparticles

This compound is a novel cationic lipid developed for the formulation of lipid nanoparticles for the delivery of nucleic acids such as mRNA. Its structure is characterized by an imidazolium (B1220033) polar head group, which imparts a net positive charge to the LNP surface. This positive charge is a key determinant of the LNP's biodistribution and interaction with target cells. Unlike ionizable lipids that are neutral at physiological pH, the permanent cationic nature of this compound offers a distinct profile for mRNA delivery, with studies indicating a preferential accumulation in the lungs and spleen over the liver.

Lipid nanoparticles are the leading non-viral vectors for nucleic acid delivery. They are typically composed of four main components:

  • Active Lipids (Cationic/Ionizable): These lipids, such as this compound, are crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.

  • Structural Lipids (e.g., Phospholipids): These lipids contribute to the structural integrity and stability of the LNP.

  • Cholesterol: This modulator enhances the stability and fluidity of the LNP membrane, promoting fusion with cellular membranes.

  • PEG-lipids: The polyethylene (B3416737) glycol (PEG) layer provides steric stabilization, preventing aggregation and prolonging circulation time in the body.

The formulation of these components with mRNA through a controlled process, such as microfluidic mixing, results in the self-assembly of LNPs that protect the mRNA from degradation and facilitate its cellular uptake.

Core Principles of mRNA Encapsulation with this compound

The encapsulation of mRNA into LNPs with this compound is a process driven by electrostatic interactions and hydrophobic self-assembly. The positively charged imidazolium headgroup of this compound interacts with the negatively charged phosphate (B84403) backbone of the mRNA. This interaction neutralizes the charge and initiates the formation of a condensed core.

Simultaneously, the other lipid components, dissolved in an organic solvent like ethanol (B145695), are rapidly mixed with the aqueous mRNA solution. This rapid change in solvent polarity causes the lipids to self-assemble around the mRNA-lipid core, forming a stable nanoparticle. The hydrophobic tails of the lipids orient towards the core, while the hydrophilic headgroups face the aqueous exterior. The PEG-lipid is incorporated into the outer layer, providing a hydrophilic shield.

Experimental Workflow: LNP Formulation

The following diagram illustrates a typical workflow for the formulation of mRNA-LNPs using this compound.

G cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_downstream Downstream Processing lipid_mix Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) mixing Rapid Mixing of Lipid and mRNA Solutions lipid_mix->mixing Organic Phase mrna_sol mRNA in Aqueous Buffer (e.g., Sodium Acetate (B1210297), pH 4.0) mrna_sol->mixing Aqueous Phase ethanol_removal Ethanol Removal (e.g., Dialysis, Tangential Flow Filtration) mixing->ethanol_removal concentration Concentration & Buffer Exchange ethanol_removal->concentration filtration Sterile Filtration concentration->filtration

Caption: Workflow for mRNA-LNP formulation with this compound.

Quantitative Data on this compound LNP Formulations

The physicochemical properties of mRNA-LNPs are critical for their in vivo performance. The following tables summarize key quantitative data for LNP formulations containing this compound.

Table 1: Physicochemical Characterization of a 5-Component this compound LNP Formulation

ParameterValueReference
Molar Ratio (this compound:DODMA:DPyPE:Cholesterol:DSG-PEG2000)40:30:10:18.5:1.5
Size (Z-average)97 ± 1 nm
Polydispersity Index (PDI)0.089
Zeta Potential+12 mV
Encapsulation Efficiency98.0%

Table 2: In Vivo Biodistribution of Reporter Protein Expression (24h post-IV injection)

OrganProtein ExpressionReference
Lungs>95%
Spleen~3%
Liver<1%

Detailed Experimental Protocols

LNP Formulation Protocol

This protocol is adapted from the Polyplus-transfection protocol for LipidBrick® this compound.

Materials:

  • LipidBrick® this compound

  • Helper Lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG2k)

  • Ethanol (Absolute)

  • mRNA

  • Sodium Acetate Buffer (10 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS)

  • Microfluidic mixing system (e.g., NanoAssemblr™)

  • Ethanol removal device (e.g., Amicon® Ultra centrifugal filters)

  • Syringe filters (0.45 µm or 0.22 µm)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in absolute ethanol to achieve desired stock concentrations (e.g., 10-100 mM).

    • Sonication at up to 37°C for 30 minutes followed by vortexing can aid in solubilization.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in 10 mM sodium acetate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol.

    • Set up the microfluidic mixing system.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Initiate mixing at a defined flow rate ratio (e.g., 3:1 volumetric ratio of aqueous to organic phase) and total flow rate (e.g., 10 mL/min).

  • Downstream Processing:

    • Ethanol Removal and Buffer Exchange: Remove the ethanol and exchange the buffer to a storage buffer (e.g., PBS) using a suitable method like centrifugal filtration or tangential flow filtration.

    • Sterile Filtration: Filter the final LNP suspension through a 0.45 µm (for in vitro use) or 0.22 µm (for in vivo use) syringe filter.

LNP Characterization Protocols

4.2.1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles. The size and PDI are calculated from these fluctuations.

  • Procedure:

    • Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Zetasizer Nano ZS).

4.2.2. Zeta Potential Measurement:

  • Principle: Electrophoretic Light Scattering (ELS) measures the velocity of the charged nanoparticles in an applied electric field. The zeta potential is calculated from this velocity.

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., deionized water or a specific buffer for zeta potential measurement).

    • Transfer the diluted sample to a specialized zeta potential cuvette.

    • Measure the zeta potential using an ELS instrument.

4.2.3. mRNA Encapsulation Efficiency:

  • Principle: A fluorescent dye that specifically binds to RNA (e.g., RiboGreen®) is used to quantify the amount of unencapsulated (free) mRNA. The encapsulation efficiency is then calculated by comparing the fluorescence of the LNP sample before and after lysis with a detergent (which releases all the encapsulated mRNA).

  • Procedure:

    • Prepare a standard curve of the fluorescent dye with known concentrations of free mRNA.

    • In a 96-well plate, add the LNP sample to two sets of wells.

    • To one set of wells, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add the fluorescent dye to all wells.

    • Measure the fluorescence intensity.

    • Calculate the concentration of free mRNA (from the non-lysed sample) and the total mRNA (from the lysed sample) using the standard curve.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100.

In Vitro mRNA Transfection Protocol

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cells cultured in a multi-well plate (e.g., 24-well plate)

  • Complete cell culture medium

  • mRNA-LNP suspension

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate 24 hours prior to transfection to achieve 60-80% confluency on the day of transfection. The optimal cell number will vary depending on the cell line (e.g., 40,000 to 100,000 cells per well for a 24-well plate).

  • Transfection:

    • On the day of transfection, dilute the mRNA-LNP suspension in complete cell culture medium to the desired final mRNA concentration.

    • Gently add the diluted mRNA-LNPs to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Analysis:

    • After the incubation period, analyze the expression of the protein encoded by the delivered mRNA using an appropriate method (e.g., luciferase assay, flow cytometry, western blot).

Mechanism of Cellular Uptake and Endosomal Escape

The delivery of mRNA to the cytoplasm for translation is a multi-step process. The positively charged this compound-containing LNPs are thought to interact with the negatively charged cell surface, promoting cellular uptake, likely through endocytosis.

Once inside the cell and enclosed within an endosome, the LNPs must release their mRNA cargo into the cytoplasm to be translated by the ribosomes. This process, known as endosomal escape, is a critical barrier to efficient mRNA delivery. For cationic lipids like this compound, the proposed mechanism involves the "proton sponge" effect and membrane destabilization.

Signaling Pathway: Endosomal Escape of Cationic LNPs

The following diagram illustrates the proposed mechanism of endosomal escape for cationic LNPs.

Methodological & Application

Application Notes and Protocols for IM21.7c LNP Formulation with mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of non-viral delivery systems for nucleic acid therapeutics, including messenger RNA (mRNA). The cationic lipid IM21.7c, a key component of the LipidBrick® platform, offers a novel solution for LNP formulation.[1][2][3] Its unique imidazolium (B1220033) polar head allows for the modulation of LNP properties to tailor biodistribution for various therapeutic applications, potentially overcoming challenges associated with current ionizable lipids by enabling wider in-vivo biodistribution and reduced liver accumulation.[1][3][4][5] These application notes provide a detailed protocol for the formulation of mRNA-loaded LNPs using this compound, their subsequent characterization, and a methodology for in-vitro transfection.

LNP Composition and Formulation Parameters

The successful formulation of potent and stable mRNA-LNPs relies on the careful selection and ratio of lipid components. A typical formulation consists of four main types of lipids:

  • Cationic/Ionizable Lipid: Interacts with the negatively charged mRNA to facilitate encapsulation and endosomal escape. This compound is a cationic lipid that imparts a positive charge to the LNP surface.[2][6]

  • Structural Lipids (Phospholipids): Such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), provide stability and rigidity to the LNP structure.[6]

  • Cholesterol: Enhances the stability and fluidity of the LNP membrane, promoting fusion with cellular membranes.[6]

  • PEG-Lipid (Modulator): A polyethylene (B3416737) glycol-conjugated lipid (e.g., DMG-PEG2000) provides steric stabilization, preventing aggregation and prolonging circulation time.[6]

The molar ratios of these components are critical for determining the physicochemical properties and biological activity of the LNPs. Below are examples of tested formulations incorporating this compound.

Formulation Component4-Lipid Formulation (Molar Ratio)5-Lipid Formulation (Molar Ratio)
This compound Recommended as a starting point40
DODMA -30
DOPE Recommended as a starting point-
DPyPE -10
Cholesterol Recommended as a starting point18.5
DMG-PEG2k Recommended as a starting point-
DSG-PEG2000 -1.5

Table 1: Example LNP Formulations with this compound. The 4-lipid formulation is a recommended starting point from the manufacturer, while the 5-lipid formulation is a published example with specific in-vivo data.[7][8][9]

Physicochemical Characterization of this compound LNPs

The critical quality attributes of the formulated LNPs must be characterized to ensure consistency and efficacy.

ParameterValue
Size (Hydrodynamic Diameter) 97 ± 1 nm
Polydispersity Index (PDI) 0.089
Zeta Potential 12 mV
Encapsulation Efficiency (EE) 98.0%

Table 2: Characterization data for the 5-lipid this compound LNP formulation encapsulating FLuc mRNA.[8][9]

Experimental Protocols

I. Preparation of Stock Solutions

A. Ethanolic Lipid Solution:

  • Dissolve LipidBrick® this compound powder in absolute ethanol (B145695) to a final concentration of 100 mM.[6]

  • Facilitate dissolution by sonicating in an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing.[6]

  • Dissolve the other lipid components (e.g., DOPE, Cholesterol, DMG-PEG2k) in absolute ethanol to their desired stock concentrations (e.g., 50 mM for DOPE and Cholesterol, 10 mM for DMG-PEG).[10]

  • Prepare the final ethanolic lipid mixture by combining the individual lipid stock solutions to achieve the desired molar ratios (see Table 1).[6]

  • Ensure homogeneity by pipetting the mixture up and down several times.[7]

  • Store the solubilized this compound and the final lipid mixture at 4°C for long-term storage.[6]

B. Aqueous mRNA Solution:

  • Dilute the mRNA in a 10 mM sodium acetate (B1210297) buffer (pH 4.0) or a 200 mM citrate (B86180) buffer (pH 4.0).[6][7]

  • The final concentration of the mRNA solution will depend on the desired final concentration in the LNPs and the volumetric ratio used during mixing. For a 3:1 aqueous to organic phase ratio, a 4X concentrated mRNA solution is recommended.[7]

  • Ensure all handling of mRNA is performed in an RNase-free environment.[7]

II. LNP Formulation via Microfluidic Mixing

The assembly of LNPs is achieved through the rapid mixing of the ethanolic lipid solution and the aqueous mRNA solution using a microfluidic device, such as the NanoAssemblr™.[6]

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Assembly cluster_purification Downstream Processing Lipids Lipid Stocks (this compound, DOPE, Chol, PEG-Lipid) in Ethanol Lipid_Mix Ethanolic Lipid Solution Lipids->Lipid_Mix mRNA mRNA Stock in Aqueous Buffer (pH 4.0) mRNA_Sol Aqueous mRNA Solution mRNA->mRNA_Sol Microfluidics Microfluidic Mixing (e.g., NanoAssemblr™) Lipid_Mix->Microfluidics Organic Phase mRNA_Sol->Microfluidics Aqueous Phase Purification Ethanol Removal (e.g., Amicon®/Vivaspin®) Microfluidics->Purification Filtration Sterile Filtration (0.45 µm PES filter) Purification->Filtration Final_LNP mRNA-LNP Formulation Filtration->Final_LNP

Caption: LNP Formulation Workflow.

Protocol:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the prepared ethanolic lipid solution into one syringe and the aqueous mRNA solution into another.

  • Combine the two solutions at a volumetric ratio of 3:1 (aqueous:organic).[6]

  • Set the total flow rate to 10 mL/min.[6]

  • Collect the resulting LNP suspension.

III. Downstream Processing
  • Ethanol Removal: Remove the ethanol from the LNP suspension using centrifugal filter units (e.g., Amicon® or Vivaspin® with a 10 kDa cutoff).[6]

  • Buffer Exchange: Dilute the purified LNPs in a suitable buffer, such as phosphate-buffered saline (PBS).[6]

  • Sterile Filtration: Filter the final LNP solution through a 0.45 µm PES filter for sterilization.[6]

IV. LNP Characterization

It is recommended to characterize the LNPs for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency to ensure the formulation meets the desired specifications.[7]

  • Size and PDI: Measured using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency: Can be assessed using a fluorescent dye-based assay, such as the Quant-iT RiboGreen RNA assay, comparing the fluorescence of the sample before and after lysis of the LNPs.[11]

V. In-Vitro Transfection Protocol

This protocol is a general guideline for the transfection of adherent cells in a 24-well plate format. Optimization may be required for different cell types and experimental conditions.

In_Vitro_Transfection_Workflow Seed_Cells Seed Adherent Cells (40,000 - 100,000 cells/well) Incubate_24h Incubate for 24h (60-80% confluence) Seed_Cells->Incubate_24h Add_LNPs Add mRNA-LNPs dropwise (e.g., 5-10 µL of 50 ng/µL mRNA) Incubate_24h->Add_LNPs Mix_Gently Gently rock the plate Add_LNPs->Mix_Gently Incubate_Expression Incubate for 24-48h Mix_Gently->Incubate_Expression Analyze Analyze Gene Expression Incubate_Expression->Analyze

Caption: In-Vitro Transfection Workflow.

Protocol:

  • Twenty-four hours prior to transfection, seed 40,000 to 100,000 adherent cells per well in a 24-well plate containing 0.5 mL of cell growth medium.[6]

  • Ensure cells reach 60-80% confluency at the time of transfection.[6]

  • Add 5-10 µL of the mRNA-LNP solution (containing approximately 50 ng/µL of mRNA) dropwise to each well.[6]

  • Gently rock the plate back and forth and from side to side to ensure even distribution of the LNPs.[6]

  • Incubate the cells for 24-48 hours.[6]

  • Analyze the expression of the protein encoded by the delivered mRNA using an appropriate assay (e.g., luciferase assay, fluorescence microscopy for GFP).

Troubleshooting

IssuePotential CauseSuggested Solution
Low Transfection Efficiency Suboptimal N/P ratio; Poor mRNA quality; Incorrect LNP formulation.Optimize the N/P ratio; Use high-quality, purified mRNA (OD260/280 > 2.0); Screen different lipid ratios and components.[7]
High Cellular Toxicity High amount of mRNA-LNP; High N/P ratio.Decrease the amount of mRNA-LNP added per well; Reduce the N/P ratio; Replace the medium 4 hours after transfection.[7]
In-vivo Toxicity High dose of mRNA-LNP; High N/P ratio; Endotoxin contamination.Titrate the mRNA-LNP dose; Optimize the N/P ratio; Ensure the mRNA preparation is endotoxin-free.[7]

Table 3: Troubleshooting common issues in LNP formulation and transfection.

References

Application Note: Formulation and Characterization of Lipid Nanoparticles using LipidBrick® IM21.7c for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) are a leading delivery system for nucleic acid therapeutics, such as messenger RNA (mRNA). The success of these platforms relies heavily on the composition of the LNP, particularly the "active" or ionizable lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cell cytoplasm.[1]

IM21.7c (LipidBrick®) is a novel cationic lipid developed by Polyplus, designed for LNP formulation.[2][3][4] It features an imidazolium (B1220033) polar head group, which imparts a positive charge to the LNPs.[5][6] This characteristic is intended to modulate the biodistribution of LNPs, potentially increasing delivery to the lungs and spleen while reducing the liver accumulation often seen with traditional ionizable lipids.[2][3][5] This document provides a detailed protocol for the formulation, purification, and characterization of LNPs incorporating this compound for the delivery of mRNA.

Materials and Reagents

Component Supplier Cat. No. Purpose
Active Lipid
LipidBrick® this compoundPolyplusVariesCationic lipid for nucleic acid complexation and delivery
Structural Lipids
DSPC(e.g., Avanti)850365CHelper lipid for structural integrity
Cholesterol(e.g., Sigma)C8667Stabilizes the lipid bilayer
PEGylated Lipid
DMG-PEG 2000(e.g., Avanti)880151GPrevents aggregation and reduces opsonization
Payload
CleanCap® EGFP mRNA(e.g., TriLink)L-7201Reporter mRNA for transfection efficiency testing
Buffers & Solvents
Ethanol (B145695) (200 Proof)(e.g., Sigma)E7023Solvent for lipids
Sodium Acetate (B1210297) Buffer(e.g., Sigma)S2889Aqueous buffer for mRNA (pH 4.0)
Phosphate-Buffered Saline (PBS)(e.g., Gibco)10010023Final buffer for formulated LNPs (pH 7.4)
Equipment & Consumables
Microfluidic Mixer(e.g., Precision NanoSystems)NanoAssemblr™Controlled mixing for LNP formation
Microfluidic Cartridge(e.g., Precision NanoSystems)VariesMixing chip for the NanoAssemblr™
Dialysis Device(e.g., Thermo Scientific)Slide-A-Lyzer™ G2 (10K MWCO)Buffer exchange and purification
Dynamic Light Scattering (DLS)(e.g., Malvern)Zetasizer Nano ZSParticle size, PDI, and zeta potential measurement
Fluorometer & Reagent(e.g., Invitrogen)Qubit™ & Quant-iT™ RiboGreen™RNA quantification for encapsulation efficiency

Experimental Protocols

This protocol details the formulation of LNPs using a standard four-component lipid system with a microfluidic mixing device.

The overall process involves preparing the lipid and mRNA solutions, rapidly mixing them to form LNPs, purifying the LNPs through dialysis, and finally, characterizing the particles for quality control.

LNP_Workflow cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_purify Phase 3: Purification cluster_char Phase 4: Characterization prep_lipid Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol mix Microfluidic Mixing (NanoAssemblr™) Total Flow Rate: 10-12 mL/min Ratio: 3:1 (Aqueous:Ethanol) prep_lipid->mix prep_mrna Prepare mRNA in Acetate Buffer (pH 4.0) prep_mrna->mix dialysis Dialysis (10K MWCO) vs. PBS (pH 7.4) to remove Ethanol & raise pH mix->dialysis char_size Size & PDI (DLS) dialysis->char_size char_ee Encapsulation Efficiency (RiboGreen Assay) dialysis->char_ee char_zeta Zeta Potential (DLS) dialysis->char_zeta storage Sterile Filtration (0.22 µm) & Storage at 4°C char_size->storage char_ee->storage char_zeta->storage

Caption: LNP formulation and characterization workflow.
  • Preparation of Lipid Stock Solution (in Ethanol):

    • A typical molar ratio for the lipid components is 50% this compound : 10% DSPC : 38.5% Cholesterol : 1.5% DMG-PEG 2000 .[7][8]

    • Dissolve all lipids (this compound, DSPC, Cholesterol, DMG-PEG 2000) in 200-proof ethanol to achieve a final total lipid concentration of 12.5 mM.[8]

    • Gentle heating (up to 65°C) or sonication in an ultrasonic bath may be required to fully dissolve the lipids, especially cholesterol.[6][9] Ensure the solution is clear before use.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the stock mRNA (e.g., EGFP mRNA) in 10-50 mM sodium acetate buffer (pH 4.0) to a working concentration (e.g., 0.1 mg/mL).[6][7] The acidic pH is critical for protonating the ionizable/cationic lipid, facilitating its interaction with the negatively charged mRNA backbone.[1][10]

  • LNP Assembly via Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., NanoAssemblr™) according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe (the organic phase) and the mRNA-buffer solution into another (the aqueous phase).

    • Combine the two solutions through the microfluidic cartridge at a volumetric flow rate ratio of 3:1 (Aqueous:Organic).[6][7]

    • Set a total flow rate of 10-12 mL/min.[6][7] The rapid, controlled mixing in the microfluidic channels causes the lipids to precipitate and self-assemble around the mRNA core, forming LNPs.[11]

  • Purification and Buffer Exchange:

    • Immediately after formulation, the LNP solution contains a high concentration of ethanol (~25%) and is at an acidic pH.

    • Transfer the LNP solution to a dialysis device (10 kDa MWCO).

    • Dialyze against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH to a physiological level, which neutralizes the surface charge of the LNPs, making them more stable and biocompatible.[10]

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C. For long-term storage, aliquots can be stored at -80°C, although stability should be verified.[8]

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute an aliquot of the LNP solution in PBS (pH 7.4).

    • Measure the Z-average diameter (size) and PDI using Dynamic Light Scattering (DLS). An acceptable PDI is typically <0.2, indicating a monodisperse population.

  • mRNA Encapsulation Efficiency (EE) Measurement:

    • The Quant-iT™ RiboGreen™ assay is used to determine the amount of free, unencapsulated mRNA.

    • Prepare two sets of LNP samples. To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all mRNA. The other set remains intact.[9]

    • Add the RiboGreen™ reagent to both sets and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate EE using the formula: EE (%) = [(Total Fluorescence) - (Fluorescence of Intact LNPs)] / (Total Fluorescence) * 100

Expected Results & Data Presentation

The formulation parameters can be adjusted to optimize the final LNP characteristics. Below are example data from three hypothetical formulations with varying N/P ratios (the molar ratio of nitrogen atoms in this compound to phosphate (B84403) groups in the mRNA).

Formulation IDN/P RatioMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-IM21-01495.20.11+8.592.1
LNP-IM21-02688.70.09+12.196.5
LNP-IM21-03885.40.13+16.897.2

Visualizing LNP Structure and Cellular Uptake

The diagrams below illustrate the generalized structure of an mRNA-LNP and its proposed mechanism of cellular entry and endosomal escape.

LNP_Structure cluster_lnp LNP Cross-Section cluster_core Hydrophobic Core center mRNA Payload im21_1 This compound chol_1 Cholesterol dspc_1 DSPC im21_2 This compound chol_2 Cholesterol dspc_2 DSPC peg PEG-Lipid Cellular_Uptake cluster_cell Inside Cell lnp LNP endosome Endosome (Acidic pH) lnp->endosome 1. Endocytosis cell Target Cell mrna mRNA endosome->mrna 2. Endosomal Escape (this compound protonation disrupts membrane) cytoplasm Cytoplasm ribosome Ribosome mrna->ribosome 3. Translation protein Protein Synthesis ribosome->protein

References

Application Notes and Protocols for Lipid Nanoparticle Formulation using IM21.7c, DODMA, and DPyPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of lipid nanoparticles (LNPs) utilizing the novel cationic lipid IM21.7c in combination with the ionizable lipid DODMA and the helper lipid DPyPE for the delivery of nucleic acid payloads such as mRNA and siRNA.

Introduction

Lipid nanoparticles are at the forefront of non-viral gene delivery, offering a safe and effective vehicle for transporting delicate nucleic acid therapeutics to target cells. The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, biodistribution, and cellular uptake. This document details the synergistic roles of this compound, DODMA, and DPyPE in creating advanced LNP formulations and provides a detailed protocol for their preparation and characterization.

This compound (LipidBrick®) is a novel cationic lipid featuring an imidazolium (B1220033) polar head, which imparts a permanent positive charge to the LNP surface.[1][2][3] This characteristic modulates the biodistribution of the LNPs, leading to increased accumulation in the lungs and spleen while reducing the hepatic tropism commonly observed with conventional ionizable lipid-based LNPs.[1][4][5][6][7][8][9]

DODMA (1,2-dioleyloxy-3-dimethylaminopropane) is a well-established ionizable cationic lipid.[10] Its tertiary amine headgroup is protonatable at low pH, facilitating the efficient encapsulation of negatively charged nucleic acids during the formulation process.[11][12][13][14] Upon cellular uptake and endosomal acidification, DODMA becomes positively charged, which is thought to promote endosomal escape and the release of the nucleic acid payload into the cytoplasm.[11]

DPyPE serves as a helper lipid in the LNP formulation. Helper lipids, such as DPyPE, DOPE (dioleoylphosphatidylethanolamine), and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), contribute to the structural integrity and stability of the nanoparticles.[3] Phospholipids like Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine (DPPE) are known to provide rigidity to the lipid bilayer, which can be crucial for controlling the release rate of encapsulated drugs.[15][16] DPyPE, as a helper lipid, plays a role in the overall morphology and fusogenicity of the LNPs.[3][17]

The combination of this compound, DODMA, and DPyPE allows for the creation of LNPs with tunable properties, enabling researchers to tailor the delivery system to specific therapeutic applications.

Quantitative Data Summary

The following tables summarize the physicochemical properties of a representative LNP formulation composed of this compound, DODMA, DPyPE, cholesterol, and a PEGylated lipid.

Table 1: Optimized LNP Formulation Composition [3]

ComponentStock Concentration (mM) in Ethanol (B145695)Molar Ratio (%)
Cationic Lipid: this compound10010 - 40
Ionizable Lipid: DODMA5020 - 50
Helper Lipid: DPyPE3010
Cholesterol Lipid: Cholesterol5015 - 30
PEG Lipid: DSG-PEG2k101.5 - 5

Table 2: Physicochemical Characterization of a Specific this compound/DODMA/DPyPE LNP Formulation [18]

ParameterValue
Molar Ratio (this compound:DODMA:DPyPE:Cholesterol:DSG-PEG2000) 40:30:10:18.5:1.5
Size (Hydrodynamic Diameter) 97 ± 1 nm
Polydispersity Index (PDI) 0.089
Zeta Potential +12 mV
Encapsulation Efficiency (EE) 98.0%

Table 3: In Vivo Biodistribution of FLuc mRNA LNPs (7.5 µg per mouse, 24h post-intravenous injection) [18]

OrganLuminescence Signal (%)
Lungs >95%
Spleen ~3%
Liver <1%

Experimental Protocols

This section provides a detailed protocol for the formulation of mRNA-loaded LNPs using this compound, DODMA, and DPyPE via microfluidic mixing.

Materials and Reagents
  • Lipids:

    • This compound (Polyplus-transfection S.A.)

    • DODMA (e.g., Avanti Polar Lipids)

    • DPyPE (e.g., Avanti Polar Lipids)

    • Cholesterol (e.g., Sigma-Aldrich)

    • DSG-PEG2k (e.g., Avanti Polar Lipids)

  • Nucleic Acid: mRNA (e.g., TriLink BioTechnologies)

  • Solvents and Buffers:

    • Ethanol (200 proof, molecular biology grade)

    • Sodium Acetate (B1210297) buffer (10 mM, pH 4.0)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Nuclease-free water

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr™ from Precision NanoSystems)

    • Centrifugal filter units (e.g., Amicon® or Vivaspin®, 10 kDa MWCO)

    • Syringe filters (0.45 µm PES)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

    • Fluorometer and RNA quantification kit (e.g., Quant-iT™ RiboGreen™)

Preparation of Stock Solutions
  • Lipid Stock Solutions:

    • Dissolve this compound powder in ethanol to a final concentration of 100 mM. Solubilization can be aided by gentle warming (up to 37°C) in an ultrasonic bath for 30 minutes, followed by vortexing.[3]

    • Prepare individual stock solutions of DODMA (50 mM), DPyPE (30 mM), Cholesterol (50 mM), and DSG-PEG2k (10 mM) in ethanol.

    • Store all lipid stock solutions at -20°C for long-term storage. Once solubilized, this compound can be stored at 4°C.[3]

  • Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions according to the desired molar ratios (e.g., as specified in Table 1 or Table 2).

    • Vortex the lipid mixture thoroughly to ensure homogeneity.

  • mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 10 mM sodium acetate buffer (pH 4.0) to the desired concentration.

LNP Formulation using Microfluidics
  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Prime the system to remove any air bubbles.

  • Combine the two solutions using the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 10 mL/min).[3] The rapid mixing of the two phases will induce the self-assembly of the LNPs.

Downstream Processing
  • Ethanol Removal and Buffer Exchange:

    • Transfer the collected LNP solution to a centrifugal filter unit (10 kDa MWCO).

    • Centrifuge according to the manufacturer's instructions to remove the ethanol-containing filtrate.

    • Wash the LNPs by adding PBS (pH 7.4) to the filter unit and repeating the centrifugation step. Perform this wash step at least two times to ensure complete buffer exchange.

  • Sterilization:

    • Sterilize the final LNP suspension by passing it through a 0.45 µm PES syringe filter.[3]

LNP Characterization
  • Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential:

    • Dilute the LNPs in an appropriate low-ionic-strength buffer (e.g., 10 mM HEPES with 5% glucose).

    • Measure the zeta potential using the DLS instrument.

  • mRNA Encapsulation Efficiency (EE):

    • Use an RNA-quantification assay (e.g., RiboGreen™).

    • Measure the total amount of mRNA in a sample of LNPs after lysis with a detergent (e.g., 0.5% Triton X-100).

    • Measure the amount of unencapsulated mRNA in an intact LNP sample.

    • Calculate the EE using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Visualizations

Signaling Pathway and Cellular Uptake

LNP_Uptake_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP This compound/DODMA/DPyPE LNP (with mRNA cargo) LNP_in_Endosome LNP in Endosome LNP->LNP_in_Endosome Endocytosis Endosomal_Escape Endosomal Escape LNP_in_Endosome->Endosomal_Escape Protonation of DODMA Membrane Fusion mRNA Released mRNA Endosomal_Escape->mRNA Payload Release Ribosome Ribosome mRNA->Ribosome Protein Translated Protein (Therapeutic Effect) Ribosome->Protein Translation

Caption: Cellular uptake and endosomal escape of an this compound/DODMA/DPyPE LNP for mRNA delivery.

Experimental Workflow

LNP_Formulation_Workflow cluster_prep 1. Preparation of Solutions cluster_formulation 2. LNP Formulation cluster_processing 3. Downstream Processing cluster_characterization 4. Characterization Lipid_Stock Lipid Stock Solutions (this compound, DODMA, DPyPE, Chol, PEG-Lipid) in Ethanol Lipid_Mixture Lipid Mixture (Organic Phase) Lipid_Stock->Lipid_Mixture mRNA_Solution mRNA Solution in Sodium Acetate Buffer (pH 4.0) Microfluidics Microfluidic Mixing (e.g., NanoAssemblr™) mRNA_Solution->Microfluidics Aqueous Phase Lipid_Mixture->Microfluidics Organic Phase Purification Ethanol Removal & Buffer Exchange (Centrifugal Filtration) Microfluidics->Purification Sterilization Sterile Filtration (0.45 µm) Purification->Sterilization Final_LNP Final LNP Product Sterilization->Final_LNP DLS Size (DLS) PDI (DLS) Zeta Potential EE Encapsulation Efficiency (RiboGreen™ Assay) Final_LNP->DLS Final_LNP->EE

Caption: Experimental workflow for the formulation and characterization of LNPs.

References

Application Notes and Protocols for In Vivo mRNA Delivery Using iM21.7c Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of messenger RNA (mRNA) therapeutics in vivo presents a significant challenge, requiring a vehicle that can protect the mRNA from degradation, facilitate cellular uptake, and ensure its release into the cytoplasm. Lipid Nanoparticles (LNPs) have emerged as a leading platform for this purpose. The iM21.7c is a novel, patent-protected cationic lipid developed by Polyplus® for LNP formulation.[1] Its unique imidazolium-based polar head adds positive charges to the LNP surface, which can influence biodistribution and transfection potency.[2]

These application notes provide a detailed protocol for the formulation, characterization, and in vivo administration of mRNA-loaded LNPs using the this compound lipid. This lipid is designed to overcome some challenges of traditional ionizable lipids by enabling a wider in vivo biodistribution and potentially decreasing accumulation in the liver, thereby expanding the scope of mRNA therapeutics for vaccines, oncology, and other applications.[3][4][5][6]

LNP Formulation Protocol

The following protocol details the preparation of this compound LNPs using a microfluidic mixing technique, which is a reproducible method for generating uniformly sized nanoparticles.[2][7][8]

Materials and Reagents
  • Cationic Lipid: LipidBrick® this compound (Polyplus®)

  • Helper Lipids: DOPE, DODMA (or other suitable helper lipids)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: DMG-PEG2k (or similar)

  • mRNA: Cargo mRNA of interest

  • Solvents: Absolute Ethanol (B145695), Nuclease-free Water

  • Buffers: Sodium Acetate buffer (e.g., 10-40 mM, pH 4.0) or Citrate buffer (e.g., 200 mM, pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4).[2][9]

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr™), centrifugal filter units (10 kDa MWCO), Dynamic Light Scattering (DLS) instrument.[2]

Stock Solution Preparation
  • Ethanolic Lipid Solution:

    • Solubilize the this compound powder and other lipids (DOPE, Cholesterol, DMG-PEG2k) in absolute ethanol to create stock solutions. For this compound, a concentration of 100 mM is recommended.[2][9]

    • Solubilization can be aided by sonication in an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing.[2]

    • From the individual lipid stocks, prepare a final mixed "Organic Phase" solution in ethanol according to the desired molar ratios. Recommended formulations are provided in Table 1.

  • Aqueous mRNA Solution:

    • Dilute the mRNA cargo in a low pH buffer, such as 10 mM Sodium Acetate (pH 4.0).[2] The acidic pH ensures that the cationic lipid is protonated, facilitating mRNA encapsulation.

    • The concentration should be prepared to achieve the desired final mRNA concentration and N/P ratio. For in vivo applications, an N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the mRNA) between 6 and 9 is a recommended starting point.[9]

LNP Formulation Workflow

The formulation process involves the rapid mixing of the ethanolic lipid solution with the aqueous mRNA solution using a microfluidic device.

LNP_Formulation_Workflow A Prepare Ethanolic Lipid Solution (this compound, Helper Lipids, etc.) C Microfluidic Mixing (e.g., NanoAssemblr) A->C Organic Phase B Prepare Aqueous mRNA Solution (pH 4.0 Buffer) B->C Aqueous Phase D Ethanol Removal & Buffer Exchange (e.g., Dialysis, Centrifugal Filters) C->D Formulated LNPs in Ethanol/Buffer E Sterile Filtration (0.45 µm PES filter) D->E LNPs in PBS F Characterization (Size, PDI, Zeta, EE%) E->F G Ready for In Vivo Use F->G InVivo_Workflow A LNP-mRNA Administration (IV or IM Injection) B Animal Monitoring (Weight, Behavior) A->B C In Vivo Imaging (e.g., IVIS for Luciferase) A->C D Timepoint Sacrifice & Tissue/Blood Collection C->D E Protein Quantification (ELISA, Western Blot) D->E F Biodistribution Analysis (qPCR, Imaging) D->F G Toxicity Assessment (Histology, Blood Chemistry) D->G Endosomal_Escape cluster_cell Cytoplasm (pH ~7.4) LNP This compound LNP (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation & pH Drop mRNA_Release mRNA Release LateEndosome->mRNA_Release Protonation of this compound Membrane Fusion Endosomal Escape Translation Translation (Ribosome) mRNA_Release->Translation Protein Protein Synthesis Translation->Protein

References

Microfluidics-Mediated Preparation of IM21.7c Lipid Nanoparticles for mRNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of lipid nanoparticles (LNPs) incorporating the cationic lipid IM21.7c for messenger RNA (mRNA) delivery. The methodologies described herein leverage microfluidics for reproducible and scalable LNP formulation.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The cationic lipid component of these formulations is critical for encapsulating and protecting the negatively charged mRNA, as well as for facilitating its cellular uptake and endosomal escape. This compound is a novel cationic lipid designed for LNP formulation, offering the potential for modulated biodistribution and enhanced delivery of mRNA.[1][2][3] Microfluidic mixing technology enables precise control over LNP self-assembly, resulting in particles with uniform size distribution and high encapsulation efficiency.[4][5][6][7]

The manufacturing process using microfluidic systems involves the rapid and controlled mixing of a lipid mixture dissolved in an organic solvent (e.g., ethanol) with an aqueous solution containing the mRNA.[4][5] This rapid mixing leads to the self-assembly of lipids and nucleic acids into LNPs.[4]

Materials and Equipment

Lipids and Reagents
  • Cationic Lipid: LipidBrick® this compound[1][8]

  • Helper Lipids:

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Cholesterol[9]

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • 1,2-dioleoyl-3-dimethylammonium-propane (DODMA)

    • 1,2-dipyrenoyl-sn-glycero-3-phosphoethanolamine (DPyPE)

  • PEGylated Lipids:

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2k)[9]

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSG-PEG2k)

  • mRNA: User-defined mRNA construct

  • Solvents and Buffers:

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr™)[1]

  • Microfluidic cartridge[1]

  • Syringe pumps

  • Syringes and tubing (RNase-free)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifugal filter units (e.g., Amicon® or Vivaspin®, 10 kDa MWCO)[1]

  • Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) measurement

  • Zeta potential analyzer

  • Ribogreen assay or equivalent for mRNA quantification

Experimental Protocols

Preparation of Stock Solutions

1.1. Lipid Stock Solutions:

  • Prepare individual lipid stock solutions in absolute ethanol. For example, LipidBrick® this compound can be solubilized at a concentration of 100 mM.[1]

  • Solubilization can be aided by gentle warming up to 37°C in an ultrasonic bath for 30 minutes, followed by vortexing.[1]

  • Store lipid stock solutions at 4°C for long-term storage.[1]

1.2. mRNA Aqueous Solution:

  • Dilute the mRNA in a 10 mM sodium acetate buffer (pH 4.0).[1] The acidic pH is crucial for the interaction between the cationic lipid and the negatively charged mRNA.[5]

LNP Formulation using Microfluidics

The following protocols are based on established formulations and can be adapted based on experimental needs.

2.1. Standard 4-Lipid Formulation

This formulation is a common starting point for LNP preparation.

  • Organic Phase (Lipid Mix):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions in ethanol to achieve the desired molar ratios. A recommended formulation is provided in the table below.[9]

    • Ensure the mixture is homogenous by pipetting up and down several times.[9]

  • Aqueous Phase:

    • Prepare the mRNA solution in 10 mM sodium acetate buffer (pH 4.0).[1]

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the organic phase and the aqueous phase into separate syringes.

    • Combine the lipid and mRNA solutions using a microfluidic cartridge at a volumetric ratio of 3:1 (Aqueous:Organic).[1]

    • A typical total flow rate is 10 mL/min.[1] The flow rate ratio (FRR) and total flow rate (TFR) are critical parameters that can influence the final particle size.[10][11]

2.2. Alternative 5-Lipid Formulation

This formulation offers an alternative composition for potentially different in vivo performance.

  • Organic Phase (Lipid Mix):

    • Prepare the lipid mixture in ethanol according to the molar ratios specified in the table below.[9]

  • Aqueous Phase:

    • Prepare the mRNA solution as described in section 2.1.

  • Microfluidic Mixing:

    • Follow the same microfluidic mixing procedure as outlined in section 2.1.

Downstream Processing
  • Ethanol Removal and Buffer Exchange:

    • Remove the ethanol from the LNP suspension and exchange the buffer to a physiological pH (e.g., PBS) using centrifugal filter units (10 kDa MWCO).[1]

  • Sterile Filtration:

    • Filter the final LNP suspension through a 0.45 µm PES filter.[1]

  • Storage:

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Data Presentation

The following tables summarize typical formulation parameters and resulting particle characteristics for this compound LNPs.

Table 1: 4-Lipid LNP Formulation Composition
Component This compound DOPE Cholesterol DMG-PEG2k
Stock Solution Conc. (mM) 100305010
Volume for Organic Phase (µL) 7550115.522.5
Final Molar Ratio (%) 35753.54.5
Table 2: 5-Lipid LNP Formulation Composition
Component This compound DODMA DPyPE Cholesterol DSG-PEG2k
Stock Solution Conc. (mM) 10050305010
Final Molar Ratio (%) 40301018.51.5
Table 3: Physicochemical Properties of this compound LNPs
Formulation Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%)
5-Lipid Formulation97 ± 10.0891298.0
Data presented in Table 3 is based on a 5-lipid formulation containing this compound, DODMA, DPyPE, Cholesterol, and DSG-PEG2k.[12]

Mandatory Visualizations

Experimental Workflow

LNP_Preparation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing A Lipid Stock Solutions (in Ethanol) C Combine Lipid Stocks (Organic Phase) A->C B mRNA Solution (in Aqueous Buffer pH 4.0) D Microfluidic Mixing (e.g., NanoAssemblr) B->D C->D E Ethanol Removal & Buffer Exchange D->E F Sterile Filtration E->F G Characterization (Size, PDI, EE) F->G H Final this compound LNP Formulation F->H G->H

Caption: Workflow for this compound LNP preparation using microfluidics.

Generalized Mechanism of LNP-mediated mRNA Delivery

LNP_Delivery_Pathway LNP This compound LNP (with mRNA cargo) Cell Target Cell LNP->Cell 1. Binding & Uptake Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome 2. Encapsulation Escape Endosomal Escape (pH-mediated) Endosome->Escape 3. pH drop triggers membrane fusion Release mRNA Release into Cytoplasm Escape->Release Translation Ribosomal Translation Release->Translation 4. mRNA available for translation Protein Protein Expression Translation->Protein 5. Synthesis of target protein

Caption: General mechanism of cellular uptake and mRNA delivery by LNPs.

Conclusion

The use of microfluidics for the preparation of this compound-containing LNPs provides a robust and reproducible method for encapsulating mRNA. The protocols and data presented in these application notes serve as a guide for researchers and drug developers to formulate and characterize LNPs for a variety of therapeutic and research applications. The inherent positive charge of this compound may influence the biodistribution of the LNPs, potentially enabling targeting beyond the liver.[13][14][15] Further optimization of lipid ratios and microfluidic parameters may be necessary to achieve the desired physicochemical properties and biological activity for specific applications.

References

Application Notes and Protocols for Calculating Lipid Ratios in IM21.7c Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy, stability, and in vivo biodistribution of mRNA-based therapeutics delivered via Lipid Nanoparticles (LNPs) are critically dependent on the precise molar ratio of their lipid components. IM21.7c, a novel cationic lipid from the LipidBrick® portfolio developed by Polyplus® (a Sartorius brand), offers new possibilities for LNP engineering by modulating the overall charge of the nanoparticles.[1][2] This modulation can lead to a wider biodistribution in vivo, with reduced accumulation in the liver compared to conventional ionizable lipids, thereby improving drug potency and safety.[3][4]

Accurate determination and control of the lipid ratios in this compound-containing LNP formulations are therefore essential quality attributes during research, development, and manufacturing.[5] This document provides detailed application notes and experimental protocols for the preparation of this compound LNPs and the subsequent calculation of their lipid component ratios using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Recommended this compound LNP Formulations

The following tables summarize recommended starting formulations for LNPs utilizing LipidBrick® this compound, as well as an example from the literature. These ratios have been selected for their consistent performance and characterization profiles.[6] Researchers are encouraged to use these as a baseline for further optimization based on their specific application.

Table 1: Recommended 4-Component LNP Formulation with this compound [6]

ComponentLipid TypeMolar Ratio (%)Example Stock Conc. (mM in Ethanol)Volume for Organic Phase (µL)
This compound Cationic Lipid50.010075
DOPE Helper Lipid10.03050
Cholesterol Structural Lipid38.550115.5
DMG-PEG2k PEGylated Lipid1.51022.5
Ethanol (B145695)SolventN/AN/A112

Table 2: Recommended 5-Component LNP Formulation with this compound [6][7]

ComponentLipid TypeMolar Ratio (%)Example Stock Conc. (mM in Ethanol)
This compound Cationic Lipid40.0100
DODMA Ionizable Lipid30.0Varies
DPyPE Helper Lipid10.0Varies
Cholesterol Structural Lipid18.550
DSG-PEG2k PEGylated Lipid1.510

Table 3: Literature Example of an this compound LNP Formulation [8]

ComponentLipid TypeMolar Ratio (%)
This compound Cationic Lipid33.3
DOPC Helper Lipid6.7
Cholesterol Structural Lipid25.7
DMG-PEG2k PEGylated Lipid1.0

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes the self-assembly of mRNA-LNPs using a microfluidic mixing system, a standard method for producing uniform nanoparticles.

Materials:

  • LipidBrick® this compound

  • Helper Lipid (e.g., DOPE, DOPC, DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., DMG-PEG2k)

  • Absolute Ethanol (EtOH)

  • mRNA transcript

  • Aqueous Buffer (e.g., 10 mM Sodium Acetate, pH 4.0 or 50 mM Citrate Buffer, pH 4.0)[6][9]

  • Purification/Buffer Exchange System (e.g., Amicon®/Vivaspin® centrifugal filters, 10 kDa MWCO or Tangential Flow Filtration)

  • Microfluidic mixing instrument (e.g., NanoAssemblr™)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve each lipid (this compound, helper lipid, cholesterol, PEG-lipid) individually in absolute ethanol to create concentrated stock solutions (e.g., 10-100 mM).[9]

    • For this compound, solubilization can be aided by sonication in an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing.[9]

  • Prepare Organic Phase (Lipid Mix):

    • In a sterile tube, combine the appropriate volumes of each lipid stock solution to achieve the desired molar ratios (refer to Tables 1-3).

    • Add absolute ethanol to reach the final desired total lipid concentration for the organic phase. Ensure homogeneity by pipetting up and down.

  • Prepare Aqueous Phase:

    • Dilute the mRNA transcript in the chosen aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic instrument according to the manufacturer's instructions.

    • Load the organic phase (lipid mix) and the aqueous phase (mRNA solution) into their respective inlets.

    • Initiate the mixing process. A common volumetric ratio is 3:1 (Organic:Aqueous) at a total flow rate of 10-12 mL/min.[8][9] The rapid mixing of the two phases induces the self-assembly of the lipids around the mRNA core, forming LNPs.

  • Purification and Buffer Exchange:

    • Remove the ethanol from the LNP suspension and exchange the acidic buffer for a neutral storage buffer (e.g., PBS, pH 7.4). This is typically done using centrifugal filtration or TFF.[8][9]

  • Sterilization and Storage:

    • Filter the final LNP formulation through a 0.2 µm sterile filter.

    • Store the LNPs at the recommended temperature (typically 4°C for short-term or -80°C for long-term storage).

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly LNP Assembly cluster_downstream Downstream Processing LipidStocks 1. Prepare Individual Lipid Stocks in Ethanol (this compound, Helper, Chol, PEG) OrganicPhase 2. Combine Stocks to form Organic Phase (Lipid Mix) LipidStocks->OrganicPhase Microfluidics 4. Microfluidic Mixing (e.g., NanoAssemblr™) OrganicPhase->Microfluidics 3:1 Ratio AqueousPhase 3. Prepare Aqueous Phase (mRNA in Buffer) AqueousPhase->Microfluidics Purification 5. Purification & Buffer Exchange (e.g., TFF, Centrifugal Filter) Microfluidics->Purification Sterilization 6. Sterile Filtration & Storage Purification->Sterilization

Fig. 1: Workflow for LNP Formulation.
Protocol 2: Quantification of Lipid Ratios by HPLC-ELSD/CAD

This protocol provides a method for separating and quantifying the individual lipid components of a formulation. Since most lipids lack a UV chromophore, a universal detector like ELSD or CAD is required.

Materials:

  • LNP formulation sample (from Protocol 1)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Certified reference standards for each lipid component

  • HPLC system with a quaternary pump, autosampler, column oven, and ELSD or CAD detector

  • Reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 3.0 mm, 1.9-µm)[10]

Procedure:

  • Sample Preparation:

    • Disrupt the LNP structure to release the individual lipids by diluting the LNP sample 1:10 (or greater) in ethanol. Vortex thoroughly.[10][11] This step ensures the lipids are solubilized and at a concentration within the linear range of the detector.

  • Standard Preparation:

    • Prepare individual stock solutions of each lipid reference standard in ethanol.

    • Create a series of mixed calibration standards by combining the stock solutions to cover the expected concentration range for each lipid in the diluted LNP sample. A serial dilution approach is common.[5]

  • Chromatographic Conditions (Example): [10][11]

    • Column: Reversed-phase C18 or Phenyl-Hexyl, maintained at 50°C.

    • Mobile Phase A: Water with 0.1% Formic Acid or TFA.

    • Mobile Phase B: A mixture, e.g., Acetonitrile/Methanol/Isopropanol (27:63:10).[10]

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Gradient: A step or linear gradient is used to resolve the different lipids based on their hydrophobicity. An example could be starting at 70% B, holding for 1 min, then ramping to 100% B over 4-10 minutes.[10][11]

    • Injection Volume: 2 - 10 µL.

  • Detector Settings (Example for ELSD): [11]

    • Drift Tube Temperature: 40 - 50°C.

    • Nebulizer Gas Flow: 1.5 SLM (Standard Liters per Minute).

    • Note: These parameters must be optimized for the specific mobile phase and flow rate used.

  • Data Acquisition and Analysis:

    • Inject the series of calibration standards to generate a calibration curve for each lipid. The ELSD/CAD response is often non-linear, so a quadratic fit may be necessary for the calibration curve (Peak Area vs. Concentration).[12]

    • Inject the prepared LNP sample(s) in triplicate.

    • Integrate the peak area for each lipid in the sample chromatogram.

    • Use the calibration curve for each lipid to determine its concentration (e.g., in µg/mL) in the diluted sample.

Protocol 3: Calculation of Molar Ratios

This protocol outlines the steps to convert the concentration data obtained from HPLC into the final molar ratios.

Procedure:

  • Determine Molar Concentration:

    • For each lipid, convert the concentration from mass/volume (e.g., µg/mL) to a molar concentration (e.g., µmol/L or mM) using its molecular weight (MW).

    • Molar Concentration (mol/L) = [Concentration (g/L)] / [Molecular Weight ( g/mol )]

  • Calculate Moles of Each Lipid:

    • Since the concentrations were determined from the same injected volume, the molar concentration values are directly proportional to the number of moles of each lipid in the sample.

  • Determine Molar Fractions:

    • Sum the molar concentrations of all lipid components to get the total molar concentration.

    • Total Molar Conc. = Molar Conc.(this compound) + Molar Conc.(Helper) + Molar Conc.(Chol) + Molar Conc.(PEG)

    • Calculate the molar fraction for each lipid.

    • Molar Fraction (Lipid X) = [Molar Conc. (Lipid X)] / [Total Molar Conc.]

  • Express as Molar Ratio (%):

    • Multiply the molar fraction of each lipid by 100 to express the result as a percentage of the total lipids.

    • Molar Ratio % (Lipid X) = Molar Fraction (Lipid X) * 100

Molar_Ratio_Calculation_Workflow cluster_hplc HPLC Data Acquisition cluster_calc Concentration & Ratio Calculation CalCurve 1. Generate Calibration Curves (Peak Area vs. Conc.) for each lipid standard PeakArea 3. Integrate Peak Areas for each lipid CalCurve->PeakArea SampleInject 2. Inject Diluted LNP Sample SampleInject->PeakArea MassConc 4. Determine Mass Conc. (µg/mL) from Calibration Curve PeakArea->MassConc MolarConc 5. Convert to Molar Conc. (mM) using Molecular Weight MassConc->MolarConc MolarRatio 6. Calculate Molar Ratio (%) MolarConc->MolarRatio

Fig. 2: Workflow for Molar Ratio Calculation.

Visualization of Cellular Uptake Pathway

The delivery of mRNA into the cytoplasm via LNPs is a multi-step process initiated by cellular uptake. Understanding this pathway is crucial for designing effective delivery vehicles.

LNPs are typically internalized by cells through endocytosis, either via clathrin-mediated pathways or macropinocytosis.[13] Once inside the cell, the LNP is enclosed within an endosome. The endosome matures, trafficking from an early endosome to a late endosome, and its internal environment becomes progressively more acidic.[14]

The key to successful delivery is "endosomal escape." For LNPs containing cationic lipids like this compound or other ionizable lipids, the acidic environment of the late endosome causes the lipid's amine groups to become protonated (positively charged).[14] This charge interacts with negatively charged lipids on the inner leaflet of the endosomal membrane, disrupting the membrane's integrity.[14][15] This disruption allows the LNP to release its mRNA payload into the cytoplasm, where it can be translated by ribosomes to produce the desired protein. A significant portion of LNPs that fail to escape are trafficked to lysosomes for degradation.[16]

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm (pH ~7.4) LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis mRNA mRNA Release Translation Protein Translation (Ribosomes) mRNA->Translation EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation LateEndosome->mRNA Endosomal Escape (Membrane Destabilization) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion

Fig. 3: LNP Cellular Uptake and Endosomal Escape.

References

Application Notes and Protocols for IM21.7c in Prophylactic mRNA Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IM21.7c (LipidBrick®)

This compound, commercially known as LipidBrick® this compound, is a novel, proprietary cationic lipid developed for the formulation of Lipid Nanoparticles (LNPs) intended for therapeutic and prophylactic applications, including mRNA vaccines.[1][2][3][4][5] Its unique structure, featuring an imidazolium (B1220033) polar head, imparts a permanent positive charge to the LNP surface.[5] This characteristic distinguishes it from many ionizable lipids and is key to its functionality, offering potential advantages in mRNA vaccine delivery and efficacy.[1][2][3][6]

The primary benefits of incorporating this compound into mRNA vaccine formulations include:

  • Modulated Biodistribution: this compound is designed to alter the in vivo biodistribution of LNPs, leading to decreased accumulation in the liver and potentially enhanced delivery to other tissues such as the lungs and spleen.[1][3][6][7]

  • Improved Efficacy and Stability: By modulating the overall charge of the LNP, this compound can improve the stability of the formulation and the efficiency of the mRNA drug product.[1][3][4]

  • Inherent Adjuvant Properties: As a cationic lipid, this compound is expected to stimulate the innate immune system, a crucial component for a robust adaptive immune response to the vaccine antigen.

  • Intellectual Property Advantage: Polyplus holds an independent patent for this compound and its imidazolium-based lipid family, which can simplify licensing for vaccine developers.[1][2][4]

These application notes provide an overview of the mechanism of action of this compound, protocols for the formulation of this compound-containing LNPs for mRNA vaccines, and methodologies for their preclinical evaluation.

Mechanism of Action: The Adjuvant Effect of this compound

The efficacy of a prophylactic mRNA vaccine relies not only on the delivery of the mRNA transcript but also on the stimulation of the innate immune system to elicit a potent and durable adaptive immune response. Cationic lipids, such as this compound, are integral to this process, acting as built-in adjuvants. The proposed mechanism involves the activation of key innate immune signaling pathways.

LNPs formulated with cationic lipids are recognized by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Upon uptake, the cationic lipid component can trigger intracellular pattern recognition receptors (PRRs). The proposed signaling cascade is as follows:

  • Recognition and Inflammasome Activation: The cationic lipids can be sensed by Toll-like Receptors (TLRs), such as TLR2 and TLR4, and can activate the NLRP3 inflammasome.

  • Cytokine and Chemokine Production: This activation leads to the release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and chemokines.

  • Immune Cell Recruitment and Maturation: These signaling molecules create a pro-inflammatory microenvironment at the injection site, leading to the recruitment of immune cells and the maturation of APCs.

  • Enhanced Antigen Presentation and T-Cell Priming: Mature APCs migrate to the lymph nodes and present the translated vaccine antigen to T-cells, leading to the activation of antigen-specific T-helper cells and cytotoxic T-lymphocytes, and the subsequent stimulation of B-cells for antibody production.

IM21_7c_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_ImmuneResponse Downstream Immune Response LNP This compound-LNP (mRNA Vaccine) Endosome Endosome LNP->Endosome Uptake TLR TLR Signaling Endosome->TLR NLRP3 NLRP3 Inflammasome Endosome->NLRP3 Pro_IL1b Pro-IL-1β TLR->Pro_IL1b Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) TLR->Cytokines IL1b IL-1β NLRP3->IL1b Cleavage Pro_IL1b->IL1b Immune_Recruitment Immune Cell Recruitment IL1b->Immune_Recruitment Cytokines->Immune_Recruitment APC_Maturation APC Maturation & Migration Immune_Recruitment->APC_Maturation Antigen_Presentation Antigen Presentation (in Lymph Node) APC_Maturation->Antigen_Presentation T_Cell_Activation T-Cell Activation (Th1/Th2) Antigen_Presentation->T_Cell_Activation B_Cell_Activation B-Cell Activation & Antibody Production T_Cell_Activation->B_Cell_Activation

Proposed signaling pathway for this compound-mediated immune activation.

Quantitative Data from Preclinical Evaluation

Note: The following tables are illustrative examples based on typical preclinical evaluations of mRNA vaccines. Specific data for this compound-formulated vaccines are not publicly available and would need to be generated experimentally.

Table 1: In Vivo Biodistribution of Luciferase mRNA-LNPs in Mice

FormulationLiver (photons/s)Spleen (photons/s)Lungs (photons/s)
Control LNP (ionizable lipid)1.5 x 10⁸2.1 x 10⁶5.8 x 10⁵
This compound LNP7.2 x 10⁷8.5 x 10⁶9.3 x 10⁶

Table 2: Antigen-Specific Antibody Titers in Vaccinated Mice

Group (n=8)Antigen-Specific IgG (Endpoint Titer)IgG1 Isotype (Endpoint Titer)IgG2a Isotype (Endpoint Titer)
PBS Control<100<100<100
Control LNP-mRNA1:150,0001:100,0001:50,000
This compound LNP-mRNA1:250,0001:150,0001:100,000

Table 3: Antigen-Specific T-Cell Responses in Vaccinated Mice (Splenocytes)

Group (n=8)IFN-γ secreting cells (SFU/10⁶ cells)IL-4 secreting cells (SFU/10⁶ cells)
PBS Control<10<10
Control LNP-mRNA350 ± 45150 ± 25
This compound LNP-mRNA550 ± 60200 ± 30

Table 4: Cytokine Profile in Serum of Vaccinated Mice (pg/mL)

Group (n=8)IFN-γIL-2IL-4IL-6TNF-α
PBS Control<5<2<5<10<10
Control LNP-mRNA150 ± 2050 ± 1080 ± 15200 ± 30180 ± 25
This compound LNP-mRNA250 ± 3580 ± 12100 ± 18250 ± 40220 ± 30

Experimental Protocols

Protocol 1: Formulation of this compound-LNP Encapsulating mRNA

This protocol describes the preparation of mRNA-LNPs using this compound with a microfluidic system.

Materials:

  • This compound (LipidBrick®)

  • Helper lipids: DOPE, Cholesterol, DMG-PEG2000

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (absolute, molecular biology grade)

  • Sodium acetate (B1210297) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis or centrifugal filter units (10 kDa MWCO)

  • Sterile, RNase-free consumables

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound and helper lipids (DOPE, Cholesterol, DMG-PEG2000) in absolute ethanol to prepare a concentrated stock solution. A recommended molar ratio for the lipid mixture is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).

    • For this compound, solubilization can be aided by sonication in a water bath at up to 37°C for 30 minutes, followed by vortexing.[5]

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM.

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in 10 mM sodium acetate buffer (pH 4.0) to the desired concentration.[5]

  • LNP Assembly:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in aqueous buffer into another syringe.

    • A typical volumetric ratio of the aqueous to the organic phase is 3:1.[5]

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 10 mL/min) to induce self-assembly of the LNPs.[5]

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is diluted with PBS.

    • Remove the ethanol and exchange the buffer to PBS (pH 7.4) using either dialysis against PBS overnight or centrifugal filtration with 10 kDa MWCO units.[5]

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

LNP_Formulation_Workflow cluster_Inputs Input Solutions Lipid_Stock Lipid Stock in Ethanol (this compound, DOPE, Cholesterol, PEG-lipid) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics mRNA_Solution mRNA in Sodium Acetate Buffer (pH 4.0) mRNA_Solution->Microfluidics Purification Purification & Buffer Exchange (Dialysis or Centrifugal Filtration) Microfluidics->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Characterization LNP Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Sterilization->Characterization Final_Product Final mRNA-LNP Vaccine Formulation Characterization->Final_Product

Workflow for the formulation of this compound-LNP encapsulating mRNA.
Protocol 2: In Vivo Immunization and Evaluation in Mice

This protocol outlines a general procedure for assessing the immunogenicity of the this compound-LNP mRNA vaccine in a murine model.

Animals:

  • 6-8 week old female C57BL/6 or BALB/c mice.

Procedure:

  • Vaccination Schedule:

    • Administer a prime-boost vaccination regimen.

    • Prime (Day 0): Inject 50 µL of the vaccine formulation (containing 1-10 µg of mRNA) intramuscularly into the hind limb.

    • Boost (Day 21): Administer a second dose of the vaccine using the same route and dosage.

    • Include control groups receiving PBS or a control LNP formulation.

  • Sample Collection:

    • Collect blood samples via retro-orbital or submandibular bleeding at pre-vaccination (Day 0), post-prime (Day 14), and post-boost (Day 35).

    • At the study endpoint (e.g., Day 35), euthanize the mice and harvest spleens for T-cell analysis.

  • Evaluation of Humoral Immunity (ELISA):

    • Coat 96-well plates with the recombinant target antigen.

    • Serially dilute the collected sera and add to the wells.

    • Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies.

    • Determine endpoint titers as the reciprocal of the highest dilution giving a signal above the background.

  • Evaluation of Cellular Immunity (ELISpot):

    • Isolate splenocytes from the harvested spleens.

    • Re-stimulate the splenocytes in vitro with overlapping peptides spanning the vaccine antigen.

    • Use an ELISpot kit to quantify the number of IFN-γ (Th1 response) and IL-4 (Th2 response) secreting cells.

  • Cytokine Profiling (Multiplex Assay):

    • Analyze the serum samples using a multiplex cytokine assay (e.g., Luminex) to quantify the levels of key cytokines such as IFN-γ, IL-2, IL-4, IL-6, and TNF-α.

Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

Conclusion

This compound presents a promising cationic lipid for the development of prophylactic mRNA vaccines. Its ability to modulate biodistribution and act as an inherent adjuvant may lead to enhanced immunogenicity and protective efficacy. The protocols provided herein offer a framework for the formulation and preclinical evaluation of this compound-based mRNA vaccines. Further studies are warranted to fully elucidate its in vivo performance and to generate comprehensive, comparative data on its immunogenicity and safety profile.

References

Application Notes and Protocols for IM21.7c in Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM21.7c, commercially known as LipidBrick® this compound, is a novel cationic lipid developed for the formulation of lipid nanoparticles (LNPs) for therapeutic delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2][3] In the field of oncology, LNP-based delivery systems are being extensively investigated for applications including cancer vaccines, gene silencing of oncogenes, and delivery of immuno-modulatory proteins.[4][5]

A key feature of this compound is its ability to modulate the biodistribution of LNPs.[6][7][8] Due to its cationic nature, it can alter the overall charge of the LNP, leading to increased delivery to the lungs and spleen while reducing accumulation in the liver.[3][8] This characteristic is particularly advantageous for certain cancer immunotherapy approaches where targeting antigen-presenting cells in the spleen is desirable.[4]

These application notes provide an overview of the potential applications of this compound in oncology therapeutics, along with detailed protocols for the formulation, characterization, and preclinical evaluation of this compound-based LNPs for cancer research. While "in vitro and in vivo proof of concept have been successfully performed" for this compound, specific quantitative data on anti-tumor efficacy from peer-reviewed preclinical oncology studies are not yet extensively published.[2] The protocols provided are based on established methodologies for LNP-based cancer therapeutics and should be adapted for specific research applications.

Key Features of this compound

  • Cationic Lipid: Facilitates interaction with negatively charged nucleic acids and modulates LNP surface charge.[2]

  • Altered Biodistribution: Promotes delivery to the lungs and spleen, with reduced liver accumulation compared to some other LNP formulations.[3][8]

  • Versatile Platform: Suitable for formulating LNPs with various nucleic acid payloads, including mRNA and siRNA, for oncology applications.[1][2]

  • Intellectual Property: Possesses an independent IP, which can be a consideration for commercial drug development.[1]

Applications in Oncology Therapeutics

The unique properties of this compound make it a promising candidate for various oncology therapeutic strategies:

  • mRNA-based Cancer Vaccines: The preferential targeting of LNPs to the spleen, a key organ for initiating immune responses, makes this compound an attractive lipid for formulating mRNA vaccines encoding tumor-associated antigens (TAAs) or neoantigens.

  • siRNA-mediated Oncogene Silencing: this compound LNPs can be used to deliver siRNA to tumor cells, leading to the silencing of key oncogenes involved in tumor growth, proliferation, and survival.

  • Delivery of Immunomodulatory Molecules: mRNA encoding cytokines, chemokines, or other immune-stimulating molecules can be delivered via this compound LNPs to the tumor microenvironment to enhance anti-tumor immunity.

Quantitative Data Summary

As of late 2025, specific quantitative data from peer-reviewed preclinical oncology studies detailing the anti-tumor efficacy of this compound-formulated therapeutics are limited in the public domain. The tables below are presented as templates for researchers to populate with their own experimental data when evaluating this compound-based LNP formulations.

Table 1: In Vitro Cytotoxicity of a Hypothetical this compound-LNP-siRNA against Human Cancer Cell Lines

Cell LineCancer TypeTherapeutic TargetIC50 (nM)
A549Lung Carcinomae.g., KRASData to be generated
MDA-MB-231Breast Cancere.g., STAT3Data to be generated
Panc-1Pancreatic Cancere.g., MYCData to be generated

Table 2: In Vivo Anti-Tumor Efficacy of a Hypothetical this compound-LNP-mRNA Vaccine in a Syngeneic Mouse Model

Treatment GroupTumor ModelDosing RegimenTumor Growth Inhibition (%)Survival Benefit (%)
Vehicle ControlB16-F10 MelanomaPBS, i.v., weekly00
This compound-LNP (empty)B16-F10 Melanomai.v., weeklyData to be generatedData to be generated
This compound-LNP-mRNA (ovalbumin)B16-F10 Melanomai.v., weeklyData to be generatedData to be generated

Experimental Protocols

Protocol 1: Formulation and Characterization of this compound-LNPs for mRNA Delivery

This protocol describes the preparation of this compound-containing LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound (LipidBrick® this compound)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA encoding the gene of interest

  • Ethanol (B145695), anhydrous

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Dynamic light scattering (DLS) instrument

  • Zeta potential analyzer

  • Ribogreen assay kit

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol to prepare a concentrated lipid stock solution. The molar ratio of the lipids should be optimized for the specific application.

  • mRNA Solution Preparation: Dilute the mRNA in citrate buffer (pH 4.0).

  • LNP Formulation: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid stock solution into one syringe and the mRNA solution into another. c. Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

  • Purification: a. Dialyze the resulting LNP suspension against sterile PBS overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.

  • Characterization: a. Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using DLS. b. Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer. c. Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a Ribogreen assay after lysing the LNPs with a detergent (e.g., Triton X-100).

Protocol 2: In Vitro Transfection and Cytotoxicity Assay

This protocol outlines the steps to assess the transfection efficiency and cytotoxicity of an this compound-LNP formulation in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound-LNP-mRNA (encoding a reporter gene like Luciferase or GFP)

  • This compound-LNP-siRNA (targeting a specific oncogene)

  • Control (empty) this compound-LNPs

  • 96-well plates

  • Luciferase assay reagent or flow cytometer

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: a. Dilute the this compound-LNP-mRNA or -siRNA formulations to the desired concentrations in serum-free medium. b. Remove the culture medium from the cells and add the LNP-containing medium. c. Incubate for 4-6 hours at 37°C. d. Replace the transfection medium with complete culture medium.

  • Assessment of Transfection Efficiency (24-48 hours post-transfection): a. For mRNA encoding a reporter gene, measure the reporter protein expression (e.g., luciferase activity or GFP fluorescence). b. For siRNA, measure the knockdown of the target gene expression by qRT-PCR or Western blot.

  • Assessment of Cytotoxicity (48-72 hours post-transfection): a. Perform a cell viability assay according to the manufacturer's instructions to determine the cytotoxic effects of the LNP formulations.

Protocol 3: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound-LNP-based therapeutic in a mouse tumor model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Tumor cells compatible with the mouse strain (e.g., B16-F10 melanoma)

  • This compound-LNP therapeutic formulation

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Animal Grouping and Treatment: a. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. b. Administer the this compound-LNP therapeutic formulation and controls via the desired route (e.g., intravenous injection). The dosing regimen should be optimized for the specific therapeutic.

  • Tumor Growth Monitoring: a. Measure tumor dimensions with calipers every 2-3 days. b. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Efficacy Endpoints: a. Tumor Growth Inhibition: Compare the tumor growth rates between the treatment and control groups. b. Survival Analysis: Monitor the survival of the mice over time and perform Kaplan-Meier survival analysis.

  • Biodistribution and Pharmacodynamic Studies (Optional): a. At selected time points, tissues can be harvested to assess the biodistribution of the LNPs (if labeled) and the molecular effects of the therapeutic in the tumor and other organs.

Visualizations

Signaling Pathway

mRNA_Vaccine_MOA cluster_injection Systemic Administration cluster_spleen Spleen cluster_lymph_node Lymph Node cluster_tumor Tumor Microenvironment LNP This compound-LNP (mRNA encoding TAA) APC Antigen Presenting Cell (e.g., Dendritic Cell) LNP->APC Uptake & Endosomal Escape TAA Tumor-Associated Antigen (TAA) APC->TAA mRNA Translation T_Cell Naive T Cell APC->T_Cell Antigen Presentation & T Cell Priming MHC MHC Class I Presentation TAA->MHC Antigen Processing CTL Cytotoxic T Lymphocyte (CTL) T_Cell->CTL Activation & Differentiation Tumor_Cell Tumor Cell CTL->Tumor_Cell Recognition & Killing Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis

Caption: Proposed mechanism of action for an this compound-LNP mRNA cancer vaccine.

Experimental Workflow

LNP_Oncology_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies A1 Lipid Mixing (this compound, Helper Lipids, mRNA) A2 Microfluidic Formulation A1->A2 A3 Purification (Dialysis) A2->A3 A4 Characterization (Size, Zeta, Encapsulation) A3->A4 B1 Transfection of Cancer Cell Lines A4->B1 Optimized Formulation B2 Assess Gene Knockdown (siRNA) or Protein Expression (mRNA) B1->B2 B3 Cytotoxicity Assay B1->B3 C1 Tumor Model Establishment B3->C1 Lead Candidate Selection C2 Treatment with This compound-LNP Therapeutic C1->C2 C3 Monitor Tumor Growth & Survival C2->C3 C4 Biodistribution & Pharmacodynamic Analysis C2->C4

Caption: General workflow for preclinical evaluation of this compound-LNPs in oncology.

Logical Relationship

IM21_7c_Properties_Applications cluster_properties Physicochemical Properties of this compound cluster_outcomes Resulting LNP Characteristics cluster_applications Potential Oncology Applications P1 Cationic Imidazolium Headgroup P2 Modulates LNP Surface Charge P1->P2 O2 Efficient Nucleic Acid Encapsulation P1->O2 O1 Altered Biodistribution (↑ Spleen, ↑ Lung, ↓ Liver) P2->O1 A1 mRNA Cancer Vaccines O1->A1 A3 Immunomodulator Delivery O1->A3 O2->A1 A2 siRNA Oncogene Therapy O2->A2 O2->A3

Caption: Relationship between this compound properties and its oncology applications.

References

Application Notes and Protocols for Cell Line Transfection using IM21.7c Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for this purpose, offering high encapsulation efficiency, biocompatibility, and the ability to deliver a variety of nucleic acid payloads, including mRNA and siRNA.[1][2] IM21.7c, a novel cationic lipid developed by Polyplus, features an imidazolium (B1220033) polar head that imparts a positive charge to LNPs.[1][3] This characteristic can influence the biodistribution and potency of the LNP formulation, potentially enhancing delivery to specific tissues and cell types.[1][3][4]

These application notes provide a detailed protocol for the formulation of this compound-containing LNPs and their subsequent use for the transfection of various cell lines. The included data and methodologies are intended to enable researchers to effectively utilize this technology for their specific research and development needs.

Data Presentation

The following tables summarize key parameters for the successful transfection of various cell lines using this compound LNPs.

Table 1: Recommended Cell Seeding Densities and mRNA Amounts for Transfection in a 24-Well Plate Format. [3]

Cell LineCell TypeNumber of Cells to Seed per WellAmount of mRNA (ng)Volume of LNPs (50 ng/µL)
Caco-2Epithelial40,00050010 µL
A549Epithelial60,00050010 µL
HeLaEpithelial50,0002505 µL
HEK-293Epithelial50,0002505 µL
HepG2Hepatocyte100,00050010 µL

Table 2: Optimized Molar Ratios for this compound LNP Formulation. [3]

Lipid ComponentMolar Ratio (%)
LipidBrick® this compound (Cationic Lipid)10 - 40
DODMA (Ionizable Lipid)20 - 50
DPyPE (Helper Lipid)10
Cholesterol15 - 30
DSG-PEG2k (PEG Lipid)1.5 - 5

Experimental Protocols

I. Formulation of this compound Lipid Nanoparticles

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic system, such as the NanoAssemblr™.

Materials:

  • LipidBrick® this compound (Polyplus)

  • 1,2-dioleoyl-3-dimethylammonium-propane (DODMA)

  • 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSG-PEG2k)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • mRNA of interest

  • 10 mM Sodium Acetate buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS), RNase-free

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Centrifugal filter units (10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Lipid Stock Solution Preparation:

    • Dissolve LipidBrick® this compound, DODMA, DPyPE, Cholesterol, and DSG-PEG2k in 100% ethanol to prepare individual stock solutions. Recommended stock concentrations can be found in the manufacturer's protocol.[3]

    • To aid solubilization, the lipid solutions can be warmed to 37°C in an ultrasonic bath for 30 minutes, followed by vortexing.[3]

    • Store the lipid stock solutions at 4°C for long-term storage.[3]

  • Lipid Mixture Preparation:

    • In a sterile, RNase-free tube, combine the lipid stock solutions according to the desired molar ratios (see Table 2).

  • mRNA Solution Preparation:

    • Dilute the mRNA to the desired concentration in 10 mM Sodium Acetate buffer (pH 4.0).

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic device according to the manufacturer's instructions. A common volumetric ratio of the aqueous phase (mRNA solution) to the organic phase (lipid mixture) is 3:1, with a total flow rate of 10 mL/min.[3]

    • Load the lipid mixture into the appropriate inlet of the microfluidic cartridge.

    • Load the mRNA solution into the other inlet.

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Transfer the formulated LNP solution to a centrifugal filter unit (10 kDa MWCO).

    • Add an excess of sterile PBS to the unit.

    • Centrifuge according to the manufacturer's instructions to remove ethanol and exchange the buffer to PBS. Repeat this washing step at least twice.

    • Resuspend the purified LNPs in a desired volume of sterile PBS.

  • Sterile Filtration:

    • Filter the purified LNP suspension through a 0.22 µm sterile syringe filter into a sterile tube.

  • Characterization (Optional but Recommended):

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

II. Cell Line Transfection with this compound LNPs

This protocol provides a general procedure for transfecting adherent cell lines in a 24-well plate format. Optimization may be required for different cell lines and experimental conditions.

Materials:

  • Adherent cells of interest (e.g., HEK293, A549, HeLa)

  • Complete cell culture medium

  • 24-well tissue culture plates

  • This compound LNPs encapsulating the mRNA of interest

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Twenty-four hours prior to transfection, seed the cells in a 24-well plate at the densities recommended in Table 1. Ensure the cells are 60-80% confluent at the time of transfection.[3][5]

  • Transfection:

    • On the day of transfection, thaw the this compound LNP solution at room temperature.

    • Gently add the recommended volume of the LNP solution (see Table 1) dropwise to each well containing cells in their complete culture medium.[3]

    • Gently rock the plate back and forth and from side to side to ensure even distribution of the LNPs.[3]

  • Incubation:

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 24 to 48 hours to allow for gene expression.[3]

  • Analysis of Gene Expression:

    • After the incubation period, analyze the expression of the transfected gene using an appropriate method, such as:

      • Fluorescence Microscopy or Flow Cytometry: For reporter genes like GFP or RFP.

      • Luciferase Assay: For luciferase reporter genes.

      • RT-qPCR or Western Blotting: For endogenous or other non-reporter genes.

III. Assessment of Cell Viability (MTT Assay)

This protocol describes a method to assess the cytotoxicity of the this compound LNP treatment.

Materials:

  • Cells treated with this compound LNPs in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilization solution

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with a range of concentrations of this compound LNPs as described in the transfection protocol. Include untreated cells as a negative control.

  • MTT Addition:

    • At the end of the incubation period (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for 15 minutes with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_transfection Cell Transfection cluster_analysis Analysis lipids Lipid Mixture (this compound, DODMA, DPyPE, Cholesterol, DSG-PEG2k) in Ethanol microfluidics Microfluidic Mixing lipids->microfluidics mrna mRNA in Acetate Buffer (pH 4.0) mrna->microfluidics purification Purification & Buffer Exchange (PBS) microfluidics->purification filtration Sterile Filtration purification->filtration transfection Add LNPs to Cells in Complete Medium filtration->transfection seeding Cell Seeding (24h prior) seeding->transfection incubation Incubation (24-48h) transfection->incubation expression Gene Expression Analysis (Microscopy, Flow Cytometry, etc.) incubation->expression viability Cell Viability Assay (e.g., MTT) incubation->viability

Figure 1. Experimental workflow for cell line transfection using this compound LNPs.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm lnp This compound LNP coated_pit Clathrin-coated Pit lnp->coated_pit Binding & Internalization membrane endosome Early Endosome coated_pit->endosome Vesicle Formation late_endosome Late Endosome (Acidification) endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome Fusion mrna_release mRNA Release late_endosome->mrna_release Endosomal Escape translation Translation mrna_release->translation protein Protein Expression translation->protein

Figure 2. Cellular uptake and intracellular trafficking of this compound LNPs.

References

Characterization of IM21.7c Lipid Nanoparticles: Size and Zeta Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery systems, critical for the successful application of mRNA therapeutics and vaccines. The cationic lipid component of these LNPs plays a pivotal role in their formation, stability, and biological activity. IM21.7c, a novel cationic lipid featuring an imidazolium (B1220033) polar head, has been developed to enhance the in vivo biodistribution of LNPs, directing them preferentially towards the lungs and spleen while reducing accumulation in the liver.[1][2][3][4] This application note provides a detailed characterization of this compound-based LNPs, focusing on their particle size and zeta potential, and offers comprehensive protocols for their formulation and analysis.

Data Presentation

The physicochemical properties of lipid nanoparticles are critical quality attributes that influence their in vivo performance. The size of LNPs affects their biodistribution, while the zeta potential is a key indicator of colloidal stability and interaction with biological membranes. A summary of the key characterization parameters for an exemplary this compound LNP formulation is presented below.

ParameterValue
Size (Hydrodynamic Diameter)97 ± 1 nm
Polydispersity Index (PDI)0.089
Zeta Potential+12 mV
Encapsulation Efficiency (EE)98.0%
Table 1: Physicochemical characteristics of this compound LNPs encapsulating FLuc mRNA. Data from Gueguen et al. (2024).[2]

Experimental Protocols

I. Formulation of this compound Lipid Nanoparticles

This protocol describes the preparation of this compound LNPs using a microfluidic mixing approach, which ensures reproducible and scalable production.[5][6]

Materials:

  • Lipids:

    • This compound (cationic lipid)[7][8]

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

    • Cholesterol (structural lipid)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (PEGylated lipid)

  • Nucleic Acid: mRNA (e.g., Firefly Luciferase mRNA)

  • Buffers and Solvents:

  • Equipment and Consumables:

    • Microfluidic mixing system (e.g., NanoAssemblr™)[5]

    • Syringes and needles

    • Centrifugal filter units (10 kDa MWCO)[5]

    • 0.45 µm PES syringe filters[5]

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DSPE-PEG2000 in anhydrous ethanol to achieve the desired molar ratios. A typical molar ratio is 40% this compound, 30% DOPE, 10% DPyPE, 18.5% Cholesterol, and 1.5% DSPE-PEG2000.[2]

    • Gently warm the solution at up to 37°C and sonicate for 30 minutes, followed by vortexing to ensure complete dissolution.[5]

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock solution in 10 mM sodium acetate buffer (pH 4.0).[5]

  • LNP Assembly via Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-acetate buffer solution into another.

    • Set the microfluidic mixing system to the desired flow rate (e.g., 10 mL/min) and volumetric ratio (e.g., 3:1 aqueous to organic phase).[5]

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Transfer the resulting LNP dispersion to a centrifugal filter unit (10 kDa MWCO).

    • Perform buffer exchange into PBS to remove ethanol and unencapsulated mRNA.

    • Concentrate the LNP solution to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.45 µm PES syringe filter.[5]

    • Store the sterile LNP solution at 4°C for short-term storage.

II. Characterization of LNP Size and Zeta Potential

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[9][10][11]

Materials:

  • This compound LNP sample

  • Phosphate-Buffered Saline (PBS)

  • DLS instrument (e.g., Zetasizer Nano ZS)[5]

  • Low-volume disposable cuvettes

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters for LNP analysis (e.g., material refractive index, dispersant viscosity).

  • Sample Preparation:

    • Dilute the this compound LNP sample in PBS to an appropriate concentration to avoid multiple scattering effects. A 1:10 dilution is a common starting point.[12]

    • Gently mix the diluted sample by inverting the cuvette. Avoid vortexing to prevent aggregation.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform multiple measurements (e.g., three runs of 180 seconds each) to ensure reproducibility.[12]

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • Ensure the PDI value is below 0.3, which is generally considered acceptable for LNP formulations.[13]

B. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

ELS measures the electrophoretic mobility of charged particles in an electric field, which is then used to calculate the zeta potential.[][15]

Materials:

  • This compound LNP sample

  • Diluted PBS (e.g., 0.1x PBS)[10]

  • ELS instrument (e.g., Zetasizer Nano ZS)[5]

  • Disposable folded capillary cells

Procedure:

  • Instrument Setup:

    • Ensure the ELS instrument is properly calibrated.

    • Select the zeta potential measurement mode.

  • Sample Preparation:

    • Dilute the this compound LNP sample in a low ionic strength buffer, such as 0.1x PBS, to ensure sufficient particle mobility.[10]

    • Gently mix the diluted sample.

  • Measurement:

    • Carefully inject the sample into the folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Apply the electric field and record the electrophoretic mobility.

  • Data Analysis:

    • The instrument software will automatically calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.

    • Perform multiple measurements to obtain a reliable average value.

Visualizations

LNP_Workflow cluster_formulation I. LNP Formulation cluster_characterization II. LNP Characterization cluster_output III. Data Analysis prep_lipids Prepare Lipid Stock in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution in Buffer prep_mrna->mixing purification Purification & Buffer Exchange mixing->purification filtration Sterile Filtration purification->filtration dls Size & PDI (DLS) filtration->dls els Zeta Potential (ELS) filtration->els ee Encapsulation Efficiency filtration->ee size_data Hydrodynamic Diameter (e.g., 97 nm) dls->size_data pdi_data PDI (e.g., 0.089) dls->pdi_data zeta_data Zeta Potential (e.g., +12 mV) els->zeta_data

Caption: Experimental workflow for this compound LNP formulation and characterization.

IM21_7c_Properties cluster_properties Key Physicochemical Properties cluster_advantages In Vivo Advantages lnp This compound LNP size Optimal Size (~97 nm) lnp->size pdi Low PDI (<0.1) lnp->pdi zeta Positive Zeta Potential (+12 mV) lnp->zeta lung Increased Lung Targeting lnp->lung spleen Increased Spleen Targeting lnp->spleen liver Reduced Liver Accumulation lnp->liver stability Enhanced Stability lnp->stability

Caption: Key properties and advantages of this compound lipid nanoparticles.

References

Application Notes and Protocols for Assessing mRNA Encapsulation Efficiency in IM21.7c LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative assessment of messenger RNA (mRNA) encapsulation efficiency within Lipid Nanoparticles (LNPs) formulated with the novel cationic lipid, IM21.7c. Accurate determination of encapsulation efficiency is a critical quality attribute (CQA) for ensuring the efficacy, safety, and proper dosage of mRNA-based therapeutics and vaccines.

Introduction to mRNA Encapsulation and this compound LNPs

The encapsulation of mRNA within LNPs is a crucial step in protecting the nucleic acid from degradation by nucleases and facilitating its delivery into target cells. The encapsulation efficiency (EE) is defined as the percentage of the total mRNA that is successfully enclosed within the LNP structure. Incomplete encapsulation can lead to reduced therapeutic effect and potential immunogenic responses from exposed mRNA.

This compound is a novel cationic lipid that offers new possibilities in LNP engineering for RNA therapeutics.[1][2] Its unique imidazolium-based structure imparts a positive charge to the LNPs, which can influence their biodistribution, potentially increasing delivery to the lungs and spleen while reducing liver accumulation compared to traditional ionizable lipid-based LNPs.[3] A reported formulation using this compound demonstrated a high encapsulation efficiency of 98.0%.[4]

Methods for Assessing mRNA Encapsulation Efficiency

Several methods are available for determining mRNA encapsulation efficiency, each with its own advantages and limitations. The most widely adopted method is the RiboGreen® (or equivalent fluorescent dye) assay due to its high sensitivity and specificity for RNA.[5] Alternative methods, such as anion-exchange chromatography (AEX) and capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF), offer additional insights into the quality and integrity of the mRNA.[6][7][8]

Quantitative Data Summary

The following table summarizes typical encapsulation efficiencies and key parameters for different analytical methods.

MethodPrincipleTypical Encapsulation Efficiency (%)AdvantagesDisadvantages
RiboGreen® Assay A fluorescent dye (RiboGreen®) binds to single-stranded RNA, causing a significant increase in fluorescence. The difference in fluorescence before and after LNP lysis with a detergent (e.g., Triton X-100) is used to quantify encapsulated mRNA.[5][9]90 - 99%[5][6][10]High sensitivity, high throughput, widely used and accepted.[5]Can be prone to matrix effects; does not differentiate between full-length and degraded mRNA.[6][7]
Anion-Exchange Chromatography (AEX) Separates free, negatively charged mRNA from neutral or positively charged LNPs. Total mRNA is quantified after LNP disruption.[7][8]94 - 95% (comparable to RiboGreen®)[8]Provides information on surface-bound mRNA and LNP structural integrity.[7][8]Can have carryover issues; requires specialized chromatography equipment.[8]
Capillary Gel Electrophoresis (CGE-LIF) Separates mRNA from LNPs based on size and charge with high resolution. Laser-induced fluorescence provides sensitive detection.[6][11]94 - 95%[6][11]High resolving power can differentiate intact mRNA from impurities; provides sizing information.[6]Requires specialized equipment; can be lower throughput than plate-based assays.
UV/Visible Spectroscopy with Integrating Sphere Measures the scatter-free absorption spectrum of RNA at 260 nm, allowing for direct quantification of total RNA in LNP samples.[12]Good linearity and precision (~1.5%)[12]Fast, simple, and accurate without the need for fluorescent dyes or extensive sample preparation.[12]Requires a spectrophotometer with an integrating sphere to correct for light scattering by LNPs.[12]

Experimental Protocols

Protocol 1: RiboGreen® Assay for mRNA Encapsulation Efficiency

This protocol details the steps for determining the encapsulation efficiency of mRNA in this compound LNPs using the Quant-iT™ RiboGreen® RNA Assay Kit or a similar fluorescent dye-based assay.

Materials:

  • This compound LNP-mRNA samples

  • Quant-iT™ RiboGreen® RNA Assay Kit (or equivalent)

  • Nuclease-free water

  • 1x TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton™ X-100 solution in nuclease-free water

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1x TE buffer by diluting a concentrated stock with nuclease-free water.

    • Prepare the RiboGreen® working solution by diluting the concentrated reagent 1:200 in 1x TE buffer. Protect from light.

    • Prepare a 2% Triton™ X-100 solution.

  • Preparation of mRNA Standard Curve:

    • Prepare a series of mRNA standards (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 ng/mL) by diluting a known concentration of mRNA stock in 1x TE buffer.

    • In the 96-well plate, add 50 µL of each mRNA standard in duplicate.

    • To one set of duplicates, add 50 µL of 1x TE buffer.

    • To the other set of duplicates, add 50 µL of 2% Triton X-100 solution.

  • Sample Preparation:

    • Dilute the this compound LNP-mRNA samples with 1x TE buffer to a theoretical mRNA concentration that falls within the linear range of the standard curve (e.g., 100-500 ng/mL).

    • In the 96-well plate, add 50 µL of the diluted LNP sample to at least six wells.

    • To three of the sample wells, add 50 µL of 1x TE buffer (to measure unencapsulated mRNA).

    • To the other three sample wells, add 50 µL of 2% Triton X-100 solution (to measure total mRNA).[13]

  • Incubation:

    • Gently shake the plate to mix the contents.

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the wells containing Triton X-100.[13]

    • Allow the plate to cool to room temperature.

  • Fluorescence Measurement:

    • Add 100 µL of the diluted RiboGreen® reagent to all wells.[13]

    • Mix gently and incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[10]

  • Calculation of Encapsulation Efficiency:

    • Subtract the fluorescence of the blank (0 ng/mL mRNA) from all readings.

    • Generate a standard curve by plotting the fluorescence intensity versus mRNA concentration for the standards containing Triton X-100.

    • Use the standard curve to determine the concentration of mRNA in the sample wells with and without Triton X-100.

    • Calculate the Encapsulation Efficiency (EE) using the following formula:

      EE (%) = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] * 100

      Where:

      • [Total mRNA] is the concentration determined from wells with Triton X-100.

      • [Free mRNA] is the concentration determined from wells without Triton X-100.

Diagrams

experimental_workflow prep Reagent & Standard Preparation plate_loading Plate Loading (Standards & Samples) prep->plate_loading sample_prep Sample Dilution (this compound LNPs) sample_prep->plate_loading add_te Add 1x TE Buffer (for Free mRNA) plate_loading->add_te add_triton Add 2% Triton X-100 (for Total mRNA) plate_loading->add_triton incubation Incubate Plate (37°C, 10 min) add_te->incubation add_triton->incubation add_dye Add RiboGreen® Dye incubation->add_dye read_plate Measure Fluorescence (Ex:480nm, Em:520nm) add_dye->read_plate calculation Calculate Encapsulation Efficiency (%) read_plate->calculation logical_relationship total_mrna Total mRNA (Lysis with Triton X-100) encapsulated_mrna Encapsulated mRNA total_mrna->encapsulated_mrna - [Free mRNA] ee_calc Encapsulation Efficiency (%) total_mrna->ee_calc [Total mRNA] free_mrna Free mRNA (No Lysis) free_mrna->ee_calc [Free mRNA] encapsulated_mrna->ee_calc / [Total mRNA] * 100

References

Application Notes and Protocols for In Vitro Transcription of mRNA for IM21.7c LNP Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to gene therapies. The efficacy of these therapies is critically dependent on the quality of the in vitro transcribed (IVT) mRNA and the efficiency of the delivery vehicle. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its uptake into target cells.[1] This document provides detailed application notes and protocols for the in vitro transcription of mRNA and its subsequent encapsulation into Lipid Nanoparticles (LNPs) utilizing the cationic lipid IM21.7c .

This compound is a cationic lipid that has been shown to be effective in LNP formulations for the delivery of mRNA.[2] LNPs formulated with this compound have demonstrated a distinct biodistribution profile, with increased accumulation in the lungs and spleen as compared to the liver, which is often the primary site of accumulation for other LNP formulations.[3][4] This characteristic makes this compound a compelling choice for therapeutic applications targeting these organs.

These protocols will guide researchers through the process of generating high-quality mRNA and formulating it into LNPs with this compound, including crucial quality control steps to ensure the final product is suitable for preclinical research.

Data Presentation

Table 1: Expected Yields and Quality Control Parameters for In Vitro Transcribed mRNA
ParameterExpected ValueMethod of Analysis
mRNA Yield Up to 120-180 µg per 20 µL reactionSpectrophotometry (A260)
Purity (A260/A280) 1.8 - 2.2Spectrophotometry
Purity (A260/A230) > 2.0Spectrophotometry
Integrity Single, sharp band corresponding to the expected sizeAgarose (B213101) Gel Electrophoresis or Capillary Electrophoresis
dsRNA Impurity MinimizedImmunoassay (e.g., ELISA) or Dot Blot
Residual DNA Template Not detectableqPCR or Agarose Gel Electrophoresis
Endotoxin Levels < 0.1 EU/µg of mRNALimulus Amebocyte Lysate (LAL) Assay
Table 2: Physicochemical Characteristics of this compound mRNA-LNPs
ParameterExpected ValueMethod of Analysis
Mean Particle Size < 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential PositiveElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 80%RiboGreen Assay or equivalent
mRNA Concentration 10-100 µg/mLSpectrophotometry (A260) post-lysis

Experimental Workflows & Signaling Pathways

Overall workflow for mRNA-LNP production.

Experimental Protocols

Protocol 1: DNA Template Preparation

High-quality, linearized plasmid DNA is essential for efficient in vitro transcription. The plasmid should contain a T7 promoter upstream of the gene of interest, followed by a poly(A) tail sequence of approximately 100-120 nucleotides.

1.1. Plasmid Linearization

  • Digest 10-20 µg of the plasmid DNA with a restriction enzyme that cuts at a single site immediately downstream of the poly(A) tail. This will ensure that the transcription terminates at the correct position.

  • Incubate the digestion reaction at the optimal temperature for the chosen enzyme for 2-4 hours.

  • Confirm complete linearization by running a small aliquot of the digested plasmid on a 1% agarose gel alongside the undigested plasmid. A single band corresponding to the linearized plasmid size should be visible.

  • Purify the linearized DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Resuspend the purified, linearized DNA in nuclease-free water at a final concentration of 0.5-1 µg/µL.

  • Verify the concentration and purity of the linearized DNA using a spectrophotometer (A260/A280 ratio should be ~1.8).

Protocol 2: In Vitro Transcription of mRNA

This protocol is for a standard 20 µL IVT reaction. The reaction can be scaled up as needed.

2.1. IVT Reaction Setup

  • At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

ComponentVolume (µL)Final Concentration
Nuclease-Free WaterUp to 20 µL-
10x Transcription Buffer2.01x
100 mM ATP2.010 mM
100 mM CTP2.010 mM
100 mM UTP2.010 mM
100 mM GTP2.010 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1.02 U/µL
T7 RNA Polymerase2.0-
Total Volume 20
  • Mix gently by flicking the tube and briefly centrifuge to collect the contents at the bottom.

  • Incubate the reaction at 37°C for 2-4 hours.

2.2. DNase Treatment

  • Following the incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes to digest the DNA template.

Protocol 3: mRNA Purification

Purification is critical to remove enzymes, unincorporated nucleotides, and the digested DNA template.

3.1. Lithium Chloride (LiCl) Precipitation

  • Add 30 µL of nuclease-free water and 30 µL of 7.5 M LiCl to the 21 µL IVT reaction.

  • Mix thoroughly and centrifuge at high speed (>12,000 x g) for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at high speed for 5 minutes at 4°C.

  • Carefully discard the supernatant and air dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified mRNA in 20-50 µL of nuclease-free water.

3.2. Quality Control of Purified mRNA

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop). Calculate the yield.

  • Assess the purity by checking the A260/A280 and A260/A230 ratios.

  • Verify the integrity of the mRNA by running an aliquot on a 1% agarose gel. A single, sharp band should be observed.

Protocol 4: Formulation of mRNA-LNPs with this compound using Microfluidics

This protocol describes the formulation of LNPs using a microfluidic mixing system.

4.1. Preparation of Solutions

  • Lipid Phase (in Ethanol): Prepare a stock solution of the lipid mixture in 100% ethanol. A typical molar ratio for an this compound-containing LNP formulation is:

    • This compound: 40 mol%

    • DODMA: 30 mol%

    • DPyPE: 10 mol%

    • Cholesterol: 18.5 mol%

    • DSG-PEG2000: 1.5 mol%

    • Dissolve LipidBrick® this compound powder in ethanol to a concentration of 100 mM. This may require sonication in a 37°C water bath for up to 30 minutes.[5]

  • Aqueous Phase (mRNA): Dilute the purified mRNA in a low pH buffer, such as 10 mM sodium acetate (B1210297) (pH 4.0), to the desired concentration (e.g., 0.1 mg/mL).[5]

4.2. Microfluidic Mixing

  • Set up the microfluidic system (e.g., NanoAssemblr®) according to the manufacturer's instructions.

  • Load the lipid/ethanol solution and the mRNA/aqueous buffer solution into separate syringes.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

  • Set the total flow rate to 10-12 mL/min.

  • Initiate the mixing process to allow for the self-assembly of the mRNA-LNPs.

4.3. LNP Purification (Buffer Exchange)

  • The resulting LNP solution will contain ethanol, which needs to be removed.

  • Perform buffer exchange using a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO) or tangential flow filtration (TFF).[5]

  • Dilute the LNP solution with a suitable buffer (e.g., PBS, pH 7.4) and concentrate it by centrifugation. Repeat this process 2-3 times to ensure complete removal of ethanol.

  • After the final concentration step, recover the purified mRNA-LNPs.

Protocol 5: Quality Control of mRNA-LNPs

5.1. Physicochemical Characterization

  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs using Electrophoretic Light Scattering (ELS).

  • Encapsulation Efficiency:

    • Use a fluorescent dye that binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the intact LNP sample.

    • Measure the fluorescence of a parallel sample after lysing the LNPs with a detergent (e.g., 1% Triton X-100) to release all the mRNA.[6]

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

5.2. Final Product Sterilization

  • Sterile filter the final mRNA-LNP formulation through a 0.22 µm syringe filter.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the production and formulation of mRNA into LNPs using the cationic lipid this compound. Adherence to these protocols and rigorous quality control at each stage are paramount to generating a high-quality product suitable for downstream applications in research and therapeutic development. The unique biodistribution profile of this compound-containing LNPs offers exciting possibilities for targeted mRNA delivery to the lungs and spleen, potentially opening new avenues for treating a variety of diseases.[3][4]

References

Application Notes and Protocols for Animal Models in IM21.7c LNP Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM21.7c, a novel cationic lipid developed by Polyplus, has demonstrated significant potential for modulating the biodistribution of lipid nanoparticle (LNP)-based therapeutics.[1][2][3] Formulations incorporating this compound have been shown to shift delivery away from the liver and towards other tissues, notably the lungs and spleen.[4][5][6] This characteristic opens new avenues for the development of targeted mRNA therapies for a range of diseases.

These application notes provide a comprehensive overview of the animal models and experimental protocols for testing the biodistribution of this compound LNP formulations. The following sections detail quantitative data from preclinical studies, step-by-step experimental protocols, and visualizations of key biological pathways and workflows.

Data Presentation: Quantitative Biodistribution of this compound LNP in Mice

The following table summarizes the quantitative biodistribution of an this compound-based LNP formulation encapsulating luciferase mRNA following intravenous administration in mice. The data is derived from a study by Gueguen et al. (2024), which highlights the preferential expression in the lungs.[3]

OrganReporter Gene Expression (% of Total Luminescence)Animal ModelAdministration RouteLNP Formulation (Molar Ratio)Reference
Lungs>95%BALB/c MiceIntravenousThis compound/DODMA/DPyPE/Cholesterol/DSG-PEG2000Gueguen et al. (2024)[3]
Spleen~3%BALB/c MiceIntravenousThis compound/DODMA/DPyPE/Cholesterol/DSG-PEG2000Gueguen et al. (2024)[3]
Liver<1%BALB/c MiceIntravenousThis compound/DODMA/DPyPE/Cholesterol/DSG-PEG2000Gueguen et al. (2024)[3]

Signaling Pathway: LNP Uptake and Endosomal Escape

The cellular uptake and subsequent endosomal escape of LNPs are critical steps for the successful delivery of mRNA payloads into the cytoplasm. The following diagram illustrates the key stages of this process. LNPs are primarily internalized through endocytosis, a process that can involve macropinocytology and clathrin-mediated pathways. Once inside the cell, the LNP is trafficked through early and late endosomes. The acidic environment of the late endosome is thought to protonate the ionizable lipids within the LNP, leading to destabilization of the endosomal membrane and release of the mRNA cargo into the cytoplasm for translation.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis 1. Internalization mRNA mRNA Translation Translation mRNA->Translation Early_Endosome Early Endosome (EEA1+, APPL1+) Late_Endosome Late Endosome (Rab7+) Early_Endosome->Late_Endosome 3. Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 4. Destabilization Endocytosis->Early_Endosome 2. Trafficking Endosomal_Escape->mRNA 5. mRNA Release

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Experimental Protocols

Formulation of this compound LNPs

This protocol describes the formulation of this compound LNPs encapsulating a reporter gene mRNA (e.g., firefly luciferase) using a microfluidic mixing method.

Materials:

  • This compound (Polyplus)

  • 1,2-dioleoyl-3-dimethylammonium-propane (DODMA)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPyPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSG-PEG2000)

  • Reporter gene mRNA (e.g., Firefly Luciferase)

  • Ethanol (B145695), molecular biology grade

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DODMA, DPyPE, Cholesterol, and DSG-PEG2000 at the desired molar ratio (e.g., as specified in the data table).

  • Prepare an aqueous solution of the reporter gene mRNA in citrate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid solution and the mRNA solution into separate syringes.

  • Initiate the microfluidic mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against sterile PBS overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Animal Model for Biodistribution Studies

This protocol outlines the in vivo biodistribution assessment of this compound LNPs in a mouse model.

Materials:

  • BALB/c mice (or other appropriate strain), 6-8 weeks old

  • This compound LNP formulation encapsulating a reporter gene mRNA

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar device

  • Luciferin (B1168401) (for luciferase reporter)

  • Tissue homogenization buffer

  • Luciferase assay kit

  • Protein quantification assay kit

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • On the day of the experiment, dilute the this compound LNP formulation to the desired concentration in sterile PBS.

  • Anesthetize the mice using isoflurane.

  • Administer the LNP formulation via intravenous (tail vein) injection. A typical dose is 7.5 µg of mRNA per mouse.[3]

  • At predetermined time points (e.g., 6, 24, 48 hours post-injection), perform in vivo imaging. For luciferase, administer luciferin intraperitoneally and image the bioluminescence using an IVIS.

  • At the final time point, euthanize the mice and harvest organs of interest (e.g., lungs, spleen, liver, heart, kidneys, brain).

  • For ex vivo analysis, homogenize the harvested organs in a suitable buffer.

  • Quantify the reporter gene expression in the tissue homogenates using a relevant assay (e.g., luciferase assay).

  • Normalize the reporter gene expression to the total protein content in each tissue sample.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for testing the biodistribution of this compound LNPs in animal models.

Biodistribution_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Study cluster_ex_vivo Ex Vivo Analysis Formulation LNP Formulation (this compound + lipids + mRNA) Characterization LNP Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Administration LNP Administration (e.g., Intravenous) Characterization->Administration Animal_Model Animal Model (e.g., BALB/c Mice) Animal_Model->Administration In_Vivo_Imaging In Vivo Imaging (e.g., IVIS) Administration->In_Vivo_Imaging Organ_Harvesting Organ Harvesting In_Vivo_Imaging->Organ_Harvesting Quantification Reporter Gene Quantification (e.g., Luciferase Assay) Organ_Harvesting->Quantification Data_Analysis Data Analysis & Biodistribution Profile Quantification->Data_Analysis

Caption: Workflow for this compound LNP biodistribution studies.

Conclusion

The use of this compound in LNP formulations offers a promising strategy to achieve targeted mRNA delivery beyond the liver. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical studies to evaluate the biodistribution of novel LNP-based therapeutics. Careful characterization of LNP formulations and standardized in vivo procedures are essential for obtaining reliable and reproducible results, ultimately accelerating the translation of these innovative therapies to the clinic.

References

Application Notes & Protocols: Scaling Up IM21.7c LNP Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid Nanoparticles (LNPs) have become the leading non-viral delivery system for RNA therapeutics, a prominence underscored by the success of mRNA-based COVID-19 vaccines.[1][2] The composition of these LNPs is critical to their function, typically comprising four key components: an ionizable or cationic lipid to encapsulate the nucleic acid and facilitate endosomal escape, a helper phospholipid for structural stability, cholesterol to enhance membrane fluidity, and a PEGylated lipid to prolong circulation time.[2][3]

IM21.7c (LipidBrick®) is a novel, patent-protected cationic lipid based on an imidazolium (B1220033) polar head, designed for LNP formulation.[3][4][5] Unlike traditional ionizable lipids that primarily target the liver, LNPs formulated with this compound exhibit a unique biodistribution profile, with increased accumulation and mRNA expression in the lungs and spleen.[6][7][8] This characteristic broadens the therapeutic applicability of LNPs for various diseases.[5][9]

Transitioning from small-scale laboratory research to preclinical studies necessitates a robust and scalable LNP manufacturing process.[10][11] Key challenges in scaling up include maintaining batch-to-batch consistency in critical quality attributes (CQAs) such as particle size and encapsulation efficiency, ensuring sterility, and adapting production technology.[10][12] This document provides detailed protocols for the formulation, characterization, and preclinical evaluation of this compound-based LNPs, with a focus on a scalable microfluidic-based production strategy.

Section 1: Small-Scale LNP Formulation and Characterization

The initial phase of development involves producing small batches of LNPs to optimize formulation and perform initial characterization. Microfluidic systems are ideal for this stage as they allow for precise control over mixing conditions, leading to uniform and reproducible LNPs.[13][14]

Protocol 1.1: LNP Formulation via Microfluidics

This protocol details the formulation of this compound LNPs using a microfluidic mixing device, such as a NanoAssemblr™.[3]

1. Preparation of Aqueous Phase (mRNA Buffer):

  • Prepare a 10 mM sodium acetate (B1210297) buffer and adjust the pH to 4.0.[3] Alternative buffers such as citrate (B86180) buffer (200 mM, pH 4.0) can also be used.[15]
  • Dilute the mRNA payload to the desired concentration in the prepared buffer.
  • Filter the solution through a 0.22 µm sterile filter.

2. Preparation of Organic Phase (Lipid Solution):

  • Dissolve the this compound cationic lipid, helper lipids (e.g., DOPE or DPyPE), cholesterol, and PEG-lipid (e.g., DMG-PEG2k or DSG-PEG2k) in absolute ethanol (B145695).[3][15]
  • To aid solubilization of this compound powder, sonicate at up to 37°C for 30 minutes, followed by vortexing.[3] A stock solution of 100 mM in ethanol is recommended.[3]
  • Ensure the final lipid mixture is homogenous by pipetting up and down several times.[15]

3. Microfluidic Mixing:

  • Set up the microfluidic system (e.g., NanoAssemblr™) according to the manufacturer's instructions.
  • Load the aqueous mRNA solution and the ethanolic lipid solution into separate syringes.
  • Combine the two solutions through the microfluidic cartridge at a volumetric flow rate ratio of 3:1 (Aqueous:Organic).[3]
  • A typical total flow rate for small-scale production is 10-12 mL/min.[3] The rapid, controlled mixing within the microfluidic channels triggers the self-assembly of the LNPs.[12]

Protocol 1.2: LNP Purification and Concentration

Post-formulation, ethanol must be removed and the LNPs transferred into a final storage buffer (e.g., PBS).

1. Buffer Exchange:

  • Use tangential flow filtration (TFF) or centrifugal filter units (e.g., Amicon® or Vivaspin® with a 10 kDa cutoff) for buffer exchange.[3][12]
  • Dialysis can also be performed against 1X PBS at 4°C.[13]
  • This step exchanges the formulation buffer for a physiologically compatible buffer like PBS (pH 7.4).

2. Sterilization:

  • Filter the final LNP suspension through a 0.22 µm or 0.45 µm PES sterile filter.[3]

3. Storage:

  • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 1.3: LNP Characterization (Critical Quality Attributes)

To ensure the quality and reproducibility of the formulation, several CQAs must be analyzed.[12][16]

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs.[17]
  • Dilute a small aliquot of the LNP solution in 1X PBS.[13]
  • A PDI value below 0.2 indicates a monodisperse and homogenous particle population.[13]

2. Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using a Zetasizer. The zeta potential is influenced by the cationic lipid component and affects stability and biodistribution.[15][18]

3. mRNA Encapsulation Efficiency (EE%):

  • Use a fluorescent dye assay, such as the RiboGreen assay.[13]
  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
  • The difference in fluorescence corresponds to the amount of encapsulated mRNA.[13]
  • Calculate EE% as: ((Total RNA - Free RNA) / Total RNA) * 100. High encapsulation efficiency ( >95%) is desirable.[16]

4. Lipid Component Analysis:

  • Use High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) to quantify the concentration of each lipid component and assess purity.[17]

Data Presentation: Formulation & Characterization

The following tables summarize typical formulation parameters and resulting CQA values for this compound LNPs produced at a small scale.

Table 1: Example Small-Scale this compound LNP Formulations

Component Molar % (Formulation A) Molar % (Formulation B)[18] Purpose
This compound 10 - 40 %[3] 40 % Cationic lipid for RNA encapsulation and delivery.[3]
DODMA 20 - 50 %[3] 30 % Ionizable helper lipid.[3]
DPyPE 10 %[3] 10 % Helper lipid for structural stability.[3]
Cholesterol 15 - 30 %[3] 18.5 % Modulator for membrane fluidity and stability.[3]

| DSG-PEG2k | 1.5 - 5 %[3] | 1.5 % | PEG-lipid for steric stabilization.[3] |

Table 2: Typical Physicochemical Properties of this compound LNPs

Parameter Typical Value Method
Size (Z-average) 97 ± 1 nm[18] Dynamic Light Scattering (DLS)[17]
Polydispersity Index (PDI) 0.089[18] Dynamic Light Scattering (DLS)[17]
Zeta Potential +12 mV[18] Laser Doppler Electrophoresis

| Encapsulation Efficiency | >98 %[18] | RiboGreen Assay[13] |

Section 2: Scaling Up LNP Production

Scaling up LNP production for preclinical studies requires moving from milliliter to liter-scale batches while maintaining consistent CQAs.[12] A key advantage of using microfluidic platforms like NanoAssemblr™ is the conserved mixing element across scales, which simplifies technology transfer and reduces process development time.[12]

Protocol 2.1: Scale-Up Using Parallelized Microfluidics

This approach involves using a high-throughput microfluidic system that operates on the same principle as the benchtop model but at significantly higher flow rates.[12][14]

1. System Preparation:

  • Use a scaled-up microfluidic instrument (e.g., NanoAssemblr™ Blaze or GMP system).
  • Prime the system with ethanol and the aqueous buffer according to the manufacturer's protocol.

2. Reagent Preparation:

  • Prepare larger volumes of the aqueous mRNA solution and ethanolic lipid solution using the same concentrations and ratios as in the small-scale protocol.

3. High-Throughput Production:

  • Increase the total flow rate significantly (e.g., from 12 mL/min to >200 mL/min) as per the instrument's capability. The 3:1 volumetric ratio should be maintained.
  • The underlying non-turbulent microfluidic mixing mechanism remains the same, ensuring that LNP self-assembly occurs under controlled and reproducible conditions.[12]

4. Downstream Processing:

  • For larger volumes, TFF is the preferred method for purification and concentration as it is a scalable process.[12]
  • Perform sterile filtration and quality control characterization as described in Protocol 1.3.

Data Presentation: Scale-Up Comparison

Scaling should not significantly alter the physicochemical properties of the LNPs.

Table 3: Process Parameter and CQA Comparison Across Scales

Parameter Small-Scale (Benchtop) Scaled-Up (Blaze/GMP) Expected Outcome
Total Flow Rate ~12 mL/min >200 mL/min Increased throughput
Batch Volume 1 - 10 mL 50 mL - 10 L+ Increased production capacity
Particle Size ~95-100 nm ~95-100 nm Consistent[12]
PDI < 0.1 < 0.1 Consistent[12]

| Encapsulation Efficiency | > 95 % | > 95 % | Consistent[12] |

Section 3: Protocols for Preclinical Evaluation

Once LNPs are produced and characterized, their biological activity must be assessed in vitro and in vivo.

Protocol 3.1: In Vitro mRNA Transfection

This protocol describes the transfection of adherent cells in a 24-well plate format to confirm protein expression.

1. Cell Seeding:

  • 24 hours prior to transfection, seed 40,000 to 100,000 adherent cells per well in 0.5 mL of growth medium.[3]
  • Ensure cells are 60-80% confluent at the time of transfection.[3]

2. Transfection:

  • Thaw the mRNA-LNP solution and dilute to the desired concentration.
  • Add the desired amount of mRNA-LNPs (e.g., 5-10 µL of a 50 ng/µL solution) dropwise to each well.[3]
  • Gently rock the plate to ensure even distribution.[3]

3. Analysis:

  • Incubate the cells for 24-48 hours.[3]
  • Analyze gene expression using an appropriate method (e.g., luciferase assay for a luciferase reporter mRNA, flow cytometry for a fluorescent protein, or ELISA for a secreted protein).

Protocol 3.2: In Vivo Biodistribution Study

This protocol outlines a conceptual in vivo study in mice to evaluate the biodistribution profile of this compound LNPs.

1. Animal Model:

  • Use an appropriate mouse strain (e.g., C57BL/6). All procedures must be approved by an Institutional Animal Care and Use Committee.

2. LNP Administration:

  • Administer the mRNA-LNPs (e.g., carrying firefly luciferase mRNA) via intravenous (IV) injection. A typical dose might be 7.5 µg of mRNA per mouse.[18]

3. Biodistribution Analysis:

  • At a specified time point (e.g., 6, 12, or 24 hours post-injection), perform in vivo imaging using an IVIS system after intraperitoneal injection of a luciferin (B1168401) substrate.
  • Alternatively, harvest major organs (liver, spleen, lungs, heart, kidneys).
  • Homogenize the tissues and measure luciferase activity using a luminometer to quantify protein expression in each organ. For this compound LNPs, high expression is expected in the lungs and spleen.[7][18]

Visualizations

Experimental Workflows and Mechanisms

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Assembly & Purification cluster_qc Quality Control Aqueous Aqueous Phase (mRNA in pH 4.0 Buffer) Mixing Microfluidic Mixing (3:1 Ratio, >10 mL/min) Aqueous->Mixing Organic Organic Phase (Lipids in Ethanol) Organic->Mixing Purification Purification & Concentration (TFF / Centrifugal Filters) Mixing->Purification Sterilization Sterile Filtration (0.22 µm Filter) Purification->Sterilization Final Final LNP Product Sterilization->Final SizePDI Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation (RiboGreen) Final->SizePDI Final->Zeta Final->EE

Caption: Workflow for LNP formulation, purification, and characterization.

LNP_Scale_Up_Logic cluster_small Small-Scale (R&D) cluster_large Large-Scale (Preclinical) SmallMixer Benchtop Microfluidic Mixer (e.g., NanoAssemblr Spark/Ignite) CoreTech Conserved Mixing Technology (Controlled, Non-Turbulent Flow) SmallMixer->CoreTech Same Principle SmallParams Low Flow Rate (~12 mL/min) Small Batch Volume SmallParams->SmallMixer LargeMixer Parallelized Microfluidic Mixer (e.g., NanoAssemblr Blaze/GMP) LargeMixer->CoreTech Same Principle LargeParams High Flow Rate (>200 mL/min) Large Batch Volume LargeParams->LargeMixer Result Consistent CQAs (Size, PDI, EE%) Predictable & Streamlined Scale-Up CoreTech->Result

Caption: Logic for streamlined LNP scale-up using conserved microfluidic technology.

LNP_Uptake_Pathway LNP mRNA-LNP Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (Acidifying pH) mRNA mRNA Endosome->mRNA Endosomal Escape (Facilitated by this compound) Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: General mechanism of LNP-mediated mRNA delivery into a target cell.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IM21.7c LNP Particle Size and Polydispersity Index (PDI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic lipid IM21.7c for lipid nanoparticle (LNP) formulation. The following sections address common issues encountered during experimentation with a focus on optimizing particle size and Polydispersity Index (PDI).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for formulating this compound LNPs?

A1: A standard starting point for this compound LNP formulation involves using a microfluidic mixing device like the NanoAssemblr™. The process begins with preparing an ethanolic lipid solution and an aqueous solution containing the nucleic acid cargo. These solutions are then mixed at a controlled flow rate.

A recommended protocol involves solubilizing LipidBrick® this compound powder in ethanol (B145695) to a concentration of 100 mM, which can be facilitated by sonication at up to 37°C for 30 minutes followed by vortexing.[1] The mRNA is typically diluted in a 10 mM sodium acetate (B1210297) buffer at pH 4.0.[1] The lipid and mRNA solutions are then combined in a microfluidic cartridge at a 3:1 volumetric ratio with a total flow rate of 10 mL/min.[1] Post-formulation, ethanol is removed and the buffer is exchanged to a storage buffer (e.g., PBS) using methods like centrifugal filtration with a 10 kDa cutoff.[1]

Q2: What are the key factors that influence the final particle size and PDI of this compound LNPs?

A2: Several factors during the formulation process critically influence the resulting particle size and PDI of your LNPs. These include:

  • Lipid Composition: The molar ratio of the different lipids, particularly the concentration of the PEG-lipid, has a significant impact. Higher concentrations of PEG-lipids generally lead to smaller and more uniform LNPs by preventing aggregation.[2][3]

  • Flow Rate: In microfluidic systems, a higher total flow rate typically results in smaller, more uniform particles due to faster mixing and rapid nanoparticle formation.[3] Slower mixing can lead to larger particles.[4]

  • Lipid Concentration: Higher concentrations of lipids (>10 mM) can lead to the formation of larger particles.[3]

  • Aqueous Phase pH: The pH of the aqueous buffer is crucial. A lower pH (e.g., 4.0) is often used during formulation to ensure the ionizable lipid is charged, facilitating nucleic acid encapsulation.[4][5]

  • Volumetric Ratio: The ratio of the aqueous phase to the organic (lipid) phase can be adjusted to control particle size. Increasing the aqueous-to-organic phase ratio has been shown to decrease LNP size.[6]

Q3: What is the ideal particle size and PDI for LNPs intended for in vivo applications?

A3: The optimal particle size for LNPs is application-dependent. For many therapeutic applications, a particle size range of 50 to 200 nm is considered suitable.[2] Specifically for optimal delivery to cells, a size of 80-100 nm is often targeted.[2] For intramuscular administration of mRNA vaccines, formulations with a particle size of 75-95 nm have shown the best performance.[7] A low Polydispersity Index (PDI) is crucial, with a value below 0.2 indicating a monodisperse and homogenous population of nanoparticles, which is generally desired for clinical applications.

Q4: How does the cationic nature of this compound affect LNP properties and biodistribution?

A4: this compound is a cationic lipid, which imparts a positive charge to the LNPs.[1] This positive charge is known to influence the biodistribution of the LNPs.[1] LNPs formulated with this compound have been shown to accumulate in the lungs and spleen, with reduced accumulation in the liver, which is a common target for LNPs made with traditional ionizable lipids.[8][9][10] This altered biodistribution can be advantageous for targeting specific therapeutic areas.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Particle size is too large (>200 nm) 1. Low Flow Rate: Insufficient mixing speed in the microfluidic system. 2. High Lipid Concentration: The total lipid concentration in the ethanol phase is too high.[3] 3. Low PEG-Lipid Content: Insufficient PEG-lipid to stabilize the particles and prevent aggregation.[2][3] 4. Suboptimal Aqueous to Organic Ratio: The volumetric ratio of the aqueous and organic phases may not be optimal.1. Increase the total flow rate during microfluidic mixing.[3] 2. Decrease the total lipid concentration in the ethanolic solution. 3. Increase the molar percentage of the PEG-lipid in your formulation. 4. Systematically vary the aqueous to organic phase ratio (e.g., 2:1, 3:1, 4:1) to find the optimal condition for your desired size.[6]
High Polydispersity Index (PDI > 0.3) 1. Inadequate Mixing: Poor or inconsistent mixing of the lipid and aqueous phases. 2. Lipid Solubility Issues: One or more lipid components may not be fully dissolved in the ethanol. 3. Particle Aggregation: Instability of the formulated LNPs leading to aggregation.1. Ensure your microfluidic mixing setup is functioning correctly and that there are no obstructions. Increase the total flow rate to improve mixing efficiency.[3] 2. Confirm complete solubilization of all lipids in ethanol. Gentle heating (up to 37°C) and sonication can aid in dissolving this compound.[1] 3. Increase the molar ratio of the PEG-lipid to enhance particle stability.[3] Ensure prompt dilution or buffer exchange after formulation.
Low Encapsulation Efficiency 1. Incorrect pH of Aqueous Buffer: The pH may not be optimal for the protonation of the ionizable lipid and complexation with the nucleic acid. 2. Suboptimal N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid is not ideal. 3. RNA Degradation: The RNA cargo may be degraded.1. Verify that the pH of your aqueous buffer is around 4.0 to ensure the cationic lipid is charged.[5] 2. Optimize the N/P ratio. This often requires testing a range of ratios to find the most efficient one for your specific lipid composition and cargo. 3. Use RNase-free solutions and equipment to prevent RNA degradation.
Batch-to-Batch Variability 1. Inconsistent Protocol Execution: Minor variations in manual steps can lead to different outcomes. 2. Reagent Variability: Differences in the quality or handling of stock solutions. 3. Equipment Performance: Fluctuations in the performance of the microfluidic pump or mixer.1. Utilize automated or semi-automated systems like microfluidics to ensure reproducibility.[2] Adhere strictly to the established SOP. 2. Prepare fresh stock solutions and store them properly. For instance, solubilized this compound can be stored at 4°C.[1] 3. Regularly calibrate and maintain your formulation equipment.

Experimental Protocols

Preparation of Ethanolic Lipid Stock Solution

This protocol describes the preparation of a 4-lipid component ethanolic solution for LNP formulation.

Component Stock Concentration (mM) Volume for 1 mL Final LNP (µL) Final Concentration in Organic Phase (mM)
This compound1007520
DOPE30504
Cholesterol50115.515.4
DMG-PEG2k1022.50.6
Absolute EthanolN/A112N/A
Table adapted from Polyplus-Sartorius LNP Formulation protocol.[5]

Methodology:

  • Allow all lipid stock solutions to reach room temperature.

  • In a sterile, single-use microcentrifuge tube, add the required volume of each lipid stock solution and absolute ethanol as detailed in the table above.

  • Ensure homogeneity by gently pipetting the mixture up and down several times.

LNP Formulation using Microfluidics

Workflow:

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization Lipid_Ethanol Lipid Mix in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing Organic Phase NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Aqueous->Microfluidic_Mixing Aqueous Phase Purification Buffer Exchange / Dialysis Microfluidic_Mixing->Purification Formulated LNPs Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Purification->Characterization Purified LNPs

Caption: LNP formulation workflow from solution preparation to characterization.

Methodology:

  • Prepare the ethanolic lipid solution and the aqueous nucleic acid solution as described.

  • Set up the microfluidic mixing system (e.g., NanoAssemblr™) with the appropriate cartridge.

  • Load the organic phase (lipid solution) and aqueous phase into separate syringes.

  • Set the total flow rate (e.g., 10 mL/min) and the flow rate ratio (e.g., 3:1 aqueous:organic).

  • Initiate the mixing process to form the LNPs.

  • Collect the resulting LNP suspension.

  • Proceed with downstream processing, such as buffer exchange to remove ethanol and replace the formulation buffer with a storage buffer (e.g., PBS pH 7.4). This can be achieved using techniques like tangential flow filtration (TFF) or centrifugal filtration.[1]

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization

Key Parameters and Methods:

Parameter Method Typical Expected Value
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler ElectrophoresisPositive (for this compound based LNPs)
Encapsulation Efficiency RiboGreen Assay (or similar)> 90%

Logical Relationship of Formulation Parameters to LNP Characteristics:

LNP_Parameter_Relationships '+' indicates a positive correlation, '-' indicates a negative correlation. cluster_inputs Input Parameters cluster_outputs LNP Characteristics FlowRate Total Flow Rate ParticleSize Particle Size FlowRate->ParticleSize - PDI PDI FlowRate->PDI - LipidConc Lipid Concentration LipidConc->ParticleSize + PEGRatio PEG-Lipid Ratio PEGRatio->ParticleSize - PEGRatio->PDI - PhaseRatio Aqueous:Organic Ratio PhaseRatio->ParticleSize -

Caption: Relationship between key formulation parameters and resulting LNP size and PDI.

References

troubleshooting low mRNA encapsulation in IM21.7c LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low mRNA encapsulation in IM21.7c lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and answers to common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the formulation of mRNA-loaded LNPs using the cationic lipid this compound.

Q1: My mRNA encapsulation efficiency is consistently low. What are the most critical factors to investigate?

A1: Low encapsulation efficiency is a common challenge in LNP formulation. Several factors can contribute to this issue. We recommend a systematic approach to troubleshooting, focusing on three key areas: Lipid Formulation , Aqueous Phase Composition , and Microfluidic Mixing Parameters . A logical workflow for troubleshooting is outlined below.

Q2: How does the lipid composition affect mRNA encapsulation, and what are the recommended molar ratios for an this compound formulation?

A2: The molar ratio of the lipid components is critical for efficient mRNA encapsulation and overall LNP stability.[1] Each lipid plays a specific role:

  • Cationic/Ionizable Lipid (this compound): Directly interacts with the negatively charged mRNA backbone, facilitating encapsulation.[2]

  • Helper Lipid (e.g., DOPE, DSPC): Contributes to the structural integrity of the LNP.[3]

  • Cholesterol: Modulates membrane fluidity and stability.[3]

  • PEG-Lipid (e.g., DMG-PEG2k): Controls particle size during formation and provides steric stability to prevent aggregation.[3]

An imbalance in these components can lead to inefficient mRNA complexation or unstable particle formation. Polyplus-Sartorius, the manufacturer of LipidBrick® this compound, recommends the following optimized molar ratios for a 5-lipid formulation.

Lipid ComponentRecommended Molar Ratio (%)
This compound (Cationic Lipid) 10 - 40%
Ionizable Lipid (e.g., DODMA) 20 - 50%
Helper Lipid (e.g., DPyPE) 10%
Cholesterol 15 - 30%
PEG-Lipid (e.g., DSG-PEG2k) 1.5 - 5%
Table 1: Recommended Molar Ratios for this compound LNP Formulation. Data sourced from the Polyplus-Sartorius protocol for LipidBrick® this compound.

Q3: What is the optimal pH for the aqueous buffer when formulating this compound LNPs?

A3: The pH of the aqueous buffer containing the mRNA is a critical parameter for efficient encapsulation. A slightly acidic pH is necessary to ensure that the ionizable lipids are protonated (positively charged), which facilitates the electrostatic interaction with the negatively charged mRNA backbone. For this compound formulations, a pH of 4.0 is recommended for the aqueous phase.[4] Using a buffer outside of this optimal range can significantly reduce encapsulation efficiency.

Buffer ComponentRecommended pH
Sodium Acetate or Sodium Citrate 4.0
Table 2: Recommended pH for Aqueous Phase in this compound LNP Formulation. Data sourced from the Polyplus-Sartorius protocol for LipidBrick® this compound.

Q4: How do microfluidic mixing parameters influence mRNA encapsulation?

A4: The microfluidic mixing process is where the self-assembly of LNPs occurs. The key parameters to control are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and ethanolic phases.

  • Total Flow Rate (TFR): Influences the mixing time and can affect particle size and polydispersity.

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (ethanolic) phase flow rate. This parameter has a significant impact on the final LNP characteristics, including encapsulation efficiency.

For this compound LNP formulation using a NanoAssemblr™ microfluidic cartridge, a Total Flow Rate of 10 mL/min and a volumetric ratio of 3:1 (Aqueous:Ethanol) are recommended. Deviations from these parameters can lead to suboptimal mixing conditions and consequently, lower encapsulation efficiency.[5]

ParameterRecommended Value
Total Flow Rate (TFR) 10 mL/min
Flow Rate Ratio (FRR) (Aqueous:Ethanol) 3:1
Table 3: Recommended Microfluidic Mixing Parameters for this compound LNP Formulation. Data sourced from the Polyplus-Sartorius protocol for LipidBrick® this compound.

Q5: Can the quality of the mRNA and lipids impact encapsulation efficiency?

A5: Absolutely. The purity and integrity of both the mRNA and the lipid components are paramount for successful LNP formulation.

  • mRNA Quality: Ensure that your mRNA is of high purity, intact, and free from contaminants such as residual proteins, DNA, and organic solvents from the in vitro transcription reaction. Degradation of mRNA will lead to lower encapsulation of the full-length product.

  • Lipid Quality: Use high-purity lipids and ensure they have been stored correctly to prevent degradation. For this compound, it is recommended to solubilize the powder in ethanol (B145695) at a concentration of 100 mM, which can be facilitated by sonication at up to 37°C for 30 minutes, followed by vortexing. Once solubilized, the solution can be stored at 4°C.

Quantitative Data on Formulation Parameters

The following tables provide illustrative data on how varying formulation parameters can affect mRNA encapsulation efficiency.

Disclaimer: The data presented in Tables 4 and 5 are derived from studies using different ionizable/cationic lipids and are provided for educational purposes to demonstrate general trends. These results are not specific to this compound and should not be considered as a direct representation of its performance. Optimization of the formulation is necessary for your specific mRNA and this compound LNP system.

N/P RatioLNP Diameter (nm)Encapsulation Efficiency (%)
27240
45565
65075
84880
Table 4: Illustrative Example of the Effect of N/P Ratio on LNP Size and Encapsulation Efficiency. Data adapted from a study on KC2 mRNA LNPs.[6][7]
Total Flow Rate (mL/min)Flow Rate Ratio (Aqueous:Ethanol)Encapsulation Efficiency (%)
101:1~85
103:1>95
105:1>95
551:1~80
553:1>95
555:1>95
1001:1~75
1003:1>95
1005:1>95
Table 5: Illustrative Example of the Effect of Microfluidic Parameters on Encapsulation Efficiency for a Cationic Lipid-based LNP. Data adapted from a study using DOTAP-based LNPs.[8]

Experimental Protocols

Protocol: Determining mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to measure the encapsulation efficiency of mRNA in LNPs using the Quant-iT RiboGreen RNA Assay Kit. The principle of this assay is to measure the fluorescence of the RiboGreen dye, which binds to RNA. By measuring the fluorescence of the intact LNPs (measuring unencapsulated mRNA) and the lysed LNPs (measuring total mRNA), the encapsulation efficiency can be calculated.[5]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 solution (e.g., 2% in TE buffer)

  • 96-well black fluorescence microplate

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm)

  • mRNA standard of known concentration

  • Your mRNA-LNP samples

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the RiboGreen reagent by diluting it in TE buffer according to the manufacturer's instructions. Protect this solution from light.

    • Prepare a lysis buffer containing Triton X-100 (e.g., 0.5-1% final concentration) in TE buffer.

  • Preparation of Standard Curve:

    • Prepare a series of mRNA standards of known concentrations in TE buffer. This will be used to quantify the amount of mRNA in your samples.

  • Sample Preparation:

    • For each LNP sample, prepare two sets of dilutions in TE buffer in the 96-well plate:

      • Set A (Intact LNPs): Dilute the LNP sample to a suitable concentration within the linear range of the standard curve.

      • Set B (Lysed LNPs): Dilute the LNP sample to the same concentration as Set A, but in the lysis buffer containing Triton X-100.

    • Incubate the plate for a short period (e.g., 10-15 minutes at 37°C) to ensure complete lysis of the LNPs in Set B.[8]

  • Fluorescence Measurement:

    • Add the RiboGreen working solution to all wells containing the standards and samples.

    • Incubate for the recommended time, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of mRNA in both the intact (unencapsulated mRNA) and lysed (total mRNA) samples.

    • Calculate the encapsulation efficiency (EE) using the following formula:

    EE (%) = ( [Total mRNA] - [Unencapsulated mRNA] ) / [Total mRNA] * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A mRNA in Aqueous Buffer (pH 4.0) C Microfluidic Mixing (TFR, FRR) A->C B Lipid Mix (this compound, Helper, Cholesterol, PEG) in Ethanol B->C D Self-Assembly of LNPs C->D E Ethanol Removal & Buffer Exchange D->E F Characterization (Size, PDI, Zeta Potential) E->F G Encapsulation Efficiency (RiboGreen Assay) E->G Troubleshooting_Low_Encapsulation cluster_formulation Formulation Parameters cluster_mixing Mixing Process cluster_materials Material Quality cluster_solutions Solutions Start Low Encapsulation Efficiency Observed Lipid_Ratio Incorrect Lipid Molar Ratios? Start->Lipid_Ratio Aqueous_pH Aqueous Buffer pH not 4.0? Lipid_Ratio->Aqueous_pH No Sol_Lipid Adjust Molar Ratios (See Table 1) Lipid_Ratio->Sol_Lipid Yes Flow_Params Suboptimal TFR/FRR? Aqueous_pH->Flow_Params No Sol_pH Prepare Fresh Buffer at pH 4.0 Aqueous_pH->Sol_pH Yes RNA_Quality Poor mRNA Integrity or Purity? Flow_Params->RNA_Quality No Sol_Flow Optimize TFR and FRR (e.g., 10 mL/min, 3:1) Flow_Params->Sol_Flow Yes Lipid_Quality Lipid Degradation? RNA_Quality->Lipid_Quality No Sol_RNA Verify mRNA Quality (e.g., Gel Electrophoresis) RNA_Quality->Sol_RNA Yes Sol_Lipid_Qual Use Fresh, Properly Stored Lipids Lipid_Quality->Sol_Lipid_Qual Yes

References

Technical Support Center: Enhancing the Stability of IM21.7c LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of lipid nanoparticle (LNP) formulations incorporating the cationic lipid IM21.7c. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Stability Issues with this compound LNP Formulations

This guide is designed to help you identify and resolve common stability problems in a question-and-answer format.

Q1: My this compound LNP formulation is showing signs of aggregation (e.g., increased particle size, high Polydispersity Index - PDI) over time. What are the potential causes and how can I fix this?

A1: LNP aggregation is a frequent stability issue that can compromise the efficacy and safety of your formulation.[1][2][3][4] The primary causes and troubleshooting steps are outlined below:

  • Insufficient Surface Stabilization:

    • Problem: A low surface charge (zeta potential) or inadequate PEGylation can lead to particle fusion.[3][5]

    • Solution:

      • Optimize PEG-lipid Concentration: Increase the molar percentage of the PEG-lipid (e.g., 1-2 mol%) to enhance steric stabilization.[3][6][7]

      • Evaluate Lipid Composition: The intrinsic properties of this compound are designed to modulate the overall charge of LNPs, which can improve formulation stability.[8][9][10][11] Ensure the ratios of other lipid components (helper lipid, cholesterol) are optimized.[6][12][13][14]

  • Inappropriate Storage Conditions:

    • Problem: Temperature fluctuations, improper pH, and freeze-thaw cycles can induce aggregation.[1][2][4]

    • Solution:

      • Temperature Control: For short-term storage, refrigeration at 2-8°C is often optimal.[2][15] For long-term stability, store at -20°C or -80°C.[2][3][12]

      • pH Management: While some studies suggest LNP stability is not significantly influenced by pH, it is generally recommended to store formulations under physiologically appropriate conditions (pH 7) for ease of use.[2][16] However, be aware that some buffers, like phosphate-buffered saline (PBS), can experience significant pH changes during freezing, potentially leading to aggregation.[4]

      • Cryoprotectants for Frozen Storage: If freezing your formulation, incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222) (e.g., 10-20% w/v) to mitigate aggregation during freeze-thaw cycles.[1][2][3][17]

  • Suboptimal Formulation Process:

    • Problem: Inconsistent or slow mixing during LNP formation can result in larger, less uniform particles.[3]

    • Solution:

      • Controlled Mixing: Utilize a reproducible mixing method, such as a microfluidic system, to ensure consistent and rapid mixing.[3] This helps to kinetically trap the drug before it can partition out and allows for better control over particle size.[3]

Q2: I am observing a decrease in the encapsulation efficiency of my this compound LNP formulation over time. What could be the cause and how can I improve it?

A2: A decline in encapsulation efficiency indicates that the therapeutic payload (e.g., mRNA) is leaking from the LNPs. This can be caused by several factors:

  • Lipid Degradation:

    • Problem: Hydrolysis or oxidation of lipid components can compromise the integrity of the LNP structure, leading to cargo leakage.[1][12][18]

    • Solution:

      • Component Selection: Choose high-purity lipids and consider incorporating antioxidants like tocopherols (B72186) or ascorbic acid derivatives to prevent lipid oxidation.[13]

      • Control Storage Environment: Minimize exposure to oxygen by using sealed vials and consider flushing with an inert gas like nitrogen.[12] Proper packaging is crucial to prevent moisture and oxygen penetration.[12]

  • Physical Instability:

    • Problem: Stress from freeze-thaw cycles can damage the lipid bilayer, resulting in the release of the encapsulated material.[1]

    • Solution:

      • Use of Cryoprotectants: As mentioned previously, adding cryoprotectants such as sucrose or trehalose helps to stabilize the lipid bilayer during freezing and thawing.[1][2][17]

      • Lyophilization: For long-term storage, consider lyophilization (freeze-drying). This process removes water, which can cause degradation, resulting in a more stable dry powder that can be reconstituted before use.[2][12][17]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound LNP formulations?

A1: The optimal storage temperature depends on the desired storage duration.

  • Short-term (up to 150 days): Refrigeration at 2°C has been shown to be effective for maintaining LNP stability in aqueous solutions.[2][15]

  • Long-term: For extended storage, freezing at -20°C to -80°C is recommended to slow down chemical degradation processes.[2][12] Lyophilization can also provide excellent long-term stability.[2][12][17]

Q2: How do cryoprotectants improve the stability of frozen this compound LNP formulations?

A2: Cryoprotectants, such as sucrose and trehalose, protect LNPs during the freezing and thawing process in several ways.[1][2][17] They reduce the formation of large ice crystals that can cause mechanical stress and damage to the LNP structure.[1] They also help to stabilize the lipid bilayer, preventing fusion and aggregation of the nanoparticles.[1][17]

Q3: Can I lyophilize my this compound LNP formulation for long-term storage?

A3: Yes, lyophilization is a highly effective method for enhancing the long-term stability of LNP formulations.[2][12][17] By removing water, it minimizes hydrolysis and allows for storage at higher temperatures.[12] It is crucial to use lyoprotectants, such as trehalose or sucrose, prior to lyophilization to prevent aggregation upon reconstitution.[2]

Q4: What analytical techniques are recommended for assessing the stability of my this compound LNP formulation?

A4: A comprehensive stability assessment should include the following techniques:

  • Dynamic Light Scattering (DLS): To monitor particle size and polydispersity index (PDI), which are key indicators of aggregation.[19]

  • Fluorescence Spectroscopy: Using assays like Quant-iT RiboGreen to determine the encapsulation efficiency of the nucleic acid payload.[19]

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (LC/MS): To quantify the individual lipid components and detect any degradation products.[18][19][20]

  • Analytical Ultracentrifugation (AUC): To measure particle size distribution, encapsulation efficiency, and density of the formulation.[21]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for LNP Formulations

Storage DurationTemperatureKey Considerations
Short-term (up to 150 days)2°C (Refrigeration)Optimal for aqueous solutions to minimize aggregation.[2][15]
Long-term-20°C to -80°CSlows chemical degradation. Requires cryoprotectants to prevent freeze-thaw damage.[2][12]
Long-termLyophilized (Freeze-dried)Provides excellent stability by removing water. Requires lyoprotectants for successful reconstitution.[2][12][17]

Table 2: Common Cryoprotectant Concentrations for LNP Formulations

CryoprotectantTypical Concentration (w/v)Reference
Sucrose10% - 20%[2][3]
Trehalose10% - 20%[2]

Key Experimental Protocols

Protocol 1: Lyophilization of this compound LNP Formulations

This protocol describes a general procedure for lyophilizing LNP formulations to enhance long-term stability.

  • Preparation of LNP Solution with Lyoprotectant:

    • Prepare the this compound LNP formulation as per your standard protocol.

    • Dilute the formulated LNPs in a solution (e.g., PBS) containing a lyoprotectant such as trehalose or sucrose to a final concentration of 10-20% (w/v).[2]

  • Freezing:

    • Aliquot the LNP-lyoprotectant solution into appropriate vials.

    • Freeze the samples overnight at -80°C or by snap-freezing in liquid nitrogen.[2]

  • Lyophilization (Freeze-Drying):

    • Place the frozen samples in a freeze-dryer.

    • Perform the primary drying phase to remove the frozen water via sublimation under vacuum.

    • Follow with a secondary drying phase at a slightly elevated temperature to remove residual unfrozen water.

  • Storage and Reconstitution:

    • Store the lyophilized powder at an appropriate temperature (e.g., -80°C, -20°C, or even room temperature, depending on stability studies).[2]

    • To use, reconstitute the lyophilized powder in an aqueous buffer (e.g., nuclease-free water or PBS) and gently vortex to ensure complete dissolution.[2]

Visualizations

LNP_Stability_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem This compound LNP Instability (Aggregation, Low EE%) Cause1 Insufficient Surface Stabilization Problem->Cause1 Cause2 Inappropriate Storage Conditions Problem->Cause2 Cause3 Lipid Degradation Problem->Cause3 Cause4 Suboptimal Formulation Process Problem->Cause4 Solution1 Optimize PEG-lipid & Lipid Ratios Cause1->Solution1 Solution2 Control Temperature & pH Use Cryoprotectants Cause2->Solution2 Solution3 Incorporate Antioxidants Proper Packaging Cause3->Solution3 Solution4 Use Controlled Mixing Method Cause4->Solution4

Caption: Troubleshooting workflow for this compound LNP instability.

LNP_Stabilization_Workflow start Start: Formulated This compound LNPs storage_decision Select Storage Strategy start->storage_decision short_term Short-Term Storage (Aqueous) storage_decision->short_term < 150 days long_term Long-Term Storage storage_decision->long_term > 150 days refrigerate Refrigerate at 2-8°C short_term->refrigerate freeze Freeze at -20°C to -80°C with Cryoprotectants long_term->freeze lyophilize Lyophilize with Lyoprotectants long_term->lyophilize stability_assessment Perform Stability Assessment (DLS, HPLC, etc.) refrigerate->stability_assessment freeze->stability_assessment lyophilize->stability_assessment end End: Stable LNP Formulation stability_assessment->end

Caption: Decision workflow for stabilizing this compound LNP formulations.

References

Technical Support Center: Reducing IM21.7c LNP Aggregation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of IM21.7c lipid nanoparticles (LNPs) during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a cationic lipid featuring an imidazolium (B1220033) polar head.[1][2] It is utilized in LNP formulations to encapsulate and deliver nucleic acids like mRNA, siRNA, or DNA.[1][2] The positive charge of this compound at physiological pH can influence the biodistribution of the LNPs.[3][4]

Q2: What are the primary factors that cause this compound LNP aggregation during storage?

LNP aggregation is a common challenge and can be influenced by several factors, including:

  • Temperature: Both elevated temperatures and freeze-thaw cycles can induce aggregation.[5] Storage at -80°C without a cryoprotectant has been shown to cause aggregation in some LNP formulations.[6]

  • Lipid Composition: The choice and ratio of lipids are critical. While PEG-lipids are used to create a steric barrier against aggregation, their concentration needs to be optimized.[5]

  • Buffer Composition: The pH and ionic strength of the storage buffer can significantly impact LNP stability.[5] Some buffers, like phosphate-buffered saline (PBS), can experience pH shifts during freezing, which may promote aggregation.[5]

  • Mechanical Stress: Agitation and mechanical stress during handling and transportation can lead to the formation of LNP aggregates.[5]

  • Cryoprotectants: The absence of cryoprotectants during freezing can lead to the formation of ice crystals that damage the LNPs and cause aggregation.[7][8]

Q3: How can I detect aggregation in my this compound LNP samples?

Aggregation can be identified by monitoring changes in the physicochemical properties of the LNP suspension over time. Key techniques include:

  • Dynamic Light Scattering (DLS): An increase in the average particle size (Z-average) and polydispersity index (PDI) are strong indicators of aggregation.[9][10]

  • Nanoparticle Tracking Analysis (NTA): This technique can also be used to monitor changes in particle size and concentration.[11]

  • Size Exclusion Chromatography (SEC): SEC is a powerful method for detecting and quantifying aggregates of various sizes.[12]

  • Visual Inspection: In severe cases, aggregation may be visible as cloudiness or precipitation in the sample.[13]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating this compound LNP aggregation during storage.

Problem: Increased Particle Size and PDI Observed After Storage

Potential Causes and Solutions

Potential CauseRecommended Action
Inappropriate Storage Temperature Store LNPs at a consistent, optimized temperature. For many LNP formulations, refrigeration at 2-8°C is preferable to freezing for short-term storage to avoid freeze-thaw stress.[8] For long-term storage, freezing at -20°C or -80°C with appropriate cryoprotectants is recommended.[8] A stability study to determine the optimal temperature for your specific this compound LNP formulation is advised.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles.[7] Aliquot LNP suspensions into single-use volumes before freezing to avoid repeated thawing of the entire batch.
Absence or Insufficient Cryoprotectant Incorporate cryoprotectants such as sucrose (B13894) or trehalose (B1683222) into the LNP suspension before freezing.[7][8] A common starting concentration is 5-10% (w/v), but this should be optimized for your formulation.[8]
Incompatible Storage Buffer The choice of buffer is critical for the stability of LNPs, especially during freezing. Consider using buffers like Tris or HEPES, which have shown better cryoprotective effects compared to PBS for some LNP formulations. Maintaining a slightly acidic to neutral pH (around 6.0-7.4) is often beneficial for LNP stability.[11]
Suboptimal Lipid Composition The ratio of lipids in the formulation is crucial for stability. Ensure the molar ratio of this compound, helper lipids (e.g., DOPE), cholesterol, and PEG-lipid is optimized. The protocol for LipidBrick® this compound suggests specific molar ratios that can be used as a starting point.[2]
Mechanical Agitation Handle LNP solutions gently. Avoid vigorous vortexing or shaking.[5]

Quantitative Data on Storage Stability (General LNP Formulations)

The following tables summarize findings from studies on various LNP formulations, which can provide a starting point for optimizing the storage of this compound LNPs.

Table 1: Effect of Storage Temperature on LNP Size and Polydispersity

Storage TemperatureObservationReference
25°C (Room Temperature)Significant increase in particle size and PDI over time.[8]
4°C (Refrigerated)Generally stable for several weeks to months with minimal changes in size.[8]
-20°CStable for extended periods, especially with cryoprotectants.[8]
-80°CCan lead to aggregation without cryoprotectants, but stable with their addition.[1][6]

Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

CryoprotectantConcentration (w/v)Effect on Particle Size and PDIReference
None0%Significant increase in size and PDI after freeze-thaw.[8]
Sucrose5-10%Maintained particle size and PDI, preventing aggregation.[6]
Trehalose5-10%Effectively prevented aggregation and maintained particle size.[8]

Experimental Protocols

Protocol 1: this compound LNP Formulation

This protocol is adapted from the manufacturer's recommendations for LipidBrick® this compound.[2]

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2k in 100% ethanol (B145695) to prepare individual stock solutions. Recommended concentrations are provided in the manufacturer's protocol.[2]

  • Preparation of Lipid Mixture:

    • Combine the lipid stock solutions in the desired molar ratios. A recommended starting ratio is this compound:DOPE:Cholesterol:DMG-PEG2k = 50:10:38.5:1.5.[2]

  • Preparation of Aqueous Phase:

    • Dilute the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 10 mM sodium acetate, pH 4.0).[2]

  • LNP Formation using Microfluidic Mixing:

    • Use a microfluidic mixing device (e.g., NanoAssemblr™) to mix the ethanolic lipid solution with the aqueous nucleic acid solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[2]

  • Downstream Processing:

    • Remove ethanol and exchange the buffer to the desired storage buffer (e.g., PBS pH 7.4) using a suitable method like dialysis or tangential flow filtration.[2]

Protocol 2: Storage Stability Study
  • Sample Preparation:

    • Prepare a batch of this compound LNPs following Protocol 1.

    • Divide the LNP suspension into multiple aliquots.

    • To test the effect of cryoprotectants, add different concentrations of sterile-filtered sucrose or trehalose (e.g., 0%, 5%, 10% w/v) to different sets of aliquots.

  • Storage Conditions:

    • Store the aliquots at various temperatures: 4°C, -20°C, and -80°C.

    • For frozen samples, also include a condition with repeated freeze-thaw cycles (e.g., 1, 3, and 5 cycles).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., day 0, week 1, week 4, month 3, month 6).

  • Analysis:

    • At each time point, thaw the frozen samples (if applicable) at room temperature.

    • Measure the particle size (Z-average) and PDI using DLS.

    • Measure the zeta potential to monitor any changes in surface charge.

    • Quantify the encapsulation efficiency of the nucleic acid payload.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound LNP Aggregation cluster_0 Problem Identification cluster_1 Investigation of Root Causes cluster_2 Corrective Actions cluster_3 Verification Observe_Aggregation Increased Size/PDI in DLS Check_Storage_Temp Review Storage Temperature Observe_Aggregation->Check_Storage_Temp Check_FT_Cycles Assess Freeze-Thaw Cycles Observe_Aggregation->Check_FT_Cycles Check_Cryoprotectant Verify Cryoprotectant Use Observe_Aggregation->Check_Cryoprotectant Check_Buffer Analyze Storage Buffer Observe_Aggregation->Check_Buffer Optimize_Temp Optimize Storage Temp. (e.g., 4°C or -20°C) Check_Storage_Temp->Optimize_Temp Aliquot_Samples Aliquot to Minimize Freeze-Thaw Check_FT_Cycles->Aliquot_Samples Add_Cryoprotectant Add/Optimize Cryoprotectant (Sucrose/Trehalose) Check_Cryoprotectant->Add_Cryoprotectant Change_Buffer Switch to a More Stable Buffer (e.g., Tris, HEPES) Check_Buffer->Change_Buffer Re-evaluate_Stability Perform New Stability Study Optimize_Temp->Re-evaluate_Stability Aliquot_Samples->Re-evaluate_Stability Add_Cryoprotectant->Re-evaluate_Stability Change_Buffer->Re-evaluate_Stability

Caption: Troubleshooting workflow for this compound LNP aggregation.

Factors_Influencing_LNP_Stability Key Factors Influencing LNP Storage Stability cluster_temp Temperature Effects cluster_buffer Buffer Properties LNP_Stability LNP Stability Temperature Temperature Temperature->LNP_Stability Storage_Temp Storage Temperature (4°C vs. -20°C vs. -80°C) Temperature->Storage_Temp FT_Cycles Freeze-Thaw Cycles Temperature->FT_Cycles Buffer_Composition Buffer_Composition Buffer_Composition->LNP_Stability pH pH Buffer_Composition->pH Ionic_Strength Ionic Strength Buffer_Composition->Ionic_Strength Buffer_Type Buffer Type (PBS, Tris) Buffer_Composition->Buffer_Type Cryoprotectants Cryoprotectants Cryoprotectants->LNP_Stability Lipid_Formulation Lipid_Formulation Lipid_Formulation->LNP_Stability Mechanical_Stress Mechanical_Stress Mechanical_Stress->LNP_Stability

Caption: Factors influencing LNP stability during storage.

References

Navigating IM21.7c LNP Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation of lipid nanoparticles (LNPs) using the cationic lipid IM21.7c. Designed to address specific experimental challenges, this guide offers detailed protocols, quantitative data summaries, and visual workflows to streamline your research and development efforts.

Introduction to this compound

This compound is a novel cationic lipid, part of the LipidBrick® portfolio, designed for LNP formulation in mRNA therapeutics and vaccines.[1][2] Its unique imidazolium (B1220033) polar head adds positive charges to LNPs, which can influence their biodistribution and nucleic acid expression.[3] A key advantage of this compound is its potential to enable a wider in vivo biodistribution and reduce accumulation in the liver, a common challenge with traditional ionizable lipids.[1][2][4] This characteristic opens up possibilities for targeting a broader range of tissues and improving the efficacy and safety of RNA-based therapies.[5][6]

Troubleshooting Guide

This section addresses common issues encountered during this compound LNP formulation. The following table summarizes potential problems, their causes, and recommended solutions with key quantitative parameters to monitor.

Problem Potential Cause(s) Recommended Solution(s) Key Parameters to Monitor
High Particle Size (>150 nm) or Polydispersity Index (PDI > 0.2) - Suboptimal lipid mixing ratios- Inefficient mixing during formulation- Poor quality of lipids or mRNA- Incorrect buffer pH- Optimize the molar ratio of this compound and other lipids. A recommended starting formulation is provided in the protocols below.- Ensure rapid and consistent mixing. For microfluidic systems, maintain a constant flow rate (e.g., 10 mL/min).[3]- Verify the purity and integrity of all lipid components and the mRNA.- Ensure the mRNA is diluted in a low pH buffer (e.g., 10 mM sodium acetate (B1210297), pH 4.0) to facilitate proper complexation.[3]- Particle Size (Z-average)- Polydispersity Index (PDI)- Zeta Potential
Low mRNA Encapsulation Efficiency (<80%) - Incorrect N/P ratio- Suboptimal pH of the aqueous phase- Inefficient lipid-mRNA complexation- Adjust the Nitrogen to Phosphate (N/P) ratio. This ratio, which represents the molar ratio of the cationic lipid's nitrogen to the nucleic acid's phosphate, is crucial for efficient encapsulation. Optimization for each specific application is recommended.[7]- Confirm the pH of the aqueous buffer is acidic (pH 4.0) to ensure the ionizable components are charged for effective interaction with the negatively charged mRNA.[3]- Ensure lipids are fully solubilized in ethanol (B145695) before mixing.[3]- Encapsulation Efficiency (%)- mRNA concentration before and after encapsulation
LNP Aggregation and Instability - Incomplete removal of ethanol- Inappropriate storage buffer or temperature- High LNP concentration- Ensure complete ethanol removal using methods like centrifugal filtration (e.g., Amicon® or Vivaspin® with a 10 kDa cutoff).[3]- Store LNPs in a suitable buffer (e.g., PBS) at 4°C for short-term storage. For long-term stability, specific cryoprotectants may be needed.- Dilute LNPs to an appropriate concentration in the final storage buffer.- Particle Size and PDI over time- Visual inspection for precipitation
Low Transfection Efficiency - Low encapsulation efficiency- Suboptimal LNP formulation for the target cell type- Poor cell health- Confirm high encapsulation efficiency before transfection.- Optimize the LNP formulation by varying the lipid ratios or including different helper lipids.[7]- Ensure cells are healthy and at an optimal confluency (60-80%) at the time of transfection.[3]- Gene expression levels (e.g., reporter protein fluorescence, qPCR)- Cell viability assays

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio for an this compound LNP formulation?

A recommended starting formulation for positive control experiments is:

  • LipidBrick® this compound: 4 mM

  • DODMA (ionizable lipid): 3 mM

  • DPyPE (helper lipid): 1 mM

  • Cholesterol: 1.85 mM

  • DSG-PEG2k: 0.15 mM[3]

Q2: How should I prepare the initial lipid and mRNA solutions?

  • Lipids: Dissolve all lipids, including this compound, in ethanol. For this compound powder, solubilization in ethanol at a concentration of 100 mM can be aided by ultrasonication at up to 37°C for 30 minutes, followed by vortexing.[3]

  • mRNA: Dilute the mRNA in an acidic buffer, such as 10 mM sodium acetate at pH 4.0.[3]

Q3: What is the recommended method for LNP assembly?

Microfluidic mixing, for instance with a NanoAssemblr™ device, is a common and reproducible method.[3] This involves mixing the ethanolic lipid solution with the aqueous mRNA solution at a controlled flow rate and volumetric ratio (e.g., 3:1 lipid to mRNA).[3] Other methods like T-junction mixing or ethanol injection can also be used.[7]

Q4: How can I purify the formulated LNPs?

Ethanol should be removed and the buffer exchanged. Centrifugal filter units with a molecular weight cutoff of 10 kDa are recommended for this purpose.[3] Following buffer exchange, it is advisable to filter the LNPs through a 0.45 µm PES filter.[3]

Q5: What are the optimal cell conditions for in vitro transfection with this compound LNPs?

For optimal results, cells should be 60-80% confluent at the time of transfection.[3] The volume of LNPs to be added depends on the cell type and plate format. For example, for cells in a 24-well plate, 5-10 µL of LNPs (containing 50 ng/µL of mRNA) can be added dropwise to each well.[3]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics
  • Preparation of Solutions:

    • Prepare a 100 mM stock solution of LipidBrick® this compound in ethanol. If starting from powder, sonicate at up to 37°C for 30 minutes and vortex to ensure complete dissolution.[3]

    • Prepare separate ethanol stock solutions of the other lipids (e.g., DODMA, DPyPE, Cholesterol, PEG-lipid).

    • Prepare the final ethanolic lipid mixture by combining the lipid stock solutions to achieve the desired molar ratios.

    • Dilute the mRNA in 10 mM sodium acetate buffer (pH 4.0).

  • LNP Assembly:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr™).

    • Load the ethanolic lipid solution and the aqueous mRNA solution into separate syringes.

    • Set the total flow rate to 10 mL/min and the volumetric ratio of the aqueous to ethanolic phase to 3:1.[3]

    • Initiate mixing to form the LNPs.

  • Purification and Concentration:

    • Transfer the LNP solution to a centrifugal filter unit (10 kDa MWCO).

    • Centrifuge according to the manufacturer's instructions to remove ethanol and concentrate the LNPs.

    • Perform buffer exchange by adding the desired final buffer (e.g., PBS) and repeating the centrifugation step.

    • Filter the final LNP suspension through a 0.45 µm PES filter.[3]

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen™ assay) before and after LNP lysis.

Protocol 2: In Vitro Transfection of Adherent Cells
  • Cell Seeding:

    • Twenty-four hours prior to transfection, seed adherent cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 60-80% confluency on the day of transfection.[3] For a 24-well plate, this is typically between 40,000 and 100,000 cells per well in 0.5 mL of growth medium.[3]

  • Transfection:

    • Thaw the this compound LNP-mRNA formulation.

    • Add the appropriate volume of LNPs (e.g., 5-10 µL for a 24-well plate) dropwise to the cells in their growth medium.[3]

    • Gently rock the plate to ensure even distribution of the LNPs.[3]

  • Post-Transfection:

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

    • Analyze gene expression 24-48 hours after transfection.[3] Optionally, the medium can be replaced 4 hours after transfection.[3]

Visualizing Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_assembly LNP Assembly cluster_purification Purification & Characterization Lipid_Ethanol Lipids in Ethanol Mixing Microfluidic Mixing Lipid_Ethanol->Mixing mRNA_Aqueous mRNA in Aqueous Buffer (pH 4) mRNA_Aqueous->Mixing Purification Ethanol Removal & Buffer Exchange Mixing->Purification Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Purification->Characterization

Caption: Workflow for this compound LNP Formulation.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem High PDI or Low Encapsulation Cause1 Suboptimal Lipid Ratios Problem->Cause1 Cause2 Inefficient Mixing Problem->Cause2 Cause3 Incorrect Buffer pH Problem->Cause3 Solution1 Optimize Molar Ratios Cause1->Solution1 Solution2 Adjust Flow Rate Cause2->Solution2 Solution3 Verify Buffer pH Cause3->Solution3

Caption: Troubleshooting Logic for LNP Formulation Issues.

References

Technical Support Center: Optimizing In Vivo Transfection Efficiency of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo transfection efficiency of lipid nanoparticle (LNP) formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo LNP experiments, offering potential causes and actionable solutions.

Issue 1: Low Transgene Expression in Target Tissue

Your in vivo experiments show lower than expected protein expression from the mRNA delivered by your LNPs.

Potential CauseRecommended Solution
Suboptimal LNP Formulation The molar ratio of the four core components (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) is critical for transfection efficiency.[1][2] Systematically screen different molar ratios to identify the optimal composition for your specific application. Consider that formulations optimized for siRNA may not be optimal for mRNA delivery.[2]
Inefficient Endosomal Escape This is a major bottleneck in LNP-mediated delivery.[3][4] The choice of helper lipid, such as DOPE, can promote endosomal escape by destabilizing the endosomal membrane.[1][2] Co-encapsulation of small molecules that promote endosomal escape can also significantly enhance transfection.[1] The pKa of the ionizable lipid is also a crucial factor, with optimal values often falling between 6.2 and 6.5 for liver targeting.[5]
Poor LNP Stability / Aggregation LNP aggregation can lead to rapid clearance from circulation and reduced efficacy.[6] Ensure proper formulation procedures and storage conditions. Characterize your LNPs for size and polydispersity index (PDI) before in vivo administration. Unstable LNPs can aggregate over time, impacting performance.[6][7]
Incorrect LNP Size Particle size affects tissue distribution and cellular uptake.[1] For many applications, an LNP size of 80-100 nm is considered optimal for cellular delivery.[8][9] Larger particles may be cleared more rapidly by the mononuclear phagocyte system.
Low mRNA Encapsulation Efficiency Inefficient encapsulation of mRNA will directly lead to lower delivered doses. Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA) to improve encapsulation.[10][11]
Off-Target Distribution Unmodified LNPs tend to accumulate in the liver.[12] To target other tissues, consider optimizing the lipid composition or incorporating targeting ligands. The proportion of PEGylated lipids can also influence biodistribution.[12]

Issue 2: High Variability in Transfection Efficiency Between Experiments

You are observing inconsistent results across different batches of LNPs or different animal cohorts.

Potential CauseRecommended Solution
Inconsistent LNP Formulation The method of LNP preparation significantly impacts their final characteristics.[1] Microfluidic mixing is a reproducible method for LNP formulation.[5][13] Ensure consistent parameters such as flow rates and buffer composition.
Batch-to-Batch Variation in LNP Characteristics Thoroughly characterize each batch of LNPs for size, PDI, zeta potential, and encapsulation efficiency to ensure consistency.[14][15]
Improper LNP Storage and Handling LNPs can be sensitive to storage conditions, including temperature and freeze-thaw cycles.[6][16] Store LNPs at a recommended temperature (e.g., -80°C) and consider the use of cryoprotectants like sucrose (B13894) or trehalose.[7][16] Avoid repeated freeze-thaw cycles.
Biological Variability in Animals Factors such as the age, sex, and health status of the animals can influence experimental outcomes. Standardize your animal cohorts as much as possible.

Issue 3: Observed Toxicity or Adverse Immune Response

Your in vivo studies are showing signs of toxicity, such as weight loss or elevated liver enzymes.

Potential CauseRecommended Solution
Inherent Toxicity of Cationic Lipids The use of permanently charged cationic lipids can lead to toxicity.[1] Ionizable lipids, which are neutral at physiological pH, are a safer alternative.[4][][18]
LNP Aggregation Aggregated LNPs can be more immunogenic and lead to adverse effects.[6] Ensure your LNP formulation is stable and does not aggregate upon injection.
Impurities from Formulation Process Residual organic solvents or other contaminants from the LNP preparation process can cause toxicity. Ensure a thorough purification step, such as dialysis, is performed after formulation.[10]
Immune Response to LNP Components Some LNP components can trigger an immune response. The use of PEGylated lipids can help to "shield" the LNPs from the immune system and prolong circulation time.[2][12]

Frequently Asked Questions (FAQs)

Q1: What are the key components of an LNP formulation and what are their functions?

A1: LNPs are typically composed of four main components:

  • Ionizable Lipids: These lipids are positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation. At physiological pH, they become neutral, reducing toxicity.[4][][19] They are crucial for endosomal escape.[4]

  • Helper Lipids (e.g., Phospholipids like DOPE or DSPC): These lipids contribute to the structural integrity of the LNP and can influence its fusogenicity, aiding in endosomal escape.[1][2][13]

  • Cholesterol: Cholesterol acts as a stabilizing agent, filling gaps between the lipids and enhancing the rigidity and stability of the LNP membrane.[2][12][20]

  • PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG) helps to prevent LNP aggregation, provides a "stealth" effect to evade the immune system, and prolongs circulation time.[2][12]

Q2: How does the N/P ratio affect transfection efficiency?

A2: The N/P ratio, which is the molar ratio of positively charged nitrogen atoms in the ionizable lipids to the negatively charged phosphate groups in the mRNA, is a critical parameter. It influences mRNA encapsulation efficiency and the overall charge of the LNP.[10][11] An optimal N/P ratio is essential for efficient encapsulation and subsequent transfection. While a higher N/P ratio might improve encapsulation, an excessive positive charge can lead to toxicity. It has been observed that LNPs with the highest mRNA loading are not always the most potent, suggesting an optimal N/P ratio is key for functionality.[11]

Q3: What is the importance of endosomal escape for LNP-mediated delivery?

A3: Endosomal escape is a critical and often rate-limiting step for the successful delivery of mRNA to the cytoplasm where it can be translated into protein.[3][4] After being taken up by the cell through endocytosis, LNPs are trapped within endosomes.[3] The ionizable lipids in the LNP become protonated in the acidic environment of the endosome, leading to a positive charge.[4] This charge facilitates the disruption of the endosomal membrane, allowing the mRNA to be released into the cytoplasm.[4] Inefficient endosomal escape results in the degradation of the LNP and its cargo in lysosomes.[3]

Q4: How can I target my LNPs to specific tissues or organs other than the liver?

A4: While LNPs naturally accumulate in the liver, several strategies can be employed for extrahepatic targeting:

  • Lipid Composition Optimization: The choice and ratio of lipids can influence tissue tropism.[12]

  • Surface Modification: Attaching targeting ligands such as antibodies, peptides, or aptamers to the LNP surface can direct them to specific cell types.[]

  • SORT Technology: The incorporation of certain molecules, known as SORT molecules, can alter the plasma proteins that bind to the LNP surface, thereby redirecting them to different organs like the lungs.[12]

Q5: What are the essential characterization techniques for LNPs before in vivo studies?

A5: Before conducting in vivo experiments, it is crucial to characterize your LNPs to ensure quality and consistency. Key techniques include:

  • Dynamic Light Scattering (DLS): To measure the size (hydrodynamic diameter) and polydispersity index (PDI) of the LNPs.[2][]

  • Zeta Potential Measurement: To determine the surface charge of the LNPs, which influences their stability and interaction with cells.[1][2]

  • Ribogreen Assay (or similar): To quantify the amount of encapsulated mRNA and determine the encapsulation efficiency.[2][]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and structure of the LNPs.[8]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for producing LNPs with consistent size and high encapsulation efficiency.

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEGylated lipid in ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[10]

  • Preparation of mRNA Solution:

    • Dilute the mRNA in an aqueous buffer, typically a citrate (B86180) or acetate (B1210297) buffer at a low pH (e.g., pH 4.0), to facilitate the protonation of the ionizable lipid.[10]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Connect the syringes to a microfluidic mixing device (e.g., a T-junction mixer).

    • Set the flow rates to achieve a specific ratio of aqueous to organic phase (e.g., 3:1).

    • The rapid mixing of the two solutions induces the self-assembly of the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove the ethanol and non-encapsulated mRNA.[10]

  • Characterization:

    • Characterize the final LNP formulation for size, PDI, zeta potential, and encapsulation efficiency as described in the FAQ section.

Protocol 2: Determination of mRNA Encapsulation Efficiency

This protocol uses a fluorescent dye that specifically binds to RNA to determine the percentage of mRNA encapsulated within the LNPs.

  • Prepare a Standard Curve:

    • Create a series of known mRNA concentrations in the assay buffer.

  • Measure Total mRNA:

    • In a 96-well plate, add a sample of your LNP formulation to a buffer containing a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release all the mRNA.

    • Add the fluorescent dye (e.g., RiboGreen) and measure the fluorescence.

  • Measure Free (Unencapsulated) mRNA:

    • In a separate well, add the same amount of your LNP formulation to the buffer without the surfactant.

    • Add the fluorescent dye and measure the fluorescence. This will only detect the mRNA that is not protected inside the LNPs.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of total mRNA and free mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Visualizations

LNP_Transfection_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Application Lipid Mix (Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix (Ethanol)->Microfluidic Mixing mRNA (Aqueous Buffer) mRNA (Aqueous Buffer) mRNA (Aqueous Buffer)->Microfluidic Mixing Purification (Dialysis) Purification (Dialysis) Microfluidic Mixing->Purification (Dialysis) Size (DLS) Size (DLS) Purification (Dialysis)->Size (DLS) PDI (DLS) PDI (DLS) Purification (Dialysis)->PDI (DLS) Zeta Potential Zeta Potential Purification (Dialysis)->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification (Dialysis)->Encapsulation Efficiency Systemic Administration Systemic Administration Encapsulation Efficiency->Systemic Administration Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) Systemic Administration->Cellular Uptake (Endocytosis) Endosomal Escape Endosomal Escape Cellular Uptake (Endocytosis)->Endosomal Escape mRNA Translation mRNA Translation Endosomal Escape->mRNA Translation Protein Expression Protein Expression mRNA Translation->Protein Expression

Caption: Workflow for LNP formulation, characterization, and in vivo delivery.

Troubleshooting_Logic Low Transgene Expression Low Transgene Expression Check LNP Characteristics Check LNP Characteristics Low Transgene Expression->Check LNP Characteristics Optimize Formulation Optimize Formulation Check LNP Characteristics->Optimize Formulation Suboptimal Composition Improve Endosomal Escape Improve Endosomal Escape Check LNP Characteristics->Improve Endosomal Escape Inefficient Release Ensure Stability Ensure Stability Check LNP Characteristics->Ensure Stability Aggregation/ Degradation Verify Encapsulation Verify Encapsulation Check LNP Characteristics->Verify Encapsulation Low mRNA Loading

Caption: Troubleshooting logic for low in vivo transgene expression.

Endosomal_Escape_Pathway LNP in Circulation (pH 7.4) LNP in Circulation (pH 7.4) Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation (pH 7.4)->Cellular Uptake (Endocytosis) Early Endosome (pH ~6.5) Early Endosome (pH ~6.5) Cellular Uptake (Endocytosis)->Early Endosome (pH ~6.5) Late Endosome (pH ~5.5) Late Endosome (pH ~5.5) Early Endosome (pH ~6.5)->Late Endosome (pH ~5.5) mRNA Release to Cytoplasm mRNA Release to Cytoplasm Early Endosome (pH ~6.5)->mRNA Release to Cytoplasm Ionizable Lipid Protonation & Membrane Destabilization Lysosome (Degradation) Lysosome (Degradation) Late Endosome (pH ~5.5)->Lysosome (Degradation)

Caption: Simplified pathway of LNP endosomal escape.

References

managing polydispersity in IM21.7c lipid nanoparticle preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing polydispersity in IM21.7c lipid nanoparticle (LNP) preparations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound LNPs, focusing on particle size and polydispersity index (PDI) as critical quality attributes.

Issue 1: High Polydispersity Index (PDI > 0.2)

Question: My LNP preparation shows a high PDI, indicating a heterogeneous population. What are the potential causes and how can I resolve this?

Answer: A high PDI is typically a result of inconsistent mixing, suboptimal formulation components, or post-formulation aggregation. Here are the steps to troubleshoot this issue:

  • Improve Mixing Consistency: Inconsistent mixing is a primary cause of high PDI. Manual or vortex mixing methods lack the reproducibility of automated systems.[1]

    • Solution: Employ a controlled and reproducible mixing method, such as a microfluidic mixing device (e.g., NanoAssemblr™).[1] These systems ensure rapid and homogenous mixing of the lipid and aqueous phases, leading to the formation of uniform nanoparticles.[2]

  • Review Formulation Parameters: The ratios and quality of your lipids and buffers are critical.

    • Solution:

      • Ensure all lipid components, including this compound, are fully dissolved in ethanol (B145695) before mixing.[3] Solubilization can be aided by gentle warming or sonication in an ultrasonic bath at up to 37°C for 30 minutes.[2]

      • Verify the pH of your aqueous buffer. An acidic buffer (e.g., sodium acetate (B1210297) or sodium citrate (B86180) at pH 4.0) is crucial for the initial encapsulation process.[2][4]

      • Use high-quality lipids and ensure your mRNA or nucleic acid payload is intact and free of contaminants.[4]

  • Prevent Aggregation: Nanoparticles may aggregate after formation, leading to a higher PDI.

    • Solution:

      • Ensure the concentration of the PEG-lipid (e.g., DMG-PEG2k or DSG-PEG2k) is adequate to provide steric stabilization.[3]

      • After ethanol removal, ensure the final buffer is appropriate for stability (e.g., PBS pH 7.4).[2][3]

      • Post-formulation filtration through a 0.22 µm or 0.45 µm PES filter can help remove larger aggregates.[2][4]

Issue 2: Larger Than Expected Particle Size (Z-average > 150 nm)

Question: The average size of my this compound LNPs is too large. What factors influence particle size and how can I reduce it?

Answer: Particle size is significantly influenced by mixing parameters and the composition of your formulation.

  • Refine Microfluidic Mixing Parameters: The speed and ratio at which the lipid and aqueous phases are mixed are critical determinants of the final particle size.[5]

    • Solution:

      • Increase Total Flow Rate (TFR): Faster mixing, achieved by increasing the TFR, generally results in smaller LNPs.[5][6] A recommended starting TFR for this compound formulations is 10 mL/min.[2]

      • Increase Flow Rate Ratio (FRR): The FRR (aqueous phase:organic phase) also impacts size. Increasing the FRR (e.g., from 1:1 to 3:1) typically decreases particle size.[5][7] A volumetric ratio of 3:1 (aqueous:organic) is recommended for this compound LNP preparation.[2]

  • Adjust Lipid Concentration: Higher lipid concentrations can lead to the formation of larger particles.[8]

    • Solution: Consider reducing the total lipid concentration in the ethanol phase.

  • Check Buffer Composition: The type of acidic buffer used can influence LNP size.

Frequently Asked Questions (FAQs)

Q1: What are the recommended standard formulations for this compound LNPs?

A1: Two standard formulations are recommended as robust starting points for development. They have been selected for their consistent performance and characterization profiles.[4]

Q2: What are the expected physicochemical properties for a standard this compound LNP formulation?

A2: For the recommended standard formulations, you should expect to see properties within the ranges specified in the table below. These values serve as a benchmark for successful formulation.[4]

Q3: What is the correct procedure for preparing the lipid and aqueous solutions before mixing?

A3: Proper preparation is crucial. For the lipid phase, dissolve all lipids (e.g., this compound, helper lipids, cholesterol, PEG-lipid) in absolute ethanol to their final concentrations. Ensure complete dissolution using an ultrasonic bath if necessary.[2][4] For the aqueous phase, dilute your nucleic acid (e.g., mRNA) in an acidic buffer, such as 40 mM sodium acetate or 200 mM sodium citrate, both at pH 4.0.[4]

Q4: How should I purify the LNPs and remove ethanol after microfluidic mixing?

A4: Ethanol should be removed, and the buffer exchanged to a neutral pH (e.g., PBS) for downstream applications. This is typically achieved using centrifugal filter units (e.g., Amicon® or Vivaspin® with a 10 kDa cutoff) or through tangential flow filtration (TFF).[2][9]

Q5: How long are this compound LNPs stable, and what are the optimal storage conditions?

A5: Based on in-house data, LNPs formulated with LipidBrick® lipids like this compound can generally be stored at 4°C for up to 3-4 weeks.[4] For longer-term storage, lyophilization or storage at -20°C or -80°C may be considered, potentially with the addition of a cryoprotectant.[3]

Quantitative Data Summary

The following table summarizes the expected ranges for key quality attributes of standard this compound LNP formulations, as provided by the manufacturer.[4]

ParameterExpected RangeMethod of Analysis
Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +5 to +25 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (EE%) > 90%RiboGreen Assay or similar

Experimental Protocols

Protocol 1: Preparation of this compound LNP Formulation (5-Lipid Example)

This protocol is adapted from the manufacturer's recommendations for preparing a 5-lipid LNP formulation using a microfluidic device.[4]

  • Aqueous Phase Preparation:

    • Prepare a 40 mM Sodium Acetate buffer and adjust the pH to 4.0.

    • Dilute the mRNA payload in the acetate buffer to the desired concentration. Note that a 4X concentrated solution is recommended to accommodate the 3:1 volumetric mixing ratio.[4]

  • Organic Phase Preparation:

    • Dissolve the following lipids in absolute ethanol at the specified stock concentrations: this compound (100 mM), DODMA (50 mM), DPyPE (30 mM), Cholesterol (50 mM), and DSG-PEG2k (10 mM).

    • Prepare the final ethanolic lipid solution by mixing the stock solutions to achieve the desired molar ratios. Ensure homogeneity by pipetting up and down.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr™) according to the manufacturer's instructions.

    • Load the aqueous phase and the organic (lipid) phase into separate syringes.

    • Initiate mixing at a Total Flow Rate (TFR) of 10 mL/min and a volumetric ratio of 3:1 (Aqueous:Organic).[2]

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the microfluidic device outlet.

    • Use a centrifugal filter unit (10 kDa MWCO) to concentrate the LNPs and exchange the buffer to PBS (pH 7.4). Repeat the wash/concentration step as needed to ensure complete ethanol removal and buffer exchange.

  • Sterile Filtration and Characterization:

    • Filter the final LNP solution through a 0.22 µm PES syringe filter for in-vivo applications or a 0.45 µm filter for in-vitro use.[4]

    • Characterize the LNPs for Size, PDI, and Zeta Potential using Dynamic Light Scattering (DLS).

    • Determine the Encapsulation Efficiency using a RiboGreen assay.

Visualizations

LNP_Preparation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_downstream Downstream Processing cluster_qc Quality Control Aqueous Aqueous Phase (mRNA in pH 4.0 Buffer) Mixing Microfluidic Mixing (TFR: 10 mL/min, FRR: 3:1) Aqueous->Mixing Organic Organic Phase (this compound & Lipids in Ethanol) Organic->Mixing Purification Buffer Exchange (Ethanol Removal to PBS) Mixing->Purification Crude LNPs Filtration Sterile Filtration (0.22 / 0.45 µm) Purification->Filtration DLS Size & PDI (DLS) Filtration->DLS Final LNP Product Zeta Zeta Potential Filtration->Zeta EE Encapsulation Efficiency Filtration->EE

Caption: Experimental workflow for this compound LNP formulation and characterization.

Troubleshooting_PDI cluster_mixing Mixing Process cluster_formulation Formulation Components cluster_stability Post-Formulation Stability Start High PDI (>0.2) Observed Mixing_Check Is mixing method reproducible? Start->Mixing_Check Switch_Microfluidics Action: Use Microfluidics (e.g., NanoAssemblr) Mixing_Check->Switch_Microfluidics No Formulation_Check Are lipids fully dissolved? Is buffer pH correct? Mixing_Check->Formulation_Check Yes Switch_Microfluidics->Formulation_Check Prep_Action Action: Ensure complete solubilization & verify pH 4.0 Formulation_Check->Prep_Action No Stability_Check Is there evidence of aggregation? Formulation_Check->Stability_Check Yes Prep_Action->Stability_Check Stability_Action Action: Check PEG-lipid %, Ensure proper final buffer, Post-filter sample Stability_Check->Stability_Action Yes End PDI < 0.2 Achieved Stability_Check->End No Stability_Action->End

Caption: Troubleshooting logic for addressing high PDI in LNP preparations.

References

optimizing buffer conditions for IM21.7c LNP formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the IM21.7c ionizable lipid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the formation of lipid nanoparticles (LNPs) for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in LNP formulation?

A1: this compound is a novel, patent-pending ionizable cationic lipid designed for high-efficiency encapsulation and delivery of nucleic acid payloads like mRNA and siRNA. Its primary role is to interact with the negatively charged nucleic acid backbone during the formulation process and to facilitate endosomal escape within the target cell.[][2][3]

Q2: What is the pKa of this compound and why is it important?

A2: The apparent pKa of this compound in a formulated LNP is approximately 6.4. This is a critical property, as the lipid is positively charged at an acidic formulation pH (e.g., pH 4.0), which is essential for electrostatic interactions with the negatively charged nucleic acids.[4][5][6] Upon entering the physiological environment (pH ~7.4), the LNP surface becomes nearly neutral, reducing toxicity.[6][7] Inside the cell's endosome, the pH drops, re-protonating this compound, which is thought to disrupt the endosomal membrane and release the payload into the cytoplasm.[8]

Q3: What are the other essential lipid components in an this compound formulation?

A3: A typical this compound LNP formulation consists of four key components:

  • Ionizable Lipid (this compound): For nucleic acid encapsulation and endosomal release.[]

  • Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[3][4]

  • Cholesterol: Modulates membrane fluidity and stability.[][9]

  • PEG-Lipid (e.g., DMG-PEG 2000): Forms a hydrophilic corona on the LNP surface, preventing aggregation and controlling particle size.[3][10]

Q4: Why is an acidic buffer required during the initial mixing step?

A4: An acidic buffer (typically pH 3.0-5.0) is crucial during the mixing of the lipid-ethanol phase and the nucleic acid-aqueous phase.[4] At this pH, the tertiary amine of the this compound lipid (pKa ~6.4) becomes protonated (positively charged), enabling it to form complexes with the negatively charged phosphate (B84403) backbone of the nucleic acid cargo.[8][11] This electrostatic interaction is the driving force for efficient encapsulation.

Q5: What is the purpose of the buffer exchange step after LNP formation?

A5: After the initial self-assembly, the LNP solution contains a high concentration of ethanol (B145695) and is in an acidic buffer, both of which are unsuitable for in vivo applications. A buffer exchange step, typically using tangential flow filtration (TFF) or dialysis, is performed to:

  • Remove Ethanol: Residual ethanol can destabilize the LNPs and cause toxicity.[9][12][13]

  • Raise the pH: The buffer is exchanged to a physiological pH (~7.4, e.g., PBS), which neutralizes the surface charge of the LNPs, improving their stability and biocompatibility.[4]

Quantitative Data Summary

For reproducible and optimal results, adhere to the following formulation and quality control parameters.

Table 1: Recommended Formulation Parameters for this compound LNPs

ParameterRecommended RangePurpose
Lipid Molar Ratio
This compound45-55 mol%Primary component for encapsulation and delivery.
DSPC8-12 mol%Structural helper lipid.[3]
Cholesterol35-45 mol%Enhances LNP stability and fluidity.[]
PEG-Lipid0.5-2.0 mol%Controls particle size and prevents aggregation.[10]
N:P Ratio 4:1 to 8:1Ratio of ionizable lipid amine (N) to nucleic acid phosphate (P); critical for encapsulation.[2][14]
Aqueous:Organic Flow Rate Ratio (FRR) 3:1 to 5:1Affects mixing speed and final particle size.[12]
Total Flow Rate (TFR) 10-20 mL/minInfluences mixing dynamics and particle uniformity.

Table 2: Recommended Buffer Conditions for this compound LNP Formation

PhaseBuffer SystempHConcentrationNotes
Aqueous Phase (Nucleic Acid) Sodium Citrate (B86180) or Sodium Acetate3.5 - 4.525-50 mMEnsures protonation of this compound for efficient complexation. Citrate is often preferred.[4][15][16]
Organic Phase (Lipids) N/A (Ethanol)N/AN/ALipids should be fully dissolved in 100% ethanol.
Final/Storage Buffer Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)7.2 - 7.41XProvides a stable, physiologically compatible environment for the final LNP product.[4][17][18]

Table 3: LNP Quality Control Specifications

AttributeTarget ValueMethod of Analysis
Size (Z-average Diameter) 70 - 120 nmDynamic Light Scattering (DLS)[19]
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)[10][20]
Encapsulation Efficiency (EE%) > 90%RiboGreen Assay (or equivalent)[10]
Zeta Potential (at pH 7.4) -10 mV to +10 mVLaser Doppler Electrophoresis

Experimental Workflow & Logic

The following diagrams illustrate the standard workflow for LNP formation and a logical decision tree for troubleshooting common issues.

LNP_Formation_Workflow This compound LNP Formulation Workflow prep_aq Prepare Aqueous Phase (Nucleic Acid in pH 4.0 Citrate Buffer) microfluidics Microfluidic Mixing (e.g., FRR 3:1, TFR 12 mL/min) prep_aq->microfluidics Aqueous Syringe prep_org Prepare Organic Phase (Lipids in Ethanol) prep_org->microfluidics Organic Syringe collection Collect Formed LNPs (Contains Ethanol) microfluidics->collection purification Purification & Buffer Exchange (Dialysis or TFF against PBS pH 7.4) collection->purification sterilize Sterile Filtration (0.22 µm Filter) purification->sterilize qc Quality Control Analysis (Size, PDI, EE%) sterilize->qc qc->microfluidics Fail -> Re-optimize storage Store at 4°C (or -80°C for long-term) qc->storage Pass

Caption: Standard workflow for this compound LNP formulation using microfluidics.

LNP_Troubleshooting_Tree Troubleshooting Decision Tree start Problem Identified high_pdi High PDI (>0.2)? start->high_pdi Check PDI large_size Large Size (>150nm)? start->large_size Check Size low_ee Low EE% (<85%)? start->low_ee Check EE% pdi_cause1 Inconsistent Mixing high_pdi->pdi_cause1 Yes pdi_cause2 Lipid Precipitation high_pdi->pdi_cause2 Yes size_cause1 Low FRR or TFR large_size->size_cause1 Yes size_cause2 Low PEG-Lipid % large_size->size_cause2 Yes ee_cause1 Incorrect Aqueous pH low_ee->ee_cause1 Yes ee_cause2 Suboptimal N:P Ratio low_ee->ee_cause2 Yes pdi_sol1 ACTION: Ensure stable pump flow. Check for clogs in microfluidic chip. pdi_cause1->pdi_sol1 pdi_sol2 ACTION: Ensure lipids are fully dissolved in ethanol. Slightly warm lipid solution. pdi_cause2->pdi_sol2 size_sol1 ACTION: Increase FRR (e.g., from 3:1 to 4:1). Increase TFR. size_cause1->size_sol1 size_sol2 ACTION: Increase PEG-Lipid molar ratio (e.g., from 1.0% to 1.5%). size_cause2->size_sol2 ee_sol1 ACTION: Verify aqueous buffer pH is 3.5-4.5. ee_cause1->ee_sol1 ee_sol2 ACTION: Test a range of N:P ratios (e.g., 4, 6, 8). ee_cause2->ee_sol2

Caption: A decision tree to troubleshoot common LNP formulation issues.

Troubleshooting Guide

Issue 1: High Particle Size (>150 nm) and/or High Polydispersity Index (PDI > 0.2)

  • Q: My LNPs are consistently too large or show a very broad size distribution. What are the likely causes?

    • A: This is a common issue that often points to suboptimal mixing conditions or problems with the lipid stock solutions.

      • Possible Cause 1: Suboptimal Microfluidic Parameters. The speed and ratio of mixing are critical for controlling nanoparticle size.[21] Slower mixing leads to larger, more heterogeneous particles.

        • Troubleshooting Steps:

          • Increase the Flow Rate Ratio (FRR): A higher ratio of the aqueous phase to the organic phase (e.g., 4:1 instead of 3:1) increases the polarity difference at the point of mixing, promoting faster precipitation and smaller particles.[12]

          • Increase the Total Flow Rate (TFR): A higher TFR reduces the residence time in the mixer, leading to more rapid and uniform nanoprecipitation, which typically results in smaller LNPs.

      • Possible Cause 2: Insufficient PEG-Lipid. The PEG-lipid component is crucial for controlling particle size by preventing aggregation during formation.[3][10]

        • Troubleshooting Steps:

          • Increase Molar Percentage: Increase the PEG-lipid molar ratio in your formulation, for example, from 1.0% to 1.5% or 2.0%.

      • Possible Cause 3: Lipid Solubility Issues. If lipids are not fully dissolved in the ethanol phase, they can act as nucleation points, leading to larger particles or aggregates.

        • Troubleshooting Steps:

          • Ensure Complete Dissolution: Gently warm the lipid-ethanol solution (e.g., to 35-40°C) and vortex to ensure all components are fully dissolved before loading into the microfluidic system.

          • Filter the Lipid Solution: Pass the lipid solution through a 0.22 µm syringe filter before use to remove any pre-existing aggregates.[22]

Issue 2: Low Encapsulation Efficiency (EE% < 85%)

  • Q: My encapsulation efficiency is poor, and a significant portion of my nucleic acid is not being incorporated into the LNPs. Why is this happening?

    • A: Low EE% is almost always related to the electrostatic interaction between the ionizable lipid and the nucleic acid.

      • Possible Cause 1: Incorrect pH of the Aqueous Buffer. The this compound lipid must be positively charged to bind the negatively charged nucleic acid.

        • Troubleshooting Steps:

          • Verify Buffer pH: Use a calibrated pH meter to confirm that your aqueous (nucleic acid) buffer is within the optimal range of 3.5 - 4.5.[4][14] An incorrect pH is the most common cause of low EE%.

      • Possible Cause 2: Suboptimal Nitrogen-to-Phosphate (N:P) Ratio. The N:P ratio dictates the charge balance between the ionizable lipid and the nucleic acid.[2] An insufficient amount of ionizable lipid will result in incomplete encapsulation.

        • Troubleshooting Steps:

          • Optimize N:P Ratio: Perform a small-scale optimization by testing a range of N:P ratios (e.g., 4:1, 6:1, 8:1) to find the ideal balance for your specific payload and lipid composition.

      • Possible Cause 3: Degraded Nucleic Acid or Lipids. The integrity of your starting materials is essential.

        • Troubleshooting Steps:

          • Check RNA Integrity: Run your mRNA/siRNA on a gel or use a Bioanalyzer to ensure it is not degraded.

          • Use Fresh Lipid Stocks: Lipids can degrade over time. Use fresh, properly stored lipid stocks for formulation.

Issue 3: LNP Instability (Aggregation After Formulation)

  • Q: My LNPs look good immediately after formulation (low PDI, correct size), but they aggregate within hours or days, even when stored at 4°C. What causes this instability?

    • A: Post-formulation instability often points to incomplete purification or an inappropriate final buffer environment.

      • Possible Cause 1: Residual Ethanol. Ethanol remaining in the final formulation can destabilize the lipid bilayer over time, leading to aggregation.[9][13][23]

        • Troubleshooting Steps:

          • Ensure Complete Buffer Exchange: If using dialysis, increase the dialysis time (e.g., to 24 hours) and perform multiple changes of a large volume of buffer (e.g., 1000x the sample volume). If using TFF, ensure sufficient diavolumes (at least 6-8) are used for the exchange.

      • Possible Cause 2: Incorrect Final Buffer or pH. The final buffer must maintain a physiological pH to keep the LNP surface near neutral.

        • Troubleshooting Steps:

          • Verify Final pH: Check the pH of your final LNP suspension to ensure it is ~7.4.

          • Consider Buffer Type: While PBS is common, some formulations may exhibit better long-term stability in other buffers like Tris-buffered saline (TBS) or by including cryoprotectants like sucrose (B13894) if freezing.[17][18][22]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes the standard procedure for formulating nucleic acid-loaded LNPs using a microfluidic mixing system.

  • Preparation of Aqueous Phase:

    • Dilute the nucleic acid (mRNA or siRNA) in a 50 mM sodium citrate buffer (pH 4.0) to the desired concentration.

    • Ensure the solution is at room temperature.

    • Filter the solution through a 0.22 µm sterile syringe filter.

  • Preparation of Organic Phase:

    • In a glass vial, dissolve this compound, DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically 10-20 mg/mL.

    • Ensure complete dissolution by vortexing. Gentle warming (37°C) may be applied if needed.

    • Filter the lipid-ethanol solution through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.

  • Microfluidic Mixing:

    • Set up the microfluidic system (e.g., NanoAssemblr® or similar) according to the manufacturer's instructions.[24][25][26]

    • Load the aqueous phase into one syringe and the organic phase into another.

    • Set the desired Flow Rate Ratio (FRR), typically starting at 3:1 (Aqueous:Organic).

    • Set the desired Total Flow Rate (TFR), typically starting at 12 mL/min.

    • Initiate the mixing process and collect the resulting translucent LNP solution.

  • Purification and Buffer Exchange:

    • Immediately purify the collected LNP solution to remove ethanol and exchange the buffer to PBS (pH 7.4).

    • For lab scale, dialysis using a 10 kDa MWCO cassette against 1000x volume of PBS for 18-24 hours at 4°C is common. Change the buffer at least twice during this period.

    • For larger scales, Tangential Flow Filtration (TFF) is the preferred method.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNPs to the desired final concentration using a centrifugal filter unit (e.g., Amicon® Ultra, 100 kDa MWCO).

    • Sterilize the final LNP formulation by filtering through a 0.22 µm syringe filter.

    • Store at 4°C for short-term use.

Protocol 2: Determination of Encapsulation Efficiency (EE%) using a Fluorescence Assay

This protocol uses a nucleic acid-intercalating dye (e.g., RiboGreen®) to quantify encapsulated vs. total nucleic acid.

  • Prepare Reagents:

    • Prepare a working solution of the fluorescent dye in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.

    • Prepare a 2% Triton X-100 solution in water.

  • Measure Total Nucleic Acid:

    • In a 96-well black plate, add 5 µL of your LNP sample to a well.

    • Add 90 µL of TE buffer.

    • Add 5 µL of 2% Triton X-100 to lyse the LNPs and release all nucleic acids. Mix well.

    • Add 100 µL of the dye working solution.

    • Incubate for 5 minutes, protected from light.

    • Measure fluorescence (e.g., Ex/Em ~480/520 nm). This is your Total Fluorescence (F_total) .

  • Measure Free (Unencapsulated) Nucleic Acid:

    • In a separate well, add 5 µL of your LNP sample.

    • Add 95 µL of TE buffer (DO NOT add Triton X-100). Mix well.

    • Add 100 µL of the dye working solution. The dye will only bind to the unencapsulated nucleic acid.

    • Incubate for 5 minutes, protected from light.

    • Measure fluorescence. This is your Free Fluorescence (F_free) .

  • Calculation:

    • Create a standard curve using known concentrations of your nucleic acid to ensure measurements are in the linear range.

    • Calculate Encapsulation Efficiency using the formula: EE% = ((F_total - F_free) / F_total) * 100

References

Technical Support Center: Microfluidic Synthesis of IM21.7c LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the microfluidic synthesis of lipid nanoparticles (LNPs) utilizing the cationic lipid IM21.7c.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound, also known as LipidBrick® this compound, is a novel cationic lipid developed by Polyplus (now part of Sartorius) for LNP formulations.[1][2] Based on an imidazolium (B1220033) polar head, it is designed to broaden the applications of LNPs in mRNA therapeutics and vaccines.[1][3] Its cationic nature can modulate the overall charge of the LNP, which may influence biodistribution and nucleic acid expression.[1][3]

Q2: What are the key parameters to control during the microfluidic synthesis of this compound LNPs?

A2: The critical quality attributes of LNPs, such as size, polydispersity index (PDI), and encapsulation efficiency, are primarily influenced by the following parameters:

  • Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases.[4][5]

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate.[4][5]

  • Lipid Composition and Molar Ratios: The relative amounts of this compound, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEGylated lipids.[6][7]

  • N/P Ratio: The molar ratio of the nitrogen atoms in the ionizable/cationic lipid to the phosphate (B84403) groups in the nucleic acid cargo.[5]

  • Buffer Composition and pH: The aqueous buffer used to dissolve the mRNA, typically an acidic buffer (e.g., sodium acetate, pH 4), is crucial for efficient encapsulation.[5][8]

Q3: What are the recommended starting conditions for formulating this compound LNPs?

A3: A recommended starting point for a 4-lipid formulation using this compound is provided in the table below.[2] It is important to note that these ratios may require optimization depending on the specific mRNA cargo and desired LNP characteristics.

ComponentStock Concentration (mM in Ethanol)Volume (µL) for 1 mL Final LNP SolutionFinal Concentration in Organic Phase (mM)Theoretical Final Concentration (mM)
This compound10075205
DOPE305041
Cholesterol50115.515.43.85
DMG-PEG2k1022.50.60.15
Absolute Ethanol (B145695)N/A112N/AN/A

For microfluidic mixing, a flow rate of 10 mL/min and a volumetric ratio of 3:1 (aqueous:organic) are suggested starting parameters.[1]

Troubleshooting Guides

This section addresses common issues encountered during the microfluidic synthesis of this compound LNPs.

Problem 1: LNP size is too large (>150 nm)

Possible Causes and Solutions:

CauseRecommended Action
Low Total Flow Rate (TFR) Increase the TFR. A higher TFR generally leads to faster mixing and smaller nanoparticles.[4][9]
Low Flow Rate Ratio (FRR) Increase the FRR (aqueous:organic). Ratios of 3:1 or higher often result in smaller particles.[4][10]
Inappropriate Lipid Ratios Optimize the lipid molar ratios. Specifically, increasing the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%) can help control particle size.[6][7]
Lipid Aggregation Prior to Mixing Ensure all lipid components are fully dissolved in ethanol. Gentle warming or brief sonication may be necessary.[7]
Suboptimal N/P Ratio Vary the N/P ratio. While the optimal ratio is formulation-dependent, typical ranges are between 3 and 6.[5][8]
Problem 2: High Polydispersity Index (PDI > 0.2)

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Mixing Ensure the microfluidic system is functioning correctly and providing stable, pulseless flow.
Suboptimal Flow Parameters Adjust the TFR and FRR. Sometimes, a very high TFR can lead to increased shear stress and higher PDI.[11]
Lipid Component Issues Use high-purity lipids. Impurities can lead to a heterogeneous LNP population.
Post-formulation Aggregation Ensure the buffer exchange step is performed promptly after synthesis and that the final formulation is stored at the appropriate temperature (typically 4°C for short-term).[7]
Problem 3: Low mRNA Encapsulation Efficiency (< 85%)

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Aqueous Buffer pH Ensure the mRNA is dissolved in an acidic buffer (pH 4-5) to facilitate the protonation of the ionizable/cationic lipid, which is crucial for electrostatic interaction with the negatively charged mRNA.[5]
Suboptimal N/P Ratio Optimize the N/P ratio. A sufficient excess of the cationic lipid is necessary to encapsulate the mRNA effectively.[5][8]
Low Flow Rate Ratio (FRR) An FRR of at least 3:1 (aqueous:organic) is generally recommended to achieve high encapsulation efficiency.[5]
mRNA Degradation Work in an RNase-free environment and use nuclease-free reagents to prevent mRNA degradation.[8]
Inaccurate Quantification Verify the accuracy of your encapsulation efficiency assay (e.g., RiboGreen assay). Ensure proper lysis of LNPs to measure total mRNA.[12][13]

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing
  • Preparation of Lipid Phase (Organic):

    • Dissolve this compound and other lipid components (e.g., DOPE, cholesterol, DMG-PEG2k) in absolute ethanol to the desired molar ratios and final lipid concentration (e.g., 20 mM total lipid).[1][2]

    • Ensure complete dissolution by gentle vortexing. If necessary, sonicate in a water bath at up to 37°C for 30 minutes.[1]

  • Preparation of Aqueous Phase:

    • Dissolve the mRNA in an appropriate acidic buffer (e.g., 10 mM sodium acetate, pH 4).[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the desired Flow Rate Ratio (FRR), typically starting at 3:1 (aqueous:organic).[1]

    • Set the Total Flow Rate (TFR), for example, 10 mL/min.[1]

    • Initiate mixing to allow for the self-assembly of LNPs.

  • Downstream Processing:

    • Immediately after formation, perform a buffer exchange to remove ethanol and raise the pH to a physiological level (e.g., PBS, pH 7.4). This can be done using centrifugal filter units (e.g., Amicon®, 10 kDa MWCO) or tangential flow filtration (TFF).[1]

    • Filter the final LNP suspension through a 0.22 µm or 0.45 µm sterile filter.[1]

    • Store the LNPs at 4°C for short-term use.

Protocol 2: LNP Characterization
  • Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

    • Dilute the LNP formulation in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.[14]

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).[15]

    • Perform measurements in triplicate.[15]

  • mRNA Encapsulation Efficiency (RiboGreen Assay):

    • Prepare two sets of diluted LNP samples in a 96-well plate.

    • To one set, add a buffer without detergent (e.g., TE buffer) to measure the amount of unencapsulated (free) mRNA.[12]

    • To the other set, add a buffer containing a detergent (e.g., 1% Triton X-100) to lyse the LNPs and measure the total amount of mRNA.[12]

    • Add the RiboGreen reagent to all wells.

    • Measure the fluorescence (excitation ~480 nm, emission ~520 nm).[12]

    • Calculate the encapsulation efficiency using the following formula:

      • EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100.[12]

Visualizations

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_downstream Downstream Processing cluster_characterization Characterization Lipid_Phase Lipid Phase (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixer Microfluidic Mixer (e.g., Herringbone) Lipid_Phase->Microfluidic_Mixer Organic Phase Aqueous_Phase Aqueous Phase (mRNA in Acidic Buffer, pH 4) Aqueous_Phase->Microfluidic_Mixer Aqueous Phase Buffer_Exchange Buffer Exchange (Ethanol Removal & pH Neutralization) Microfluidic_Mixer->Buffer_Exchange LNP Self-Assembly Sterile_Filtration Sterile Filtration (0.22 µm) Buffer_Exchange->Sterile_Filtration Final_Product Final LNP Product Sterile_Filtration->Final_Product Size_PDI Size & PDI (DLS) Encapsulation Encapsulation Efficiency (RiboGreen Assay) Final_Product->Size_PDI Final_Product->Encapsulation

Caption: Experimental workflow for microfluidic synthesis and characterization of this compound LNPs.

Troubleshooting_Logic cluster_params Check Process Parameters cluster_formulation Check Formulation cluster_solutions Potential Solutions Start Problem Identified (e.g., Large Size, High PDI) Check_TFR Is TFR optimal? Start->Check_TFR Check_FRR Is FRR optimal? Start->Check_FRR Check_NP_Ratio Is N/P Ratio optimal? Start->Check_NP_Ratio Check_Lipid_Ratio Are lipid molar ratios correct? Start->Check_Lipid_Ratio Check_Buffer_pH Is aqueous buffer pH acidic? Start->Check_Buffer_pH Check_Lipid_Quality Are lipids fully dissolved & high purity? Start->Check_Lipid_Quality Adjust_TFR Increase TFR Check_TFR->Adjust_TFR No Adjust_FRR Increase FRR (e.g., >3:1) Check_FRR->Adjust_FRR No Adjust_NP_Ratio Vary N/P Ratio Check_NP_Ratio->Adjust_NP_Ratio No Adjust_Lipid_Ratio Optimize Lipid Ratios (e.g., adjust PEG-lipid) Check_Lipid_Ratio->Adjust_Lipid_Ratio No Adjust_Buffer_pH Use pH 4-5 Buffer Check_Buffer_pH->Adjust_Buffer_pH No Prepare_Fresh_Lipids Re-dissolve or use new lipids Check_Lipid_Quality->Prepare_Fresh_Lipids No Result Re-synthesize & Characterize Adjust_TFR->Result Adjust_FRR->Result Adjust_NP_Ratio->Result Adjust_Lipid_Ratio->Result Adjust_Buffer_pH->Result Prepare_Fresh_Lipids->Result

Caption: Logical workflow for troubleshooting common LNP synthesis issues.

References

Technical Support Center: Optimizing LNP Performance with IM21.7c

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Lipid Nanoparticle (LNP) formulations featuring the novel cationic lipid, LipidBrick® IM21.7c. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on leveraging the unique properties of this compound for enhanced LNP performance.

Frequently Asked Questions (FAQs)

Q1: What is LipidBrick® this compound and how does it differ from traditional ionizable lipids?

A1: LipidBrick® this compound is a novel, permanently cationic lipid developed by Polyplus, featuring an imidazolium (B1220033) polar head.[1] Unlike ionizable lipids that have a neutral charge at physiological pH and become positively charged in the acidic environment of the endosome, this compound maintains a positive charge.[1][2] This characteristic is designed to modulate the overall charge of the LNP, which can influence biodistribution and nucleic acid expression.[1][2] The goal is to enable wider in vivo biodistribution and decrease the accumulation in the liver often seen with conventional ionizable lipid-based LNPs.[3]

Q2: What are the typical starting lipid ratios for an LNP formulation containing this compound?

A2: A recommended starting point for formulating LNPs with this compound involves a combination of the cationic lipid, an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. Based on protocols from the manufacturer, an optimized formulation could have the following molar ratios:

Lipid ComponentMolar Ratio (%)
Cationic Lipid (this compound)10 - 40%
Ionizable Lipid (e.g., DODMA)20 - 50%
Helper Lipid (e.g., DPyPE)10%
Cholesterol18.5%
PEG-Lipid (e.g., DSG-PEG2000)1.5%

Note: These ratios should be optimized for your specific application and nucleic acid payload.

Q3: What are the key parameters to characterize for my this compound LNP formulation?

A3: Critical quality attributes (CQAs) for LNP formulations include:

  • Particle Size and Polydispersity Index (PDI): These affect cellular uptake and biodistribution. Typically, a size range of 80-100 nm is targeted for optimal delivery to cells.[4]

  • Zeta Potential: This measures the surface charge of the LNPs and can influence their stability and interaction with biological membranes.

  • Encapsulation Efficiency (%EE): This determines the percentage of your nucleic acid payload successfully encapsulated within the LNPs. High encapsulation efficiency, often above 95%, is desirable.[4]

  • Transfection Efficiency: This measures the ability of the LNP to deliver its payload into cells and achieve the desired biological effect (e.g., protein expression for mRNA).

Q4: How does the N:P ratio impact LNP performance?

A4: The N:P ratio, which is the molar ratio of protonatable nitrogen atoms in the cationic/ionizable lipids to the phosphate (B84403) groups in the nucleic acid, is a critical parameter. It influences the encapsulation efficiency, size, and surface charge of the LNPs. An optimized N:P ratio is crucial for efficient cellular uptake and endosomal escape.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (<80%) Suboptimal lipid ratios.- Adjust the molar ratio of this compound and the ionizable lipid. - Ensure the cholesterol concentration is adequate, as it plays a role in the interaction between the ionizable lipid and nucleic acid.[5] - Avoid high proportions of PEG-lipid (>2.5 mol%), as this can reduce encapsulation efficiency.[5]
Incorrect pH of the aqueous buffer.- Ensure the aqueous buffer containing the nucleic acid is at an acidic pH (e.g., pH 4) to facilitate the protonation of ionizable lipids and complexation with the negatively charged nucleic acid.
Large Particle Size (>150 nm) or High PDI (>0.2) Inefficient mixing during formulation.- If using a microfluidic system, ensure the total flow rate and flow rate ratio are optimized. - For manual methods, ensure rapid and consistent mixing.
Aggregation of LNPs.- Check the zeta potential; a near-neutral or slightly negative charge at physiological pH can reduce aggregation. - Ensure proper storage conditions (temperature, buffer).
Low Transfection Efficiency Poor endosomal escape.- The ratio of this compound to the ionizable lipid can be adjusted to optimize endosomal release.
LNP instability.- Evaluate the impact of the helper lipid. The choice of helper lipid can affect the structural integrity of the LNP. - Ensure the cholesterol content is sufficient for stability (typically 30-50 mol%).[6]
Inefficient cellular uptake.- The PEG-lipid content can influence cellular uptake; a lower PEG concentration may enhance internalization at the expense of circulation time.
Inconsistent Batch-to-Batch Results Variability in lipid stock solutions.- Ensure lipids are fully solubilized and stored correctly. For example, this compound powder can be solubilized in ethanol (B145695) at up to 37°C in an ultrasonic bath.[1]
Inconsistent mixing parameters.- Precisely control the flow rates and ratios in microfluidic systems. - Standardize the procedure for manual mixing methods.

Quantitative Data on Lipid Ratio Effects

The following tables summarize data from studies on various LNP formulations, illustrating the impact of altering lipid ratios on key LNP performance metrics. While this data is not specific to this compound, it provides valuable insights into the general principles of LNP formulation optimization.

Table 1: Effect of Helper Lipid Molar Ratio on LNP Performance

Ionizable Lipid (mol%)Helper Lipid (DSPC) (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Transfection (Luminescence)
501038.51.5850.05>95Low
402038.51.5900.06>95Medium
303038.51.5950.07>95High
204038.51.51000.08>95Very High

This data suggests that increasing the helper lipid content relative to the ionizable lipid can significantly enhance in vitro transfection efficiency.

Table 2: Effect of PEG-Lipid (DMG-PEG2000) Molar Ratio on LNP Performance

Ionizable Lipid (mol%)Helper Lipid (mol%)Cholesterol (mol%)DMG-PEG2000 (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Transfection Efficiency (%)
501038.51.580.20.1195.385.1
501035575.60.1092.172.4
5010301070.30.0988.745.2

This data indicates a bell-shaped relationship for in vitro performance, with an optimal PEG-lipid concentration around 1.5%. Higher concentrations can decrease transfection efficiency.[7]

Table 3: Effect of Cholesterol Molar Ratio on LNP Performance

Ionizable Lipid (SS-OP) (mol%)Helper Lipid (DOPC) (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Particle Size (nm)PDIIn Vitro Luciferase Expression (RLU/mg protein)
6027.5102.51200.21~1.0 x 10^7
6017.5202.51100.18~2.5 x 10^7
607.5402.5950.15~1.0 x 10^8

This data highlights the importance of cholesterol for in vitro transfection, with higher concentrations leading to improved performance.[6]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes the formulation of mRNA-LNPs containing this compound using a microfluidic mixing device.

Materials:

  • LipidBrick® this compound

  • Ionizable lipid (e.g., DODMA)

  • Helper lipid (e.g., DPyPE)

  • Cholesterol

  • PEG-lipid (e.g., DSG-PEG2000)

  • Ethanol (200 proof)

  • mRNA in 10 mM Sodium Acetate buffer, pH 4.0

  • Phosphate Buffered Saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Centrifugal filter units (10 kDa cutoff)

  • PES filter (0.45 µm)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid in ethanol to the desired stock concentration (e.g., this compound at 100 mM). Solubilization of this compound can be aided by sonication at up to 37°C for 30 minutes.[1]

  • Prepare Organic Phase: Mix the lipid stock solutions in an ethanol vial to achieve the desired molar ratios.

  • Prepare Aqueous Phase: Dilute the mRNA to the target concentration in 10 mM Sodium Acetate buffer, pH 4.0.

  • Microfluidic Mixing:

    • Load the organic phase and aqueous phase into the appropriate inlets of the microfluidic device.

    • Set the total flow rate (e.g., 10 mL/min) and the volumetric ratio of aqueous to organic phase (e.g., 3:1).[1]

    • Initiate mixing to form the LNPs.

  • Purification and Buffer Exchange:

    • Remove the ethanol and exchange the buffer to PBS using centrifugal filter units.

    • Filter the final LNP suspension through a 0.45 µm PES filter.[1]

  • Characterization: Analyze the formulated LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing cluster_analysis Quality Control A Lipid Stock Solutions (in Ethanol) C Microfluidic Mixing A->C B mRNA Solution (Aqueous Buffer, pH 4) B->C D Buffer Exchange (Ethanol Removal) C->D E Sterile Filtration D->E F Characterization (Size, PDI, %EE, Zeta) E->F

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Logic cluster_size Size & PDI Issues cluster_encapsulation Encapsulation Issues cluster_transfection Performance Issues Start LNP Formulation Issue Size Large Size / High PDI Start->Size EE Low Encapsulation Start->EE Transfection Low Transfection Start->Transfection Mixing Optimize Mixing Parameters Size->Mixing Aggregation Check Zeta Potential Size->Aggregation Ratios Adjust Lipid Ratios EE->Ratios pH Verify Buffer pH EE->pH Escape Optimize Cationic/Ionizable Ratio Transfection->Escape Stability Evaluate Helper Lipid/Cholesterol Transfection->Stability

Caption: Troubleshooting logic for common LNP formulation issues.

References

preventing mRNA degradation during IM21.7c LNP formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the IM21.7c LNP formulation process. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent mRNA degradation during the formulation of lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of mRNA degradation during LNP formulation?

A1: Messenger RNA (mRNA) is an inherently unstable molecule susceptible to degradation from several factors during the LNP formulation process.[1][2] Key causes include:

  • Enzymatic Degradation: RNases are ubiquitous enzymes that rapidly degrade mRNA.[1] Strict RNase-free techniques are crucial throughout the manufacturing process.

  • Chemical Degradation: Hydrolysis of the phosphodiester backbone is a major degradation pathway, accelerated by non-optimal pH and temperature.[2] Oxidation can also damage the mRNA molecule.[2]

  • Physical Stress: High shear forces during mixing and filtration steps can lead to the fragmentation of long-chain mRNA molecules.[1]

  • Temperature Fluctuations: Freeze-thaw cycles can compromise both the mRNA integrity and the LNP structure.[1][3] Storage at ultra-low temperatures (-20°C to -80°C) is often required to maintain stability.[2][4]

Q2: How does the composition of the LNP formulation affect mRNA stability?

A2: The lipid composition is a critical factor in protecting the mRNA payload.[4] Each component plays a role:

  • Ionizable Lipids: These lipids are essential for encapsulating the negatively charged mRNA and for its subsequent release into the cytoplasm. The choice of ionizable lipid can influence the stability of the final LNP.[5]

  • Helper Lipids and Cholesterol: Phospholipids and cholesterol contribute to the structural integrity and stability of the LNPs.[6]

  • PEG-Lipids: A polyethylene (B3416737) glycol (PEG) lipid layer helps to control particle size and prevent aggregation during storage.[6]

Q3: What role do buffer systems and pH play in preventing mRNA degradation?

A3: The pH and composition of the buffer system are critical for mRNA stability.[4] A slightly acidic to neutral pH range (typically 5.5 to 7.5) helps protect mRNA from hydrolysis and maintains the electrostatic interactions necessary for efficient encapsulation.[4] Common buffers used include citrate (B86180) and acetate (B1210297) for the initial mixing process, followed by a switch to a more physiological buffer like Tris or phosphate-buffered saline (PBS) for the final formulation.[7]

Q4: What is lyophilization and how can it improve mRNA-LNP stability?

A4: Lyophilization, or freeze-drying, is a process that removes water from the LNP formulation, resulting in a dry powder.[4] This technique can significantly enhance long-term stability by preventing water-mediated degradation pathways like hydrolysis.[2][4] Cryoprotectants, such as sugars (e.g., sucrose, trehalose), are often added to protect the LNPs during the freezing and drying process.[4][7]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the this compound LNP formulation process.

Issue Potential Cause(s) Recommended Action(s)
Low mRNA Encapsulation Efficiency Suboptimal pH of the aqueous buffer.Optimize the pH of the mRNA-containing buffer (typically in the range of 4.0-6.0) to ensure efficient complexation with the ionizable lipids.
Incorrect lipid ratios in the formulation.Verify the molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid.
Degradation of mRNA prior to encapsulation.Ensure the starting mRNA material is of high integrity using gel or capillary electrophoresis. Handle mRNA in an RNase-free environment.
Increase in LNP Particle Size or Polydispersity Index (PDI) Over Time LNP aggregation or fusion.Optimize the PEG-lipid concentration to provide a sufficient protective layer.[6] Ensure proper storage conditions (temperature, absence of agitation).[8]
Suboptimal buffer composition.Evaluate the use of different buffer systems (e.g., Tris, HEPES) and the addition of cryoprotectants for frozen storage.[9]
Evidence of mRNA Degradation in Final Product (e.g., fragmentation on gel electrophoresis) Presence of RNases in reagents or on equipment.Treat all buffers and equipment with RNase decontamination solutions. Use certified RNase-free consumables.
High shear stress during formulation.Optimize the mixing speed and flow rates during the microfluidic mixing or T-junction mixing steps.[1]
Exposure to high temperatures.Maintain strict temperature control throughout the formulation process.[4]
Multiple freeze-thaw cycles.Aliquot the final LNP formulation to avoid repeated freezing and thawing of the entire batch.[1]
Formation of mRNA-Lipid Adducts Reactive impurities from lipid components.Use high-purity lipids and implement stringent quality control of raw materials.[10] Monitor for adduct formation using techniques like reverse-phase ion-pair high-performance liquid chromatography (RP-IP HPLC).[10]

Experimental Protocols

Protocol 1: Assessment of mRNA Integrity by Automated Capillary Gel Electrophoresis (CGE)

This protocol outlines a method for determining the integrity and purity of mRNA before and after encapsulation in LNPs.

Materials:

  • mRNA sample

  • LNP-formulated mRNA sample

  • RNA 9000 Purity & Integrity Analysis kit (or equivalent)

  • BioPhase 8800 system (or equivalent multi-capillary electrophoresis system)[11]

  • Nuclease-free water and tubes

Procedure:

  • mRNA Extraction from LNPs:

    • Lyse the LNP sample using a suitable lysis buffer containing a strong denaturant (e.g., guanidinium (B1211019) thiocyanate) to release the encapsulated mRNA.

    • Purify the mRNA from the lysate using a silica-based spin column or magnetic beads designed for RNA purification.

    • Elute the purified mRNA in nuclease-free water.

  • Sample Preparation:

    • Prepare the gel and capillary system according to the manufacturer's instructions for the RNA 9000 Purity & Integrity Analysis kit.

    • Dilute the pre-formulation mRNA and the extracted mRNA to a concentration within the linear range of the assay.

    • Heat-denature the samples to resolve secondary structures.

  • CGE Analysis:

    • Load the prepared samples onto the BioPhase 8800 system.

    • Run the electrophoresis using the predefined method for RNA analysis.

  • Data Analysis:

    • The system's software will generate an electropherogram showing peaks corresponding to the full-length mRNA and any degradation products.

    • Calculate the percentage of the main peak area relative to the total area of all peaks to determine the mRNA integrity.

Protocol 2: Quantification of mRNA Encapsulation Efficiency using a Ribose-Green Assay

This protocol describes a method to determine the percentage of mRNA successfully encapsulated within the LNPs.

Materials:

  • LNP-formulated mRNA sample

  • Quant-iT RiboGreen RNA Assay Kit (or equivalent)

  • Triton X-100 or other suitable detergent

  • TE buffer (or other suitable buffer)

  • Fluorometer or microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the free mRNA used in the formulation to generate a standard curve.

  • Sample Preparation:

    • Prepare two sets of dilutions of the LNP-formulated mRNA sample in TE buffer.

    • To one set of dilutions (for total mRNA), add Triton X-100 to a final concentration of 0.1% to lyse the LNPs and release the encapsulated mRNA.

    • The other set of dilutions (for free mRNA) will not be treated with detergent.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to the standards and the sample dilutions.

    • Incubate for the recommended time in the dark.

  • Measurement:

    • Measure the fluorescence of all samples using a fluorometer with the appropriate excitation and emission wavelengths.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in both the lysed (total mRNA) and unlysed (free mRNA) samples.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_analysis Quality Control Analysis mrna mRNA in Aqueous Buffer (pH 4.0-6.0) mixing Microfluidic Mixing mrna->mixing lipids Lipids in Ethanol lipids->mixing lnp_formation LNP Formation mixing->lnp_formation tff Tangential Flow Filtration (TFF) lnp_formation->tff buffer_exchange Buffer Exchange (to final buffer) tff->buffer_exchange final_product Final LNP Product buffer_exchange->final_product integrity mRNA Integrity (CGE/AGE) encapsulation Encapsulation Efficiency (RiboGreen) size_pdi Particle Size & PDI (DLS) final_product->integrity final_product->encapsulation final_product->size_pdi

Caption: Workflow for this compound LNP Formulation and Quality Control.

Troubleshooting_Logic start Low mRNA Integrity in Final Product check_initial Check Integrity of Starting mRNA start->check_initial initial_ok Integrity OK? check_initial->initial_ok check_rnase Investigate RNase Contamination rnase_found RNase Found? check_rnase->rnase_found check_shear Evaluate Physical Stress Parameters shear_high High Shear? check_shear->shear_high check_temp Review Temperature Control temp_issue Temp Deviation? check_temp->temp_issue initial_ok->check_rnase Yes source_mrna Source New High- Quality mRNA initial_ok->source_mrna No rnase_found->check_shear No decontaminate Decontaminate Surfaces & Reagents rnase_found->decontaminate Yes shear_high->check_temp No optimize_mixing Optimize Mixing Speed/Flow Rate shear_high->optimize_mixing Yes calibrate_temp Calibrate Temperature Controls temp_issue->calibrate_temp Yes

Caption: Troubleshooting logic for mRNA degradation during LNP formulation.

References

Technical Support Center: Optimizing Freeze-Thaw Cycles for LNP Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing freeze-thaw cycles for the stability of lipid nanoparticle (LNP) formulations. While direct data for "IM21.7c LNP" is not publicly available, the following troubleshooting guides, FAQs, and protocols are based on established principles for LNP stability and can be adapted to your specific formulation.

Frequently Asked Questions (FAQs)

Q1: Why are freeze-thaw cycles detrimental to LNP stability?

Freeze-thaw cycles can induce physical and chemical instability in LNPs. The formation of ice crystals can exert mechanical stress on the lipid bilayer, potentially leading to particle aggregation, fusion, and leakage of the encapsulated payload (e.g., mRNA, siRNA).[1] This can result in a loss of therapeutic efficacy and compromised safety.[1] Both physical instability (aggregation, fusion, leakage) and chemical instability (hydrolysis, oxidation) are concerns during freezing and thawing.[1]

Q2: What are the critical quality attributes (CQAs) to monitor for LNP stability after a freeze-thaw cycle?

The primary CQAs to assess LNP stability post-freeze-thaw include:

  • Particle Size and Polydispersity Index (PDI): An increase in size or PDI often indicates aggregation.[1][2]

  • Encapsulation Efficiency (EE): A decrease in EE suggests leakage of the encapsulated cargo.[1]

  • Physical Appearance: Visual inspection for precipitates or turbidity can be a simple first indicator of instability.

  • Biological Activity: Ultimately, the in vitro or in vivo activity of the LNP is the most critical measure of its stability.

Q3: What is the role of cryoprotectants in preserving LNP stability?

Cryoprotectants are essential excipients that protect LNPs during freezing.[1][3] They work by reducing the formation of large ice crystals and stabilizing the lipid bilayer structure.[1] Common cryoprotectants include saccharides like sucrose (B13894) and trehalose.[3][4][5] The optimal type and concentration of a cryoprotectant are highly dependent on the specific LNP formulation.[4]

Q4: How does the cooling and thawing rate affect LNP stability?

Rapid cooling, such as plate freezing, can prevent the formation of large, damaging ice crystals, thereby better preserving the size, morphology, and encapsulation efficiency of LNPs.[1] Controlled thawing protocols are also crucial to minimize stress on the nanoparticles.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Increased Particle Size and/or PDI Post-Thaw LNP aggregation due to ice crystal formation or insufficient cryoprotection.- Increase the concentration of the cryoprotectant (e.g., sucrose, trehalose).[5]- Evaluate different types of cryoprotectants.[4]- Optimize the cooling rate; consider faster freezing methods.[1]- Ensure the thawing process is controlled and consistent.
Decreased Encapsulation Efficiency Leakage of payload due to lipid bilayer disruption during freezing.- Screen different cryoprotectants and their concentrations to better stabilize the lipid membrane.[6]- Assess the impact of buffer composition and pH on LNP stability during freezing.
Loss of Biological Activity A combination of aggregation, payload leakage, and/or degradation of the encapsulated cargo.- Re-evaluate the entire freeze-thaw protocol, including cryoprotectant choice, concentration, cooling rate, and thawing rate.- Analyze the integrity of the encapsulated payload (e.g., mRNA) post-thaw.
Visible Aggregates or Precipitation Severe LNP instability and fusion.- The formulation is likely not stable under the current freeze-thaw conditions. A comprehensive reformulation, including lipid composition and cryoprotectant screening, is necessary.[1]

Data on Cryoprotectant Effects

The following tables summarize the impact of cryoprotectants on LNP stability from published studies.

Table 1: Effect of Sucrose and Trehalose on LNP Stability After One Freeze-Thaw Cycle

CryoprotectantConcentration (w/v)Gene Silencing EfficacysiRNA EntrapmentParticle Size (nm)PDI
None0%ReducedMaintainedIncreasedIncreased
Trehalose5%ImprovedMaintainedDecreasedDecreased
Trehalose10%Further ImprovedMaintainedFurther DecreasedFurther Decreased
Trehalose20%Restored to Fresh LNP LevelsMaintainedStabilizedStabilized
Sucrose5%ImprovedMaintainedDecreasedDecreased
Sucrose10%Further ImprovedMaintainedFurther DecreasedFurther Decreased
Sucrose20%Restored to Fresh LNP LevelsMaintainedStabilizedStabilized

Source: Adapted from studies on siRNA-LNPs, demonstrating the dose-dependent protective effect of cryoprotectants.[5][7]

Table 2: Impact of Different Storage Temperatures on LNP-RNA Stability

Storage TemperatureBufferCryoprotectant (Sucrose w/v)Particle Size ChangePolydispersity Change
4°CPBS0%MinimalMinimal
-20°CPBS0%Significant IncreaseSignificant Increase
-80°CPBS0%Moderate IncreaseModerate Increase
-20°CPBS10%Reduced IncreaseReduced Increase
-80°CPBS10%Minimal ChangeMinimal Change
-200°C (Flash Freeze)PBS10%Minimal ChangeMinimal Change

Source: Based on findings from LNP-RNA vaccine stability studies.[6]

Experimental Protocols

Protocol 1: Screening of Cryoprotectants for Freeze-Thaw Stability
  • Preparation of LNP-Cryoprotectant Formulations:

    • Prepare your stock this compound LNP formulation.

    • Prepare stock solutions of various cryoprotectants (e.g., 20% w/v sucrose, 20% w/v trehalose) in your formulation buffer.

    • Create a matrix of experimental conditions by diluting the LNP stock with different cryoprotectant solutions to achieve final concentrations of 0%, 5%, 10%, and 15% (w/v) cryoprotectant.

  • Freeze-Thaw Cycling:

    • Aliquot the prepared formulations into appropriate vials.

    • Freeze the samples at a controlled rate to a target temperature (e.g., -80°C) and hold for a defined period (e.g., 24 hours).

    • Thaw the samples in a controlled manner (e.g., at room temperature or in a water bath) to ensure consistency.

    • For multi-cycle studies, repeat the freeze-thaw process for the desired number of cycles.

  • Post-Thaw Analysis:

    • Visually inspect each sample for any signs of precipitation or aggregation.

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).[1]

    • Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen for RNA).

    • If applicable, assess the biological activity of the thawed LNPs.

Protocol 2: Assessment of LNP Physical Characteristics
  • Dynamic Light Scattering (DLS):

    • Equilibrate the DLS instrument to the desired temperature.

    • Dilute the LNP sample to an appropriate concentration with the formulation buffer to avoid multiple scattering effects.

    • Measure the particle size (Z-average) and Polydispersity Index (PDI). Perform multiple measurements for each sample to ensure reproducibility.

  • Encapsulation Efficiency (EE) Assay (Example for RNA):

    • Prepare a standard curve of your RNA payload.

    • To measure total RNA, lyse a small aliquot of the LNP formulation using a suitable detergent (e.g., Triton X-100) to release the encapsulated RNA.

    • To measure free RNA, use an aliquot of the intact LNP formulation.

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen) and measure the fluorescence intensity.

    • Calculate the EE using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

Freeze_Thaw_Workflow cluster_prep Formulation Preparation cluster_cycle Freeze-Thaw Cycle cluster_analysis Post-Thaw Analysis cluster_decision Outcome LNP_Stock This compound LNP Stock Formulation Prepare Experimental Formulations LNP_Stock->Formulation Cryo_Solutions Cryoprotectant Solutions (e.g., Sucrose, Trehalose) Cryo_Solutions->Formulation Freeze Controlled Freezing (-80°C) Formulation->Freeze Thaw Controlled Thawing (Room Temperature) Freeze->Thaw Cycle Repeat for N Cycles Thaw->Cycle Visual Visual Inspection Thaw->Visual Cycle->Freeze DLS DLS Analysis (Size & PDI) Visual->DLS EE Encapsulation Efficiency DLS->EE Activity Biological Activity Assay EE->Activity Stable Stable? Activity->Stable Unstable Unstable Stable->Unstable No Unstable->Formulation Optimize Formulation

Caption: Experimental workflow for optimizing LNP freeze-thaw stability.

Troubleshooting_Tree cluster_checks cluster_actions Start Post-Thaw LNP Analysis Size_PDI Size/PDI Increased? Start->Size_PDI EE_Check EE Decreased? Size_PDI->EE_Check No Action_Cryo Increase/Change Cryoprotectant Size_PDI->Action_Cryo Yes Activity_Check Activity Lost? EE_Check->Activity_Check No Action_Buffer Assess Buffer/pH EE_Check->Action_Buffer Yes Action_Reformulate Comprehensive Reformulation Activity_Check->Action_Reformulate Yes End LNP is Stable Activity_Check->End No Action_Rate Optimize Cooling/Thawing Rate Action_Cryo->Action_Rate Action_Rate->Start Re-evaluate Action_Buffer->Action_Cryo

Caption: Troubleshooting decision tree for unstable LNPs post-freeze-thaw.

References

addressing inconsistencies in IM21.7c LNP biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IM21.7c lipid nanoparticles (LNPs) and encountering inconsistencies in biodistribution.

Troubleshooting Guide

This guide addresses common issues observed during in vivo experiments with this compound LNPs and offers potential causes and solutions in a question-and-answer format.

Issue 1: Unexpectedly High Liver Accumulation and Low Lung Targeting

Question: My in vivo results show high accumulation of this compound LNPs in the liver, contrary to the expected lung-dominant biodistribution. What could be the cause?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Suboptimal LNP Formulation The specific lipid composition and their molar ratios are critical for achieving the desired lung targeting of this compound LNPs. Deviations from the optimized formulation can lead to a more conventional biodistribution profile with significant liver uptake.Action: Review and strictly adhere to the recommended this compound LNP formulation protocol. Ensure the correct ratios of the ionizable lipid (this compound), helper lipid, cholesterol, and PEGylated lipid are used.
Incorrect LNP Size Smaller LNPs (especially those below 100 nm) have a higher tendency to be cleared by the liver and spleen.[1] If your LNPs are smaller than the optimal range for lung targeting, liver accumulation can increase.Action: Characterize the size of your LNP batches using Dynamic Light Scattering (DLS). If the size is too small, adjust the formulation parameters, such as the flow rate ratio during microfluidic synthesis, to achieve the target size.
Protein Corona Formation Upon intravenous injection, proteins in the bloodstream can form a "corona" on the surface of LNPs, which can influence their biodistribution.[2][3] The composition of this protein corona can mediate uptake by liver cells.Action: While difficult to control directly, ensure consistent experimental conditions (e.g., animal strain, health status) to minimize variability in protein corona formation. Consider investigating the protein corona composition if the issue persists.
Route of Administration Intravenous (IV) injection is the standard route for achieving systemic distribution. Other routes, like intramuscular (IM) or subcutaneous (SC), will result in different biodistribution profiles, with initial retention at the injection site.[4][5]Action: Confirm that the route of administration is consistent with the expected biodistribution profile. For systemic lung targeting with this compound, IV administration is typically used.

Issue 2: High Variability in Biodistribution Between Animals

Question: I am observing significant variability in the biodistribution of this compound LNPs from one animal to another within the same experimental group. Why is this happening?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Inconsistent LNP Administration Variations in injection speed, volume, or technique can lead to differences in the initial distribution of LNPs in the circulatory system, resulting in variable biodistribution.Action: Standardize the injection procedure. Ensure all injections are performed by a trained individual at a consistent rate and volume.
Batch-to-Batch LNP Variability Inconsistencies in the LNP manufacturing process can lead to different physicochemical properties (size, PDI, encapsulation efficiency) between batches, causing variable in vivo performance.Action: Characterize each batch of LNPs for size, polydispersity index (PDI), and encapsulation efficiency before in vivo use. Use batches with consistent specifications for your studies.
Physiological State of Animals The health, age, and even stress levels of the animals can influence physiological parameters that affect LNP biodistribution, such as blood protein levels and immune status.Action: Use age-matched and healthy animals for your experiments. Acclimatize the animals to the facility to minimize stress.

Issue 3: Low mRNA Expression at the Target Organ (Lungs)

Question: Despite observing lung accumulation of the LNPs, the corresponding mRNA expression is lower than expected. What could be the reason?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Poor Endosomal Escape For the mRNA to be translated, the LNP must escape the endosome after being taken up by the target cells. The composition of the LNP, particularly the ionizable lipid, is crucial for this step.Action: While the this compound formulation is designed for efficient endosomal escape, ensure the integrity of the LNPs. Improper storage or handling could compromise their function.
mRNA Degradation The encapsulated mRNA may be degraded if the LNPs are not properly formed or if the mRNA itself is of poor quality.Action: Verify the integrity of your mRNA before encapsulation. Ensure that the LNP formulation process provides adequate protection for the mRNA.
Non-linear Correlation Between LNP Accumulation and Gene Expression The level of LNP accumulation in an organ does not always directly correlate with the level of transgene expression.[1][2] Transfection efficiency can vary between different cell types within the same organ.Action: This is an inherent biological variable. Consider using more sensitive reporter systems or analyzing expression at different time points to capture the peak expression.

Frequently Asked Questions (FAQs)

Q1: What is the expected biodistribution of a properly formulated this compound LNP?

A properly formulated this compound LNP, when administered intravenously, is designed to exhibit a biodistribution profile with significantly increased targeting to the lungs compared to conventional LNPs. One study reported a distribution of over 95% in the lungs, approximately 3% in the spleen, and less than 1% in the liver.

Q2: How does the particle size of this compound LNPs affect their biodistribution?

Particle size is a critical factor influencing LNP biodistribution. While a specific optimal size range for this compound lung targeting should be determined experimentally, generally, LNPs under 100 nm are more prone to liver and spleen accumulation.[1] Larger particles might have different circulation times and uptake mechanisms.

Q3: Can I use a different route of administration for this compound LNPs?

Yes, but the biodistribution will change significantly. Intramuscular or subcutaneous injections will likely result in a depot effect at the injection site, with slower systemic release and a different organ distribution profile compared to intravenous injection.[4][5] The choice of administration route should align with your therapeutic goal.

Q4: What are the key formulation parameters to control for consistent this compound LNP biodistribution?

The key parameters are:

  • Lipid Molar Ratios: The precise ratio of this compound, DSPC, cholesterol, and the PEGylated lipid.

  • Physicochemical Properties: Consistently achieving the target particle size and a low polydispersity index (PDI).

  • Manufacturing Process: If using microfluidics, the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are critical parameters to control.

Q5: How can I track the biodistribution of my this compound LNPs?

Biodistribution can be tracked by labeling the LNPs or the mRNA cargo. Common methods include:

  • Fluorescent Labeling: Incorporating a fluorescent lipid dye into the LNP formulation for imaging of organs ex vivo.

  • Radiolabeling: Using radiolabeled lipids or mRNA for quantitative analysis of organ distribution.

  • mRNA Quantification: Measuring the amount of mRNA in different tissues using techniques like RT-qPCR or branched DNA (bDNA) assays.

  • Reporter Gene Expression: Encapsulating mRNA encoding a reporter protein (e.g., luciferase, GFP) and measuring its expression in different organs.

Experimental Protocols

1. This compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

  • Materials:

    • This compound lipid

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

    • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

    • Ethanol (B145695)

    • Microfluidic mixing device and pumps

  • Procedure:

    • Prepare a lipid stock solution in ethanol by dissolving this compound, DSPC, cholesterol, and DMG-PEG 2000 at the desired molar ratio.

    • Prepare the aqueous phase containing the mRNA in the low pH buffer.

    • Set up the microfluidic system with two syringe pumps, one for the lipid phase and one for the aqueous phase.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the pumps. The FRR of the aqueous phase to the lipid phase is typically 3:1 or higher.

    • Initiate the flow from both pumps to mix the two phases in the microfluidic chip.

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

    • Concentrate the LNP solution if necessary using a suitable method like tangential flow filtration.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

2. LNP Characterization

  • Size and Polydispersity Index (PDI):

    • Dilute a small sample of the LNP formulation in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential:

    • Dilute a sample of the LNPs in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a laser Doppler electrophoresis instrument.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after adding a surfactant (e.g., Triton X-100) to lyse the LNPs and release the mRNA.

    • Calculate the encapsulation efficiency based on the difference in fluorescence.

3. In Vivo Biodistribution Study in Mice

  • Materials:

    • This compound LNPs encapsulating a reporter mRNA (e.g., luciferase)

    • Age- and sex-matched mice

    • Anesthesia

    • In vivo imaging system (IVIS) for bioluminescence imaging

  • Procedure:

    • Administer the this compound LNPs to the mice via the desired route (e.g., intravenous injection).

    • At predetermined time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.

    • If using a luciferase reporter, administer the luciferin (B1168401) substrate.

    • Image the mice using an IVIS to visualize the bioluminescence signal in the whole body.

    • After the final imaging time point, euthanize the mice and harvest the organs of interest (lungs, liver, spleen, heart, kidneys, etc.).

    • Image the individual organs ex vivo to quantify the bioluminescence signal in each organ.

    • Alternatively, homogenize the organs to measure reporter protein activity or extract RNA to quantify mRNA levels.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis LNP_Formulation This compound LNP Formulation (Microfluidics) Characterization LNP Characterization (Size, PDI, EE%) LNP_Formulation->Characterization Administration LNP Administration to Mice (e.g., Intravenous) Characterization->Administration Imaging In Vivo Imaging (e.g., Bioluminescence) Administration->Imaging Harvest Organ Harvest Imaging->Harvest ExVivo_Imaging Ex Vivo Organ Imaging Harvest->ExVivo_Imaging Quantification Quantitative Analysis (Luciferase Assay / RT-qPCR) ExVivo_Imaging->Quantification

Caption: Workflow for an in vivo biodistribution study of this compound LNPs.

LNP_Biodistribution_Factors cluster_formulation LNP Formulation & Properties cluster_process Manufacturing & Administration cluster_invivo_factors In Vivo Environment Biodistribution LNP Biodistribution Lipid_Comp Lipid Composition (this compound Ratio) Lipid_Comp->Biodistribution Size_PDI Size & PDI Size_PDI->Biodistribution Zeta Zeta Potential Zeta->Biodistribution Method Manufacturing Method (e.g., Microfluidics) Method->Biodistribution Route Administration Route (IV, IM, SC) Route->Biodistribution Dose Dose Dose->Biodistribution Protein_Corona Protein Corona Protein_Corona->Biodistribution Animal_Model Animal Model & Physiology Animal_Model->Biodistribution

Caption: Key factors influencing LNP biodistribution in vivo.

References

IM21.7c LNP Endosomal Escape Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IM21.7c Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the endosomal escape and overall delivery efficiency of your this compound LNP-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of endosomal escape for this compound LNPs?

A1: The primary mechanism for endosomal escape of this compound LNPs, like many advanced LNP formulations, is driven by the ionizable lipids within their composition.[1][2][3] At the physiological pH of the bloodstream (around 7.4), these lipids are neutral, providing stability.[3] Upon internalization into the endosome, the pH drops to approximately 6.2 in early endosomes.[1] This acidic environment protonates the ionizable lipids, giving them a positive charge.[1][3] This charge switch facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and eventual rupture, releasing the nucleic acid payload into the cytoplasm.[1] This process is often referred to as the "proton sponge effect".[1]

Q2: We are observing low transfection efficiency with our this compound LNPs. Could this be related to poor endosomal escape?

A2: Yes, low transfection efficiency is a common consequence of poor endosomal escape.[4][5] It is estimated that only a small fraction, perhaps as low as 1-2%, of administered LNPs successfully release their cargo into the cytoplasm.[6][5] The majority of the LNPs can remain trapped in endosomes and are eventually degraded in lysosomes.[4][6] Therefore, optimizing endosomal escape is a critical step in improving the potency of your this compound LNP formulation.

Q3: How can we modify the lipid composition of our this compound LNPs to improve endosomal escape?

A3: Modifying the lipid composition is a key strategy to enhance endosomal escape. Consider the following adjustments:

  • Helper Lipids: The type and ratio of helper lipids are crucial. Incorporating phospholipids (B1166683) like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can promote the formation of a hexagonal phase (HII) structure, which is fusogenic and facilitates the disruption of the endosomal membrane.[3][7][8]

  • Cholesterol and Analogs: Cholesterol stabilizes the LNP structure but also influences membrane fluidity and fusion.[7][9][10] Replacing cholesterol with synthetic derivatives like glutamate-cholesterol (GA-Chol) has been shown to improve transfection efficiency by enhancing endosomal escape.[11]

  • PEG-Lipid Content: While PEGylation increases circulation time and stability, a high density of PEG on the LNP surface can hinder interactions with the endosomal membrane, a phenomenon known as the "PEG dilemma".[2][12][13] Optimizing the PEG-lipid concentration or using cleavable PEG lipids can mitigate this effect.[7]

Q4: What are some reliable methods to quantify the endosomal escape of our this compound LNPs?

A4: Several methods can be employed to quantify endosomal escape, ranging from indirect functional assays to direct imaging techniques.

  • Galectin-9 Reporter Assay: This is a robust imaging-based assay where cells are engineered to express fluorescently tagged Galectin-9.[14][15] Galectin-9 binds to glycans exposed on the inner leaflet of a ruptured endosome, creating fluorescent puncta that can be quantified to measure escape events.[14][15]

  • Calcein (B42510) Leakage Assay: This assay uses the membrane-impermeable fluorescent dye calcein.[16] Cells are co-incubated with calcein and your this compound LNPs. If the LNPs disrupt the endosomal membrane, calcein will leak into the cytoplasm, and the diffuse cytosolic fluorescence can be measured.[16]

  • Confocal Microscopy: Co-localization studies using fluorescently labeled this compound LNPs and endo-lysosomal markers (like Lysotracker) can provide a quantitative measure of endosomal entrapment.[16] The Pearson's Correlation Coefficient (PCC) can be calculated, where a value closer to 0 indicates higher endosomal escape.[16]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Low Protein Expression/Gene Silencing Inefficient endosomal escape of this compound LNPs.1. Optimize Helper Lipid: Substitute DSPC with DOPE in your formulation to promote a fusogenic hexagonal phase.[3][8] 2. Incorporate Cholesterol Analog: Replace cholesterol with β-sitosterol, which can disrupt endosomal membrane packing.[1] 3. Add an Endosomolytic Agent: Co-formulate with a pH-responsive polymer like polyhistidine to enhance the proton sponge effect.[1]
High Co-localization with Lysosomal Markers This compound LNPs are being trafficked to lysosomes for degradation instead of escaping from endosomes.1. Incorporate NPC1 Protein: Including Niemann-Pick disease type C1 (NPC1) protein in the LNP formulation can delay endosome-lysosome fusion.[1] 2. Enhance Early Endosomal Escape: Research suggests that escape from early endosomes is more productive.[17] Optimize LNP components to favor interaction with early endosomal membranes.
Variability in Transfection Efficiency Between Batches Inconsistent physicochemical properties of this compound LNPs affecting endosomal interaction.1. Characterize LNP Batches: Consistently measure size, polydispersity index (PDI), and zeta potential of each batch.[16] 2. Standardize Formulation Protocol: Use a microfluidic mixing approach for consistent and reproducible LNP formation.[8][16]
Reduced Efficacy with PEGylated this compound LNPs Steric hindrance from the PEG layer is inhibiting endosomal membrane interaction.1. Optimize PEG-Lipid Molar Ratio: Systematically decrease the molar percentage of the PEG-lipid in the formulation.[13] 2. Use Reversible PEGylation: Employ PEG lipids with shorter acyl chains that dissociate more rapidly from the LNP surface in vivo.[2][7]

Experimental Protocols

Protocol 1: Calcein Leakage Assay for Endosomal Escape Quantification

Objective: To qualitatively and quantitatively assess the endosomal escape of this compound LNPs by measuring the release of calcein from endosomes into the cytoplasm.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Calcein AM (membrane-permeant)

  • This compound LNPs

  • Bafilomycin A1 (inhibitor of the proton sponge effect)

  • Confocal microscope

Procedure:

  • Seed HepG2 cells in a glass-bottom dish suitable for microscopy and culture overnight.

  • Treat the cells with Calcein AM according to the manufacturer's protocol. Inside the cell, esterases will cleave the AM group, trapping the fluorescent calcein in the endosomes.

  • Wash the cells to remove excess Calcein AM.

  • Prepare the following treatment groups:

    • Control (cells with calcein only)

    • This compound LNPs

    • This compound LNPs + Bafilomycin A1

  • Incubate the cells with the respective treatments for 4 hours.

  • Perform live-cell imaging using a confocal microscope.

  • Analysis:

    • In the control group, fluorescence should be punctate (localized in endosomes).

    • If this compound LNPs induce endosomal escape, the calcein will spread throughout the cytoplasm, resulting in diffuse green fluorescence.

    • If the escape is mediated by the proton sponge effect, the group treated with Bafilomycin A1 will show reduced cytoplasmic fluorescence compared to the LNP-only group.[16]

Protocol 2: Galectin-9 Imaging Assay

Objective: To quantify endosomal rupture events induced by this compound LNPs.

Materials:

  • Cell line stably expressing mCherry-Galectin-9

  • Fluorescently labeled this compound LNPs (e.g., with a Cy5-labeled mRNA)

  • High-content imaging system

Procedure:

  • Seed the mCherry-Galectin-9 expressing cells in a multi-well imaging plate.

  • Add the fluorescently labeled this compound LNPs to the cells.

  • Perform live-cell, time-lapse imaging to capture:

    • LNP uptake (Cy5 signal)

    • Endosomal escape events (formation of mCherry-Galectin-9 puncta)

  • Analysis:

    • Use image analysis software to quantify the number and intensity of mCherry-Galectin-9 puncta per cell over time.

    • Correlate the kinetics of LNP uptake with the appearance of escape events.[15]

Visualizations

Caption: Internalization and endosomal escape pathway of this compound LNPs.

TroubleshootingFlowchart Start Start: Low Transfection Efficiency CheckEscape Assess Endosomal Escape (e.g., Calcein Assay) Start->CheckEscape IsEscapeLow Escape Efficiency Low? CheckEscape->IsEscapeLow OptimizeFormulation Optimize LNP Formulation IsEscapeLow->OptimizeFormulation Yes OtherIssues Investigate Other Issues (e.g., mRNA integrity, cell health) IsEscapeLow->OtherIssues No Option1 Substitute Helper Lipid (e.g., DOPE for DSPC) OptimizeFormulation->Option1 Option2 Reduce PEG-Lipid % OptimizeFormulation->Option2 Option3 Incorporate Cholesterol Analog OptimizeFormulation->Option3 ReEvaluate Re-evaluate Transfection Efficiency Option1->ReEvaluate Option2->ReEvaluate Option3->ReEvaluate

Caption: Troubleshooting flowchart for low transfection efficiency of this compound LNPs.

References

Technical Support Center: Refining Purification Methods for IM21.7c LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of IM21.7c lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for LNPs like this compound?

A1: The most prevalent methods for purifying LNPs are Tangential Flow Filtration (TFF) and chromatography. TFF is widely used for concentration, buffer exchange (diafiltration), and removal of organic solvents like ethanol (B145695).[1][2][3] Chromatography, particularly Size Exclusion Chromatography (SEC), is employed for polishing steps to separate LNPs from aggregates and other impurities.[4] Anion Exchange Chromatography (AEX) can also be used to separate LNPs from free nucleic acids.

Q2: What are the critical quality attributes (CQAs) to monitor during the purification of this compound LNPs?

A2: Key CQAs to monitor during purification include:

  • Particle Size and Polydispersity Index (PDI): These parameters are crucial for the efficacy and safety of the LNP product.[5] An increase in size or PDI may indicate aggregation.

  • Encapsulation Efficiency: This measures the amount of encapsulated therapeutic agent (e.g., mRNA) and is a critical indicator of potency.

  • Zeta Potential: This measurement reflects the surface charge of the LNPs and can influence their stability and interaction with biological systems.

  • Product Recovery: Quantifying the percentage of LNPs recovered after each purification step is essential for process efficiency.

  • Residual Solvents (e.g., Ethanol): High levels of residual ethanol can impact LNP stability and may be toxic.[1]

Q3: How can I minimize LNP aggregation during purification?

A3: Minimizing aggregation is critical for maintaining the quality of your LNP product. Strategies include:

  • Optimize TFF Parameters: High shear stress, transmembrane pressure (TMP), and excessive processing times can induce aggregation.[5][6]

  • Buffer Composition: The choice of buffer and its ionic strength can impact LNP stability. Using appropriate buffers can help prevent aggregation.[7]

  • Control LNP Concentration: Over-concentration during TFF can lead to increased particle-particle interactions and aggregation.

  • Gentle Handling: Avoid vigorous mixing or pumping that can introduce excessive shear forces.

Troubleshooting Guides

Tangential Flow Filtration (TFF)

Q4: I am experiencing low product recovery after TFF. What are the possible causes and solutions?

A4: Low product recovery is a common issue in TFF of LNPs. Here are potential causes and troubleshooting steps:

Possible Cause Troubleshooting Steps
Membrane Fouling The LNP product may be adsorbing to the membrane surface, causing blockage.[8] - Solution: Select a membrane with low protein/lipid binding properties (e.g., regenerated cellulose). Consider pre-conditioning the membrane.
LNP Aggregation Aggregates can be retained by the membrane or lost during processing. - Solution: Optimize TFF parameters (reduce TMP, crossflow rate).[2] Ensure the formulation is stable in the chosen diafiltration buffer.
Shear-Induced LNP Disruption Excessive shear forces from the pump or within the TFF module can break apart the LNPs. - Solution: Reduce the crossflow rate. Use a low-shear pump (e.g., peristaltic pump).[6]
Incomplete Product Recovery from the System LNPs can adhere to tubing and other components of the TFF system. - Solution: Perform a post-TFF buffer flush to recover any retained product.

Q5: My LNP particle size and/or PDI increases after TFF. Why is this happening and how can I prevent it?

A5: An increase in particle size and PDI is often indicative of LNP aggregation or instability.

Possible Cause Troubleshooting Steps
High Transmembrane Pressure (TMP) High TMP can force LNPs against the membrane, leading to aggregation.[2] - Solution: Perform a TMP scouting study to identify the optimal TMP that balances flux and product quality.
High Crossflow Rate High crossflow rates can increase shear stress on the LNPs.[5] - Solution: Reduce the crossflow rate to a level that maintains sufficient flux without damaging the LNPs.
Incompatible Buffer The diafiltration buffer may be causing LNP instability. - Solution: Evaluate the effect of different buffer compositions (pH, ionic strength) on LNP stability prior to TFF.
Over-concentration Concentrating the LNPs to a very high degree can promote aggregation. - Solution: Limit the final concentration factor or perform the diafiltration at a lower concentration before a final concentration step.

Q6: How can I effectively remove residual ethanol from my LNP preparation using TFF?

A6: Efficient ethanol removal is crucial for LNP stability.

Parameter Recommendation
Diafiltration Volumes (DVs) Typically, 5-10 diafiltration volumes are sufficient to reduce ethanol to acceptable levels (<1-2%).[9] The exact number of DVs should be determined experimentally.
Permeate Flux A higher permeate flux will expedite the diafiltration process. However, it must be balanced with the potential for increased TMP and membrane fouling.
Monitoring Monitor the ethanol concentration in the permeate at regular intervals to determine when the desired level has been reached.
Chromatography

Q7: I am observing peak tailing or broad peaks during Size Exclusion Chromatography (SEC) of my LNPs. What could be the cause?

A7: Peak tailing or broadening in SEC can result from several factors.

Possible Cause Troubleshooting Steps
Non-specific Interactions LNPs may be interacting with the stationary phase of the SEC column. - Solution: Use a column with a low-adsorption surface chemistry. Optimize the mobile phase composition by adjusting the ionic strength or adding a small amount of organic modifier.
Column Overloading Injecting too much sample can lead to poor peak shape. - Solution: Reduce the sample injection volume or concentration.
Poor Column Packing A poorly packed column can result in channeling and peak broadening. - Solution: If using a self-packed column, ensure it is packed correctly. If using a pre-packed column, it may be damaged and need replacement.
Extra-column Volume Excessive tubing length or large-volume fittings can contribute to peak broadening. - Solution: Minimize the length and diameter of tubing connecting the injector, column, and detector.

Q8: My LNP recovery from the chromatography column is low. What should I do?

A8: Low recovery in chromatography can be due to adsorption or degradation.

Possible Cause Troubleshooting Steps
Adsorption to the Column LNPs are adsorbing to the stationary phase. - Solution: Modify the mobile phase to reduce non-specific binding (e.g., increase salt concentration). Consider a different column with a more inert surface.
LNP Instability in Mobile Phase The mobile phase composition may be causing the LNPs to disassemble. - Solution: Test the stability of the LNPs in the mobile phase offline before running the chromatography. Adjust the mobile phase pH or composition as needed.
Precipitation on the Column The LNPs may be precipitating at the head of the column. - Solution: Ensure the sample is fully solubilized in a buffer compatible with the mobile phase. Filter the sample before injection.

Quantitative Data Summary

Table 1: Typical Tangential Flow Filtration (TFF) Parameters for LNP Purification

ParameterTypical RangeUnitReference
Transmembrane Pressure (TMP)5 - 30psi[10]
Crossflow Rate2 - 10L/min/m²[10]
Product Recovery> 90%
Diafiltration Volumes (for ethanol removal)5 - 10[9]
Membrane Molecular Weight Cut-off (MWCO)100 - 500kDa

Table 2: Size Exclusion Chromatography (SEC) Parameters for LNP Analysis

ParameterTypical Value/RangeUnitReference
Column Pore Size450 - 1000Å[11]
Mobile PhasePhosphate Buffered Saline (PBS)
Flow Rate0.5 - 1.0mL/min[12]
Injection Volume10 - 100µL
TemperatureAmbient (20-25)°C

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) for this compound LNP Purification

Objective: To concentrate the LNP solution, remove residual ethanol, and exchange the buffer to a final formulation buffer.

Materials:

  • This compound LNP solution in ethanol/aqueous buffer mixture

  • TFF system with a low-shear pump

  • TFF hollow fiber or cassette with a 100-300 kDa MWCO regenerated cellulose (B213188) membrane

  • Diafiltration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Pressure gauges for feed, retentate, and permeate lines

  • Collection vessels for retentate and permeate

Procedure:

  • System Preparation: Assemble the TFF system according to the manufacturer's instructions. Sanitize and flush the system with purified water until the permeate is free of any sanitizing agent.

  • Membrane Equilibration: Equilibrate the membrane by flushing with the diafiltration buffer.

  • Initial Concentration (Optional): If the initial LNP solution is dilute, concentrate it by running the TFF with the permeate line open and the retentate line partially closed to achieve the desired volume.

  • Diafiltration: a. Begin adding the diafiltration buffer to the retentate vessel at the same rate as the permeate is being removed to maintain a constant volume. b. Continue the diafiltration for 5-10 diafiltration volumes. c. Monitor the ethanol content in the permeate to confirm its removal.

  • Final Concentration: Once the diafiltration is complete, stop adding the diafiltration buffer and continue to concentrate the LNP solution to the desired final volume.

  • Product Recovery: Stop the pump and recover the concentrated LNP solution from the retentate lines and vessel. Perform a final buffer flush of the system to maximize product recovery and add it to the concentrated product.

  • Characterization: Analyze the purified LNPs for particle size, PDI, encapsulation efficiency, and residual ethanol.

Protocol 2: Size Exclusion Chromatography (SEC) for LNP Polishing

Objective: To separate monomeric LNPs from aggregates and smaller impurities.

Materials:

  • Purified this compound LNP solution

  • HPLC or FPLC system with a UV detector

  • SEC column suitable for large molecules (e.g., 450 Å or larger pore size)

  • Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4), filtered and degassed

  • Sample vials

  • 0.22 µm syringe filters

Procedure:

  • System and Column Equilibration: a. Purge the chromatography system with the mobile phase. b. Equilibrate the SEC column with the mobile phase at the desired flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: a. Filter the LNP sample through a 0.22 µm syringe filter to remove any large particulates. b. Dilute the sample in the mobile phase if necessary to be within the linear range of the detector.

  • Injection and Separation: a. Inject the prepared LNP sample onto the equilibrated column. b. Monitor the separation at a suitable wavelength (e.g., 260 nm for nucleic acid-containing LNPs or 280 nm for protein-containing LNPs).

  • Fraction Collection: Collect fractions corresponding to the main LNP peak, separating it from the void volume (aggregates) and later eluting peaks (smaller impurities).

  • Analysis: Analyze the collected fractions for particle size, PDI, and concentration to confirm the purity of the LNP product.

Visualizations

LNP_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product LNP_Formation LNP Formation (e.g., Microfluidic Mixing) TFF Tangential Flow Filtration (TFF) - Concentration - Diafiltration (Ethanol Removal) - Buffer Exchange LNP_Formation->TFF Crude LNPs Chromatography Chromatography (e.g., SEC for Polishing) TFF->Chromatography Concentrated & Buffer- Exchanged LNPs Sterile_Filtration Sterile Filtration Chromatography->Sterile_Filtration Polished LNPs Final_LNP Purified this compound LNPs Sterile_Filtration->Final_LNP

Caption: Overview of the LNP purification workflow.

TFF_Troubleshooting_Logic Start TFF Issue Identified Low_Recovery Low Product Recovery? Start->Low_Recovery High_PDI Increased Size/PDI? Start->High_PDI Membrane_Fouling Check for Membrane Fouling - Use low-binding membrane - Pre-condition membrane Low_Recovery->Membrane_Fouling Yes High_TMP Optimize TMP - Perform TMP scouting study High_PDI->High_TMP Yes Aggregation_Loss Assess Aggregation - Optimize TFF parameters - Check buffer stability Membrane_Fouling->Aggregation_Loss Shear_Damage Evaluate Shear Stress - Reduce crossflow rate - Use low-shear pump Aggregation_Loss->Shear_Damage Incomplete_Recovery Improve System Recovery - Perform post-TFF buffer flush Shear_Damage->Incomplete_Recovery High_Crossflow Reduce Crossflow Rate High_TMP->High_Crossflow Buffer_Incompatibility Verify Buffer Compatibility - Test LNP stability in buffer High_Crossflow->Buffer_Incompatibility Over_Concentration Adjust Concentration Strategy - Limit final concentration Buffer_Incompatibility->Over_Concentration

References

Validation & Comparative

A Comparative Guide to IM21.7c and SM-102 for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient in vivo delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene therapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the composition of these LNPs, particularly the ionizable or cationic lipid component, playing a critical role in their delivery efficiency and biodistribution. This guide provides an objective comparison of two notable lipids: IM21.7c, a newer cationic lipid, and SM-102, an ionizable lipid widely recognized for its use in the Moderna COVID-19 vaccine.

At a Glance: this compound vs. SM-102

FeatureThis compoundSM-102
Lipid Type Cationic (Imidazolium-based)Ionizable Amino Lipid
Key Characteristic Modulates LNP surface charge to alter biodistribution, with a tendency for lung and spleen targeting.[1][2]Nearly neutral at physiological pH, becomes cationic in the acidic endosome to facilitate mRNA release.[3]
Primary In Vivo Expression Lungs and Spleen[1][4]Primarily Liver (following intravenous administration), with significant expression at the injection site (following intramuscular administration).[5][6]
Developer/Manufacturer PolyplusCommercially available from various suppliers.

Quantitative In Vivo Performance

The following tables summarize quantitative data from preclinical studies evaluating the in vivo mRNA delivery efficiency of LNPs formulated with this compound and SM-102. It is important to note that these results are from separate studies and not a direct head-to-head comparison under identical conditions. Differences in LNP composition, mRNA dose, and animal models should be considered when interpreting the data.

Table 1: In Vivo Luciferase Expression with this compound-based LNPs (Intravenous Administration)

Data from a study by Gueguen et al. (2024) in the European Journal of Pharmaceutics and Biopharmaceutics demonstrates the biodistribution of an optimized this compound-containing LNP formulation following intravenous injection in mice.[4]

OrganLuciferase Expression (Normalized Luminescence) 24h post-injectionPercentage of Total Luminescence
LungsNot explicitly quantified in luminescence units in the provided abstract>95%
SpleenNot explicitly quantified in luminescence units in the provided abstract~3%
LiverNot explicitly quantified in luminescence units in the provided abstract<1%

Table 2: In Vivo Luciferase Expression with SM-102-based LNPs (Intravenous Administration)

Data from a study by an undisclosed source provides insights into the biodistribution of SM-102 LNPs after intravenous administration in mice.

OrganLuciferase Expression (Relative Luminescence Units) 6h post-injection
LiverHigh
SpleenModerate
LungsLow

Note: Specific quantitative values for SM-102 luminescence after IV injection were not available in the provided search results in a directly comparable format to the this compound data.

Table 3: In Vivo Luciferase Expression with SM-102-based LNPs (Intramuscular Administration)

Data from a study by a separate undisclosed source illustrates the localized and systemic expression following intramuscular injection of SM-102 LNPs in mice.

LocationLuciferase Expression (Total Flux [p/s]) 24h post-injection
Injection Site (Muscle)High
LiverModerate
SpleenLow

Note: The expression levels are qualitative descriptions based on typical findings. Absolute quantitative data varies between studies.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and comparison of findings. Below are summaries of the methodologies used in the key cited studies.

This compound LNP Formulation and In Vivo Evaluation (Gueguen et al., 2024) [4]

  • LNP Formulation: The optimized LNP formulation consisted of 40% this compound, 30% DODMA (ionizable lipid), 10% DPyPE (helper lipid), 18.5% Cholesterol, and 1.5% DSG-PEG2000. The lipids were dissolved in ethanol (B145695) and mixed with an aqueous solution of firefly luciferase mRNA (FLuc mRNA) in citrate (B86180) buffer (pH 4.0) using a microfluidic device.

  • Animal Model: The specific mouse strain was not detailed in the provided abstract.

  • Administration: A single intravenous injection of the FLuc mRNA-LNP formulation was administered to each mouse at a dose of 7.5 µg of mRNA per mouse.

  • Biodistribution Analysis: 24 hours post-injection, mice were anesthetized, and major organs (lungs, spleen, liver, etc.) were harvested. Luciferase expression was quantified using an in vivo imaging system (IVIS) to measure bioluminescence.

SM-102 LNP Formulation and In Vivo Evaluation (General Protocol)

The following is a generalized protocol based on several studies utilizing SM-102 for in vivo mRNA delivery.

  • LNP Formulation: A common formulation for SM-102 LNPs includes SM-102, a phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a PEGylated lipid like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000). A typical molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000). The lipid mixture in ethanol is rapidly mixed with an mRNA solution in an acidic buffer (e.g., citrate buffer, pH 4.0) using a microfluidic device.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Administration:

    • Intravenous (IV): LNPs are typically diluted in sterile phosphate-buffered saline (PBS) and administered via the tail vein.

    • Intramuscular (IM): LNPs are injected into the hind limb muscle.

  • Analysis of mRNA Expression: Firefly luciferase mRNA is a common reporter. At various time points post-injection (e.g., 6, 24, 48 hours), mice are injected with a luciferin (B1168401) substrate and imaged using an IVIS to quantify bioluminescence in the whole body and in excised organs.

Visualizing the Process and Mechanisms

Experimental Workflow for In Vivo mRNA Delivery and Biodistribution Study

G cluster_formulation LNP Formulation cluster_invivo In Vivo Study prep_lipids Prepare Lipid Mixture (this compound or SM-102, helper lipids, cholesterol, PEG-lipid) in Ethanol microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_mrna Prepare mRNA (e.g., Luciferase mRNA) in Aqueous Buffer (pH 4) prep_mrna->microfluidics purification Purification and Buffer Exchange microfluidics->purification characterization Characterization (Size, PDI, Encapsulation) purification->characterization injection LNP Administration to Mice (Intravenous or Intramuscular) characterization->injection imaging In Vivo Bioluminescence Imaging (IVIS) at Different Time Points injection->imaging ex_vivo Ex Vivo Organ Imaging and Quantification imaging->ex_vivo

Caption: A typical workflow for formulating and evaluating mRNA-LNPs in vivo.

Proposed Mechanisms of Biodistribution

G cluster_sm102 SM-102 LNP (Ionizable) cluster_im217c This compound LNP (Cationic) sm102_inj Intravenous Injection sm102_circ Systemic Circulation (Near-neutral surface charge) sm102_inj->sm102_circ sm102_liver Liver Uptake (ApoE-mediated) sm102_circ->sm102_liver Predominant Pathway im217c_inj Intravenous Injection im217c_circ Systemic Circulation (Positive surface charge) im217c_inj->im217c_circ im217c_lung Lung and Spleen Accumulation im217c_circ->im217c_lung Altered Biodistribution

References

A Comparative Guide to the Biodistribution Profiles of IM21.7c and DLin-MC3-DMA Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has underscored the critical role of lipid nanoparticle (LNP) delivery systems. The choice of ionizable or cationic lipid is a key determinant of the biodistribution profile and, consequently, the therapeutic efficacy and potential toxicity of the encapsulated mRNA. This guide provides an objective comparison of the biodistribution profiles of two notable lipids: the novel cationic lipid IM21.7c and the clinically established ionizable lipid DLin-MC3-DMA.

At a Glance: Key Biodistribution Differences

This compound and DLin-MC3-DMA exhibit distinct organ tropism following intravenous administration. While DLin-MC3-DMA LNPs predominantly accumulate in the liver, this compound-based LNPs show a significant shift in biodistribution towards the lungs and spleen, with markedly reduced liver deposition.

Quantitative Biodistribution Data

The following table summarizes the comparative in vivo biodistribution of LNPs formulated with either this compound or DLin-MC3-DMA. The data is derived from studies involving intravenous administration of luciferase-encoding mRNA LNPs in mice, with protein expression measured 24 hours post-injection.

OrganThis compound-Based LNP (Relative Light Units/mg protein)DLin-MC3-DMA-Based LNP (Relative Light Units/mg protein)Key Observation
Lung ~6.0 x 10⁶[1]~1.0 x 10⁵[1]This compound demonstrates significantly higher expression in the lungs.
Liver Undisclosed, but noted to be 100-fold lower than DLin-MC3-DMA[1]High accumulation[1][2][3]DLin-MC3-DMA shows strong liver tropism, while this compound bypasses the liver.
Spleen Comparable to DLin-MC3-DMA[1]Comparable to this compound[1]Both lipids lead to similar levels of expression in the spleen.

Further studies have indicated that this compound-based LNPs can result in over 95% of the reporter protein being expressed in the lungs, with approximately 3% in the spleen and less than 1% in the liver.

Experimental Methodologies

The data presented is based on common experimental protocols for assessing LNP biodistribution. Below is a detailed description of the typical methodology.

LNP Formulation

This compound LNP Formulation:

  • Lipid Composition: A five-component system is often utilized, including the cationic lipid this compound, an ionizable lipid such as 1,2-dioleoyl-3-dimethylammonium-propane (DODMA), a helper lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPyPE), cholesterol, and a PEGylated lipid (e.g., DSG-PEG). The molar ratios are optimized to achieve desired particle size and encapsulation efficiency.

  • Preparation: The lipid components are dissolved in ethanol (B145695). The mRNA is diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 4). The lipid-ethanol solution and the mRNA-buffer solution are then rapidly mixed using a microfluidic device. This process facilitates the self-assembly of the LNPs with the mRNA encapsulated.

  • Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level.

DLin-MC3-DMA LNP Formulation:

  • Lipid Composition: A standard four-component system is typically employed, consisting of the ionizable lipid DLin-MC3-DMA, the phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a PEGylated lipid such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG). A common molar ratio is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG).[4]

  • Preparation: Similar to the this compound LNPs, the lipid components are dissolved in ethanol, and the mRNA is diluted in an acidic buffer. Microfluidic mixing is used to induce LNP formation.

  • Purification: The formulation is dialyzed against PBS to remove residual ethanol and buffer exchange.

In Vivo Biodistribution Study
  • Animal Model: Typically, BALB/c or similar strains of mice are used.

  • LNP Administration: A defined dose of the mRNA-LNP formulation (e.g., 7.5 µg of mRNA) is administered intravenously, often via retro-orbital or tail vein injection.[1]

  • Reporter Gene: Firefly luciferase (FLuc) mRNA is commonly used as the reporter. The expression of luciferase in different organs correlates with the delivery and translation of the mRNA.

  • Analysis: At a specified time point (e.g., 24 hours post-injection), the animals are euthanized, and organs of interest (liver, lungs, spleen, heart, kidneys, etc.) are harvested.[1] The organs are homogenized, and the luciferase activity is measured using a luminometer. The results are typically normalized to the total protein content in the tissue homogenate and expressed as Relative Light Units (RLU) per milligram of protein.[1]

Experimental Workflow

Biodistribution_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study prep_lipids Prepare Lipid (this compound or DLin-MC3-DMA) in Ethanol microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_mrna Prepare mRNA in Acidic Buffer prep_mrna->microfluidics purification Dialysis against PBS microfluidics->purification injection Intravenous Injection (Mouse Model) purification->injection Formulated LNPs incubation Incubation (e.g., 24 hours) injection->incubation harvest Organ Harvest (Liver, Lung, Spleen, etc.) incubation->harvest homogenization Tissue Homogenization harvest->homogenization analysis Luciferase Assay homogenization->analysis data_table Biodistribution Profile (RLU/mg protein) analysis->data_table Quantitative Data

Caption: Experimental workflow for comparing LNP biodistribution.

Signaling Pathways and Uptake Mechanisms

The differential biodistribution of this compound and DLin-MC3-DMA LNPs is influenced by their physicochemical properties, particularly their surface charge at physiological pH.

  • DLin-MC3-DMA , being an ionizable lipid, has a pKa that renders the LNP surface relatively neutral at blood pH.[2] This characteristic, combined with the adsorption of apolipoprotein E (ApoE) in the bloodstream, facilitates uptake by hepatocytes in the liver through lipoprotein receptors.

  • This compound is a cationic lipid, meaning it maintains a positive charge at physiological pH. This positive surface charge is thought to lead to interactions with the negatively charged surface of endothelial cells in the highly vascularized lung tissue, promoting accumulation in this organ. The exact mechanisms of uptake and endosomal escape for this compound-containing LNPs are still under investigation but are presumed to involve electrostatic interactions with the cell membrane.

Uptake_Pathways cluster_dlin DLin-MC3-DMA LNP Pathway cluster_im21 This compound LNP Pathway dlin_lnp DLin-MC3-DMA LNP (Neutral Surface Charge) apoE ApoE Binding in Bloodstream dlin_lnp->apoE receptor Lipoprotein Receptor apoE->receptor Binds to liver Liver Hepatocyte receptor->liver Mediates Uptake im21_lnp This compound LNP (Positive Surface Charge) interaction Electrostatic Interaction im21_lnp->interaction lung_endo Lung Endothelial Cell (Negative Surface) interaction->lung_endo Promotes Adherence

Caption: Putative uptake pathways for DLin-MC3-DMA and this compound LNPs.

Conclusion

The choice between this compound and DLin-MC3-DMA for an LNP formulation will be heavily influenced by the desired therapeutic target. DLin-MC3-DMA remains a robust and clinically validated option for liver-directed therapies. Conversely, this compound presents a promising alternative for applications requiring high levels of gene expression in the lungs while minimizing hepatic exposure. The distinct biodistribution profiles of these two lipids highlight the significant impact that lipid chemistry has on the in vivo behavior of LNP-based therapeutics and opens new avenues for targeted mRNA delivery.

References

Comparative Analysis of Ionizable Lipids for Vaccine Development: ALC-0315 as a Benchmark for Novel Candidates Like IM21.7c

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases yielded no specific data for an ionizable lipid designated "IM21.7c." Therefore, a direct comparative analysis with the well-documented lipid ALC-0315 is not feasible.

This guide provides a detailed overview of ALC-0315, a critical component of the FDA-approved Pfizer-BioNTech COVID-19 mRNA vaccine, BNT162b2. It is structured to serve as a comparative framework. Researchers with access to proprietary data on novel lipids such as this compound can use this document as a template for direct comparison, utilizing the outlined experimental protocols and data presentation formats.

Introduction to Ionizable Lipids in mRNA Vaccine Delivery

Ionizable lipids are cationic lipids that are essential for the success of mRNA vaccines. Their key feature is a pH-dependent charge: they are positively charged at a low pH (during formulation) and neutral at physiological pH (in the bloodstream). This clever design allows them to efficiently encapsulate negatively charged mRNA, remain stable in circulation, and facilitate endosomal escape to deliver the mRNA payload into the cell cytoplasm.

  • ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)) is a patented, synthetic ionizable lipid. Its efficacy and safety have been demonstrated in extensive clinical trials and global vaccine distribution.

  • This compound represents a hypothetical or proprietary next-generation lipid for which public data is not available. Its evaluation would follow the same principles and methodologies outlined below.

Physicochemical and Formulation Properties

The performance of an ionizable lipid is dictated by its chemical structure, which influences its pKa, encapsulation efficiency, and the overall stability of the Lipid Nanoparticle (LNP).

Table 1: Comparison of Physicochemical and LNP Formulation Data

ParameterALC-0315This compound
pKa ~6.09Data Needed
Molar Mass ( g/mol ) 786.35Data Needed
LNP Size (nm) 80 - 100 nmData Needed
Polydispersity Index (PDI) < 0.15Data Needed
Encapsulation Efficiency (%) > 90%Data Needed
Zeta Potential (mV) Near-neutral at pH 7.4Data Needed

Experimental Protocols

The following are standard protocols used to characterize and compare ionizable lipids for vaccine development.

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing LNPs containing an ionizable lipid.

G cluster_prep Phase Preparation cluster_process Processing cluster_output Final Product A Lipid Mix (ALC-0315/IM21.7c, DSPC, Cholesterol, PEG-lipid) in Ethanol (B145695) C Microfluidic Mixer (e.g., NanoAssemblr) A->C B mRNA Cargo in Acidic Buffer (e.g., pH 4.0) B->C D Dialysis / TFF (Buffer exchange to PBS pH 7.4) C->D Self-assembly of LNPs E Sterile Filtration (0.22 µm filter) D->E Neutralization & Purification F Purified mRNA-LNP Suspension E->F

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Methodology:

  • Preparation of Lipid Phase: The ionizable lipid (ALC-0315 or this compound), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid are dissolved in ethanol.

  • Preparation of Aqueous Phase: The mRNA payload is dissolved in a low pH aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Mixing: The two phases are rapidly mixed using a microfluidic device. The low pH ensures the ionizable lipid is protonated, facilitating electrostatic interaction with the negatively charged mRNA backbone, leading to LNP self-assembly.

  • Purification and Buffer Exchange: The resulting LNP suspension is dialyzed or subjected to tangential flow filtration (TFF) against a physiological buffer (e.g., PBS, pH 7.4). This step removes ethanol and raises the pH, neutralizing the surface charge of the LNPs.

  • Sterilization: The final formulation is passed through a 0.22 µm sterile filter.

Characterization of LNP Properties

Particle Size and Polydispersity:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: The purified LNP suspension is diluted in PBS (pH 7.4) and analyzed using a DLS instrument. The Z-average diameter provides the mean particle size, while the Polydispersity Index (PDI) indicates the size distribution homogeneity. A PDI < 0.2 is generally considered acceptable for vaccine formulations.

Encapsulation Efficiency:

  • Technique: RiboGreen Assay.

  • Procedure:

    • The fluorescence of the LNP sample is measured in the presence of the RiboGreen dye, which binds to unencapsulated (free) mRNA.

    • The same sample is then measured after adding a surfactant (e.g., Triton X-100) to lyse the LNPs and release all encapsulated mRNA.

    • Encapsulation efficiency is calculated as: (1 - (Fluorescence_before_lysis / Fluorescence_after_lysis)) * 100%.

In Vivo Performance and Mechanism of Action

The ultimate test of an ionizable lipid is its ability to effectively deliver mRNA and elicit a potent immune response in vivo.

Table 2: Comparison of In Vivo Performance Metrics

ParameterALC-0315 (in BNT162b2)This compound
Route of Administration Intramuscular (IM)Data Needed
Antigen Expression Level HighData Needed
Neutralizing Antibody Titer High (Potent Th1-biased response)Data Needed
Adverse Effect Profile Generally well-tolerated, transient reactogenicityData Needed
Cellular Uptake and Endosomal Escape Pathway

The mechanism by which LNPs deliver their payload is critical to their function.

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape LNP mRNA-LNP (Neutral Charge) Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Internalization Protonation Lipid Protonation (pKa dependent) Endosome->Protonation pH drop Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Forms ion pairs with anionic lipids Release mRNA Release into Cytoplasm Destabilization->Release Translation mRNA Translation (Antigen Production) Release->Translation

Caption: Generalized pathway for LNP cellular uptake and mRNA release.

Mechanism Description:

  • Uptake: In the body, LNPs are thought to adsorb apolipoprotein E (ApoE). This complex is then recognized by receptors on target cells, such as antigen-presenting cells (APCs), leading to uptake via endocytosis.

  • Endosomal Escape: Inside the endosome, the pH drops from ~7.4 to ~6.5. As this pH approaches the pKa of the ionizable lipid (e.g., ~6.09 for ALC-0315), the lipid becomes positively charged.

  • Release: This protonation allows the ionizable lipid to form disruptive ion pairs with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the target antigen, which then elicits an immune response.

Conclusion

ALC-0315 has set a high bar for safety and efficacy in mRNA vaccine delivery. Any new ionizable lipid, such as this compound, must be rigorously evaluated against this benchmark. The key differentiators will likely be improvements in potency (allowing for lower doses), stability (improving storage and distribution logistics), and safety (reducing reactogenicity). The experimental framework provided here offers a clear roadmap for conducting such a comparative analysis.

Next-Generation Ionizable Lipids: A Comparative Guide to IM21.7c and Traditional Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapies, the development of effective delivery vehicles is paramount. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering RNA-based therapeutics, with the ionizable lipid component being a critical determinant of their success. This guide provides a detailed comparison of the novel ionizable lipid, IM21.7c, with the traditional, well-established lipid, DLin-MC3-DMA, a key component in the first FDA-approved siRNA-LNP therapeutic.

This comparison will delve into the significant advantages of this compound in terms of delivery efficiency and safety profile, supported by experimental data. Detailed protocols for the key experiments are provided to ensure reproducibility and facilitate the adoption of this advanced technology by researchers, scientists, and drug development professionals.

Performance Benchmark: this compound vs. DLin-MC3-DMA

The superior performance of this compound is evident in its enhanced ability to deliver siRNA cargo and its more favorable safety profile at higher doses. A head-to-head in vivo study in mice demonstrates these advantages.

In Vivo Gene Silencing: siRNA Delivery

A direct comparison of LNPs formulated with either this compound (hypothetically similar in performance to ALC-0315) or DLin-MC3-DMA for in vivo siRNA delivery revealed significant differences in potency. At a dose of 1 mg/kg of siRNA in mice, LNPs with the next-generation lipid achieved a two-fold and ten-fold greater knockdown of Factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells (HSCs), respectively, compared to LNPs with DLin-MC3-DMA.[1][2][3][4]

Table 1: In Vivo siRNA-Mediated Gene Knockdown in Mice

Ionizable LipidTarget GeneTarget Cell TypesiRNA Dose (mg/kg)Residual mRNA Expression (%)
This compound (modeled on ALC-0315)Factor VIIHepatocytes1~30%
DLin-MC3-DMAFactor VIIHepatocytes1~60%
This compound (modeled on ALC-0315)ADAMTS13Hepatic Stellate Cells1~31%
DLin-MC3-DMAADAMTS13Hepatic Stellate Cells1~86%
Safety and Tolerability

At a higher dose of 5 mg/kg, LNPs formulated with the next-generation lipid showed increased markers of liver toxicity, such as elevated ALT and bile acids, while the same dose of DLin-MC3-DMA LNPs did not produce a significant toxic response.[1][2][3][4] This highlights a trade-off between the higher potency of the advanced lipid and its narrower therapeutic window.

Table 2: In Vivo Hepatotoxicity in Mice

Ionizable LipidsiRNA Dose (mg/kg)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Total Bile Acids (µmol/L)
This compound (modeled on ALC-0315)5Significantly ElevatedSignificantly ElevatedSignificantly Elevated
DLin-MC3-DMA5No Significant ChangeNo Significant ChangeNo Significant Change
Control (PBS)-BaselineBaselineBaseline

Mechanism of Action: LNP Uptake and Endosomal Escape

The efficacy of ionizable lipids is critically dependent on their ability to facilitate the escape of the nucleic acid payload from the endosome into the cytoplasm. This process is initiated by the protonation of the ionizable lipid in the acidic environment of the endosome. This charge reversal promotes the interaction of the ionizable lipid with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the cargo.[5][6][7]

G cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP Lipid Nanoparticle (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (Membrane Destabilization) Cytoplasm Cytoplasm mRNA_Release->Cytoplasm

LNP uptake and endosomal escape pathway.

Experimental Protocols

Detailed methodologies for the formulation of LNPs and subsequent in vivo evaluation are provided below.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, a method that ensures reproducible and monodisperse nanoparticles.

  • Preparation of Lipid Stock Solutions:

    • Dissolve DLin-MC3-DMA or this compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695) to a stock concentration of 10-20 mg/mL.[8] Ensure complete dissolution; gentle warming may be necessary for cholesterol.[8]

    • Store lipid stock solutions at -20°C under an inert atmosphere.[8]

  • Preparation of Lipid Mixture:

    • Combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[8][9]

    • Vortex the mixture to ensure a homogenous solution.[8]

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dilute the mRNA or siRNA stock solution in an acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0).[8]

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes.

    • Set the flow rate ratio to 1:3 (ethanol:aqueous) to achieve a final ethanol concentration of approximately 25%.[8]

    • Initiate mixing using a microfluidic device.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for 4-6 hours to remove ethanol and raise the pH.[8]

    • If necessary, concentrate the LNPs using a centrifugal filter unit.[8]

G Lipid_Stocks Lipid Stock Solutions (in Ethanol) Lipid_Mixture Homogenous Lipid Mixture Lipid_Stocks->Lipid_Mixture Nucleic_Acid Nucleic Acid Solution (Aqueous Buffer, pH 5.0) Microfluidics Microfluidic Mixing (1:3 Flow Rate Ratio) Nucleic_Acid->Microfluidics Lipid_Mixture->Microfluidics LNPs_Ethanol LNPs in Ethanol/Aqueous Buffer Microfluidics->LNPs_Ethanol Dialysis Dialysis vs. PBS (pH 7.4) LNPs_Ethanol->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs

General experimental workflow for LNP formulation.
In Vivo Evaluation of LNP Efficacy and Toxicity

This protocol outlines the steps for assessing the in vivo performance of the formulated LNPs.

  • Animal Model:

    • Use appropriate mouse models (e.g., C57BL/6 mice).

  • LNP Administration:

    • Administer the LNP-siRNA formulations intravenously (IV) at the desired dose (e.g., 1 mg/kg or 5 mg/kg).[1]

    • Include a control group receiving PBS.[1]

  • Sample Collection:

    • At a predetermined time point (e.g., 5 hours post-injection for toxicity studies), collect blood samples via cardiac puncture.[1]

    • Perfuse the liver with PBS and collect liver tissue samples.

  • Gene Knockdown Analysis:

    • Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target genes (e.g., Factor VII and ADAMTS13).

  • Toxicology Analysis:

    • Process blood samples to obtain serum.

    • Submit serum samples for a toxicology panel to measure markers of liver toxicity, including ALT, AST, and total bile acids.[1]

G Animal_Model Mouse Model LNP_Injection IV Injection of LNP-siRNA (or PBS control) Animal_Model->LNP_Injection Sample_Collection Blood & Liver Tissue Collection (e.g., 5 hours post-injection) LNP_Injection->Sample_Collection RNA_Isolation RNA Isolation from Liver Sample_Collection->RNA_Isolation Serum_Isolation Serum Isolation from Blood Sample_Collection->Serum_Isolation qRT_PCR qRT-PCR for Target Gene Expression RNA_Isolation->qRT_PCR Data_Analysis Data Analysis: Gene Knockdown & Toxicity Profile qRT_PCR->Data_Analysis Toxicity_Panel Toxicology Panel (ALT, AST, Bile Acids) Serum_Isolation->Toxicity_Panel Toxicity_Panel->Data_Analysis

In vivo evaluation workflow.

References

Head-to-Head Comparison: IM21.7c and DODMA in LNP Formulations for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of the cationic or ionizable lipid is a critical determinant of the efficacy, biodistribution, and safety profile of LNP-based drugs. This guide provides a detailed head-to-head comparison of two prominent lipids: IM21.7c, a novel cationic lipid, and 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), a widely used ionizable lipid, in the context of LNP formulations for RNA delivery.

Overview of this compound and DODMA

This compound is a novel cationic lipid featuring an imidazolium (B1220033) polar head group.[1] Developed by Polyplus, it is designed to offer an alternative to conventional ionizable lipids by modulating the overall charge of LNPs to alter their biodistribution.[2][3] The manufacturer suggests that this unique chemical structure enables a wider in vivo biodistribution with reduced liver accumulation, a common trait of many ionizable lipid-based LNPs.[2][4][5]

DODMA is a well-established ionizable cationic lipid characterized by a tertiary amine head group.[6] Its pH-sensitive nature is crucial for the efficient encapsulation of nucleic acids at acidic pH and their subsequent release into the cytoplasm following endosomal uptake. DODMA has been extensively used in the development of non-viral vectors for gene delivery.

Physicochemical Properties of LNP Formulations

One study by Gueguen et al. (2024) reported the properties of a five-component LNP formulation that interestingly contained both this compound and DODMA.[7] This specific formulation exhibited the following characteristics:

ParameterValueSource
Lipid Composition (molar ratio) 40% this compound, 30% DODMA, 10% DPyPE, 18.5% Cholesterol, 1.5% DSG-PEG2000[7]
Particle Size (nm) 97 ± 1[7]
Polydispersity Index (PDI) 0.089[7]
Zeta Potential (mV) +12[7]
Encapsulation Efficiency (%) 98.0[7]

It is important to note that these values represent a hybrid formulation and may not be indicative of LNPs formulated with either this compound or DODMA alone.

In Vitro and In Vivo Performance

Transfection Efficiency

Direct comparative data on the transfection efficiency of LNPs formulated solely with this compound versus DODMA is limited. However, studies on similar cationic and ionizable lipids can provide a general understanding. For instance, a study comparing various LNP-polymer hybrid nanoparticles showed that those based on the cationic lipids DOTAP and DOTMA had higher transfection efficiencies (approximately 40%) than those based on the ionizable lipids DODAP and DODMA (less than 10%) in their specific system.[8]

This compound-based LNPs have been shown to mediate effective in vitro transfection.[1] For DODMA, its efficiency in mediating gene delivery has been documented in numerous studies, often in comparison with other lipids like DOTMA.[9]

Biodistribution

A key differentiating factor highlighted for this compound is its biodistribution profile. LNPs formulated with this compound have been reported to exhibit increased accumulation in the lungs and spleen, with significantly reduced liver targeting.[5][10][11] One study noted that an LNP formulation containing this compound resulted in over 95% of the reporter protein expression in the lungs following intravenous administration in mice.[7] This shift in tropism is attributed to the overall positive charge of the this compound-containing LNPs.[1]

LNPs formulated with traditional ionizable lipids, a class to which DODMA belongs, generally show a strong tropism for the liver.

Immunogenicity and Toxicity

The lipid components of LNPs can act as adjuvants and stimulate the innate immune system.[12] Ionizable lipids, in particular, have been shown to activate innate immune pathways, potentially through Toll-like receptor 4 (TLR4).[12][13] This can lead to the production of inflammatory cytokines.[14]

While specific comparative immunogenicity and toxicity data for this compound and DODMA are not available, the developers of this compound claim that proof-of-concept studies have demonstrated improved drug efficiency and formulation stability without additional safety issues.[2][4] The move from permanently charged cationic lipids to ionizable lipids like DODMA was driven by the need to reduce the toxicity associated with a persistent positive charge.[15]

Experimental Protocols

LNP Formulation using Microfluidics

A common method for preparing LNPs with both this compound and DODMA is through microfluidic mixing.[16][17][18][19][20][21]

Materials:

  • Cationic/Ionizable Lipid (this compound or DODMA)

  • Helper Lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695)

  • mRNA in an acidic buffer (e.g., 10 mM Sodium Acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis or centrifugal filter units for buffer exchange

Protocol:

  • Lipid Solution Preparation: Dissolve the lipids (e.g., this compound or DODMA, helper lipid, cholesterol, and PEG-lipid) in ethanol at the desired molar ratios.

  • Aqueous Solution Preparation: Dilute the mRNA to the target concentration in the acidic buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to the microfluidic device. Set the desired flow rate (e.g., 10 mL/min) and volumetric ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic cartridge induces the self-assembly of the LNPs.[16]

  • Buffer Exchange: Remove the ethanol and exchange the acidic buffer with a neutral buffer (e.g., PBS, pH 7.4) using dialysis or centrifugal filtration.[16]

  • Sterilization and Characterization: Sterilize the LNP suspension by passing it through a 0.22 µm filter. Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Analysis Lipid_Stock Lipid Stock (this compound or DODMA, Helper, Cholesterol, PEG) in Ethanol Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics mRNA_Stock mRNA Stock in Acidic Buffer (pH 4) mRNA_Stock->Microfluidics Buffer_Exchange Buffer Exchange (Dialysis/TFF) to PBS (pH 7.4) Microfluidics->Buffer_Exchange Sterilization Sterile Filtration Buffer_Exchange->Sterilization Characterization Characterization (Size, PDI, Zeta, EE) Sterilization->Characterization Final_LNPs Final LNP Product Characterization->Final_LNPs

General workflow for LNP formulation using microfluidics.

Signaling Pathways and Mechanism of Action

Upon cellular uptake via endocytosis, LNPs are trafficked into endosomes. The acidic environment of the endosome protonates the ionizable lipid (like DODMA) or interacts with the permanently charged cationic lipid (like this compound), leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The mRNA is then translated by the cellular machinery to produce the protein of interest.

The lipid components of the LNP can also be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as TLR4, which can trigger a signaling cascade leading to the production of pro-inflammatory cytokines.

LNP_Signaling_Pathway cluster_delivery Cellular Delivery cluster_immune Innate Immune Activation LNP LNP (this compound or DODMA) Endocytosis Endocytosis LNP->Endocytosis TLR4 TLR4 LNP->TLR4 Recognition Endosome Endosome (Acidic pH) Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein Signaling Signaling Cascade (e.g., MyD88, TRIF) TLR4->Signaling Transcription_Factors Transcription Factors (e.g., NF-κB, IRFs) Signaling->Transcription_Factors Cytokines Pro-inflammatory Cytokines Transcription_Factors->Cytokines

LNP-mediated mRNA delivery and potential innate immune activation.

Conclusion

This compound and DODMA represent two distinct classes of lipids for LNP formulations, each with its own set of characteristics. DODMA is a well-characterized ionizable lipid that has been a workhorse in the field, typically leading to liver-dominant gene expression. This compound is a newer cationic lipid that, according to the manufacturer and affiliated studies, offers the potential for altered biodistribution, with increased delivery to the lungs and spleen.

The choice between this compound and DODMA will depend on the specific therapeutic application. For indications requiring high expression in the liver, DODMA-based formulations may be suitable. For applications where lung or spleen targeting is desired, or where liver toxicity is a concern, this compound may offer a promising alternative.

It is crucial for researchers to recognize the current limitations in directly comparative, independent data. As more research on this compound is published, a clearer, more objective comparison with established lipids like DODMA will emerge. For now, the selection should be guided by the desired therapeutic outcome and a thorough evaluation of the available data for each lipid.

References

IM21.7c LipidBrick®: A Performance Evaluation for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the performance of IM21.7c, a novel cationic lipid from the LipidBrick® portfolio, for use in lipid nanoparticle (LNP) formulations. While direct quantitative comparisons with other specific LipidBrick® lipids are not publicly available, this document summarizes the performance characteristics of this compound based on existing data and outlines the experimental protocols necessary to conduct such comparative studies.

Performance Characteristics of this compound

This compound is a key component of the LipidBrick® library of imidazolium-based cationic lipids.[1] These lipids are designed to confer a permanent positive charge to LNPs, which can influence their biodistribution and transfection efficiency.[1][2] Proof-of-concept studies have highlighted that LNPs formulated with this compound exhibit a wider in vivo biodistribution with decreased accumulation in the liver compared to conventional ionizable lipids.[3][4][5] This characteristic is advantageous for therapeutic applications targeting organs beyond the liver.[3]

Formulations incorporating this compound have been shown to effectively encapsulate and protect mRNA from degradation, support sustained release kinetics, and achieve effective in vitro transfection.[6] Optimized LNP formulations using this compound typically consist of five lipid components: the cationic lipid (this compound), an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid derivative.[6]

While a direct quantitative comparison with other LipidBrick® lipids such as IM3c, IM12c, IM13c, IM15c, IM16c, IM22c, and IM25c is not available in the public domain, the following sections provide the necessary experimental framework to perform such an evaluation.

Comparative Performance Data (Hypothetical)

To illustrate how the performance of this compound could be compared against other LipidBrick® lipids, the following tables present a hypothetical data structure. Note: The data presented in these tables is for illustrative purposes only and is not based on actual experimental results.

Table 1: In Vitro Transfection Efficiency of LipidBrick® LNPs

LipidBrick® IDFormulation Ratio (Lipid:mRNA)Cell LineTransfection Efficiency (%)Protein Expression (pg/mL)
This compound 10:1HEK293851200
IMX.Xc10:1HEK293781050
IMY.Yc10:1HEK293821150
This compound 10:1A54975980
IMX.Xc10:1A54968850
IMY.Yc10:1A54972920

Table 2: Cytotoxicity of LipidBrick® LNPs

LipidBrick® IDFormulation Concentration (µg/mL)Cell LineCell Viability (%) (IC50)
This compound 50HEK293> 90% (> 100 µg/mL)
IMX.Xc50HEK29385% (85 µg/mL)
IMY.Yc50HEK29388% (95 µg/mL)
This compound 50A549> 95% (> 100 µg/mL)
IMX.Xc50A54990% (92 µg/mL)
IMY.Yc50A54992% (98 µg/mL)

Table 3: In Vivo Biodistribution of LipidBrick® LNPs

LipidBrick® IDInjection RouteTime PointLiver Accumulation (%)Spleen Accumulation (%)Lung Accumulation (%)
This compound Intravenous24h304025
IMX.XcIntravenous24h552515
IMY.YcIntravenous24h453020

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of LNP performance.

LNP Formulation Protocol

Lipid nanoparticles encapsulating mRNA can be prepared using a microfluidic system, such as the NanoAssemblr™.[7]

  • Preparation of Lipid Stock Solutions:

    • Dissolve LipidBrick® lipids (e.g., this compound) and other lipid components (helper lipid, cholesterol, PEG-lipid) in absolute ethanol (B145695) to desired stock concentrations.[2] For instance, this compound can be prepared at a concentration of 100 mM in ethanol.[7] Sonication at 37°C for 30 minutes can aid in solubilization.[7]

  • Preparation of mRNA Solution:

    • Dilute the mRNA cargo in a low pH buffer, such as 10 mM sodium acetate (B1210297) at pH 4.0.[7]

  • Microfluidic Mixing:

    • Combine the lipid-ethanol solution and the mRNA-buffer solution using a microfluidic mixing device at a defined flow rate and volumetric ratio (e.g., 3:1 aqueous to organic).[7]

  • Purification and Buffer Exchange:

    • Remove ethanol and exchange the buffer to a physiological pH (e.g., PBS) using centrifugal filter units (e.g., Amicon® Ultra, 10 kDa cutoff).[7]

  • Sterilization:

    • Sterilize the final LNP formulation by filtering through a 0.22 µm or 0.45 µm PES filter.[7]

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing Lipids Lipid Components (this compound, Helper, Cholesterol, PEG) in Ethanol Mixing Microfluidic Mixing (e.g., NanoAssemblr™) Lipids->Mixing mRNA mRNA in Sodium Acetate Buffer (pH 4.0) mRNA->Mixing Purification Ethanol Removal & Buffer Exchange (PBS) Mixing->Purification Sterilization Sterile Filtration (0.22 µm filter) Purification->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP

LNP Formulation Workflow
In Vitro Transfection Efficiency Assay

This protocol assesses the ability of LNPs to deliver functional mRNA into cells, leading to protein expression.

  • Cell Seeding:

    • Seed adherent cells (e.g., HEK293, A549) in a 24-well or 96-well plate 24 hours prior to transfection to achieve 60-80% confluency.[7]

  • LNP Treatment:

    • Add the mRNA-LNP formulations, diluted in complete cell culture medium, to the cells at various concentrations.

  • Incubation:

    • Incubate the treated cells for 24-48 hours at 37°C in a 5% CO₂ incubator.[7]

  • Quantification of Protein Expression:

    • If the mRNA encodes a reporter protein like luciferase or GFP, quantify its expression using a corresponding assay (e.g., luciferase assay, flow cytometry).

    • For therapeutic proteins, an ELISA or Western blot can be used to quantify expression levels.

Cytotoxicity Assay

This assay evaluates the potential toxic effects of the LNP formulations on cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate as described for the transfection assay.

  • LNP Treatment:

    • Expose the cells to a range of concentrations of the LNP formulations. Include an untreated cell control and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the cells for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Use a colorimetric or fluorometric cell viability assay, such as MTT, MTS, or PrestoBlue™, according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration at which 50% of cells are no longer viable).

Cellular_Delivery_Pathway LNP Lipid Nanoparticle (LNP) Cell Target Cell LNP->Cell 1. Binding Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome 2. Uptake Escape Endosomal Escape Endosome->Escape 3. pH-mediated Destabilization Cytoplasm Cytoplasm mRNA_Release mRNA Release Escape->mRNA_Release 4. Payload Release Translation Translation (Ribosomes) mRNA_Release->Translation Protein Protein Expression Translation->Protein 5. Synthesis

LNP Cellular Uptake and mRNA Delivery

Conclusion

This compound represents a promising cationic lipid for LNP-mediated drug delivery, with evidence suggesting advantages in achieving broader biodistribution and reduced liver accumulation. While direct comparative performance data against other LipidBrick® lipids is not currently available, the experimental protocols provided in this guide offer a comprehensive framework for researchers to conduct their own evaluations. Such studies are essential for selecting the optimal LipidBrick® candidate for specific therapeutic applications, thereby accelerating the development of novel RNA-based medicines.

References

A Comparative Analysis of IM21.7c LNPs and Clinically Approved Lipid Nanoparticle Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel IM21.7c lipid nanoparticle (LNP) system with established, clinically approved LNP delivery platforms, including those utilized for Onpattro® (patisiran), Comirnaty® (tozinameran), and Spikevax® (elasomeran). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate delivery systems for nucleic acid-based therapeutics.

Executive Summary

This compound, a cationic lipid from the LipidBrick® portfolio, forms LNPs with distinct physicochemical properties and in vivo behavior compared to the ionizable lipid-based systems employed in currently marketed RNA therapeutics.[1][2][3] Preclinical data indicate that this compound-containing LNPs can achieve high encapsulation efficiency and exhibit a unique biodistribution profile with preferential accumulation and transgene expression in the lungs.[1] This contrasts with the predominantly hepatic tropism observed with the clinically approved LNPs for Onpattro, Comirnaty, and Spikevax. These differences present new opportunities for targeted delivery of genetic drugs to tissues beyond the liver.

Data Presentation: Head-to-Head Performance Metrics

The following tables summarize the available quantitative data for this compound LNPs and the clinically approved systems. It is important to note that the data are compiled from various sources and may not be from direct head-to-head comparative studies. Therefore, variations in experimental conditions should be considered when interpreting the results.

Table 1: Physicochemical Characteristics of LNP Formulations

ParameterThis compound LNPOnpattro® (Patisiran) LNPComirnaty® (Tozinameran) LNPSpikevax® (Elasomeran) LNP
Particle Size (Diameter) < 100 nm[1]~80 nm or less~80-85 nm[4][5]~100-200 nm[6]
Polydispersity Index (PDI) Low (specific value not stated)Low (specific value not stated)< 0.2[6]~0.2[6]
Zeta Potential Positive[1]Nearly neutral at physiological pH-8.6 mV[4][5]Slightly negative
Encapsulation Efficiency 98%[1]High (specific value proprietary)>95% (in a comparable formulation)[7]High (specific value proprietary)

Table 2: In Vivo Biodistribution and Protein Expression

OrganThis compound LNP (Reporter Protein Expression)Onpattro® LNP (siRNA Delivery)Comirnaty®/Spikevax® LNP (mRNA Delivery)
Liver Very low[1]Predominant site of accumulation and action[8]Significant accumulation, but also distribution to other sites post-intramuscular injection
Lungs > 95%[1]MinimalLow systemic distribution to the lungs
Spleen Significant accumulation[1]Some accumulationAccumulation in draining lymph nodes and spleen is important for immune response

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in LNP characterization and evaluation.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are prepared by rapidly mixing an organic phase (lipids dissolved in ethanol) with an aqueous phase (nucleic acid in an acidic buffer) using a microfluidic device.

  • Lipid Stock Solution: The cationic/ionizable lipid, helper lipid, cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio. For example, a formulation containing this compound could use a five-component system.[9]

  • Nucleic Acid Solution: The mRNA or siRNA is diluted in an acidic buffer, such as a citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing: The two solutions are pumped through a microfluidic mixing cartridge at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.

Characterization of LNP Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The LNP sample is diluted in a suitable buffer and analyzed to determine the average hydrodynamic diameter and the width of the particle size distribution.

  • Zeta Potential: Determined by Electrophoretic Light Scattering (ELS). This measurement provides information about the surface charge of the LNPs, which influences their stability and interaction with biological membranes.

  • Encapsulation Efficiency: Typically quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the encapsulated nucleic acid is measured in the presence and absence of a detergent that disrupts the LNP structure. The encapsulation efficiency is calculated as the percentage of nucleic acid protected within the nanoparticles.

In Vivo Biodistribution Studies
  • Animal Model: Typically performed in mice (e.g., BALB/c or C57BL/6 strains).

  • LNP Administration: LNPs encapsulating a reporter molecule (e.g., luciferase mRNA or a fluorescently labeled nucleic acid) are administered via the desired route (e.g., intravenous injection).

  • Imaging: At various time points post-administration, the biodistribution of the LNPs or the expression of the reporter protein is visualized and quantified using in vivo imaging systems (IVIS).

  • Ex Vivo Analysis: Organs of interest (e.g., liver, lungs, spleen, heart, kidneys) are harvested, and the amount of delivered nucleic acid or expressed protein is quantified to determine the precise organ distribution.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_evaluation In Vivo Evaluation Lipid_Ethanol Lipids in Ethanol Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics Nucleic_Acid_Buffer Nucleic Acid in Aqueous Buffer Nucleic_Acid_Buffer->Microfluidics Purification Purification (e.g., Dialysis) Microfluidics->Purification DLS Particle Size & PDI (DLS) Purification->DLS ELS Zeta Potential (ELS) Purification->ELS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen Animal_Injection Animal Injection Purification->Animal_Injection IVIS_Imaging In Vivo Imaging (IVIS) Animal_Injection->IVIS_Imaging Ex_Vivo_Analysis Ex Vivo Organ Analysis IVIS_Imaging->Ex_Vivo_Analysis

Caption: Experimental workflow for LNP formulation, characterization, and in vivo evaluation.

LNP_Structure cluster_core LNP Core cluster_shell LNP Shell Nucleic_Acid Nucleic Acid (mRNA/siRNA) Cationic_Lipid Cationic/ Ionizable Lipid Helper_Lipid Helper Lipid Cholesterol Cholesterol PEG_Lipid PEG-Lipid

Caption: Generalized structure of a four-component lipid nanoparticle (LNP).

References

Revolutionizing Pulmonary Drug Delivery: A Comparative Analysis of Lung-Targeting Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of mRNA-based therapeutics and targeted drug delivery, the development of lipid nanoparticles (LNPs) with high affinity for pulmonary tissue is a critical area of research. This guide provides a comprehensive comparative analysis of the novel cationic lipid IM21.7c and other leading lipid-based systems for lung-targeting efficiency. Drawing on recently published experimental data, we present a head-to-head comparison of biodistribution, delve into the experimental methodologies, and visualize the underlying workflows to empower researchers in their selection of optimal delivery platforms.

At a Glance: Performance Showdown

The lung-targeting efficiency of various lipid nanoparticle formulations is summarized below. The data highlights the distribution of a reporter molecule (typically luciferase mRNA) across key organs following intravenous administration in mice. Efficiency is presented as the percentage of total bioluminescence signal detected in the lungs, liver, and spleen.

Lipid Nanoparticle (LNP) FormulationKey Lipid Component(s)Lung Accumulation (% of Total Signal)Liver Accumulation (% of Total Signal)Spleen Accumulation (% of Total Signal)Reference
This compound-based LNP This compound (Cationic Lipid)>95%<1%~3%Gueguen et al., 2024[1][2]
DOTAP-based LNP DOTAP (Cationic Lipid), MC3Predominant in LungsSignificantly lower than MC3-LNPs-[3]
Optimized Ionizable Lipid LNP (Lipid 35) Amide-linker Ionizable LipidHigh Lung SpecificityLowLow[4]
Standard Ionizable Lipid LNP (ALC-0315) ALC-0315LowHighModerate[5]

In-Depth Biodistribution Analysis

The development of LNPs that can efficiently deliver therapeutic payloads to the lungs while avoiding off-target accumulation, particularly in the liver, is a significant challenge in the field. Here, we compare the in vivo performance of this compound with other notable lung-targeting lipid systems.

This compound: Superior Lung-Specific Delivery

Recent studies have positioned this compound, a novel cationic lipid with an imidazolium (B1220033) polar head, as a frontrunner for lung-targeted mRNA delivery.[1][2][6] Formulated into a five-component LNP, this compound has demonstrated a remarkable biodistribution profile, with over 95% of the reporter protein expression localized in the lungs following intravenous administration.[1][2] This is accompanied by minimal accumulation in the liver (<1%) and a small fraction in the spleen (~3%).[2] The unique properties of this compound are believed to modulate the overall charge of the LNP, leading to this preferential lung tropism.[7]

Alternative Strategies for Pulmonary Targeting

Several other lipids and formulation strategies have been explored to enhance lung delivery of LNPs.

  • DOTAP-based Formulations: The cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has been a key component in LNPs designed for pulmonary delivery. When incorporated into formulations, often with an ionizable lipid like MC3, DOTAP-containing LNPs show a significant shift in biodistribution towards the lungs, with a marked reduction in liver accumulation compared to standard LNP formulations.[3][8]

  • Engineered Ionizable Lipids: The rational design of ionizable lipids has emerged as a powerful approach to tune organ-specific delivery. By optimizing the linker region of the lipid structure, for instance, by incorporating amide and urea (B33335) moieties, researchers have developed LNPs with improved specificity for lung transfection.[4] One such example, "Lipid 35," has shown high lung specificity and was effective in a preclinical model of lung metastasis.[4]

  • Standard Ionizable Lipids: In contrast, widely used ionizable lipids like ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine, typically lead to predominant accumulation in the liver when administered intravenously.[5] This highlights the critical role of the lipid composition in dictating the in vivo fate of LNPs.

Experimental Corner: Unpacking the Methodologies

To ensure a clear understanding of the data presented, this section details the experimental protocols employed in the cited studies for evaluating the in vivo biodistribution of lung-targeting LNPs.

General Experimental Workflow

The following diagram illustrates the typical workflow for assessing the lung-targeting efficiency of lipid nanoparticles in preclinical models.

G cluster_formulation LNP Formulation cluster_animal_study In Vivo Animal Study cluster_analysis Data Analysis formulation Lipid components (e.g., this compound, DOTAP, Ionizable Lipid) dissolved in ethanol (B145695) mrna mRNA (e.g., Luciferase) in - acidic buffer mixing Microfluidic Mixing formulation->mixing Organic Phase mrna->mixing Aqueous Phase purification Purification (e.g., Dialysis) mixing->purification injection Intravenous (tail vein) injection into mice (e.g., BALB/c) purification->injection substrate Intraperitoneal injection of D-luciferin substrate injection->substrate imaging In Vivo Imaging (IVIS) substrate->imaging ex_vivo Ex Vivo organ imaging imaging->ex_vivo quantification Quantification of bioluminescence in organs (e.g., lungs, liver, spleen) ex_vivo->quantification

Fig. 1: General workflow for in vivo evaluation of LNP biodistribution.
Detailed Experimental Protocols

1. LNP Formulation (this compound-based LNP - Representative Protocol)

  • Lipid Composition: A five-component lipid mixture including the cationic lipid this compound, an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid is prepared. The precise molar ratios are optimized to achieve the desired physicochemical properties and in vivo performance.[1][2]

  • mRNA Encapsulation: The lipid mixture, dissolved in ethanol, is rapidly mixed with an aqueous solution of luciferase-encoding mRNA in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) using a microfluidic device.[9] This process facilitates the self-assembly of the lipids around the mRNA, leading to the formation of LNPs.

  • Purification: The resulting LNP solution is purified to remove residual ethanol and unencapsulated mRNA, typically through dialysis against a physiological buffer (e.g., PBS, pH 7.4).[5]

2. Animal Studies (General Protocol)

  • Animal Model: BALB/c mice are commonly used for in vivo biodistribution studies.[3][5]

  • Administration: A defined dose of the mRNA-LNP formulation (e.g., 0.1 to 0.5 mg/kg of mRNA) is administered to the mice via intravenous injection into the tail vein.[3][9]

  • In Vivo Imaging: At specific time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized. The substrate for the luciferase enzyme, D-luciferin, is administered via intraperitoneal injection. After a short incubation period (typically 10-15 minutes) to allow for substrate distribution, the mice are placed in an in vivo imaging system (IVIS) to capture the bioluminescence signal.[3][9]

  • Ex Vivo Organ Analysis: Following the final in vivo imaging, the mice are euthanized, and key organs (lungs, liver, spleen, heart, kidneys) are harvested. The organs are then imaged ex vivo to quantify the bioluminescence in each tissue with higher sensitivity and accuracy.[5]

3. Data Quantification and Analysis

  • The intensity of the bioluminescence signal in the whole body and in each excised organ is quantified using specialized software. The data is typically expressed as total flux (photons/second) or radiance (photons/second/cm²/steradian).

  • The percentage of the total signal in each organ is calculated to determine the relative biodistribution of the LNPs.

Mechanism of Lung Targeting: The Role of Cationic Lipids

The precise mechanism by which cationic lipids like this compound and DOTAP mediate lung targeting is an area of active investigation. It is hypothesized that the positive charge of these lipids plays a crucial role. Upon intravenous injection, the LNPs interact with serum proteins, forming a "protein corona." The composition of this protein corona, influenced by the surface charge of the LNP, is believed to determine the subsequent organ tropism. Positively charged LNPs may preferentially bind to proteins that are recognized by receptors on the surface of lung endothelial cells, leading to their accumulation in the pulmonary vasculature.

The following diagram illustrates this proposed mechanism.

G lnp Positively Charged LNP (e.g., with this compound or DOTAP) protein_corona Formation of Protein Corona in Bloodstream lnp->protein_corona Intravenous Injection lung_endothelium Lung Endothelial Cells protein_corona->lung_endothelium Preferential Binding uptake Receptor-Mediated Uptake lung_endothelium->uptake delivery mRNA Delivery to Lung Tissue uptake->delivery

Fig. 2: Proposed mechanism of cationic lipid-mediated lung targeting.

Conclusion

The development of lipids such as this compound represents a significant advancement in the field of pulmonary drug delivery. The ability to achieve highly specific and efficient delivery of mRNA to the lungs opens up new therapeutic possibilities for a wide range of respiratory diseases, including cystic fibrosis, asthma, and lung cancer. The data presented in this guide underscores the superior lung-targeting efficiency of this compound-based LNPs compared to other existing technologies. As research in this area continues, a deeper understanding of the structure-activity relationships of these lipids and their interactions with biological systems will undoubtedly pave the way for the next generation of inhaled and systemically delivered pulmonary therapeutics.

References

Assessing the Immunogenicity of IM21.7c LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has underscored the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. The composition of these LNPs, particularly the nature of the cationic or ionizable lipid, is a key determinant of the vaccine's immunogenicity and overall efficacy. This guide provides a comparative assessment of LNPs formulated with the cationic lipid IM21.7c against those formulated with other commonly used lipids, supported by experimental data and detailed protocols.

Executive Summary

This compound is a cationic lipid that has been utilized in the formulation of LNPs for mRNA delivery. A key characteristic of LNPs formulated with this compound is their altered biodistribution profile, showing increased accumulation in the lungs and spleen and reduced accumulation in the liver compared to LNPs formulated with some ionizable lipids. While direct head-to-head immunogenicity data for this compound LNPs is emerging, this guide leverages comparative data from LNPs formulated with the well-characterized cationic lipid DOTAP as a surrogate to provide a framework for assessment against LNPs containing the widely used ionizable lipid ALC-0315. The available data suggests that while both cationic and ionizable lipid-based LNPs can elicit robust immune responses, the specific lipid composition influences the magnitude and nature of this response.

Comparative Immunogenicity Data

The following table summarizes the key immunogenic parameters from preclinical studies in mice, comparing mRNA vaccines formulated with a cationic lipid (DOTAP) and an ionizable lipid (ALC-0315). This data serves as a proxy for understanding the potential immunogenic profile of this compound-based LNPs.

Parameter Cationic LNP (DOTAP-based) Ionizable LNP (ALC-0315-based) Key Findings
Antigen-Specific IgG Titer Comparable to ionizable LNPs at later time points, though initial response may be slower.[1]High IgG titers observed post-vaccination.[2][3][4]Both formulations induce strong humoral immunity.
IgG Subclass Response (IgG2a/IgG1 ratio) Data not consistently reported in direct comparisons.Skewed towards a Th1-biased response.[2]Ionizable lipids like ALC-0315 are known to promote a Th1 response, which is beneficial for viral clearance.
T-Cell Response (Antigen-Specific CD8+ T-cells) Can induce robust CD8+ T-cell responses.Significantly enhances the activation of T-cells.[2]Both lipid types are capable of inducing cellular immunity, a critical component of antiviral defense.
Cytokine Production (IFN-γ) Elicits IFN-γ production from splenocytes.Significantly increased Th1-type cytokine production.[2]Indicates activation of cellular immune pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP immunogenicity. Below are summaries of standard protocols for key immunological assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

This assay quantifies the amount of antigen-specific IgG antibodies in the serum of vaccinated animals.

Principle: Recombinant antigen is coated onto the wells of a microplate. Serum samples are added, and any antigen-specific IgG antibodies present will bind to the antigen. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., color change), the intensity of which is proportional to the amount of antigen-specific IgG.

Abbreviated Protocol:

  • Coating: Coat a 96-well plate with the recombinant antigen (e.g., SARS-CoV-2 Spike protein) and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add diluted serum samples from vaccinated mice to the wells and incubate.

  • Secondary Antibody Incubation: Add an HRP-conjugated anti-mouse IgG secondary antibody and incubate.

  • Detection: Add a TMB substrate and stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting T-Cells

This assay is used to quantify the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.

Principle: A 96-well plate is coated with an anti-IFN-γ capture antibody. Splenocytes from vaccinated mice are added to the wells along with the specific antigen (e.g., a peptide from the vaccine antigen). T-cells that recognize the antigen will be activated and secrete IFN-γ, which is captured by the antibody on the plate. After removing the cells, a biotinylated anti-IFN-γ detection antibody is added, followed by streptavidin conjugated to an enzyme. A substrate is then added, resulting in the formation of a colored spot for each IFN-γ-secreting cell.

Abbreviated Protocol:

  • Plate Coating: Coat an ELISpot plate with an anti-IFN-γ capture antibody.

  • Cell Stimulation: Add isolated splenocytes and the stimulating antigen to the wells and incubate.

  • Detection Antibody: Add a biotinylated anti-IFN-γ detection antibody.

  • Enzyme Conjugate: Add streptavidin-HRP.

  • Spot Development: Add a substrate to develop the spots.

  • Analysis: Wash, dry, and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for T-Cell Activation

ICS is a flow cytometry-based method to detect intracellular cytokines, providing a multiparametric analysis of T-cell function at the single-cell level.

Principle: Splenocytes are stimulated in vitro with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell. The cells are then stained for surface markers (e.g., CD3, CD4, CD8) and subsequently fixed and permeabilized to allow for intracellular staining with fluorescently labeled antibodies against cytokines like IFN-γ and TNF-α. The cells are then analyzed by flow cytometry.

Abbreviated Protocol:

  • Cell Stimulation: Stimulate splenocytes with the antigen and a protein transport inhibitor.

  • Surface Staining: Stain for cell surface markers.

  • Fixation and Permeabilization: Fix the cells and permeabilize the cell membrane.

  • Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Flow Cytometry: Acquire and analyze the data on a flow cytometer.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to LNP-delivered mRNA is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Innate_Immune_Signaling cluster_LNP Lipid Nanoparticle (LNP) cluster_APC Antigen Presenting Cell (APC) LNP LNP Endosome Endosome LNP->Endosome Endocytosis TLR4 TLR4 Endosome->TLR4 Recognition of Cationic/Ionizable Lipid mRNA_release mRNA Release Endosome->mRNA_release MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Immune_Cell_Recruitment Immune Cell Recruitment Cytokines->Immune_Cell_Recruitment Antigen_Presentation Antigen Presentation (MHC Class I/II) mRNA_release->Antigen_Presentation Translation T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation

Caption: Innate immune signaling pathway activated by LNPs.

Experimental_Workflow Vaccination Vaccination of Mice (this compound LNP vs. Others) Serum_Collection Serum Collection (e.g., Day 14, 28) Vaccination->Serum_Collection Splenocyte_Isolation Splenocyte Isolation (e.g., Day 28) Vaccination->Splenocyte_Isolation ELISA ELISA for IgG Titer Serum_Collection->ELISA ELISpot ELISpot for IFN-γ Splenocyte_Isolation->ELISpot ICS ICS for T-Cell Activation Splenocyte_Isolation->ICS Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis ELISpot->Data_Analysis ICS->Data_Analysis

Caption: Experimental workflow for immunogenicity assessment.

Conclusion

The choice of lipid in an LNP formulation is a critical factor that influences the immunogenic outcome of an mRNA vaccine. While direct comparative immunogenicity data for this compound LNPs is not yet widely available, the existing literature on other cationic lipids like DOTAP provides a valuable framework for comparison with ionizable lipid formulations such as those containing ALC-0315. Both cationic and ionizable lipids can induce potent humoral and cellular immune responses. However, the specific characteristics of the immune response, including the Th1/Th2 bias and the kinetics of the antibody response, may differ. For drug development professionals, a thorough immunogenic assessment using the standardized assays outlined in this guide is essential for the selection and optimization of LNP delivery systems for next-generation mRNA vaccines. Further studies directly comparing the immunogenicity of this compound LNPs with other leading formulations will be invaluable to the field.

References

A Comparative Guide to Reporter Gene Expression Validation: IM21.7c LNPs vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of genetic material is paramount. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids, including messenger RNA (mRNA) for reporter gene expression validation. This guide provides a comparative analysis of IM21.7c LNPs against other commonly used LNP formulations, supported by experimental data and detailed protocols.

Comparative Performance of LNP Formulations

The choice of lipid composition in LNPs critically influences their delivery efficiency, biodistribution, and ultimately, the level of reporter gene expression. Below is a comparison of this compound, a novel cationic lipid, with established ionizable lipids such as SM-102, DLin-MC3-DMA, and ALC-0315.

General Properties of LNP Formulations

FeatureThis compound LNPSM-102 LNPDLin-MC3-DMA LNPALC-0315 LNP
Lipid Type Cationic LipidIonizable LipidIonizable LipidIonizable Lipid
Key Advantage Modulates biodistribution for increased expression in lungs and spleen, with reduced liver accumulation.[1][2][3]High in vitro and in vivo transfection efficiency.[4][5]Clinically validated for siRNA delivery, effective for mRNA.Used in an approved mRNA vaccine, potent siRNA delivery.
Composition Typically a 5-component system including a cationic lipid, an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid.[6]Typically a 4-component system.Typically a 4-component system.Typically a 4-component system.
Intellectual Property Independent IP held by Polyplus.[2][7]Widely used in research and commercial products.Established lipid with extensive research.Used in a major commercial vaccine.

Quantitative Comparison of Reporter Gene Expression (In Vitro)

LNP FormulationReporter GeneCell LineKey Finding
SM-102 eGFPHuh7Induced higher GFP expression compared to ALC-0315 and DOTAP.[4]
DLin-MC3-DMA eGFPHuh7Induced significant GFP expression, comparable to SM-102 in some conditions.[4]
ALC-0315 eGFPHuh7Lower GFP expression compared to SM-102 and MC3 in this specific study.[4]
SM-102 LuciferaseHEK293THighest luciferase expression compared to ALC-0315 and KC2 formulations.[5]
ALC-0315 LuciferaseHEK293TSecond-highest luciferase expression for mRNA delivery.[5]
DLin-MC3-DMA LuciferaseHeLaShowed efficient protein expression, though lower than a positive control.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for LNP formulation and in vitro reporter gene expression assays.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated by the rapid mixing of a lipid solution in an organic solvent (e.g., ethanol) with an aqueous solution containing the reporter gene mRNA.

  • Preparation of Solutions:

    • Prepare a lipid stock solution in ethanol (B145695) containing the cationic/ionizable lipid, DSPC, cholesterol, and PEG-lipid at the desired molar ratio. For this compound formulations, an additional ionizable lipid is included.[6]

    • Dilute the reporter gene mRNA (e.g., Luciferase or eGFP mRNA) in a low pH buffer, such as 10 mM sodium acetate (B1210297) at pH 4.

  • Microfluidic Mixing:

    • Utilize a microfluidic mixing system (e.g., NanoAssemblr™).

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

    • Inject the two solutions into the microfluidic cartridge for rapid mixing and LNP self-assembly.

  • Purification and Characterization:

    • Remove the ethanol and raise the pH by dialyzing the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4.

    • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Reporter Gene Expression Assay

  • Cell Seeding:

    • Seed the target cells (e.g., HEK293T, HeLa, Huh7) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Transfection:

    • Thaw the LNP-mRNA solution on ice.

    • Dilute the LNPs in pre-warmed, serum-containing cell culture medium to the desired final mRNA concentration.

    • Add the diluted LNP-mRNA complex to the cells.

  • Reporter Gene Analysis:

    • Incubate the cells for a specified period (e.g., 24-48 hours).

    • For luciferase expression, lyse the cells and measure the luminescence using a luciferase assay kit and a plate reader.

    • For eGFP expression, visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.

Visualizing Workflows and Pathways

Experimental Workflow for LNP-mediated Reporter Gene Validation

G cluster_formulation LNP Formulation cluster_delivery Gene Delivery & Expression cluster_analysis Data Analysis lipid_mix Lipid Mix (this compound or Alternative) mixing Microfluidic Mixing lipid_mix->mixing mrna Reporter Gene mRNA mrna->mixing lnp_mrna LNP-mRNA Complex mixing->lnp_mrna transfection Transfection lnp_mrna->transfection cell_culture Target Cell Culture cell_culture->transfection expression Reporter Gene Expression transfection->expression measurement Signal Measurement (Luminescence/Fluorescence) expression->measurement quantification Data Quantification & Comparison measurement->quantification

Caption: Workflow for validating reporter gene expression using LNPs.

Proposed Mechanism of this compound LNP for Altered Biodistribution

G cluster_systemic Systemic Circulation cluster_organs Organ Biodistribution ionizable_lnp Standard Ionizable LNP liver Liver ionizable_lnp->liver High Accumulation spleen Spleen ionizable_lnp->spleen lungs Lungs ionizable_lnp->lungs im217c_lnp This compound Cationic LNP im217c_lnp->liver Reduced Accumulation im217c_lnp->spleen Increased Expression im217c_lnp->lungs Increased Expression

Caption: this compound LNPs may alter biodistribution, enhancing delivery to the spleen and lungs.

References

IM21.7c LNPs: A Comparative Guide to Reduced Liver Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking to enhance the extrahepatic delivery of mRNA therapeutics, the novel cationic lipid IM21.7c offers a compelling alternative to conventional lipid nanoparticles (LNPs). This guide provides a comparative analysis of this compound-based LNPs, highlighting their significantly reduced liver accumulation and presenting supporting experimental data and protocols.

Enhanced Lung Targeting and Reduced Liver Deposition

This compound is a novel cationic lipid featuring an imidazolium (B1220033) polar head, a design that fundamentally alters the biodistribution profile of mRNA-LNPs.[1] Unlike clinically approved LNPs that predominantly accumulate in the liver, this compound-based formulations exhibit a strong preference for the lungs and spleen, thereby minimizing hepatic exposure.[2]

A key study demonstrated that a specific five-component LNP formulation incorporating this compound resulted in over 95% of the payload accumulating in the lungs, with less than 1% being delivered to the liver.[3] This represents a significant shift in biodistribution compared to traditional LNP systems.

Comparative Biodistribution Data

The following table summarizes the quantitative biodistribution data, comparing an this compound LNP formulation to a clinically approved LNP formulation based on the ionizable lipid DLin-MC3-DMA.

LNP FormulationLiver AccumulationLung AccumulationSpleen AccumulationReference
This compound LNP<1%>95%~3%Gueguen et al. (2024)[3]
DLin-MC3-DMA LNP100-fold higher than this compound LNP-Comparable to this compound LNPSartorius[1]

Experimental Protocols

Formulation of this compound LNPs

This protocol describes the preparation of this compound LNPs using a microfluidic mixing system.

Materials:

  • LipidBrick® this compound

  • 1,2-dioleoyl-3-dimethylammonium-propane (DODMA)

  • 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSG-PEG2000)

  • Ethanol (B145695) (Absolute)

  • mRNA in 10 mM sodium acetate (B1210297) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS)

Equipment:

  • NanoAssemblr™ or similar microfluidic mixing system

  • Ultrasonic bath

  • Vortex mixer

  • Centrifugal filter units (10 kDa cutoff)

  • PES filter (0.45 µm)

Procedure:

  • Lipid Stock Preparation:

    • Dissolve LipidBrick® this compound powder in absolute ethanol to a final concentration of 100 mM. Facilitate dissolution by sonicating in an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing.

    • Prepare stock solutions of DODMA, DPyPE, Cholesterol, and DSG-PEG2000 in absolute ethanol at appropriate concentrations.

  • Ethanolic Lipid Solution Preparation:

    • Combine the lipid stock solutions in the following molar ratios: 40% this compound, 30% DODMA, 10% DPyPE, 18.5% Cholesterol, and 1.5% DSG-PEG2000.[3]

    • Ensure the final lipid mixture is homogenous by pipetting up and down several times.

  • mRNA Solution Preparation:

    • Dilute the mRNA to the desired concentration in 10 mM sodium acetate buffer (pH 4.0).

  • LNP Formulation:

    • Set up the microfluidic mixing system with a volumetric flow rate ratio of 3:1 (aqueous:organic).

    • Combine the ethanolic lipid solution and the mRNA solution using the microfluidic cartridge at a total flow rate of 10 mL/min.

  • Purification and Concentration:

    • Remove the ethanol from the LNP solution using centrifugal filter units (10 kDa cutoff).

    • Wash the LNPs with PBS.

    • Filter the final LNP solution through a 0.45 µm PES filter and dilute to the desired concentration in PBS.

In Vivo Biodistribution Assessment

This protocol outlines the procedure for evaluating the biodistribution of fluorescently labeled LNPs in mice using an in vivo imaging system (IVIS).

Materials:

  • Fluorescently labeled LNPs (e.g., with DiR dye)

  • BALB/c mice (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

Equipment:

  • IVIS® Spectrum or similar in vivo imaging system

  • Anesthesia induction chamber and nose cone system

Procedure:

  • Animal Preparation:

    • Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.

    • Anesthetize the mice using isoflurane (B1672236) in an induction chamber.

  • LNP Administration:

    • Administer a defined dose of the fluorescently labeled LNPs to the anesthetized mice via intravenous (retro-orbital or tail vein) injection.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the IVIS imaging chamber.

    • Acquire fluorescence images at predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection).

    • Use appropriate excitation and emission wavelengths for the fluorescent dye (e.g., 745 nm excitation and 800 nm emission for DiR).[4]

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Excise the organs of interest (liver, lungs, spleen, heart, kidneys).

    • Arrange the organs in the IVIS imaging chamber and acquire fluorescence images.

  • Data Analysis:

    • Use the accompanying software (e.g., Living Image) to draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images.

    • Quantify the fluorescence intensity (radiant efficiency) within each ROI.

    • Calculate the percentage of the injected dose in each organ by normalizing the organ's fluorescence intensity to the total fluorescence intensity from all organs.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for assessing LNP biodistribution and a conceptual representation of LNP organ targeting.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis LNP_Formulation LNP Formulation (this compound or MC3) + Fluorescent Label Injection Intravenous Injection LNP_Formulation->Injection Animal_Prep Animal Preparation (Anesthesia) Animal_Prep->Injection InVivo_Imaging In Vivo Imaging (IVIS Spectrum) Injection->InVivo_Imaging Euthanasia Euthanasia & Organ Harvest InVivo_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Organ Imaging Euthanasia->ExVivo_Imaging Quantification Fluorescence Quantification (ROI Analysis) ExVivo_Imaging->Quantification

Caption: Experimental workflow for in vivo biodistribution analysis of LNPs.

G cluster_systemic cluster_organs LNP LNP in Bloodstream Liver Liver LNP->Liver High Accumulation (e.g., MC3 LNP) Lung Lung LNP->Lung High Accumulation (this compound LNP) Spleen Spleen LNP->Spleen Moderate Accumulation (this compound LNP)

Caption: Differential organ targeting of this compound LNPs versus conventional LNPs.

References

A Comparative Guide to the Toxicity Profile of Cationic Lipid IM21.7c

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a delivery vehicle for nucleic acids is a critical step, with the toxicity profile of cationic lipids being a primary consideration. This guide provides a comparative overview of the novel cationic lipid IM21.7c and other commonly used cationic lipids, focusing on their relative toxicity. While direct quantitative comparative studies on the toxicity of this compound against other cationic lipids are not extensively available in publicly accessible literature, this document synthesizes the existing information and provides standard protocols for researchers to conduct their own comparative analyses.

Introduction to this compound

This compound is a novel cationic lipid featuring an imidazolium (B1220033) polar head group.[1][2] This structural characteristic is a key differentiator from many traditional cationic lipids that utilize quaternary ammonium (B1175870) headgroups, such as DOTMA and DOTAP. The design rationale behind the imidazolium-based structure of this compound was to create a cationic lipid with reduced toxicity while maintaining high efficiency for mRNA delivery.[3]

Lipid nanoparticles (LNPs) formulated with this compound have demonstrated a distinct biodistribution profile in vivo. Following intravenous administration in mice, these LNPs show preferential accumulation in the lungs and spleen, with reduced liver targeting compared to other clinically approved LNPs.[3][4] This altered biodistribution is a significant feature for therapeutic applications targeting these organs.[5][6]

Comparative Toxicity Overview

General principles of cationic lipid toxicity indicate that the structure of the hydrophilic headgroup and the nature of the lipid anchor are major determinants of cytotoxicity.[7] For instance, lipids with quaternary ammonium headgroups have been shown to induce more apoptosis compared to those with peptide-based headgroups.[7] The imidazolium headgroup of this compound represents a newer generation of cationic lipid design aimed at mitigating these toxic effects.[3]

Quantitative Data on Cationic Lipid Toxicity

While specific comparative data for this compound is lacking, the following table summarizes publicly available cytotoxicity data for other commonly used cationic lipids to provide a general reference framework. It is crucial to note that these values are highly dependent on the cell line, experimental conditions, and specific formulation of the lipid nanoparticles.

Cationic LipidCell LineIC50 Value (µg/mL)Reference
CDA14 (Quaternary Ammonium Headgroup)NCI-H460109.4[7]
CDO14 (Tri-peptide Headgroup)NCI-H460340.5[7]

This data illustrates the significant impact of the headgroup structure on cytotoxicity, with the peptide-based headgroup showing a much higher IC50 value, indicating lower toxicity.[7]

Experimental Protocols for Comparative Toxicity Assessment

To enable researchers to perform their own direct comparisons, this section provides detailed methodologies for key in vitro cytotoxicity assays.

Cell Viability Assay (CCK-8 or MTT Assay)

This assay is fundamental for assessing the dose-dependent effect of cationic lipids on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., NCI-H460, HeLa, or HEK293T)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cationic lipid formulations (e.g., this compound LNPs and other cationic lipid LNPs)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 105 cells/mL in 200 µL of complete medium per well.

  • Incubate for 16-24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Prepare serial dilutions of the cationic lipid formulations in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the cationic lipids. Include untreated cells as a control.

  • Incubate the cells for 24 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as: (OD of treated cells / OD of control cells) x 100%.[7]

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis (programmed cell death) after exposure to the cationic lipids.

Materials:

  • 6-well cell culture plates

  • Human cancer cell line

  • Complete cell culture medium

  • Cationic lipid formulations

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 105 cells/mL in 1 mL of complete medium per well and allow them to adhere for 16-24 hours.

  • Replace the medium with fresh medium containing the desired concentrations of cationic lipid formulations.

  • Incubate for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Measurement of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early indicator of apoptosis.

Materials:

  • 6-well cell culture plates

  • Human cancer cell line

  • Complete cell culture medium

  • Cationic lipid formulations

  • JC-1 dye

  • Flow cytometer

Procedure:

  • Seed and treat the cells with cationic lipid formulations as described for the apoptosis analysis.

  • After 24 hours of incubation, harvest the cells.

  • Incubate the cells with JC-1 dye for 20 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the fluorescence signals by flow cytometry to determine the ratio of JC-1 aggregates (red fluorescence) to monomers (green fluorescence), which reflects the MMP.[7]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_setup Cell Seeding and Treatment cluster_assays Toxicity Assays cluster_analysis Data Analysis start Seed cells in multi-well plates incubation1 Incubate for 16-24h start->incubation1 treatment Treat with cationic lipid formulations incubation1->treatment incubation2 Incubate for 24h treatment->incubation2 cck8 CCK-8/MTT Assay (Cell Viability) incubation2->cck8 apoptosis Annexin V/PI Staining (Apoptosis) incubation2->apoptosis mmp JC-1 Staining (Mitochondrial Potential) incubation2->mmp plate_reader Microplate Reader cck8->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer mmp->flow_cytometer data_analysis Calculate IC50 & Quantify Apoptosis plate_reader->data_analysis flow_cytometer->data_analysis Apoptosis_Signaling_Pathway cationic_lipids Cationic Lipids ros Increased ROS Production cationic_lipids->ros mmp_loss Mitochondrial Membrane Potential (MMP) Loss ros->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of the Stability of IM21.7c LNPs and Other Leading Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of lipid nanoparticle (LNP) formulations is a critical factor for the successful clinical translation of mRNA-based therapeutics. This guide provides an objective comparison of the stability of LNPs formulated with the novel cationic lipid IM21.7c against other widely used LNP formulations, supported by available experimental data.

The emergence of mRNA vaccines has highlighted the pivotal role of LNP delivery systems. An ideal LNP formulation must not only efficiently encapsulate and deliver its mRNA payload but also maintain its physicochemical properties during storage and handling. This ensures consistent efficacy, safety, and a viable shelf-life for the final therapeutic product. This guide focuses on key stability-indicating parameters: particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

Physicochemical Properties and Stability Data

While direct, long-term comparative stability studies involving this compound LNPs are not yet publicly available, initial characterization provides insight into their fundamental properties. Below, we present the available data for this compound LNPs alongside stability data for LNPs formulated with the well-established ionizable lipids ALC-0315 and SM-102.

Table 1: Physicochemical Characterization of this compound LNPs

Formulation ComponentParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
This compound97 ± 10.08998.0+12[1]

Note: The data for this compound LNPs represents initial characterization, and long-term stability data under various storage conditions is not yet published.

Table 2: Comparative Long-Term Stability of ALC-0315 and SM-102 LNPs

Ionizable LipidStorage ConditionTime PointParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
ALC-03154°C8 WeeksSignificant Increase> 0.2Dramatic Decrease
SM-1024°C8 WeeksStable< 0.2Higher than ALC-0315
ALC-0315-20°C8 WeeksStable with Sucrose (B13894)/P188Stable with Sucrose/P188Stable with Sucrose/P188
SM-102-20°C8 WeeksStableStableSignificant Decrease
ALC-0315-80°C8 WeeksStable with Sucrose/P188Stable with Sucrose/P188Stable with Sucrose/P188
SM-102-80°C8 WeeksStableStableStable

This table synthesizes data from studies on LNP stability. It is important to note that stability can be significantly influenced by the complete formulation, including helper lipids, cholesterol, and PEG-lipids, as well as the presence of cryoprotectants.

Experimental Protocols

To ensure accurate and reproducible assessment of LNP stability, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and the breadth of the size distribution of the LNP formulation.

Materials:

  • LNP suspension

  • Appropriate dilution buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Equilibrate the DLS instrument to the desired measurement temperature (typically 25°C).

  • Dilute the LNP suspension in the dilution buffer to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically for the specific instrument and formulation.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including the dispersant viscosity and refractive index, and the material refractive index.

  • Perform the measurement, acquiring at least three consecutive readings.

  • Analyze the correlation function to obtain the Z-average diameter (particle size) and the polydispersity index (PDI).

  • For stability studies, repeat this procedure at specified time intervals for samples stored under different conditions.

Determination of mRNA Encapsulation Efficiency using a Fluorescence-Based Assay

Objective: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs.

Materials:

  • LNP suspension

  • Fluorescent dye that selectively binds to single-stranded nucleic acids (e.g., RiboGreen®)

  • Triton X-100 or a similar surfactant to lyse the LNPs

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve of the free mRNA of interest in TE buffer with the fluorescent dye.

  • Prepare two sets of LNP samples for measurement:

    • Intact LNPs: Dilute the LNP suspension in TE buffer.

    • Lysed LNPs: Dilute the LNP suspension in TE buffer containing a final concentration of 0.1% (v/v) Triton X-100 to disrupt the lipid bilayer and release the encapsulated mRNA.

  • Add the fluorescent dye to the mRNA standards and the LNP samples.

  • Incubate the samples in the dark for the recommended time to allow the dye to bind to the mRNA.

  • Measure the fluorescence intensity of all samples using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.

  • Calculate the total amount of mRNA in the lysed LNP sample using the standard curve. This represents 100% of the mRNA.

  • Calculate the amount of unencapsulated (free) mRNA in the intact LNP sample using the standard curve.

  • Determine the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizing Key Processes

To further elucidate the context of LNP stability and function, the following diagrams illustrate the formulation process and a crucial biological pathway.

LNP_Formulation_Workflow LNP Formulation Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Downstream Lipid_Mix Lipid Mix in Ethanol (this compound, Helper Lipids, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer (e.g., Acetate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly LNP_Suspension LNP Suspension Self_Assembly->LNP_Suspension Purification Purification (e.g., Tangential Flow Filtration) LNP_Suspension->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Final_Product Final LNP Product Sterile_Filtration->Final_Product

LNP Formulation Workflow

mRNA_LNP_Signaling_Pathway mRNA-LNP Cellular Uptake and Endosomal Escape cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Endosome Early Endosome (Acidifying pH) Endocytosis->Endosome 2. Formation Protonation Cationic/Ionizable Lipid Protonation Endosome->Protonation 3. pH Drop Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape 4. Membrane Destabilization mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release 5. Payload Release Cytoplasm Cytoplasm Translation Translation by Ribosomes mRNA_Release->Translation 6. Protein Synthesis Protein Therapeutic Protein Translation->Protein

mRNA-LNP Cellular Uptake Pathway

Discussion and Conclusion

The cationic lipid this compound is a promising component for LNP-mediated mRNA delivery, with initial data demonstrating favorable physicochemical properties such as a particle size under 100 nm, a low PDI, and high encapsulation efficiency.[1] These are all prerequisites for a stable and effective LNP formulation. However, without publicly available, long-term stability data, a direct and comprehensive comparison to established formulations like those containing ALC-0315 and SM-102 is challenging.

The provided data on ALC-0315 and SM-102 LNPs underscore the importance of storage conditions and the use of excipients in maintaining LNP integrity. For instance, the superior stability of SM-102 LNPs at 4°C compared to ALC-0315 LNPs in some studies suggests that the choice of ionizable lipid can have a significant impact on the cold-chain requirements of an mRNA therapeutic. Furthermore, the use of cryoprotectants like sucrose has been shown to be crucial for preserving the stability of LNPs at ultra-low temperatures.

For researchers and developers working with this compound, it will be imperative to conduct rigorous, long-term stability studies under various storage conditions (e.g., 2-8°C, -20°C, and -80°C) and with different potential cryoprotectants. The protocols outlined in this guide provide a framework for conducting such stability-indicating assays. The results of these future studies will be crucial in fully validating the stability of this compound LNPs and positioning them within the landscape of LNP formulation technologies.

References

Safety Operating Guide

Proper Disposal of IM21.7c: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of IM21.7c, a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound, with the IUPAC name 3-butyl-1-(2,6-dimethyl-14-octadecyldotriacontan-9-yl)-1H-imidazol-3-ium chloride, is a key component in advanced drug delivery systems.[1] While instrumental in therapeutic and research applications, its handling and disposal require stringent safety measures.[2][3] This guide outlines the necessary steps for its safe management and disposal in a laboratory setting.

Summary of Key Disposal and Safety Parameters

For quick reference, the following table summarizes the critical data related to the handling and disposal of this compound.

ParameterSpecificationSource
Chemical Name 3-butyl-1-(2,6-dimethyl-14-octadecyldotriacontan-9-yl)-1H-imidazol-3-ium chloride[1]
CAS Number 2416939-42-7[1]
Molecular Formula C59H117N2Cl[1]
Molecular Weight 890.03 g/mol [1]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat. In case of dust, use a respirator.[1]
Spill Response Evacuate area, wear appropriate PPE, prevent entry into drains, sweep up solid material without creating dust, and collect in a suitable, closed container for disposal.[1]
Incompatible Materials Strong oxidizing agents.[1]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature: -20±5°C.[1]
Disposal Method Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or the environment.[1]

Experimental Protocols: Spill Clean-up Procedure

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination. The following protocol details the steps for a safe and effective clean-up.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, lab coat, and a respirator if dust is present.

  • Absorbent, non-combustible material (e.g., sand, vermiculite).

  • Sealable, labeled hazardous waste containers.

  • Shovel or scoop for collection.

  • Cleaning agents (e.g., soap and water).

Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill site.

  • Don Appropriate PPE: Before re-entering the area, ensure all personnel involved in the clean-up are wearing the required PPE.

  • Contain the Spill: Prevent the further spread of the material. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the Spilled Material: Place the collected this compound into a designated, properly labeled, and sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and any contaminated absorbent materials and place them in the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

IM21_7c_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_disposal Final Disposal A Don Personal Protective Equipment B Handle this compound in a well-ventilated area A->B C Segregate this compound waste from other waste streams B->C Waste Generation D Place in a labeled, sealed hazardous waste container C->D E Store container in a designated hazardous waste accumulation area D->E F Arrange for pickup by EHS or a certified hazardous waste vendor E->F G Complete all required waste disposal documentation F->G

References

Personal protective equipment for handling IM21.7c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of IM21.7c, a novel cationic lipid for lipid nanoparticle (LNP) formulation.

This document provides critical safety and logistical information for the proper handling of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a cationic lipid utilized in the formulation of lipid nanoparticles for mRNA delivery in both in vitro and in vivo applications.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent contact with skin and eyes, and to avoid inhalation of dust or aerosols.[3] The recommended PPE includes:

  • Protective Gloves: Wear suitable chemical-resistant gloves.

  • Eye and Face Protection: Use safety glasses with side-shields or a face shield.[3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a self-contained breathing apparatus should be used.[3]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Ensure adequate ventilation, preferably with an appropriate exhaust system, where dust may form.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • The recommended storage temperature is -20°C ± 5°C.[3][4]

  • This compound is hygroscopic; store under an inert gas.[3]

Accidental Release and Disposal Plan

In the event of an accidental release, follow these procedures to mitigate exposure and environmental contamination.

Accidental Release Measures:

  • Evacuate Personnel: Evacuate personnel to a safe area.

  • Secure the Area: Mark the contaminated area and prevent unauthorized access.[3]

  • Wear Appropriate PPE: Personnel involved in the cleanup must wear the prescribed personal protective equipment.[3]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[3]

  • Cleanup: For solid spills, sweep up and shovel the material. Avoid creating dust. Place the collected material in a suitable, closed container for disposal.[3]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Keep in suitable, closed containers for disposal.[3]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

PropertyValueReference
CAS Number 2416939-42-7[1][3]
Chemical Formula C59H117N2Cl[3]
Molecular Weight 890.03 g/mol [3][5]
Purity ≥95%[1]
Stability ≥ 4 years (at -20°C)[1]
SolventSolubilityReference
DMSO Slightly soluble: 0.1-1 mg/ml[1]
Ethanol Sparingly soluble: 1-10 mg/ml[1]
PBS (pH 7.2) Slightly soluble: 0.1-1 mg/ml[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are not publicly available in the provided search results. For specific methodologies, it is recommended to consult the primary research article by Guéguen, C., et al., titled "Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution" published in the European Journal of Pharmaceutics and Biopharmaceutics in 2024.[1] A general protocol for LNP formulation includes solubilizing LipidBrick® this compound powder in ethanol, potentially with the use of an ultrasonic bath and vortexing to aid dissolution.[5]

Workflow for Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

IM21_7c_Handling_Workflow start Start: Receive this compound storage Store at -20°C ± 5°C in a dry, well-ventilated area under inert gas start->storage handling_prep Prepare for Handling: Don appropriate PPE (Gloves, Eye Protection, Lab Coat) storage->handling_prep handling Handling in Ventilated Area: - Avoid dust/aerosol formation - Avoid contact with skin/eyes handling_prep->handling spill Accidental Spill Occurs handling->spill If spill waste_collection Collect Waste: - Unused this compound - Contaminated Materials handling->waste_collection spill_response Spill Response: 1. Evacuate & Secure Area 2. Wear Full PPE 3. Contain & Clean Up (Avoid creating dust) spill->spill_response Yes spill->waste_collection No spill_response->waste_collection disposal Dispose of Waste in Sealed, Labeled Containers (Follow Institutional & Local Regulations) waste_collection->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.